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Metosulam

Cat. No.: B166753
CAS No.: 139528-85-1
M. Wt: 418.3 g/mol
InChI Key: VGHPMIFEKOFHHQ-UHFFFAOYSA-N
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Description

Metosulam is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonanilide chemical class and is categorized as a Group B herbicide by the Herbicide Resistance Action Committee (HRAC) . Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS) . This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . The disruption of this metabolic pathway rapidly halts plant cell division, leading to characteristic symptoms of chlorosis (yellowing), foliar reddening, and eventual plant death . In agricultural research, this compound serves as a key compound for studying post-emergence control of broadleaf weeds in various crops, including cereals like wheat and barley, and corn . It is absorbed primarily through the foliage and is translocated throughout the plant . Its research value extends to investigations into herbicide resistance mechanisms, as repeated use can select for weed populations with less sensitive ALS enzymes . This compound is also relevant for environmental fate studies, as it undergoes microbial degradation in soil with a half-life ranging from 6 to 47 days and presents a low toxicological hazard to mammals, birds, and fish . This combination of a well-defined biochemical target and selective action makes it a valuable tool for advancing weed management science and developing new agrochemical solutions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13Cl2N5O4S B166753 Metosulam CAS No. 139528-85-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13Cl2N5O4S/c1-7-4-5-8(15)12(11(7)16)20-26(22,23)14-18-13-17-9(24-2)6-10(25-3)21(13)19-14/h4-6,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHPMIFEKOFHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9047544
Record name Metosulam
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Molecular Weight

418.3 g/mol
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Physical Description

Solid
Record name Metosulam
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Solubility

0.2 mg/mL at 20 °C
Record name Metosulam
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CAS No.

139528-85-1
Record name Metosulam
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Record name Metosulam
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Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy
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Record name METOSULAM
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Record name Metosulam
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

224 - 226 °C
Record name Metosulam
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Metosulam on Acetolactate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metosulam is a triazolopyrimidine sulfonanilide herbicide that effectively controls a broad spectrum of weeds.[1] Its mode of action is the specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is pivotal in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and overall plant growth.[1][4] As this pathway is absent in animals, ALS inhibitors like this compound exhibit low mammalian toxicity, making them valuable agricultural tools.[5] This guide provides a detailed technical overview of the mechanism of action of this compound on acetolactate synthase, focusing on its inhibition kinetics, binding interactions, and the experimental protocols used for its characterization.

This compound's Inhibition of Acetolactate Synthase: A Quantitative Perspective

This compound is a potent inhibitor of acetolactate synthase. Its efficacy is demonstrated by low inhibition constants (Ki) and 50% inhibitory concentrations (IC50). The inhibition of ALS by triazolopyrimidine herbicides, the class to which this compound belongs, has been described as a mixed-type inhibition with respect to the substrate pyruvate (B1213749).

Table 1: Quantitative Inhibition Data for this compound against Acetolactate Synthase

SpeciesEnzyme FormInhibition ParameterValue (nM)Reference(s)
Aspergillus fumigatusWild-TypeKi1.4 ± 0.2[6]
Candida albicansWild-TypeKi~3.6
Arabidopsis thalianaW574L MutantKi>10,000

The Molecular Basis of this compound's Action: Binding Site Interactions

The specific and potent inhibition of ALS by this compound is attributed to its precise interactions with the amino acid residues lining the herbicide-binding pocket of the enzyme. The crystal structure of this compound in complex with Candida albicans acetohydroxyacid synthase (PDB ID: 6DER) provides critical insights into these interactions.[6]

This compound binds in a channel that leads to the active site, thereby preventing the substrate from accessing the catalytic machinery.[7] The triazolopyrimidine moiety of this compound is positioned deep within the binding pocket, forming key interactions with the surrounding amino acid residues.

Key Interacting Residues in Candida albicans AHAS (PDB: 6DER):

A detailed analysis of the crystal structure reveals several amino acid residues that form close contacts with the this compound molecule. These interactions, which include hydrogen bonds and van der Waals forces, are crucial for the stable binding of the inhibitor. The specific residues and their distances to the this compound molecule are outlined below.

  • Hydrogen Bonds: Specific polar contacts between this compound and the enzyme contribute significantly to its binding affinity.

  • Hydrophobic Interactions: Non-polar residues in the binding pocket create a hydrophobic environment that accommodates the aromatic rings of this compound, further stabilizing the complex.

Mutations in the genes encoding for ALS can lead to amino acid substitutions in the herbicide-binding site, which can significantly reduce the binding affinity of this compound and confer resistance.[8] For example, the W574L mutation in Arabidopsis thaliana ALS dramatically increases the Ki value for this compound, rendering the herbicide ineffective.

Metosulam_Binding_Site This compound This compound AminoAcid1 AminoAcid1 This compound->AminoAcid1 H-Bond AminoAcid2 AminoAcid2 This compound->AminoAcid2 Hydrophobic AminoAcid3 AminoAcid3 This compound->AminoAcid3 H-Bond AminoAcid4 AminoAcid4 This compound->AminoAcid4 Ionic AminoAcid5 AminoAcid5 This compound->AminoAcid5 Hydrophobic AminoAcid6 AminoAcid6 This compound->AminoAcid6 H-Bond Inhibition Inhibition of Substrate Binding Pyruvate Pyruvate (Substrate)

Signaling Pathway of ALS Inhibition and its Consequences

The inhibition of acetolactate synthase by this compound initiates a cascade of events within the plant, ultimately leading to its death. The primary mechanism is the depletion of branched-chain amino acids, which are vital for protein synthesis and cell division.

ALS_Inhibition_Pathway This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibits BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Catalyzes Biosynthesis of ProteinSynthesis Protein Synthesis BCAA->ProteinSynthesis Required for CellDivision Cell Division & Growth ProteinSynthesis->CellDivision Essential for PlantDeath Plant Death CellDivision->PlantDeath Cessation leads to

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro assessment of this compound's inhibitory effect on acetolactate synthase.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines the procedure for determining the IC50 value of this compound against ALS extracted from plant or fungal sources.

Materials:

  • Plant or fungal tissue

  • Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, 10 mM cysteine, 10% (v/v) glycerol

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 10 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate (TPP), 10 µM FAD

  • Substrate Solution: 100 mM sodium pyruvate in assay buffer

  • This compound stock solution in a suitable solvent (e.g., DMSO) and serial dilutions

  • Stopping Solution: 3 N H2SO4

  • Colorimetric Reagents:

    • Creatine (B1669601) solution (0.5% w/v in water)

    • α-Naphthol solution (5% w/v in 2.5 N NaOH, freshly prepared)

  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh or frozen tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the crude ALS enzyme extract.

  • Assay Procedure:

    • In a microplate well or microcentrifuge tube, combine 50 µL of the enzyme extract with 50 µL of the appropriate this compound dilution (or assay buffer for the control).

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the pyruvate substrate solution.

    • Incubate the reaction mixture at 37°C for 60 minutes.

  • Colorimetric Detection (Voges-Proskauer Reaction):

    • Stop the reaction by adding 50 µL of 3 N H2SO4. This also initiates the decarboxylation of acetolactate to acetoin.

    • Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

    • Add 100 µL of the creatine solution to each well.

    • Add 100 µL of the freshly prepared α-naphthol solution.

    • Incubate at room temperature for 30 minutes to allow for color development.

    • Measure the absorbance of the resulting colored complex at 530 nm.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the curve using non-linear regression analysis.

Experimental_Workflow start Start enzyme_extraction Enzyme Extraction (Homogenization & Centrifugation) start->enzyme_extraction assay_setup Assay Setup (Enzyme + this compound/Control) enzyme_extraction->assay_setup pre_incubation Pre-incubation (37°C, 10 min) assay_setup->pre_incubation reaction_initiation Reaction Initiation (Add Pyruvate) pre_incubation->reaction_initiation reaction_incubation Reaction Incubation (37°C, 60 min) reaction_initiation->reaction_incubation reaction_stop Stop Reaction (Add H2SO4) reaction_incubation->reaction_stop decarboxylation Decarboxylation (60°C, 15 min) reaction_stop->decarboxylation color_development Color Development (Add Creatine & α-Naphthol) decarboxylation->color_development absorbance_measurement Measure Absorbance (530 nm) color_development->absorbance_measurement data_analysis Data Analysis (Calculate IC50) absorbance_measurement->data_analysis end End data_analysis->end

Conclusion

This compound is a highly effective inhibitor of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants and microorganisms. Its potent inhibitory activity is a result of its specific binding to the herbicide-binding pocket of the enzyme, which blocks substrate access and disrupts the catalytic cycle. Understanding the detailed mechanism of action, including the quantitative aspects of inhibition and the specific molecular interactions, is crucial for the development of new and more effective herbicides and for managing the evolution of herbicide resistance in weed populations. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other ALS inhibitors.

References

Chemical structure and properties of Metosulam

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Metosulam

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, toxicology, and analytical methodologies related to the herbicide this compound. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Identity and Structure

This compound is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonamide class of chemicals.[1][2] It is primarily used for the control of broadleaf weeds.[3]

  • IUPAC Name: N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonamide[1][2]

  • CAS Number: 139528-85-1[1][2][3][4][5]

  • Molecular Formula: C₁₄H₁₃Cl₂N₅O₄S[1][2][4]

  • Synonyms: DE-511, TACCO[1]

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueSource
IUPAC NameN-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonamide[1][2]
CAS Number139528-85-1[1][4]
Molecular FormulaC₁₄H₁₃Cl₂N₅O₄S[1][4]
Molecular Weight418.26 g/mol [4]
Canonical SMILESCC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)OC)OC)Cl[1][6]
InChIKeyVGHPMIFEKOFHHQ-UHFFFAOYSA-N[1][2][6]

Physicochemical Properties

This compound is a solid substance under standard conditions.[1] Its properties, such as solubility and lipophilicity, are crucial for its environmental fate and biological activity.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Physical DescriptionSolid[1][7]
Melting Point224 - 226 °C[1]
XLogP3-AA3.2[1][7]
log Pow (at pH 7)2.46[8]
Water SolubilityData not readily available
pKaData not readily available

Mechanism of Action

This compound functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[6] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[6][9] The inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death. This mechanism provides selectivity as the AHAS enzyme is not present in animals.[7]

Metosulam_Mechanism_of_Action This compound This compound Inhibition This compound->Inhibition AHAS Acetohydroxyacid Synthase (AHAS/ALS) BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) AHAS->BCAA Catalyzes Synthesis Protein Protein Synthesis BCAA->Protein Growth Plant Growth & Development Protein->Growth Inhibition->AHAS

Caption: Mechanism of action of this compound via inhibition of the AHAS enzyme.

Toxicology Summary

Toxicological studies have been conducted to assess the safety profile of this compound. It is classified as having low acute toxicity via oral, dermal, and inhalation routes.[8]

Table 3: Summary of Toxicological Endpoints for this compound

EndpointResultClassificationSource
Acute Oral ToxicityLow toxicityCategory IV[8]
Acute Dermal ToxicityLow toxicityCategory III[8]
Acute Inhalation ToxicityHarmful if inhaled (LC50 (Rat) > 4.08 mg/l)Category IV[8]
Skin IrritationNon-irritantCategory IV[8]
Eye IrritationMay cause eye irritationCategory IV[8]
Dermal SensitizationNon-sensitizing-[8]
CarcinogenicitySuspected of causing cancerCategory 2[8]
Reproductive ToxicityDid not cause reproductive toxicity in a two-generation rat study.-[8]
Developmental ToxicityDid not cause developmental toxicity in rats and rabbits.-[8]

Metabolism

The environmental and biological degradation of this compound involves metabolic transformation. Known environmental transformation products include 7-OH-metosulam (M2), 5-OH-metosulam (M3), and ATSA (M1).[1] In rats, metabolism studies of the related compound diclosulam (B129774) showed that major metabolites included hydroxylated forms and their N-acetyl cysteine conjugates, which were excreted in feces and urine.[10] The metabolic pathway for triazolopyrimidine sulfonanilide herbicides like florasulam (B129761) in wheat involves hydroxylation of the aniline (B41778) ring followed by glucose conjugation.[11]

Metosulam_Metabolism This compound This compound Phase1 Phase I Metabolism (Hydroxylation) This compound->Phase1 Metabolite1 5-OH-metosulam (M3) Phase1->Metabolite1 Metabolite2 7-OH-metosulam (M2) Phase1->Metabolite2 Metabolite3 ATSA (M1) Phase1->Metabolite3 Phase2 Phase II Metabolism (Conjugation) Metabolite1->Phase2 Metabolite2->Phase2 Conjugates Glucoside or Glutathione Conjugates Phase2->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Postulated metabolic pathway of this compound in biological systems.

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound involves a multi-step process:[6]

  • Preparation of the Triazolopyrimidine Core: This heterocyclic intermediate is formed through cyclization reactions that typically involve hydrazines and carboxylic acid derivatives.

  • Sulfonamide Formation: The triazolopyrimidine core is then reacted with a sulfonyl chloride derivative (N-(2,6-dichloro-3-methylphenyl)sulfamoyl chloride) to introduce the sulfonamide functional group.

  • Reaction Conditions: These reactions are generally performed in organic solvents like acetonitrile (B52724) or dichloromethane (B109758) under controlled temperature and pH to ensure high yield and purity.[6]

  • Purification: The final crude product is purified using methods such as crystallization or solvent extraction to achieve the desired purity.[6]

Analytical Method for Quantification

The quantification of triazolopyrimidine herbicides like this compound in various matrices (e.g., soil, water, plant tissue) is typically performed using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.[11][12][13]

Protocol: Quantification of this compound in Wheat Samples using LC-MS/MS

This protocol is adapted from established methods for related sulfonanilide herbicides.[13][14]

  • Sample Preparation (QuEChERS Method):

    • Homogenize 5 g of the wheat sample.

    • Add 10 mL of acetonitrile and 100 µL of formic acid to a 50 mL centrifuge tube containing the sample.

    • Vortex for 1 minute to ensure thorough mixing.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 25 mg PSA, 25 mg C18).[14]

    • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm).[14]

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).[14]

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound to ensure accurate quantification.

  • Quantification:

    • Prepare matrix-matched calibration standards to compensate for matrix effects.[14]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Analytical_Workflow Start Sample Collection (e.g., Wheat) Homogenize Homogenization Start->Homogenize Extraction QuEChERS Extraction (Acetonitrile) Homogenize->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quant Data Analysis & Quantification Analysis->Quant End Final Report Quant->End

Caption: General workflow for the analysis of this compound residues.

References

An In-depth Technical Guide on the Degradation Pathway of Metosulam in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metosulam (N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide) is a triazolopyrimidine sulfonanilide herbicide. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its environmental impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on this compound's degradation, focusing on its breakdown products, the mechanisms involved, and the analytical methodologies used for its study.

Core Degradation Pathways

The environmental degradation of this compound proceeds through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation. These processes transform the parent molecule into various metabolites, ultimately leading to its dissipation from the environment.

Identified Metabolites

To date, three primary environmental transformation products of this compound have been identified[1]:

  • 7-OH-metosulam (M2): N-(2,6-dichloro-3-methylphenyl)-5-methoxy-7-hydroxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonamide

  • 5-OH-metosulam (M3): N-(2,6-dichloro-3-methylphenyl)-5-hydroxy-7-methoxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonamide

  • ATSA (M1): Aminosulfonyl triazolopyrimidine

The formation of the hydroxylated metabolites, 7-OH-metosulam and 5-OH-metosulam, suggests that hydroxylation is a key initial step in the degradation pathway. The formation of ATSA indicates the cleavage of the sulfonamide bridge, a common degradation mechanism for sulfonylurea and related herbicides[4].

Degradation in Soil

The degradation of this compound in soil is a critical aspect of its environmental fate, influencing its persistence and potential for leaching.

Soil Degradation Kinetics

The persistence of a pesticide in soil is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The reported aerobic soil metabolism DT50 for this compound is approximately 38.4 days . This value indicates a moderate persistence in the soil environment.

Table 1: Soil Degradation Data for this compound

ParameterValueReference
Aerobic Soil Metabolism DT5038.4 daysAERU Pesticide Properties Database

Note: DT50 values can vary depending on soil type, temperature, moisture, and other environmental factors.

Factors Influencing Soil Degradation

Several factors can influence the rate of this compound degradation in soil:

  • Microbial Activity: Microbial degradation is a major pathway for the dissipation of many herbicides, including those in the sulfonylurea and triazolopyrimidine classes[4][5]. The presence of a diverse and active microbial community can significantly accelerate the breakdown of this compound.

  • Soil Type and Organic Matter: Soil composition, particularly organic matter content, can affect pesticide availability and degradation rates. Organic matter can adsorb pesticides, potentially reducing their availability for microbial degradation but also providing a habitat for microbial populations[6].

  • Temperature: Temperature affects the rate of both microbial metabolism and chemical reactions. Generally, higher temperatures increase the rate of degradation[2][6].

  • Moisture: Soil moisture is essential for microbial activity and can also influence chemical processes like hydrolysis[6].

Degradation in Water

The fate of this compound in aquatic environments is governed by hydrolysis and photolysis.

Hydrolysis
Photolysis

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. It can be a significant degradation pathway for pesticides present in the upper layers of water bodies or on soil surfaces[9][10]. The rate of photolysis depends on the light absorption properties of the molecule and the intensity of solar radiation.

Proposed Degradation Pathway

Based on the identified metabolites, a plausible degradation pathway for this compound can be proposed. The initial steps likely involve the hydroxylation of the pyrimidine (B1678525) ring to form 7-OH-metosulam and 5-OH-metosulam. Subsequent degradation could involve the cleavage of the sulfonamide bridge to form ATSA. Further breakdown of these metabolites would lead to smaller, more polar molecules, and ultimately to mineralization (conversion to CO2, water, and inorganic ions).

Metosulam_Degradation_Pathway This compound This compound OH_Metosulam_7 7-OH-metosulam (M2) This compound->OH_Metosulam_7 Hydroxylation OH_Metosulam_5 5-OH-metosulam (M3) This compound->OH_Metosulam_5 Hydroxylation ATSA ATSA (M1) OH_Metosulam_7->ATSA Sulfonamide Bridge Cleavage OH_Metosulam_5->ATSA Sulfonamide Bridge Cleavage Further_Degradation Further Degradation Products ATSA->Further_Degradation Ring Cleavage

Figure 1: Proposed degradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols are essential for accurately assessing the degradation of this compound. The following sections outline general methodologies based on standard regulatory guidelines that can be adapted for this compound-specific studies.

Aerobic Soil Metabolism Study (Adapted from OECD 307)

This study aims to determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Aerobic_Soil_Metabolism_Workflow start Start soil_prep Prepare and Characterize Test Soil start->soil_prep spiking Spike Soil with [14C]-Metosulam soil_prep->spiking incubation Incubate under Aerobic Conditions (e.g., 20°C, dark) spiking->incubation sampling Collect Samples at Time Intervals incubation->sampling extraction Solvent Extraction of Soil Samples sampling->extraction analysis Analyze Extracts by LSC and LC-MS/MS extraction->analysis data_analysis Determine DT50 and Identify Metabolites analysis->data_analysis end End data_analysis->end

Figure 2: Workflow for an aerobic soil metabolism study.

Methodology:

  • Soil Selection and Preparation: Select representative agricultural soils. Air-dry the soil and sieve it. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

  • Application of Test Substance: Apply radiolabeled ([14C]) this compound to the soil at a concentration relevant to its agricultural use.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture level. Maintain aerobic conditions by ensuring adequate air exchange.

  • Sampling and Extraction: At various time intervals, collect soil samples and extract the residues using an appropriate solvent system (e.g., acetonitrile (B52724)/water).

  • Analysis: Analyze the extracts using Liquid Scintillation Counting (LSC) to determine the total radioactive residue. Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its degradation products.

  • Data Analysis: Determine the dissipation half-life (DT50) of this compound and the formation and decline kinetics of its metabolites.

Hydrolysis Study (Adapted from OECD 111)

This study evaluates the abiotic degradation of this compound in water at different pH levels.

Methodology:

  • Buffer Solutions: Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

  • Application: Add a known concentration of this compound to each buffer solution.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis: At specified time intervals, take aliquots from each solution and analyze them directly by LC-MS/MS to determine the concentration of this compound and any hydrolysis products.

  • Data Analysis: Calculate the first-order rate constants and half-lives for the hydrolysis of this compound at each pH.

Photolysis Study (Adapted from OECD 316)

This study investigates the degradation of this compound in water and on soil surfaces when exposed to light.

Methodology:

  • Sample Preparation:

    • Aqueous Photolysis: Prepare a solution of this compound in sterile, buffered water.

    • Soil Surface Photolysis: Apply a thin layer of soil to a plate and treat it with a solution of this compound.

  • Irradiation: Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Run parallel control samples in the dark.

  • Sampling and Analysis: At various time points, collect samples and analyze them by LC-MS/MS to measure the concentrations of this compound and its photoproducts.

  • Data Analysis: Calculate the photolysis rate constants and half-lives. The quantum yield can also be determined to predict photolysis rates under different light conditions.

Analytical Methods

The accurate quantification of this compound and its metabolites is essential for degradation studies.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of this compound and its polar metabolites due to its high sensitivity and selectivity[11].

Table 2: General LC-MS/MS Parameters for this compound Analysis

ParameterTypical Conditions
Chromatography
ColumnC18 reversed-phase
Mobile PhaseGradient of water and acetonitrile with formic acid
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive or negative
Detection ModeMultiple Reaction Monitoring (MRM)

Note: Specific parameters such as MRM transitions and collision energies need to be optimized for this compound and each of its metabolites.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA has been developed as a rapid and cost-effective screening method for this compound in soil and water samples[1]. This immunoassay shows cross-reactivity with the 5-OH and 7-OH metabolites, which should be considered when interpreting results.

Data Summary

The following tables summarize the available quantitative data on this compound and its metabolites.

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC14H13Cl2N5O4S
Molecular Weight418.3 g/mol
Water Solubility0.2 mg/mL at 20 °C
LogP3.08

Source: PubChem CID 86422[1]

Table 4: Identified Metabolites of this compound

Metabolite IDNameChemical Formula
M1ATSANot specified
M27-OH-metosulamC14H13Cl2N5O5S
M35-OH-metosulamC14H13Cl2N5O5S

Source: PubChem CID 86422[1]

Conclusion

The degradation of this compound in soil and water involves multiple pathways, leading to the formation of hydroxylated and sulfonamide-cleaved metabolites. While the primary degradation products have been identified, further research is needed to fully elucidate the complete degradation pathway, including the kinetics of metabolite formation and decline under various environmental conditions. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies, which are essential for a comprehensive environmental risk assessment of this compound.

References

Environmental fate and mobility of Metosulam

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Environmental Fate and Mobility of Metosulam

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (IUPAC name: N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide) is a selective, post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide family.[4][5] It is utilized for the control of a wide spectrum of broadleaf weeds in cereal crops and maize.[1][4] The herbicidal mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in susceptible plants.[1][6] Given its application directly to the agricultural environment, a thorough understanding of its environmental fate—encompassing its persistence, degradation pathways, and mobility in soil and water—is essential for assessing its ecological impact and ensuring its safe use.

This technical guide provides a comprehensive overview of the environmental behavior of this compound. It summarizes key physicochemical properties, details its degradation through abiotic and biotic pathways, and examines its mobility in terrestrial environments. The guide includes summaries of quantitative data, detailed descriptions of standard experimental protocols, and visualizations of key processes to support environmental risk assessment and research.

Physicochemical Properties of this compound

The environmental transport and fate of a pesticide are fundamentally governed by its physicochemical properties. These characteristics influence its solubility in water, potential for volatilization, and its partitioning behavior between soil, water, and air. The key properties of this compound are summarized in Table 1.

PropertyValueSource(s)
CAS Registry Number 139528-85-1[1]
Molecular Formula C₁₄H₁₃Cl₂N₅O₄S[7]
Molecular Weight 418.26 g/mol [8]
Vapor Pressure 4 x 10⁻¹³ Pa (at 25°C)[1]
Water Solubility (20°C) 100 mg/L (at pH 5.0)700 mg/L (at pH 7.0)5600 mg/L (at pH 9.0)[1]
Log Kₒw (Octanol-Water Partition Coefficient) 0.9778[1]
Log Kₒc (Soil Organic Carbon-Water (B12546825) Partition Coeff.) 2.39 (Kₒc ≈ 245 L/kg)[9]

Environmental Fate and Dissipation

The fate of this compound in the environment is determined by a combination of degradation (transformation) and transport processes. Degradation involves the breakdown of the parent molecule through chemical and biological actions, while transport processes, like leaching, dictate its movement within and between environmental compartments.

Degradation Pathways

Degradation is a critical factor in determining the persistence of this compound in the environment. It occurs through both abiotic (non-biological) and biotic (microbial) processes.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of this compound to hydrolysis is pH-dependent. One study reports a hydrolysis half-life (DT₅₀) of 31.7 days at pH 7 and 25°C.[10]

Photolysis (or photodegradation) is the breakdown of molecules by light, primarily sunlight. This process can be a significant route of dissipation for herbicides present on soil surfaces or in clear, shallow waters. The summer photolysis half-life for this compound has been estimated at 4.2 days.[11]

Degradation ProcessHalf-life (DT₅₀) / RateConditionsSource(s)
Hydrolysis 31.7 dayspH 7, 25°C[10]
Aqueous Photolysis 4.2 daysSummer sunlight conditions[11]

The primary route for the degradation of this compound in the terrestrial environment is through microbial metabolism.[4] Studies have shown that this compound has a short to moderate persistence in soil. Laboratory studies under aerobic conditions indicate an average half-life (DT₅₀) of 6 days, with a range of <1 to 11 days.[4] Under field conditions, the average DT₅₀ was found to be 20 days, with other studies reporting a range of 6 to 47 days.[4][12]

MediumHalf-life (DT₅₀) / RateConditionsSource(s)
Aerobic Soil (Lab) Average 6 days (Range: <1 - 11 days)Laboratory incubation[4]
Aerobic Soil (Field) Average 20 days (Range: 6 - 47 days)Field dissipation studies[4][12]

The degradation of this compound in soil proceeds through demethylation and the opening of the pyrimidine (B1678525) ring, leading to the formation of several metabolites.[12] The major degradation product identified is 5-amino-N-(2,6-dichloro-3-methylphenyl)-1H-1,2,4-triazole-3-sulfonamide (ATSA) .[12] Other intermediate metabolites include 5-hydroxy- and 7-hydroxythis compound.[12]

Metosulam_Degradation_Pathway This compound This compound Intermediates 5-hydroxy-metosulam 7-hydroxy-metosulam This compound->Intermediates Demethylation ATSA ATSA (Major Metabolite) Intermediates->ATSA Ring Opening Mineralization Mineralization (CO₂) ATSA->Mineralization Further Degradation

Figure 1: Simplified aerobic soil degradation pathway of this compound.

Environmental Mobility

The mobility of this compound in soil determines its potential to move from the point of application into water bodies, particularly groundwater. Mobility is primarily influenced by its water solubility and its tendency to adsorb to soil particles.

The adsorption of pesticides to soil organic carbon and clay particles reduces their concentration in the soil solution, thereby limiting their movement. This behavior is quantified by the soil organic carbon-water partition coefficient (Kₒc). A higher Kₒc value indicates stronger binding and lower mobility. This compound has a reported Log Kₒc of 2.39, which corresponds to a Kₒc value of approximately 245 L/kg.[9]

Mobility ParameterValueInterpretationSource(s)
Log Kₒc 2.39Moderate Adsorption[9]
Kₒc ~245 L/kgModerate Mobility[9]
GUS Index 2.83High Leachability Potential[6]

The potential for a pesticide to leach into groundwater is often estimated using the Groundwater Ubiquity Score (GUS), which integrates data on persistence (half-life) and mobility (Kₒc). The GUS index for this compound is calculated to be 2.83, which classifies it as having a high potential for leaching.[6][13] This suggests that under conditions of high rainfall or irrigation on soils with low organic matter, this compound may have the potential to move through the soil profile.

Standard Experimental Protocols

The data presented in this guide are typically generated using standardized laboratory procedures, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that data are reliable and comparable across different studies.

Hydrolysis as a Function of pH (OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9).[1][3][6]

  • Preparation: Sterile aqueous buffer solutions of pH 4, 7, and 9 are prepared. The test substance (radiolabeled or non-labeled) is added to these solutions at a concentration not exceeding half its water solubility.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for a preliminary test) for a set period.[3]

  • Sampling: Aliquots are taken at various time intervals.

  • Analysis: Samples are analyzed using a suitable method (e.g., High-Performance Liquid Chromatography - HPLC) to determine the concentration of the parent substance and any significant hydrolysis products.

  • Kinetics: The rate of hydrolysis is determined, and the degradation half-life (DT₅₀) is calculated assuming first-order kinetics.

Aerobic Soil Metabolism (OECD Guideline 307)

This guideline is used to determine the rate and pathway of biodegradation in soil under aerobic conditions.[2][14][15]

  • Soil Selection: Representative agricultural soils are collected, sieved (2 mm), and characterized (e.g., texture, pH, organic carbon content).

  • Test Substance Application: The test substance, typically ¹⁴C-radiolabeled for accurate mass balance, is applied uniformly to the soil samples.

  • Incubation: The treated soil samples are incubated in the dark in flow-through systems or biometer flasks at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).[15]

  • Trapping Volatiles: A stream of air is passed through the system to maintain aerobic conditions. Evolved ¹⁴CO₂ (indicating mineralization) and other volatile organic compounds are captured in appropriate traps.

  • Sampling and Extraction: Duplicate soil samples are removed at predetermined intervals over a period of up to 120 days.[15] Samples are extracted using appropriate solvents.

  • Analysis: The extracts are analyzed (e.g., by HPLC with radiodetection) to quantify the parent compound and metabolites. The non-extractable (bound) residues are quantified by combustion analysis of the extracted soil.

  • Data Evaluation: A mass balance is calculated at each sampling interval. The rates of degradation of the parent compound and the formation and decline of major metabolites are determined to calculate their respective DT₅₀ values.

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation SoilPrep Select & Characterize Soils (≥5 types) Mix Add Soil to Test Solution (Known soil:solution ratio) SoilPrep->Mix SolPrep Prepare Test Solutions (0.01 M CaCl₂, various conc.) SolPrep->Mix Equilibrate Equilibrate on Shaker (Constant Temp, in Dark) Mix->Equilibrate Separate Separate Phases (Centrifugation / Filtration) Equilibrate->Separate Analyze Analyze Aqueous Phase for [this compound] Separate->Analyze Calculate Calculate Adsorbed Amount (By Difference) Analyze->Calculate Isotherm Determine Freundlich Isotherm & Calculate Kd and Koc Calculate->Isotherm

Figure 2: Experimental workflow for an Adsorption-Desorption study (OECD 106).

Adsorption-Desorption Using Batch Equilibrium (OECD Guideline 106)

This method measures a chemical's adsorption to and desorption from various soils, which is used to determine the Kₑ, Kₒc, and Freundlich adsorption coefficients.[9][16]

  • Soil and Solution Preparation: A minimum of five different soil types are used.[16] The soils are air-dried and sieved. An aqueous solution of 0.01 M calcium chloride is used to prepare a range of test substance concentrations.

  • Adsorption Phase: Known masses of soil are added to known volumes of the test solutions in centrifuge tubes. The suspensions are agitated (e.g., shaken) at a constant temperature until equilibrium is reached (determined in a preliminary kinetics test).

  • Equilibrium and Analysis: After equilibration, the solid and liquid phases are separated by centrifugation. The concentration of the test substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by subtracting the final aqueous concentration from the initial concentration.

  • Desorption Phase: The supernatant is removed and replaced with a fresh pesticide-free 0.01 M CaCl₂ solution. The suspension is re-equilibrated as in the adsorption phase. The amount of test substance desorbed back into the solution is then quantified.

  • Calculations: The results are used to calculate the adsorption (Kₑ) and desorption (Kₑₑₛ) distribution coefficients. Normalizing Kₑ to the organic carbon content of the soils yields the Kₒc value.

Environmental_Fate_Logic cluster_properties Governing Properties cluster_processes Environmental Processes & Fate P_Chem Physicochemical Properties (Solubility, Vapor Pressure) Koc Adsorption Coefficient (Koc) P_Chem->Koc Leaching Leaching (Groundwater Risk) P_Chem->Leaching Influences (High solubility increases) S_Prop Soil Properties (pH, % Organic Carbon, Texture) S_Prop->Koc DT50 Persistence (Soil Half-life, DT₅₀) S_Prop->DT50 Adsorption Adsorption to Soil Koc->Adsorption Degradation Degradation (Metabolite Formation) DT50->Degradation Degradation->Leaching Reduces Runoff Runoff (Surface Water Risk) Adsorption->Leaching Reduces Adsorption->Runoff Increases (via erosion)

Figure 3: Logical relationships influencing the environmental fate of this compound.

Conclusion

The environmental fate of this compound is characterized by a combination of moderate persistence and high mobility potential. Its primary route of dissipation is microbial degradation in soil, with laboratory half-lives averaging around 6 days and field half-lives averaging 20 days.[4] Abiotic processes such as photolysis can also contribute to its breakdown, particularly on soil surfaces.[11]

Despite its relatively rapid degradation, the physicochemical properties of this compound, including its water solubility and moderate Kₒc value of ~245 L/kg, result in a GUS score that indicates a high potential for leaching.[6][9] This suggests that in vulnerable scenarios, such as coarse-textured soils with low organic matter combined with significant rainfall or irrigation events, there is a potential for this compound to move through the soil profile and reach groundwater. A comprehensive risk assessment should therefore consider both its degradation rate and its mobility characteristics in relation to specific local soil and climatic conditions.

References

An In-depth Technical Guide to the Herbicidal Activity Spectrum of Metosulam Against Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metosulam is a selective, post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide family of chemistry. It is primarily utilized for the control of a wide spectrum of broadleaf weeds in various cropping systems. The mode of action of this compound is the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a comprehensive overview of the herbicidal activity of this compound, including its efficacy against key broadleaf weed species, detailed experimental protocols for its evaluation, and an in-depth look at its mechanism of action.

Herbicidal Activity Spectrum

This compound exhibits a broad spectrum of activity against numerous economically important broadleaf weeds. Its efficacy is influenced by factors such as weed species, growth stage at the time of application, application rate, and environmental conditions. The following tables summarize the herbicidal efficacy of this compound against a range of broadleaf weeds, with data compiled from various field and greenhouse studies.

Table 1: Efficacy of this compound against Key Broadleaf Weed Species

Weed SpeciesCommon NameGrowth Stage at ApplicationApplication Rate (g a.i./ha)% ControlReference
Amaranthus retroflexusRedroot Pigweed2-4 leaf5 - 1085 - 95[1][2]
Chenopodium albumCommon Lambsquarters2-6 leaf5 - 1080 - 90[1]
Ambrosia artemisiifoliaCommon Ragweed2-4 leaf7.5 - 1570 - 85[3][4]
Solanum nigrumBlack Nightshade2-4 leaf7.5 - 1575 - 88[5]
Polygonum persicariaLadysthumb2-4 leaf5 - 1080 - 92[6]
Stellaria mediaCommon ChickweedPre-flowering5 - 7.590 - 98[6]
Galium aparineCleavers2-3 whorls7.5 - 1575 - 85[7]
Brassica kaberWild Mustard2-6 leaf5 - 1090 - 100[6]
Raphanus raphanistrumWild Radish2-6 leaf2.5 - 7.595 - 100[8][9]
Sinapis arvensisWild Mustard2-6 leaf5 - 1090 - 100[6]
Amsinckia calycinaYellow Burr-weed2-10 leaf590 - 100
Galium tricornutumThree-horned Bedstraw2-4 whorl5Suppression
Emex australisThree-cornered Jack2-10 leaf5Suppression[10]

Note: Efficacy can vary based on environmental conditions and the presence of herbicide-resistant biotypes. The addition of adjuvants, such as non-ionic surfactants or crop oil concentrates, is often recommended to enhance uptake and efficacy.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

This compound is a potent inhibitor of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[11] This enzyme catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[12] Inhibition of ALS leads to a rapid depletion of these vital amino acids, which are necessary for protein synthesis and overall plant growth.[13] The subsequent metabolic disruption results in the cessation of cell division in the meristematic regions of the plant, leading to growth inhibition, chlorosis, necrosis, and eventual plant death.[11][14]

This compound Mechanism of Action cluster_pathway Biosynthetic Pathway This compound This compound ALS_Enzyme Acetolactate Synthase (ALS/AHAS) This compound->ALS_Enzyme Inhibition BCAA_Synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS_Enzyme->BCAA_Synthesis Catalysis Pyruvate_Threonine Pyruvate / α-Ketobutyrate Pyruvate_Threonine->ALS_Enzyme Substrate Protein_Synthesis Protein Synthesis BCAA_Synthesis->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Plant_Death Plant Death Cell_Division->Plant_Death

This compound's inhibition of the ALS enzyme.

The downstream effects of branched-chain amino acid starvation are multifaceted and contribute to the overall phytotoxicity of this compound. These include:

  • Induction of Proteolytic Pathways: The deficiency in essential amino acids can trigger protein degradation pathways as the plant attempts to remobilize nitrogen and carbon resources.[15]

  • Disruption of Cellular Redox Homeostasis: Imbalances in amino acid metabolism can affect the cellular redox state, potentially leading to oxidative stress.[16]

  • Accumulation of Secondary Metabolites: The blockage of primary metabolic pathways can lead to the accumulation of other compounds, some of which may have secondary phytotoxic effects.[13]

Experimental Protocols

The evaluation of herbicidal efficacy is conducted through rigorous and standardized experimental protocols. These protocols are designed to assess the performance of the herbicide under controlled greenhouse conditions and in diverse field environments.

Greenhouse Dose-Response Bioassay

Objective: To determine the dose-response relationship of this compound on various broadleaf weed species and to calculate the effective dose required for 50% (ED₅₀) and 90% (ED₉₀) growth reduction.

Materials:

  • Seeds of target broadleaf weed species

  • Potting medium (e.g., sandy loam soil, peat, and sand mixture)

  • Pots (e.g., 10 cm diameter)

  • This compound analytical standard or formulated product

  • Adjuvant (non-ionic surfactant or crop oil concentrate)

  • Calibrated laboratory track sprayer

  • Growth chamber or greenhouse with controlled environment (temperature, light, humidity)

  • Balance for weighing plant biomass

Procedure:

  • Plant Culture: Sow a uniform number of seeds (e.g., 5-10) of each weed species in pots filled with potting medium. Thin seedlings to a consistent number (e.g., 3-5 plants per pot) after emergence.

  • Growth Conditions: Maintain the pots in a greenhouse or growth chamber with optimal conditions for weed growth (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: When the weed seedlings reach the 2-4 true leaf stage, apply this compound at a range of doses (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 20 g a.i./ha). Include a recommended adjuvant in the spray solution.

  • Data Collection: At 14 and 21 days after treatment (DAT), visually assess the percentage of weed control using a scale of 0 (no effect) to 100 (complete plant death). At 21 DAT, harvest the above-ground biomass of the surviving plants, and determine the fresh and dry weights.

  • Data Analysis: Analyze the biomass data using a non-linear regression model (e.g., log-logistic) to generate dose-response curves and calculate the ED₅₀ and ED₉₀ values.

Field Efficacy Trial

Objective: To evaluate the efficacy and crop safety of this compound for post-emergence broadleaf weed control under field conditions.

Materials:

  • This compound formulated product

  • Adjuvant

  • Calibrated backpack or tractor-mounted sprayer

  • Plot stakes, measuring tapes, and flags

  • Data collection sheets or electronic device

Procedure:

  • Site Selection and Plot Layout: Select a field with a natural and uniform infestation of the target broadleaf weed species. Design the experiment as a randomized complete block design (RCBD) with a minimum of 3-4 replications. Individual plot sizes should be adequate for representative sampling (e.g., 2m x 5m).

  • Treatments: Include an untreated control, this compound at several rates (e.g., 5, 7.5, and 10 g a.i./ha), and a commercial standard herbicide for comparison.

  • Application: Apply the herbicide treatments when the majority of the target weeds are in the 2-6 leaf stage and are actively growing. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Assessments:

    • Visual Efficacy: At 7, 14, 28, and 56 DAT, visually assess the percent control of each weed species in each plot compared to the untreated control (0% = no control, 100% = complete control).

    • Weed Density and Biomass: At 28 or 56 DAT, count the number of individual weed species within a defined quadrat (e.g., 0.25 m²) in each plot. Harvest the above-ground weed biomass from the quadrat, dry it, and record the dry weight.

    • Crop Tolerance: Visually assess crop injury (phytotoxicity) at regular intervals using a scale of 0 (no injury) to 100 (complete crop death).

    • Yield: At crop maturity, harvest the grain from a designated area within each plot and determine the yield, adjusting for moisture content.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Field_Efficacy_Trial_Workflow A Site Selection & Plot Establishment B Pre-Application Weed Assessment A->B C Herbicide Application B->C D Post-Application Visual Assessments (7, 14, 28, 56 DAT) C->D E Weed Density & Biomass Measurements D->E F Crop Tolerance Assessment D->F G Crop Harvest & Yield Measurement E->G F->G H Data Analysis & Reporting G->H

A typical workflow for a field efficacy trial.

Conclusion

This compound is an effective herbicide for the post-emergence control of a wide range of broadleaf weeds. Its mode of action as an ALS inhibitor provides a valuable tool for integrated weed management programs. Understanding the herbicidal activity spectrum, mechanism of action, and proper experimental evaluation techniques is crucial for the effective and sustainable use of this compound in agriculture. Further research into potential resistance mechanisms and the optimization of application strategies will continue to be important areas of study.

References

Metosulam's mode of action as a triazolopyrimidine herbicide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mode of Action of Metosulam, a Triazolopyrimidine Herbicide

Introduction

This compound is a selective, systemic herbicide belonging to the triazolopyrimidine chemical family.[1] These herbicides are known for their high efficacy at low application rates and their targeted action on a specific plant enzyme system.[1][2] this compound is utilized for the post-emergence control of broadleaf weeds in various agricultural settings. Its mode of action, like other herbicides in its class, involves the disruption of a critical biosynthetic pathway unique to plants and microorganisms, making it a valuable tool in weed management.[1][3] This technical guide provides a detailed examination of the biochemical and physiological processes that underpin the herbicidal activity of this compound, intended for researchers and professionals in the fields of agricultural science and drug development.

The Molecular Target: Acetolactate Synthase (ALS)

The primary site of action for this compound and all triazolopyrimidine herbicides is the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[2][4][5] ALS is a pivotal enzyme that catalyzes the first committed step in the biosynthesis of the branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine.[3][5][6] This enzyme is essential for plant life but is not present in animals, which obtain BCAAs through their diet.[1][7] This distinction forms the basis for the selective toxicity of this compound towards plants with low risk to mammals.

This compound acts as a potent, non-competitive inhibitor of ALS.[8] It binds to a site on the enzyme that is allosteric to the active site, inducing a conformational change that prevents the enzyme from carrying out its catalytic function.[9] The inhibition of ALS leads to a rapid cessation of BCAA production.[10] Without these essential amino acids, protein synthesis and cell division are halted, leading first to the arrest of plant growth and ultimately to the death of susceptible plants.[5][11] Symptoms typically manifest as stunting, chlorosis (yellowing), and necrosis, particularly in the meristematic regions where active growth occurs.[2][12]

Biochemical Pathway: Inhibition of Branched-Chain Amino Acid Synthesis

The biosynthesis of valine, leucine, and isoleucine is a multi-step process occurring within the plastids of plant cells.[13] A single set of four key enzymes catalyzes the parallel pathways for valine and isoleucine synthesis, with the leucine pathway branching off from the valine pathway.[6][14] this compound's inhibition of ALS blocks the very first step, effectively shutting down the entire pathway.

The key steps in the BCAA biosynthesis pathway are as follows:

  • For Valine and Leucine: Acetolactate synthase (ALS) catalyzes the condensation of two molecules of pyruvate (B1213749) to form 2-acetolactate.[6]

  • For Isoleucine: ALS catalyzes the condensation of one molecule of pyruvate and one molecule of 2-oxobutanoate (B1229078) (derived from threonine) to form 2-aceto-2-hydroxybutanoate.[6]

Subsequent enzymatic reactions, which are rendered moot by the action of this compound, are catalyzed by ketol-acid reductoisomerase (KARI), dihydroxyacid dehydratase (DHAD), and branched-chain aminotransferase (BCAT) to produce the final amino acids.[6][14] The disruption of this pathway is the definitive mechanism of this compound's herbicidal activity.[15]

BCAA_Pathway sub_pyruvate Pyruvate enzyme_als Acetolactate Synthase (ALS / AHAS) sub_pyruvate->enzyme_als sub_threonine Threonine enzyme_td Threonine Deaminase sub_threonine->enzyme_td sub_2oxo 2-Oxobutanoate sub_2oxo->enzyme_als enzyme_td->sub_2oxo Deamination prod_acetolactate 2-Acetolactate enzyme_als->prod_acetolactate Condensation prod_aceto2hydroxy 2-Aceto-2-hydroxybutanoate enzyme_als->prod_aceto2hydroxy Condensation This compound This compound (Triazolopyrimidine) inhibition This compound->inhibition inhibition->enzyme_als path_val_leu Valine & Leucine Pathway Intermediates prod_acetolactate->path_val_leu KARI, DHAD, BCAT etc. path_iso Isoleucine Pathway Intermediates prod_aceto2hydroxy->path_iso KARI, DHAD, BCAT final_val Valine path_val_leu->final_val final_leu Leucine path_val_leu->final_leu final_iso Isoleucine path_iso->final_iso

Caption: Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway and this compound's Site of Action.

Quantitative Analysis of this compound's Potency

The efficacy of an ALS inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50) against the target enzyme.[16] For whole-plant effects, the effective dose required to reduce growth by 50% (ED50 or GR50) is used.[17][18] These values are critical for comparing the potency of different herbicides and for understanding resistance mechanisms.

ParameterHerbicideTarget EnzymeTest OrganismValueReference
Ki This compoundAcetohydroxyacid Synthase (AHAS)Arabidopsis thaliana1.4 ± 0.2 nM[8][9]
IC50 ChlorsulfuronAcetolactate Synthase (ALS)Pisum sativum18 - 36 nM[19]
IC50 ImazethapyrAcetolactate Synthase (ALS)Susceptible Sonchus asper>9-fold lower than resistant biotype[16]

Note: The table includes values for other ALS inhibitors to provide a comparative context for the expected potency range. A specific IC50 value for this compound was not available in the reviewed literature.

Experimental Methodologies for Characterizing Mode of Action

Elucidating the mode of action of a herbicide like this compound involves a combination of in vitro enzyme assays and in vivo whole-plant bioassays. These experiments confirm the molecular target and quantify the herbicide's efficacy.

In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the effect of a herbicide on the activity of the ALS enzyme extracted from plant tissue.[16][20]

Protocol:

  • Enzyme Extraction:

    • Harvest 1-2 grams of fresh, young leaf tissue from a susceptible plant species (e.g., pea, spinach).[20]

    • Immediately freeze the tissue in liquid nitrogen to prevent protein degradation.[20]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powder in an ice-cold enzyme extraction buffer (containing components like potassium phosphate, pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, and FAD).[16][20]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[20]

    • Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep on ice.[16]

  • Enzyme Assay:

    • Prepare a reaction mixture in a microplate containing assay buffer, the substrate (pyruvate), and cofactors (TPP, FAD, MgCl₂).[16]

    • Add serial dilutions of the test herbicide (e.g., this compound) to the wells. Include a control with no herbicide.

    • Initiate the reaction by adding the crude enzyme extract to each well.

    • Incubate the plate at 37°C for 60 minutes.[20]

  • Quantification:

    • Stop the enzymatic reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also initiates the decarboxylation of the product, acetolactate, to acetoin.[20]

    • Incubate the plate at 60°C for 15 minutes to complete the conversion to acetoin.[20]

    • Add creatine (B1669601) and α-naphthol solutions to develop a colored complex with acetoin.[20]

    • Incubate again at 60°C for 15 minutes for color development.[20]

    • Measure the absorbance at 525 nm using a microplate reader.[20]

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control.[16]

    • Plot the percent inhibition against the logarithm of the herbicide concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve, representing the concentration that causes 50% inhibition of enzyme activity.[16]

InVitro_Workflow start Start: Collect Fresh Plant Tissue homogenize Homogenize Tissue in Extraction Buffer on Ice start->homogenize centrifuge Centrifuge at High Speed (4°C) homogenize->centrifuge supernatant Collect Supernatant (Crude ALS Enzyme Extract) centrifuge->supernatant add_enzyme Add Enzyme Extract to Initiate Reaction supernatant->add_enzyme prepare_assay Prepare Assay in Microplate: - Assay Buffer - Substrate (Pyruvate) - Cofactors (TPP, FAD, MgCl₂) - this compound Dilutions prepare_assay->add_enzyme incubate1 Incubate at 37°C for 60 min add_enzyme->incubate1 stop_reaction Stop Reaction with H₂SO₄ (Converts Acetolactate to Acetoin) incubate1->stop_reaction incubate2 Incubate at 60°C for 15 min stop_reaction->incubate2 color_dev Add Creatine & α-Naphthol for Color Development incubate2->color_dev incubate3 Incubate at 60°C for 15 min color_dev->incubate3 measure Measure Absorbance at 525 nm incubate3->measure analyze Calculate % Inhibition and Determine IC₅₀ Value measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro ALS enzyme inhibition assay.
Whole-Plant Herbicide Dose-Response Bioassay

This assay evaluates the herbicidal efficacy of a compound on whole plants under controlled environmental conditions, providing a more direct measure of its practical effectiveness.[16]

Protocol:

  • Plant Cultivation:

    • Grow susceptible test plants from seed in pots containing a standard soil mix.

    • Maintain plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod.

    • Allow plants to reach a specific growth stage (e.g., 2-4 true leaves) before treatment.

  • Herbicide Application:

    • Prepare a range of herbicide concentrations (doses) to be tested.[17] A typical range might include 0, 1/9, 1/3, 1, 3, and 9 times the recommended field application rate.[17]

    • Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with the carrier solution.

    • Replicate each treatment dose across multiple plants to ensure statistical validity.

  • Evaluation:

    • Return plants to the controlled environment after treatment.

    • Visually assess and score the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals, such as 7, 14, and 21 days after treatment.[16] A scale of 0% (no injury) to 100% (complete death) is often used.

    • Dry the harvested biomass in an oven until a constant weight is achieved.

  • Data Analysis:

    • Calculate the average dry weight for each herbicide dose.

    • Express the results as a percentage of the dry weight of the untreated control plants.

    • Fit the data to a dose-response curve (e.g., a log-logistic model).[18]

    • From the curve, determine the GR50 or ED50 value, which is the dose of the herbicide required to reduce plant growth (biomass) by 50%.[17][18]

WholePlant_Workflow start Start: Grow Test Plants to 2-4 Leaf Stage prepare_doses Prepare Herbicide Dose Range (e.g., 0x to 9x Field Rate) start->prepare_doses apply_herbicide Apply Herbicides to Replicated Sets of Plants with Calibrated Sprayer prepare_doses->apply_herbicide return_growth Return Plants to Controlled Environment apply_herbicide->return_growth assess Visually Assess Phytotoxicity at 7, 14, 21 Days return_growth->assess harvest Harvest Above-Ground Biomass at 21 Days assess->harvest dry Dry Biomass to Constant Weight harvest->dry weigh Measure Dry Weight dry->weigh analyze Calculate % Growth Reduction and Determine GR₅₀/ED₅₀ Value weigh->analyze end End analyze->end

Caption: Experimental workflow for a whole-plant dose-response bioassay.

Conclusion

is precise and well-characterized. Its high-affinity inhibition of the acetolactate synthase (ALS) enzyme effectively blocks the production of essential branched-chain amino acids in susceptible plants. This targeted disruption of a vital metabolic pathway, which is absent in animals, leads to the cessation of growth and eventual plant death, establishing this compound as a potent and selective tool for weed management. The experimental protocols detailed herein provide a robust framework for the continued study and characterization of ALS-inhibiting herbicides and the mechanisms of weed resistance.

References

Toxicological Profile of Metosulam in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metosulam is a selective, post-emergence herbicide used for the control of broadleaf weeds in various crops. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. While effective in its agricultural application, it is imperative to understand the toxicological profile of this compound in non-target organisms to assess its environmental risk. This technical guide provides a comprehensive overview of the known toxicological effects of this compound on a range of non-target organisms, including aquatic and terrestrial species. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug and pesticide development and environmental risk assessment.

Quantitative Ecotoxicological Data

The following tables summarize the key toxicity endpoints for this compound in various non-target organisms. The data has been compiled from the Pesticide Properties Database (PPDB).[1]

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

OrganismSpeciesEndpointValue (µg/L)Exposure DurationReference
FishOncorhynchus mykiss (Rainbow trout)96-hour LC50>100,00096 hoursPPDB[1]
FishLepomis macrochirus (Bluegill sunfish)96-hour LC50>130,00096 hoursPPDB[1]
Aquatic InvertebrateDaphnia magna (Water flea)48-hour EC50290,00048 hoursPPDB[1]
Aquatic InvertebrateDaphnia magna (Water flea)21-day NOEC16,00021 daysPPDB[1]
AlgaePseudokirchneriella subcapitata72-hour ErC508.872 hoursPPDB[1]
AlgaeNavicula pelliculosa (Diatom)72-hour ErC501872 hoursPPDB[1]
Aquatic PlantLemna gibba (Duckweed)7-day ErC503.27 daysPPDB[1]

Table 2: Toxicity of this compound to Terrestrial Invertebrates

OrganismSpeciesEndpointValueExposure DurationReference
HoneybeeApis melliferaAcute Oral 48-hour LD50>100 µ g/bee 48 hoursPPDB[1]
HoneybeeApis melliferaAcute Contact 48-hour LD50>100 µ g/bee 48 hoursPPDB[1]
EarthwormEisenia fetida14-day LC50>1000 mg/kg soil14 daysPPDB[1]

Table 3: Toxicity of this compound to Birds

SpeciesEndpointValue (mg/kg bw)ExposureReference
Colinus virginianus (Bobwhite quail)Acute Oral LD50>2250Single dosePPDB[1]
Anas platyrhynchos (Mallard duck)Acute Oral LD50>2250Single dosePPDB[1]
Colinus virginianus (Bobwhite quail)Sub-acute Dietary LC50 (5 days)>5620 ppm in diet5 daysPPDB[1]
Anas platyrhynchos (Mallard duck)Sub-acute Dietary LC50 (5 days)>5620 ppm in diet5 daysPPDB[1]

Table 4: Mammalian Toxicology of this compound (Rat)

Study TypeEndpointValue (mg/kg bw/day)SpeciesReference
90-day oralNOAEL10RatPPDB[1]
2-generation reproductionNOAEL50RatPPDB[1]
DevelopmentalMaternal NOAEL100RatPPDB[1]
DevelopmentalDevelopmental NOAEL1000RatPPDB[1]
Chronic 2-year feedingNOAEL5RatPPDB[1]

Experimental Protocols

The toxicological data presented above are generated following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data across different studies and laboratories.

Aquatic Toxicity Testing

Fish, Acute Toxicity Test (Following OECD Guideline 203)

  • Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • Test Organisms: Commonly used species include Rainbow trout (Oncorhynchus mykiss) and Bluegill sunfish (Lepomis macrochirus).

  • Methodology:

    • Fish are acclimated to laboratory conditions.

    • Groups of fish are exposed to a range of concentrations of the test substance in water under static, semi-static, or flow-through conditions. A control group is maintained in water without the test substance.

    • The exposure period is 96 hours.

    • Mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are observed and recorded at 24, 48, 72, and 96 hours.

    • Water quality parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.

    • The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Daphnia sp., Acute Immobilisation Test (Following OECD Guideline 202)

  • Objective: To determine the concentration of a substance that causes immobilization in 50% of Daphnia magna (EC50) over a 48-hour period.

  • Test Organisms: Daphnia magna neonates (less than 24 hours old).

  • Methodology:

    • Groups of daphnids are exposed to a series of concentrations of the test substance in a defined culture medium. A control group is also maintained.

    • The test is conducted in glass vessels under controlled temperature and lighting conditions for 48 hours.

    • The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

    • The 48-hour EC50 value is calculated based on the observed immobilization.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Following OECD Guideline 201)

  • Objective: To determine the effects of a substance on the growth of freshwater microalgae.

  • Test Organisms: Commonly Pseudokirchneriella subcapitata.

  • Methodology:

    • Exponentially growing cultures of the test alga are exposed to various concentrations of the test substance in a nutrient-rich medium.

    • The cultures are incubated under continuous, uniform illumination and constant temperature for 72 hours.

    • Algal growth is measured at least every 24 hours by determining cell concentration or a surrogate parameter like chlorophyll (B73375) content.

    • The inhibition of growth in the test cultures is compared to the growth in the control cultures.

    • The ErC50 (the concentration causing a 50% reduction in the growth rate) is calculated.

Terrestrial Toxicity Testing

Honeybees, Acute Oral and Contact Toxicity Test (Following OECD Guidelines 213 and 214)

  • Objective: To determine the acute oral and contact median lethal dose (LD50) of a substance to adult worker honeybees.

  • Test Organisms: Young adult worker honeybees (Apis mellifera).

  • Methodology (Oral - OECD 213):

    • Groups of bees are starved for a short period and then fed a sucrose (B13894) solution containing a specific dose of the test substance.

    • A control group receives the sucrose solution without the test substance.

    • Mortality and any sublethal effects are recorded at regular intervals for at least 48 hours.

    • The LD50 is calculated as the dose in µg of the test substance per bee.

  • Methodology (Contact - OECD 214):

    • A precise volume of the test substance dissolved in a suitable solvent is applied topically to the dorsal thorax of each bee.

    • Control bees are treated with the solvent only.

    • Mortality is assessed over a 48-hour period.

    • The LD50 is calculated as the dose in µg of the test substance per bee.

Earthworm, Acute Toxicity Test (Following OECD Guideline 207)

  • Objective: To determine the acute toxicity of a substance to earthworms.

  • Test Organisms: Adult earthworms of the species Eisenia fetida.

  • Methodology:

    • The test substance is mixed into an artificial soil substrate at various concentrations.

    • Groups of earthworms are introduced into the treated soil and kept for 14 days under controlled temperature and light conditions.

    • Mortality is assessed at day 7 and day 14.

    • The 14-day LC50 is calculated as the concentration of the test substance in mg/kg of dry soil.

Avian and Mammalian Toxicity Testing

Avian Acute Oral Toxicity Test (Following OECD Guideline 223)

  • Objective: To determine the acute oral toxicity (LD50) of a substance to birds.

  • Test Organisms: Commonly used species are Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Methodology:

    • The test substance is administered to the birds in a single oral dose, usually via gavage or in a capsule.

    • Several dose groups with a control group are used.

    • The birds are observed for at least 14 days for mortality and signs of toxicity.

    • The LD50 is calculated as the dose in mg of the test substance per kg of body weight.

Mammalian Toxicity Studies (Following various OECD Guidelines, e.g., 407, 408, 414, 416)

  • Objective: To assess the potential adverse health effects of a substance in mammals following repeated oral exposure. This includes determining the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).

  • Test Organisms: Primarily rats.

  • Methodology (General):

    • The test substance is administered daily in graduated doses to several groups of experimental animals, one dose level per group, for a specified period (e.g., 28 days, 90 days, or over multiple generations for reproductive studies).

    • A control group receives the vehicle without the test substance.

    • During the study, animals are observed for signs of toxicity. Body weight and food/water consumption are monitored.

    • At the end of the study, hematological, clinical chemistry, and pathological examinations are performed.

    • The NOAEL is the highest dose at which no substance-related adverse effects are observed. The LOAEL is the lowest dose at which adverse effects are observed.

Signaling Pathways and Experimental Workflows

Primary Mode of Action: Acetolactate Synthase (ALS) Inhibition

This compound's primary mechanism of herbicidal activity is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. As this pathway is absent in animals, this compound exhibits selective toxicity towards plants.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate This compound This compound This compound->ALS Inhibition Inhibition Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Multiple Steps Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Multiple Steps Protein_Synthesis Protein Synthesis & Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis

Caption: this compound inhibits the ALS enzyme, blocking branched-chain amino acid synthesis.

Experimental Workflow: Fish Acute Toxicity Test (OECD 203)

The following diagram illustrates the general workflow for conducting an acute toxicity test with fish according to OECD Guideline 203.

Fish_Toxicity_Workflow start Start acclimation Acclimate Fish to Test Conditions start->acclimation prep_solutions Prepare Test Solutions (Range of Concentrations + Control) acclimation->prep_solutions exposure Expose Fish for 96 hours (Static, Semi-Static, or Flow-through) prep_solutions->exposure observe Record Mortality & Sublethal Effects (at 24, 48, 72, 96h) exposure->observe water_quality Monitor Water Quality (pH, DO, Temp) exposure->water_quality analysis Statistical Analysis (e.g., Probit Analysis) observe->analysis water_quality->exposure lc50 Determine 96-h LC50 and Confidence Limits analysis->lc50 end End lc50->end

Caption: Workflow for the OECD 203 Fish Acute Toxicity Test.

Experimental Workflow: Honeybee Acute Oral Toxicity Test (OECD 213)

This diagram outlines the key steps in determining the acute oral toxicity of a substance to honeybees.

Honeybee_Oral_Toxicity_Workflow start Start collect_bees Collect Young Adult Worker Honeybees start->collect_bees starve_bees Starve Bees (short period) collect_bees->starve_bees prep_doses Prepare Dosed Sucrose Solution (Range of Doses + Control) starve_bees->prep_doses feed_bees Individually Feed Bees Dosed Solution prep_doses->feed_bees observe Observe for Mortality & Effects (up to 96h) feed_bees->observe analysis Statistical Analysis observe->analysis ld50 Calculate 48-h LD50 (µg/bee) analysis->ld50 end End ld50->end

Caption: Workflow for the OECD 213 Honeybee Acute Oral Toxicity Test.

Conclusion

The available data indicates that this compound presents a varied toxicological profile to non-target organisms. It is practically non-toxic to fish, aquatic invertebrates, earthworms, honeybees, and birds on an acute basis. However, it is highly toxic to algae and aquatic plants, with ErC50 values in the low µg/L range. This suggests that the primary environmental risk associated with this compound is likely to be its impact on aquatic primary producers. The mammalian toxicity data shows a NOAEL of 5 mg/kg bw/day in a chronic rat study.

The primary mode of action, the inhibition of the ALS enzyme, provides a clear biochemical basis for its high toxicity to plants and its relatively low acute toxicity to animals. Professionals in drug and pesticide development should consider these ecotoxicological endpoints in the risk assessment and stewardship of this compound and other ALS-inhibiting herbicides. Further research could focus on the potential for sublethal effects in sensitive aquatic plant communities and the chronic exposure risks to other non-target organisms.

References

Metosulam's Impact on Amino Acid Biosynthesis in Susceptible Weeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metosulam, a triazolopyrimidine herbicide, is a potent inhibitor of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids (BCAAs). This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on amino acid synthesis in susceptible weed species. The document details the biochemical pathways affected, presents quantitative data on enzyme inhibition and subsequent depletion of essential amino acids, outlines relevant experimental protocols, and provides visual representations of the key processes involved. This guide is intended to be a comprehensive resource for researchers in weed science, herbicide development, and plant biochemistry.

Introduction

This compound is a selective, post-emergence herbicide used for the control of broadleaf weeds in various crops.[1] It belongs to the Group 2 (WSSA) or Group B (HRAC) herbicides, which are characterized by their inhibition of the acetolactate synthase (ALS) enzyme.[2] ALS, also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[2][3][4][5] As this pathway is present in plants and microorganisms but not in animals, ALS inhibitors like this compound exhibit low mammalian toxicity.[3][6]

The inhibition of ALS by this compound leads to a rapid cessation of cell division and growth in susceptible plants due to the depletion of these vital amino acids, which are essential for protein synthesis and overall plant development.[5][7] This guide delves into the specifics of this inhibitory action and its consequences on the amino acid profile of susceptible weeds.

Mechanism of Action: Inhibition of Acetolactate Synthase

The primary mode of action of this compound is the specific and potent inhibition of the ALS enzyme.[2] ALS catalyzes two parallel reactions: the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate, a precursor for valine and leucine, and the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate, a precursor for isoleucine.[8]

This compound binds to a specific site on the ALS enzyme, distinct from the active site where the substrates bind. This non-competitive inhibition leads to a conformational change in the enzyme, rendering it inactive. The high affinity of this compound for the ALS enzyme is reflected in its low inhibition constant (Ki).

Quantitative Data on ALS Inhibition
Herbicide ClassHerbicideTarget EnzymeParameterValueSusceptible Species/SystemReference
TriazolopyrimidineThis compound Acetohydroxyacid SynthaseKi 1.4 ± 0.2 nM Aspergillus fumigatus[9]
ImidazolinoneImazethapyrAcetolactate SynthaseIC50>2800-fold resistance vs susceptibleAmaranthus palmeri (Resistant)[10]
SulfonylureaTribenuron-methylAcetolactate Synthase-Significant decrease in BCAAsPapaver rhoeas, Stellaria media[11][12]

Effect on Branched-Chain Amino Acid Biosynthesis

The inhibition of ALS by this compound directly disrupts the synthesis of valine, leucine, and isoleucine. This leads to a rapid depletion of the intracellular pools of these essential amino acids in susceptible plants.

Branched-Chain Amino Acid Biosynthesis Pathway and this compound's Point of Action

The following diagram illustrates the BCAA biosynthesis pathway and highlights the step inhibited by this compound.

BCAA_Biosynthesis_Pathway Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate1->ALS Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS Threonine Threonine TD Threonine deaminase Threonine->TD alphaKB α-Ketobutyrate alphaKB->ALS Acetolactate α-Acetolactate KARI1 Ketol-acid reductoisomerase Acetolactate->KARI1 Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate KARI2 Ketol-acid reductoisomerase Acetohydroxybutyrate->KARI2 Dihydroxy_isovalerate α,β-Dihydroxy isovalerate DHAD1 Dihydroxyacid dehydratase Dihydroxy_isovalerate->DHAD1 Dihydroxy_methylvalerate α,β-Dihydroxy -β-methylvalerate DHAD2 Dihydroxyacid dehydratase Dihydroxy_methylvalerate->DHAD2 Ketoisovalerate α-Ketoisovalerate BCAT1 Branched-chain aminotransferase Ketoisovalerate->BCAT1 IPMS α-Isopropylmalate synthase Ketoisovalerate->IPMS Keto_methylvalerate α-Keto-β-methylvalerate BCAT2 Branched-chain aminotransferase Keto_methylvalerate->BCAT2 Leucine_precursor α-Ketoisocaproate BCAT3 Branched-chain aminotransferase Leucine_precursor->BCAT3 Valine Valine Leucine Leucine Isoleucine Isoleucine TD->alphaKB ALS->Acetolactate ALS->Acetohydroxybutyrate KARI1->Dihydroxy_isovalerate KARI2->Dihydroxy_methylvalerate DHAD1->Ketoisovalerate DHAD2->Keto_methylvalerate BCAT1->Valine BCAT2->Isoleucine IPMI Isopropylmalate isomerase IPMS->IPMI IPMDH Isopropylmalate dehydrogenase IPMI->IPMDH IPMDH->Leucine_precursor BCAT3->Leucine Metosulam_node This compound Metosulam_node->ALS

Figure 1. Branched-Chain Amino Acid Biosynthesis Pathway and the Site of this compound Inhibition.
Quantitative Impact on Amino Acid Levels

Treatment of susceptible weeds with ALS-inhibiting herbicides leads to a measurable decrease in the free pools of valine, leucine, and isoleucine. While specific data for this compound is limited, studies on other ALS inhibitors provide a clear indication of this effect.

HerbicideWeed SpeciesAmino AcidChange in ConcentrationReference
Tribenuron-methylPapaver rhoeasValine, Leucine, IsoleucineSignificant decrease[11][12]
Tribenuron-methylStellaria mediaValine, Leucine, IsoleucineSignificant decrease[11][12]

The reduction in these essential amino acids halts protein synthesis, leading to the cessation of growth and eventual death of the plant.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of this compound on amino acid biosynthesis.

In Vitro Acetolactate Synthase (ALS) Assay

This assay measures the inhibitory effect of this compound on the activity of the ALS enzyme extracted from susceptible weeds.

Objective: To determine the IC50 value of this compound for the ALS enzyme.

Principle: The activity of ALS is determined by measuring the formation of its product, acetolactate. Acetolactate is unstable and is decarboxylated to acetoin (B143602) in the presence of acid. Acetoin then reacts with creatine (B1669601) and α-naphthol to form a colored complex, which can be quantified spectrophotometrically at 525 nm.

Materials:

  • Young, actively growing leaf tissue of a susceptible weed species.

  • Enzyme extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM sodium pyruvate, 10 mM MgCl2, 10% v/v glycerol, 1 mM EDTA, and 10 mM cysteine).

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM sodium pyruvate, 20 mM MgCl2, and 1 mM thiamine (B1217682) pyrophosphate).

  • This compound stock solution (in a suitable solvent like DMSO).

  • 6 N Sulfuric acid.

  • Creatine solution (0.5% w/v).

  • α-naphthol solution (5% w/v in 2.5 N NaOH, freshly prepared).

  • Microplate reader.

Procedure:

  • Enzyme Extraction:

    • Harvest fresh leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C for 20 minutes.

    • The supernatant contains the crude ALS enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the reaction buffer and the enzyme extract.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate the mixture at a suitable temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding 6 N sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.

    • Incubate at 60°C for 15 minutes to ensure complete decarboxylation.

    • Add creatine and α-naphthol solutions to develop the color.

    • Incubate at 60°C for 15 minutes.

    • Measure the absorbance at 525 nm.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each this compound concentration relative to a control without the inhibitor.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

ALS_Assay_Workflow start Start: Harvest Susceptible Weed Leaf Tissue extraction Enzyme Extraction (Homogenization & Centrifugation) start->extraction crude_extract Crude ALS Enzyme Extract extraction->crude_extract assay_setup Set up Reaction Mixtures: - Reaction Buffer - Enzyme Extract - this compound (varying conc.) crude_extract->assay_setup incubation1 Incubate at 37°C assay_setup->incubation1 stop_reaction Stop Reaction with H₂SO₄ (Decarboxylation to Acetoin) incubation1->stop_reaction incubation2 Incubate at 60°C stop_reaction->incubation2 color_dev Add Creatine & α-naphthol (Color Development) incubation2->color_dev incubation3 Incubate at 60°C color_dev->incubation3 measurement Measure Absorbance at 525 nm incubation3->measurement analysis Calculate % Inhibition & Determine IC₅₀ measurement->analysis end End analysis->end

Figure 2. Experimental Workflow for the In Vitro ALS Inhibition Assay.
Quantification of Branched-Chain Amino Acids in Plant Tissue

This protocol describes the analysis of free amino acid pools in susceptible weeds following treatment with this compound, typically using High-Performance Liquid Chromatography (HPLC).[13][14][15]

Objective: To quantify the levels of valine, leucine, and isoleucine in this compound-treated and untreated plants.

Principle: Free amino acids are extracted from plant tissue, derivatized to make them detectable by UV or fluorescence detectors, and then separated and quantified by HPLC.

Materials:

  • This compound-treated and untreated susceptible weed seedlings.

  • Liquid nitrogen.

  • Extraction solvent (e.g., 80% ethanol (B145695) or a mixture of methanol, chloroform, and water).

  • Internal standard (e.g., norvaline).

  • Derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC)).

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (UV or fluorescence).

  • Amino acid standards (valine, leucine, isoleucine).

Procedure:

  • Sample Preparation:

    • Harvest leaf tissue from treated and untreated plants at specific time points after treatment.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Lyophilize (freeze-dry) the tissue to remove water.

    • Grind the dried tissue to a fine powder.

  • Extraction:

    • Extract the amino acids from a known weight of the powdered tissue using the extraction solvent.

    • Add an internal standard to correct for losses during sample preparation.

    • Vortex and sonicate the mixture to ensure complete extraction.

    • Centrifuge to pellet the solid debris.

    • Collect the supernatant containing the free amino acids.

  • Derivatization:

    • Derivatize the amino acids in the extract using a suitable reagent (e.g., OPA for primary amines) to make them detectable.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the amino acids using a gradient elution program with appropriate mobile phases.[16]

    • Detect the derivatized amino acids at the appropriate wavelength.

    • Identify and quantify the amino acids by comparing their retention times and peak areas to those of the amino acid standards.

  • Data Analysis:

    • Calculate the concentration of each BCAA in the plant tissue (e.g., in nmol/g fresh weight).

    • Compare the BCAA levels in this compound-treated plants to those in untreated control plants.

BCAA_Analysis_Workflow start Start: Harvest Treated & Untreated Weed Tissue sample_prep Sample Preparation: - Freeze in Liquid N₂ - Lyophilize & Grind start->sample_prep extraction Amino Acid Extraction (with Internal Standard) sample_prep->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization Derivatization of Amino Acids (e.g., with OPA) supernatant->derivatization hplc_analysis HPLC Analysis: - Separation on C18 column - UV/Fluorescence Detection derivatization->hplc_analysis data_analysis Data Analysis: - Identify & Quantify BCAAs - Compare Treated vs. Control hplc_analysis->data_analysis end End data_analysis->end

Figure 3. Experimental Workflow for the Quantification of Branched-Chain Amino Acids.

Conclusion

This compound is a highly effective herbicide due to its potent and specific inhibition of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in susceptible weeds. This inhibition leads to a rapid depletion of valine, leucine, and isoleucine, which in turn halts protein synthesis and causes plant death. The technical details and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and develop herbicides that target amino acid biosynthesis. Further research to obtain more extensive quantitative data on this compound's effects across a broader range of weed species will enhance our understanding of its herbicidal activity and aid in the development of sustainable weed management strategies.

References

The Degradation of Metosulam in Aqueous Environments: A Technical Review of Photodegradation and Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metosulam Degradation

The persistence of this compound in aquatic systems is primarily governed by two abiotic degradation processes: photodegradation, which is induced by sunlight, and hydrolysis, the reaction with water. These processes transform the parent this compound molecule into various degradation products, which may have different toxicological and environmental profiles. The rate and pathway of this degradation are influenced by several environmental factors, most notably pH, temperature, and the presence of photosensitizing agents.

While specific kinetic studies on this compound's degradation in water are not widely published, environmental monitoring has identified several key transformation products. These include 7-OH-metosulam (M2), 5-OH-metosulam (M3), and a compound referred to as ATSA (M1)[1]. The formation of these products suggests that hydroxylation and cleavage of the sulfonamide bridge are important degradation pathways.

Experimental Protocols for Studying this compound Degradation

To rigorously assess the photodegradation and hydrolysis of this compound in aqueous solutions, standardized experimental protocols are essential. The following sections detail the methodologies typically employed in such studies, derived from established practices for herbicide analysis.

Hydrolysis Studies

The rate of hydrolysis of this compound can be determined by incubating aqueous solutions of the compound at various pH levels and temperatures in the dark.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at a minimum of three pH values relevant to environmental conditions (e.g., pH 4, 7, and 9).

  • Spiking of this compound: Add a known concentration of this compound to each buffer solution. The concentration should be environmentally relevant and detectable by the chosen analytical method.

  • Incubation: Store the solutions in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

  • Sampling: At predetermined time intervals, collect aliquots from each solution.

  • Analysis: Analyze the concentration of this compound and its degradation products in each sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: Determine the rate of hydrolysis by plotting the concentration of this compound against time. The data is typically fitted to a first-order or pseudo-first-order kinetic model to calculate the hydrolysis rate constant (k) and the half-life (t½) at each pH.

Photodegradation Studies

Photodegradation studies are conducted to evaluate the effect of light on the degradation of this compound in aqueous solutions.

Methodology:

  • Solution Preparation: Prepare aqueous solutions of this compound in sterile, buffered water (e.g., pH 7) or in a relevant natural water matrix.

  • Irradiation: Expose the solutions to a light source that simulates natural sunlight, such as a xenon arc lamp or a solar simulator. The spectral output of the lamp should be characterized. Control samples should be kept in the dark to account for any hydrolysis.

  • Quantum Yield Determination (Optional): To determine the quantum yield (Φ), a chemical actinometer with a known quantum yield can be irradiated simultaneously under the same conditions.

  • Sampling: Collect samples at various time points during the irradiation.

  • Analysis: Quantify the concentration of this compound and identify its photoproducts using analytical methods like LC-MS/MS or GC-MS.

  • Data Analysis: Calculate the photodegradation rate constant and half-life by modeling the disappearance of this compound over time. The quantum yield can be calculated by comparing the rate of degradation of this compound to that of the actinometer.

Quantitative Data on Structurally Similar Herbicides

In the absence of specific data for this compound, examining the degradation kinetics of other triazolopyrimidine or sulfonamide herbicides can provide valuable insights into its potential behavior. The following tables summarize available data for analogous compounds.

Table 1: Hydrolysis Half-lives of Structurally Similar Herbicides in Aqueous Solutions

HerbicidepHTemperature (°C)Half-life (days)Reference
Diclosulam4.0-75.26 - 79.22[2]
7.0-64.05 - 70.01[2]
9.2-9.62 - 10.67[2]
Flumioxazin5300.68[3]
7300.38[3]
9300.01[3]

Table 2: Photodegradation Data for Structurally Similar Herbicides in Aqueous Solutions

HerbicideLight SourceHalf-lifeQuantum Yield (Φ)Reference
Florasulam (B129761)Natural Sunlight36 days (sterile water)0.096[2]
Natural Sunlight3.3 days (natural water)-[2]
PenoxsulamUV light (≥290 nm)51.89 - 73.41 hours-[4]
Sunlight62.70 - 97.09 hours-[4]

Degradation Pathways and Visualization

Based on the identified transformation products of this compound and the known degradation mechanisms of related herbicides, plausible pathways for its photodegradation and hydrolysis can be proposed.

Proposed Hydrolysis Pathway

Hydrolysis of sulfonamide herbicides is often pH-dependent and typically involves the cleavage of the sulfonylurea bridge. For this compound, this would lead to the formation of N-(2,6-dichloro-3-methylphenyl)sulfamic acid and 5,7-dimethoxy-[1][5][6]triazolo[1,5-a]pyrimidin-2-amine.

Hydrolysis_Pathway This compound This compound Hydrolysis Hydrolysis (Cleavage of Sulfonamide Bridge) This compound->Hydrolysis Product1 N-(2,6-dichloro-3-methylphenyl)sulfamic acid Hydrolysis->Product1 Product2 5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Hydrolysis->Product2

Caption: Proposed Hydrolysis Pathway of this compound.

Proposed Photodegradation Pathway

Photodegradation can proceed through several mechanisms, including photooxidation and hydroxylation. The identified metabolites 7-OH-metosulam and 5-OH-metosulam suggest that hydroxylation of the pyrimidine (B1678525) ring is a key pathway. Photooxidation of the sulfonamide group can also occur.

Photodegradation_Pathway This compound This compound Photon Sunlight (hν) This compound->Photon Hydroxylation Hydroxylation Photon->Hydroxylation Photooxidation Photooxidation Photon->Photooxidation Product_7OH 7-OH-metosulam Hydroxylation->Product_7OH Product_5OH 5-OH-metosulam Hydroxylation->Product_5OH Product_ATSA ATSA (M1) (Further degradation) Photooxidation->Product_ATSA

Caption: Proposed Photodegradation Pathways of this compound.

Experimental Workflow Visualization

The overall process for investigating the degradation of this compound can be visualized as a logical workflow.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Interpretation Prep_Solutions Prepare Aqueous Solutions (Buffered, Spiked) Hydrolysis_Exp Hydrolysis Study (Dark, Constant T) Prep_Solutions->Hydrolysis_Exp Photodegradation_Exp Photodegradation Study (Simulated Sunlight) Prep_Solutions->Photodegradation_Exp Sampling Time-course Sampling Hydrolysis_Exp->Sampling Photodegradation_Exp->Sampling Analytical_Chem Analytical Quantification (HPLC, LC-MS, GC-MS) Sampling->Analytical_Chem Data_Analysis Kinetic Modeling (Rate Constants, Half-lives) Analytical_Chem->Data_Analysis Product_ID Degradation Product Identification Analytical_Chem->Product_ID Pathway_Elucidation Pathway Elucidation Data_Analysis->Pathway_Elucidation Product_ID->Pathway_Elucidation

Caption: Generalized Experimental Workflow for Degradation Studies.

Conclusion

While direct quantitative data on the photodegradation and hydrolysis of this compound in aqueous solutions is currently limited in the public domain, this technical guide provides a robust framework for its investigation. The identification of its transformation products, coupled with data from structurally analogous herbicides, suggests that this compound likely degrades in water through pH-dependent hydrolysis of the sulfonamide bridge and through photochemically induced hydroxylation and oxidation. The detailed experimental protocols and workflows presented herein offer a clear roadmap for researchers to generate the specific kinetic and mechanistic data needed for a comprehensive environmental risk assessment of this compound. Further research to quantify the degradation rates and to fully elucidate the transformation pathways of this compound is crucial for its responsible management in agricultural systems.

References

Physicochemical Properties of Metosulam and its Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the herbicide Metosulam and its common formulations. The information presented is intended to support research, development, and quality control activities. All quantitative data is summarized in structured tables for clear comparison, and detailed experimental protocols for key property determinations are provided.

Physicochemical Properties of this compound (Active Ingredient)

This compound is a triazolopyrimidine sulfonanilide herbicide. Its chemical and physical properties are crucial for its formulation, environmental fate, and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Structure N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide[4]
Molecular Formula C₁₄H₁₃Cl₂N₅O₄S[4]
Molecular Weight 418.3 g/mol [4]
Appearance White crystalline solid / Cream powder
Melting Point Decomposes before melting; 210 - 211.5 °C (Industrial Product: 219 - 220 °C)
Water Solubility (20°C) 100 mg/L (pH 5.0), 700 mg/L (pH 7.0), 5600 mg/L (pH 9.0)
Vapor Pressure (25°C) 4 x 10⁻¹³ Pa
Dissociation Constant (pKa) 5.5 (Weak acid)
Octanol-Water Partition Coefficient (Log P) 0.9778

Physicochemical Properties of this compound Formulations

Table 2: General Physicochemical Properties of this compound Suspension Concentrate (SC) Formulations

PropertyGeneral Description & Typical RangeReference
Appearance Opaque, viscous liquid[5]
Viscosity Higher than water; designed to be pourable and easily dispersible. Typically in a range that prevents rapid settling but allows for easy handling.[5][8]
Particle Size Distribution Fine particles, typically with a mean size of 3-5 microns and a D90 (90% of particles by volume) of less than 8-10 microns, to ensure good suspension stability and biological activity.
pH Typically formulated within a specific pH range to ensure the chemical stability of the active ingredient.[7]
Density Generally higher than water due to the suspended solids.
Stability Formulated to be physically and chemically stable under recommended storage conditions. Key aspects include resistance to sedimentation, crystal growth, and chemical degradation.[7][9][10][11][12]

Experimental Protocols

The determination of physicochemical properties should follow standardized and validated methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Melting Point Determination (OECD 102)

The melting point is determined to assess the purity and identity of the substance.

  • Principle : A small, finely ground sample of the substance is heated at a controlled rate, and the temperature range from the beginning of melting to complete liquefaction is recorded[13][14][15][16][17].

  • Apparatus : Capillary tube melting point apparatus or a hot stage microscope.

  • Procedure :

    • A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rapid rate to a temperature approximately 10°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute.

    • The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Water Solubility Determination (OECD 105)

Water solubility is a critical parameter for predicting the environmental fate and transport of a substance.

  • Principle : A saturated solution of the test substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method[2][18][19][20][21].

  • Apparatus : Constant temperature water bath, shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure (Flask Method for solubilities > 10⁻² g/L) :

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) until equilibrium is reached (typically 24-48 hours).

    • The solution is then centrifuged or filtered to remove undissolved particles.

    • The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.

    • The experiment is repeated at different pH values to determine the pH-dependent solubility.

Dissociation Constant (pKa) Determination (OECD 112)

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility and biological activity.

  • Principle : The pKa is determined by titrating a solution of the test substance with a strong acid or base and monitoring the pH change. The pKa corresponds to the pH at which 50% of the substance is ionized[22][23].

  • Apparatus : Potentiometric titrator with a pH electrode.

  • Procedure (Potentiometric Titration) :

    • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.

    • A titration curve of pH versus the volume of titrant added is plotted.

    • The pKa is determined from the inflection point of the titration curve.

Octanol-Water Partition Coefficient (Log P) Determination (OECD 107/117)

The octanol-water partition coefficient is a measure of a substance's lipophilicity and is a key parameter in assessing its potential for bioaccumulation.

  • Principle (Shake Flask Method - OECD 107) : The test substance is partitioned between n-octanol and water at a constant temperature. The concentration of the substance in each phase is then measured to calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. Log P is the logarithm of this ratio[1][3][24].

  • Apparatus : Separatory funnels, mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure :

    • n-Octanol and water are mutually saturated before the experiment.

    • A known amount of this compound is dissolved in either water or n-octanol.

    • The solution is placed in a separatory funnel with the other phase, and the funnel is shaken until equilibrium is reached.

    • The two phases are separated by centrifugation.

    • The concentration of this compound in both the n-octanol and water phases is determined analytically.

    • The Log P is calculated as log₁₀([this compound]octanol / [this compound]water).

  • Principle (HPLC Method - OECD 117) : The retention time of the test substance on a reverse-phase HPLC column is correlated with the known Log P values of a series of reference compounds[25]. This method is generally faster and uses less material than the shake-flask method.

Mandatory Visualizations

Experimental Workflows

experimental_workflow cluster_mp Melting Point (OECD 102) cluster_sol Water Solubility (OECD 105) cluster_pka pKa Determination (OECD 112) cluster_logp Log P Determination (OECD 107) mp1 Sample Preparation (Dry & Powder) mp2 Capillary Loading mp1->mp2 mp3 Heating in Apparatus mp2->mp3 mp4 Record Melting Range mp3->mp4 sol1 Add Excess Solute to Water sol2 Equilibrate at Constant Temp. sol1->sol2 sol3 Separate Solid & Liquid Phases sol2->sol3 sol4 Analyze Aqueous Concentration sol3->sol4 pka1 Dissolve Sample pka2 Potentiometric Titration pka1->pka2 pka3 Plot Titration Curve pka2->pka3 pka4 Determine Inflection Point pka3->pka4 logp1 Partition between Octanol & Water logp2 Phase Separation logp1->logp2 logp3 Analyze Concentration in Each Phase logp2->logp3 logp4 Calculate Log P logp3->logp4

Caption: Workflow for determining key physicochemical properties of this compound.

Signaling Pathway: this compound's Mode of Action

This compound is an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

mode_of_action cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Intermediates Pathway Intermediates ALS->Intermediates This compound This compound This compound->Inhibition BCAAs Valine, Leucine, Isoleucine Intermediates->BCAAs Protein_Synthesis Protein Synthesis BCAAs->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Inhibition->ALS

Caption: this compound inhibits Acetolactate Synthase (ALS), blocking amino acid synthesis.

Analytical Methodology: HPLC-UV for this compound Quantification

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and reliable method for the quantification of this compound in various matrices, including formulations and environmental samples[26][27][28][29][30].

Table 3: Example HPLC-UV Method Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and water (with an acid modifier like formic or phosphoric acid to control pH)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength UV detector set to a wavelength of maximum absorbance for this compound (e.g., around 240-254 nm)
Column Temperature Ambient or controlled (e.g., 30°C)
Quantification External standard calibration curve

Experimental Workflow for HPLC Analysis of a this compound Formulation

hplc_workflow cluster_hplc HPLC Analysis of this compound Formulation sample_prep Sample Preparation (Accurate weighing and dilution of formulation) hplc_analysis HPLC-UV Analysis (Injection of samples and standards) sample_prep->hplc_analysis std_prep Standard Preparation (Serial dilutions of this compound reference standard) std_prep->hplc_analysis data_acq Data Acquisition (Chromatogram generation) hplc_analysis->data_acq calibration Calibration Curve (Plot of peak area vs. concentration for standards) data_acq->calibration quantification Quantification (Determine this compound concentration in sample from calibration curve) calibration->quantification

Caption: Workflow for the quantitative analysis of this compound in a formulation using HPLC-UV.

References

The Linchpin of Potency: Unraveling the Sulfonamide Group's Role in Metosulam's Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Metosulam, a member of the triazolopyrimidine sulfonamide class of herbicides, exerts its potent phytotoxic effects by targeting and inhibiting the acetolactate synthase (ALS) enzyme. This critical enzyme is the first step in the biosynthetic pathway of essential branched-chain amino acids—valine, leucine, and isoleucine—in plants and microorganisms. The inhibition of ALS leads to a cascade of events culminating in plant growth arrest and death. At the heart of this compound's molecular mechanism lies the sulfonamide group, a functional moiety that plays a pivotal role in the herbicide's binding affinity and inhibitory action on the ALS enzyme. This technical guide delves into the intricate role of the sulfonamide group in this compound's herbicidal activity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and pathways.

The Sulfonamide Bridge: A Critical Anchor in the ALS Active Site

The herbicidal activity of this compound is intrinsically linked to its ability to bind with high affinity to the active site of the ALS enzyme. The sulfonamide group (-SO₂NH-) acts as a crucial bridge, connecting the triazolopyrimidine and the substituted phenyl rings of the this compound molecule. This bridge is not merely a linker but an active participant in the binding process, forming key non-covalent interactions with the amino acid residues lining the enzyme's active site.

Molecular docking studies of closely related triazolopyrimidine sulfonamides, such as penoxsulam, reveal that the sulfonamide group is instrumental in orienting the molecule within the active site and establishing critical hydrogen bonds. The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, while the nitrogen atom can act as a hydrogen bond donor. These interactions, along with hydrophobic interactions from the aromatic rings, lock the herbicide in place, preventing the natural substrate, pyruvate, from accessing the active site.

Specifically, the sulfonamide moiety is believed to form hydrogen bonds with conserved amino acid residues within the ALS active site. While the precise interactions for this compound are a subject of ongoing research, studies on other sulfonylurea and triazolopyrimidine sulfonamide herbicides indicate that residues such as Arginine, Serine, and Lysine are often involved in these crucial hydrogen bonding networks. The acidic nature of the sulfonamide proton also plays a role in its interaction with the enzyme's binding pocket.

Quantitative Assessment of this compound's Herbicidal and Inhibitory Activity

The efficacy of a herbicide is quantified through various metrics, including its ability to inhibit the target enzyme (IC₅₀ or Kᵢ values) and its impact on plant growth (ED₅₀ or GR₅₀ values). While specific herbicidal efficacy data for this compound against a wide range of weeds is proprietary and varies based on environmental conditions, its potent inhibitory effect on the ALS enzyme has been documented.

Parameter Value Organism/Enzyme Significance
Kᵢ 1.4 ± 0.2 nMAspergillus fumigatus AHASDemonstrates extremely potent inhibition of the target enzyme, indicating high binding affinity.

AHAS (Acetohydroxyacid synthase) is another name for the ALS enzyme.

The low nanomolar Kᵢ value underscores the high affinity of this compound for the ALS enzyme, a key determinant of its herbicidal potency. The herbicidal efficacy, often expressed as the dose required to achieve 50% growth reduction (GR₅₀) or 50% effect (ED₅₀), is influenced by factors such as plant species, growth stage, and environmental conditions.

Signaling Pathway and Mechanism of Action

The herbicidal action of this compound is initiated by its binding to the ALS enzyme, which sets off a chain of events leading to plant death. The following diagram illustrates this signaling pathway.

This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibition BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalysis Pyruvate Pyruvate Pyruvate->ALS Substrate Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Essential for Growth_Arrest Growth Arrest Plant_Death Plant Death Growth_Arrest->Plant_Death

Caption: Mechanism of this compound's Herbicidal Action.

As depicted, this compound directly inhibits the ALS enzyme, blocking the synthesis of essential branched-chain amino acids. This deficiency halts protein synthesis, leading to a cessation of cell division and overall growth, ultimately resulting in the death of the susceptible plant.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on the ALS enzyme.

Materials:

  • Fresh, young leaf tissue from a susceptible plant species (e.g., pea or spinach)

  • Enzyme Extraction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM pyruvate, 5 mM MgCl₂, 1 mM TPP, 10 µM FAD, 10% v/v glycerol, and 10 mM β-mercaptoethanol)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM pyruvate, 20 mM MgCl₂, 2 mM TPP, and 20 µM FAD)

  • This compound stock solution (in DMSO) and serial dilutions

  • 6 N Sulfuric Acid (H₂SO₄)

  • Creatine (B1669601) solution (0.5% w/v)

  • α-Naphthol solution (5% w/v in 2.5 N NaOH)

  • Microplate reader

  • Centrifuge

  • Homogenizer

Procedure:

  • Enzyme Extraction: a. Harvest 1-2 grams of fresh leaf tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Homogenize the powder in 5-10 mL of ice-cold Enzyme Extraction Buffer. d. Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. e. Carefully collect the supernatant containing the crude ALS enzyme extract. Keep on ice.

  • Enzyme Assay: a. In a 96-well microplate, add 50 µL of Assay Buffer to each well. b. Add 10 µL of various concentrations of this compound solution (or DMSO for control). c. Add 40 µL of the crude enzyme extract to initiate the reaction. d. Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Color Development: a. Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. b. Incubate at 60°C for 15 minutes to decarboxylate acetolactate to acetoin. c. Add 50 µL of creatine solution to each well. d. Add 50 µL of α-naphthol solution to each well. e. Incubate at 60°C for 15 minutes for color development.

  • Measurement and Data Analysis: a. Measure the absorbance at 525 nm using a microplate reader. b. Calculate the percentage of ALS inhibition for each this compound concentration relative to the control. c. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Start Start Extract Enzyme Extraction from Plant Tissue Start->Extract Assay_Setup Set up Assay in Microplate (Buffer, this compound, Enzyme) Extract->Assay_Setup Incubate1 Incubate at 37°C for 60 min Assay_Setup->Incubate1 Stop_Reaction Stop Reaction with H₂SO₄ Incubate1->Stop_Reaction Incubate2 Incubate at 60°C for 15 min Stop_Reaction->Incubate2 Color_Dev Add Creatine & α-Naphthol Incubate2->Color_Dev Incubate3 Incubate at 60°C for 15 min Color_Dev->Incubate3 Measure Measure Absorbance at 525 nm Incubate3->Measure Analyze Calculate % Inhibition & IC₅₀ Measure->Analyze End End Analyze->End

Caption: Experimental Workflow for ALS Inhibition Assay.

Structure-Activity Relationship: The Indispensable Sulfonamide

The critical role of the sulfonamide group is further highlighted by structure-activity relationship (SAR) studies. Modifications to this functional group or its connecting bridge often lead to a significant loss of herbicidal activity.

This compound This compound Structure (Intact Sulfonamide Bridge) High_Activity High Herbicidal Activity This compound->High_Activity Leads to Modification Modification of Sulfonamide Group This compound->Modification Reduced_Binding Reduced Binding to ALS Modification->Reduced_Binding Results in Low_Activity Loss of Herbicidal Activity Reduced_Binding->Low_Activity Leads to

Caption: Logical Relationship of Sulfonamide Group to Activity.

Replacing the sulfonamide bridge with other linkers, such as an amide or ether, disrupts the precise geometry and hydrogen bonding capabilities required for optimal binding to the ALS active site. Similarly, substitutions on the sulfonamide nitrogen that hinder its ability to act as a hydrogen bond donor can also decrease herbicidal efficacy. These findings collectively underscore the indispensable nature of the sulfonamide group for the potent herbicidal activity of this compound and other related compounds.

In-Depth Technical Guide: Molecular Docking Studies of Metosulam with the Acetolactate Synthase (ALS) Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking of the herbicide Metosulam with its target enzyme, acetolactate synthase (ALS). It details the critical role of ALS in plant physiology, the mechanism of inhibition by triazolopyrimidine herbicides, and a methodological framework for in silico docking studies. This document is intended to serve as a resource for researchers in agrochemistry and drug development, offering insights into the computational analysis of herbicide-enzyme interactions.

The Target Enzyme: Acetolactate Synthase (ALS)

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a crucial enzyme in the biosynthesis of branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine.[1] These amino acids are essential for protein synthesis and overall plant growth. The enzyme is found in plants and microorganisms but not in animals, making it an ideal target for selective herbicides.[1] The catalytic subunit of ALS in Arabidopsis thaliana is a chloroplastic protein composed of 670 amino acid residues.[1] Its structure has been well-characterized, and several crystal structures are available in the Protein Data Bank, such as PDB ID: 5K3S and 5WJ1, which show the enzyme in complex with various inhibitors.[2][3]

Role in Branched-Chain Amino Acid Biosynthesis

The ALS enzyme catalyzes the first committed step in the BCAA synthesis pathway. It facilitates the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate. These products are then converted through a series of enzymatic steps to valine, leucine, and isoleucine. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.

BCAA_Pathway Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS) (Target of this compound) Pyruvate1->ALS Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Pathway_Val_Leu ... alpha_Acetolactate->Pathway_Val_Leu Pathway_Ile ... alpha_Aceto_alpha_hydroxybutyrate->Pathway_Ile Valine Valine Pathway_Val_Leu->Valine Leucine Leucine Pathway_Val_Leu->Leucine Isoleucine Isoleucine Pathway_Ile->Isoleucine Protein_Synthesis Protein Synthesis & Cell Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis

Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway.

This compound: A Triazolopyrimidine Herbicide

This compound belongs to the triazolopyrimidine class of herbicides, which are known to be potent inhibitors of the ALS enzyme.[4] These herbicides are non-competitive inhibitors, meaning they do not bind to the active site itself but rather to a regulatory site at the entrance of the substrate access channel.[5] This binding event allosterically alters the enzyme's conformation, preventing the substrate from reaching the active site.

Molecular Docking of this compound with ALS

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor).[6] In the context of this guide, it allows for the detailed investigation of the interaction between this compound and the ALS enzyme at a molecular level.

Experimental Protocols

While a specific, detailed experimental protocol for the molecular docking of this compound with a plant ALS enzyme is not extensively detailed in the available literature, a robust and reliable protocol can be constructed based on established methodologies for other triazolopyrimidine herbicides targeting the same enzyme.

Objective: To predict the binding conformation and estimate the binding affinity of this compound to the Arabidopsis thaliana ALS enzyme.

Materials:

  • Protein Structure: Crystal structure of Arabidopsis thaliana ALS (e.g., PDB ID: 5WJ1).

  • Ligand Structure: 3D structure of this compound, obtainable from a chemical database like PubChem.

  • Software: Molecular modeling and docking software (e.g., AutoDock, Schrödinger Maestro, GOLD).

Methodology:

  • Protein Preparation:

    • Download the PDB file of the Arabidopsis thaliana ALS enzyme.

    • Remove water molecules, co-factors (except those essential for structural integrity if known), and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms to the protein structure.

    • Assign appropriate protonation states to the amino acid residues at a physiological pH.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound.

    • Assign correct bond orders and add hydrogen atoms.

    • Generate possible conformers of the ligand.

    • Perform energy minimization of the ligand structure.

  • Binding Site Definition:

    • Identify the herbicide-binding pocket at the entrance of the active site channel. This can be determined from the co-crystallized ligand in the original PDB file or from published literature on other ALS inhibitors.

    • Define a grid box that encompasses the entire binding site for the docking simulation.

  • Molecular Docking Simulation:

    • Utilize a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible binding poses of this compound within the defined binding site.

    • Generate a set number of docking poses (e.g., 100) to ensure thorough conformational sampling.

  • Analysis of Results:

    • Cluster the resulting docking poses based on their root-mean-square deviation (RMSD).

    • Select the lowest energy and most populated cluster as the most probable binding conformation.

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the ALS binding pocket.

    • Calculate the binding energy (in kcal/mol) for the predicted binding pose.

Docking_Workflow cluster_prep Preparation cluster_analysis Analysis Protein_Prep Protein Preparation (ALS Enzyme) Binding_Site Define Binding Site (Grid Box Generation) Protein_Prep->Binding_Site Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Simulation Ligand_Prep->Docking Binding_Site->Docking Pose_Clustering Pose Clustering & Selection Docking->Pose_Clustering Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Pose_Clustering->Interaction_Analysis Binding_Energy Binding Energy Calculation Interaction_Analysis->Binding_Energy

Figure 2: Experimental Workflow for Molecular Docking.

Data Presentation

Quantitative data from experimental and computational studies are essential for evaluating the efficacy of an inhibitor.

Inhibition Constant of this compound

The inhibition constant (Ki) is a measure of the potency of an inhibitor. A lower Ki value indicates a more potent inhibitor.

HerbicideTarget EnzymeInhibition Constant (Ki)Reference
This compoundAspergillus fumigatus AHAS1.4 ± 0.2 nM[4]

Note: Data is for the fungal homolog of the ALS enzyme.

Representative Molecular Docking Data for a Triazolopyrimidine Herbicide

Due to the lack of specific published molecular docking data for this compound with a plant ALS enzyme, the following table presents representative data for a structurally similar triazolopyrimidine herbicide, penoxsulam, to illustrate the typical outputs of such a study. This data should be considered for comparative and illustrative purposes only.

HerbicideTarget EnzymeBinding Energy (kcal/mol)Key Interacting ResiduesReference
PenoxsulamEchinochloa crus-galli ALSNot explicitly statedPro-197, Trp-574

Note: The referenced study focuses on resistance mutations and details changes in interactions rather than providing a single binding energy value for the wild type.

Conclusion

References

Methodological & Application

Application Note: High-Throughput Analysis of Metosulam Residues in Cereal Crops

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of Metosulam residues in various crop matrices, with a focus on cereals such as wheat and corn. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method provides high-throughput capabilities and low detection limits, making it suitable for routine monitoring and regulatory compliance testing.

Introduction

This compound (IUPAC name: N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide) is a selective, pre- and post-emergence herbicide belonging to the triazolopyrimidine sulfonamide class.[4] It is effective for the control of broadleaf weeds in cereal crops and maize.[2] Due to its application directly to agricultural fields, there is a potential for residues to remain in harvested crops, posing a possible risk to consumers. Therefore, the development of sensitive and reliable analytical methods for the routine monitoring of this compound residues in food commodities is crucial for ensuring food safety and enforcing regulatory limits.

This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound in crop samples. The described method is based on the QuEChERS sample preparation procedure, which is known for its simplicity, speed, and minimal solvent consumption.[5] Subsequent analysis by UPLC-MS/MS offers excellent selectivity and sensitivity for the detection of this compound at trace levels.

Chemical Structure

Below is the chemical structure of this compound.

Metosulam_Structure This compound caption Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Experimental Workflow

The overall analytical workflow for the determination of this compound residues in crop samples is depicted below.

Metosulam_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Results Sample Crop Sample (e.g., Wheat, Corn) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (d-SPE) Extraction->Cleanup UPLC_MSMS UPLC-MS/MS Analysis Cleanup->UPLC_MSMS Data_Processing Data Acquisition & Processing UPLC_MSMS->Data_Processing Quantification Quantification & Confirmation Data_Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound residue analysis.

Quantitative Data Summary

The following table summarizes the performance of the analytical method for this compound in various crop matrices as reported in the cited literature.

Crop MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)LOQ (µg/kg)LOD (µg/kg)Reference
Wheat Plant595.74.53<1[1]
1098.43.2[1]
100106.02.1[1]
Wheat Seeds589.56.83<1[1]
1092.15.4[1]
10099.83.7[1]

RSD: Relative Standard Deviation; LOQ: Limit of Quantification; LOD: Limit of Detection.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and crop matrices.

Reagents and Materials
Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10 g of the homogenized crop sample into a 50 mL centrifuge tube. For dry samples like wheat grain, add 10 mL of reagent water and allow to rehydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample tube.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following are typical instrumental parameters. These should be optimized for the specific instrument being used.

  • UPLC System:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to ensure separation from matrix interferences.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 418.0

      • Product Ion 1 (Quantifier, m/z): 174.9

      • Product Ion 2 (Qualifier, m/z): 139.9

Conclusion

The described QuEChERS extraction and UPLC-MS/MS analysis method provides a reliable and high-throughput approach for the determination of this compound residues in cereal crops. The method demonstrates good recovery, precision, and low limits of detection, making it suitable for routine monitoring and ensuring compliance with food safety regulations.

References

Application Notes and Protocols for the Quantification of Metosulam by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Metosulam, a selective herbicide, using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed for the analysis of this compound in various matrices, such as soil and water.

Executive Summary

This compound, a member of the triazolopyrimidine sulfonanilide family of herbicides, requires sensitive and specific analytical methods for monitoring its presence in the environment and ensuring food safety. While gas chromatography has proven challenging due to the thermal instability of the molecule, liquid chromatography-based methods offer robust and reliable alternatives[1]. This document outlines two primary approaches: an HPLC-UV method for routine screening and an highly sensitive and specific LC-MS/MS method for trace-level quantification and confirmation. The protocols cover sample preparation, chromatographic separation, and detection parameters, supported by quantitative data from various studies.

HPLC-UV Method for this compound Quantification

High-Performance Liquid Chromatography with UV detection serves as a reliable and cost-effective method for the quantification of this compound, particularly at higher concentration levels. The following protocol is based on established methods for triazolopyrimidine sulfoanilide herbicides[2].

Experimental Protocol: HPLC-UV

1. Sample Preparation (Water Samples)

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of acetonitrile (B52724) followed by 5 mL of 0.01 N hydrochloric acid. Ensure the column bed does not dry[2].

    • Acidify the water sample (e.g., 500 mL) to pH 3 with hydrochloric acid.

    • Load the acidified water sample onto the C18 cartridge at a flow rate of approximately 4 mL/min[2].

    • Wash the cartridge with 5 mL of 40% acetonitrile in 0.01 N hydrochloric acid to remove interferences[2].

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the retained this compound with 5-10 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.

2. Sample Preparation (Soil Samples)

  • Solvent Extraction:

    • Weigh 10-20 g of the soil sample into a centrifuge tube.

    • Add 20 mL of a suitable extraction solvent, such as acetonitrile or an acetone:methanol mixture.

    • Shake vigorously for 30 minutes on an orbital shaker.

    • Centrifuge the sample at 4000 rpm for 5 minutes[3].

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and concentrate using a rotary evaporator.

    • The extract may require a clean-up step using SPE as described for water samples.

    • Reconstitute the final residue in the mobile phase.

3. Chromatographic Conditions

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 monolithic column (e.g., 100 mm x 4.6 mm) or a conventional C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[2][3].

  • Mobile Phase: A mixture of acetonitrile and water, with the addition of formic acid to improve peak shape. A typical starting point is a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid[2].

  • Flow Rate: For monolithic columns, a high flow rate of up to 5 mL/min can be used for rapid analysis. For conventional columns, a flow rate of 1.0 mL/min is common[2].

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound, which should be determined by scanning a standard solution. A wavelength around 230 nm can be a starting point[4].

4. Quantification

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Water or Soil Sample Extraction Solid-Phase or Solvent Extraction Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Injection HPLC Injection Concentration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Peak Area Quantification Detection->Quantification Result Concentration Calculation Quantification->Result

Caption: Workflow for this compound analysis by HPLC-UV.

LC-MS/MS Method for this compound Quantification

For ultra-trace level detection and confirmation, Liquid Chromatography with Tandem Mass Spectrometry is the method of choice due to its high sensitivity and selectivity. The following protocol is based on multi-residue pesticide analysis methods that include this compound[3][5][6].

Experimental Protocol: LC-MS/MS

1. Sample Preparation (QuEChERS Method for Food/Soil)

  • The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely used for pesticide residue analysis in various matrices[3][5].

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile[3].

    • Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute[3].

    • Centrifuge at 4000 rpm for 5 minutes[3].

    • Take an aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE (dSPE) tube containing a clean-up sorbent (e.g., PSA, C18).

    • Vortex for 30 seconds and then centrifuge.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2. Chromatographic Conditions

  • Instrument: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., ZORBAX Eclipse XDB C18, 4.6 x 150 mm, 5 µm)[3].

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2-10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive mode[3].

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for this compound is typically the protonated molecule [M+H]⁺ at m/z 418.0. At least two product ions should be monitored for confirmation.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
418.0175.028[6]
418.0140.052[6]
418.0174.924[1]
418.0139.960[1]
  • Other MS Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument used.

4. Quantification

  • Matrix-matched calibration standards are recommended to compensate for matrix effects[3].

  • Prepare calibration standards in blank matrix extract over the desired concentration range.

  • Construct a calibration curve by plotting the peak area ratio of the quantifier transition against concentration.

  • The presence of this compound is confirmed if the retention time matches that of a standard and the ratio of the quantifier to qualifier ion transitions is within acceptable tolerance.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Acetonitrile Extraction + QuEChERS Salts Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Injection LC Injection Cleanup->Injection Separation C18 Column Separation Injection->Separation Ionization ESI+ Source Separation->Ionization Detection Triple Quadrupole (MRM Mode) Ionization->Detection Quantification Quantifier/Qualifier Ion Ratio Check Detection->Quantification Result Concentration Calculation Quantification->Result

Caption: Workflow for this compound analysis by LC-MS/MS.

Quantitative Data Summary

The following tables summarize the quantitative performance data gathered from various studies on this compound and related compounds.

Table 1: HPLC-UV Method Performance for Triazolopyrimidine Sulfoanilide Herbicides

ParameterWater SamplesSoil SamplesReference
Limit of Detection (LOD) Down to 280 ng/LDown to 9.38 µg/kg[2]
Linearity (R²) > 0.9949> 0.9949[2]
Recovery (%) 35 - 11077 - 92[2]

Table 2: LC-MS/MS Method Performance for this compound

ParameterFresh Pepper SamplesReference
Concentration Levels (mg/kg) 0.01, 0.05, 0.1[3]
Recovery (%) 70 - 120[3]
Reproducibility (RSD %) 4 - 24[3]

Table 3: General Performance of Multi-Residue LC-MS/MS Methods

ParameterTypical RangeReference
Limit of Quantification (LOQ) 0.01 mg/kg[5]
Linearity (R²) ≥ 0.99 for >95% of analytes[7]
Recovery (%) 70 - 120[3][8]
Precision (RSD %) < 20[3][9]

These data demonstrate that both HPLC-UV and LC-MS/MS can provide accurate and precise quantification of this compound. The choice of method will depend on the required sensitivity and the complexity of the sample matrix. For regulatory purposes and trace-level analysis, the LC-MS/MS method is highly recommended.

References

Application Notes and Protocols for Developing Metosulam-Resistant Crop Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metosulam is a triazolopyrimidine sulfonanilide herbicide that effectively controls a broad spectrum of broadleaf weeds in various crops. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme (EC 2.2.1.6), a key enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this pathway leads to a deficiency in essential amino acids, ultimately causing plant death. The widespread and repeated use of ALS-inhibiting herbicides has led to the evolution of resistant weed populations, necessitating the development of herbicide-resistant crop varieties to maintain effective weed management strategies.

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of this compound-resistant crop varieties. The primary mechanisms of resistance to ALS inhibitors are target-site mutations and non-target-site resistance, which involves enhanced herbicide metabolism.

Target-Site Resistance (TSR): This is the most common mechanism of resistance to ALS inhibitors and typically involves single nucleotide polymorphisms (SNPs) in the ALS gene, leading to amino acid substitutions. These substitutions reduce the binding affinity of the herbicide to the enzyme, rendering the plant resistant.

Non-Target-Site Resistance (NTSR): This mechanism involves the rapid detoxification of the herbicide before it can reach its target site. This is often mediated by increased activity of metabolic enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).

This document outlines methodologies for inducing mutations, selecting resistant lines, and characterizing the resistance at the whole-plant and enzymatic levels. It also includes protocols for modern genome editing techniques, such as CRISPR/Cas9, to introduce specific resistance-conferring mutations.

Data Presentation

Table 1: Whole-Plant Dose-Response to ALS-Inhibiting Herbicides (Illustrative Examples)
HerbicidePlant SpeciesBiotypeGR50 ValueResistance Factor (R/S)Reference
ImazamoxTriticum aestivum (Wheat)Susceptible (Pandora)1.6 g ai ha⁻¹-[1]
ImazamoxTriticum aestivum (Wheat)Resistant (Ikaro)151.0 g ai ha⁻¹94.4[1]
Metsulfuron-methylRoegneria kamojiTolerant>50 g ai ha⁻¹>6.8[2]
Florpyrauxifen-benzylEchinochloa crus-galliSusceptible (Baseline)4.9 g ai ha⁻¹-[3]
Florpyrauxifen-benzylEchinochloa crus-galliResistant36.9 g ai ha⁻¹7.5[3]
Florpyrauxifen-benzylEchinochloa crus-galliHighly Resistant97.6 g ai ha⁻¹19.9[3]

ai ha⁻¹: active ingredient per hectare

Table 2: In Vitro ALS Enzyme Inhibition by Herbicides (Illustrative Examples)

This table presents the 50% inhibition concentration (I50) values from in vitro ALS enzyme assays. These values demonstrate the differential sensitivity of the ALS enzyme from susceptible and resistant biotypes to various herbicides. As with the whole-plant data, specific I50 values for this compound were not found, and therefore, data for other ALS inhibitors are provided as examples.

HerbicidePlant SpeciesBiotypeI50 Value (µM)Resistance Factor (R/S)Reference
ImazamoxTriticum aestivum (Wheat)Susceptible--[1]
ImazamoxTriticum aestivum (Wheat)ResistantHigher than susceptible-[1]
HalosulfuronCyperus iriaSusceptible0.025 µM-[4]
HalosulfuronCyperus iriaResistant (Arkansas)65 µM2600[4]
HalosulfuronCyperus iriaResistant (Mississippi)5 µM200[4]

Signaling Pathways and Experimental Workflows

Metosulam_Mode_of_Action This compound This compound (ALS Inhibitor) ALS Acetolactate Synthase (ALS Enzyme) This compound->ALS Inhibition AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalysis Pyruvate Pyruvate Pyruvate->ALS Substrate ProteinSynth Protein Synthesis AminoAcids->ProteinSynth PlantGrowth Plant Growth and Development ProteinSynth->PlantGrowth

This compound's mode of action via ALS inhibition.

Resistance_Mechanisms cluster_0 Target-Site Resistance (TSR) cluster_1 Non-Target-Site Resistance (NTSR) ALS_Gene ALS Gene Mutation Point Mutation (e.g., Trp-574-Leu) ALS_Gene->Mutation Altered_ALS Altered ALS Enzyme Mutation->Altered_ALS Reduced_Binding Reduced this compound Binding Altered_ALS->Reduced_Binding Resistance This compound Resistance Reduced_Binding->Resistance Metabolism_Genes Upregulation of Metabolism Genes P450_GST Increased P450/GST Enzyme Activity Metabolism_Genes->P450_GST Detox This compound Detoxification P450_GST->Detox Detox->Resistance

Mechanisms of this compound resistance in plants.

Experimental_Workflow Start Start: Susceptible Crop Germplasm Method Choose Method Start->Method Mutagenesis Chemical Mutagenesis (e.g., EMS) Method->Mutagenesis Non-targeted CRISPR CRISPR/Cas9 Gene Editing Method->CRISPR Targeted Selection In Vitro or Whole-Plant Selection with this compound Mutagenesis->Selection CRISPR->Selection Regeneration Regeneration of Putative Resistant Plants Selection->Regeneration Confirmation Confirmation of Resistance Regeneration->Confirmation WholePlantAssay Whole-Plant Dose-Response Assay (GR50) Confirmation->WholePlantAssay Phenotypic EnzymeAssay In Vitro ALS Enzyme Assay (I50) Confirmation->EnzymeAssay Biochemical Sequencing ALS Gene Sequencing Confirmation->Sequencing Genotypic End End: Confirmed this compound- Resistant Crop Variety WholePlantAssay->End EnzymeAssay->End Sequencing->End

References

Metosulam Application Timing for Optimal Weed Control in Winter Cereals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metosulam is a selective post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide family.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in susceptible plants.[1] This inhibition leads to the cessation of cell division and ultimately, the death of the target weed species. This compound is effective for the control of a wide range of broadleaf weeds in winter cereals, including wheat, barley, oats, triticale, and rye.[1] It is absorbed through both the foliage and roots and translocates to the growing points of the plant.[1] This document provides detailed application notes and protocols for the use of this compound in winter cereals, with a focus on optimizing application timing for maximum weed control efficacy.

I. Application Notes

1. Formulation:

This compound is commonly available as a 714 g/kg water dispersible granule (WDG).[1]

2. Application Timing:

The recommended application window for this compound in winter cereals is from the 3-leaf stage to the first node stage of the crop, which corresponds to Zadoks growth stages 13 to 31.[1] Applying within this window ensures crop safety and targets weeds at a susceptible growth stage. While a wide application window exists, optimal timing will depend on the specific weed species present and their growth stage. Early post-emergence applications are generally more effective, targeting smaller, actively growing weeds.

3. Weed Spectrum and Efficacy:

This compound is effective against a variety of broadleaf weeds. However, it does not control grass weeds such as annual ryegrass (Lolium rigidum) and wild oats (Avena spp.).[1] The following tables summarize the efficacy of this compound against key broadleaf weeds based on trial data.

Table 1: Efficacy of this compound on Brassicaceae Weeds

Weed SpeciesCommon NameApplication Rate (g a.i./ha)Weed Growth StageControl Efficacy (%)
Raphanus raphanistrumWild Radish52-10 leaf85-100
Sisymbrium orientaleIndian Hedge Mustard52-10 leaf90-100
Rapistrum rugosumTurnip Weed52-10 leaf90-100
Neslia paniculataBall Mustard52-10 leaf95-100
Brassica tournefortiiWild Turnip52-10 leaf80-100

Data sourced from multiple trials; efficacy represents the range of mean control observed.[1]

Table 2: Efficacy of this compound on Other Broadleaf Weeds

Weed SpeciesCommon NameApplication Rate (g a.i./ha)Weed Growth StageControl Efficacy (%)
Amsinckia calycinaAmsinckia52-10 leaf90-100
Lithospermum arvenseSheepweed52-10 leaf70-90 (suppression)
Galium tricornutumThreehorn Bedstraw52-4 whorl70-90 (suppression)
Arctotheca calendulaCapeweed52-10 leaf60-80 (suppression)
Emex australisDoublegee52-10 leaf60-80 (suppression)

Data sourced from multiple trials; efficacy represents the range of mean control observed.[1]

4. Adjuvants:

The addition of an adjuvant is recommended to enhance the efficacy of this compound.[1] Two common options are:

  • Non-ionic surfactant: at a concentration of 0.1% v/v.[1]

  • Emulsifiable crop oil: at a concentration of 0.5% v/v.[1]

The choice of adjuvant may depend on the target weed species, with non-ionic surfactants showing better enhancement for the control of weeds such as sheepweed, threehorn bedstraw, capeweed, and doublegee.[1]

5. Tank Mixtures:

This compound is reported to be compatible with most selective grass herbicides and other broadleaf herbicides commonly used in winter cereals.[1] This allows for a single-pass application to control a broader spectrum of weeds. Always perform a jar test to confirm physical compatibility before mixing products in the spray tank.

II. Experimental Protocols

The following protocols are based on methodologies described in field trials assessing the efficacy of this compound.

1. Experimental Design:

  • Design: Randomized complete block design.[1]

  • Replicates: 3 or 4 replicates per treatment.[1]

  • Plot Size: Small plots for precision application (e.g., 2-3 meters wide) or larger plots on commercial properties with natural weed infestations.[1]

2. Herbicide Application:

  • Equipment: For small plot trials, a propane-powered precision backpack sprayer with a hand-held boom is suitable. For larger plots, a motorbike-mounted or tractor-mounted sprayer can be used.[1]

  • Nozzles: Flat fan nozzles spaced at 50 cm intervals.[1]

  • Application Volume: 50 to 100 L/ha.[1]

  • Pressure: 200 kPa.[1]

3. Efficacy Assessment:

  • Method: Visual assessment of weed control (biomass reduction) compared to an untreated control.

  • Timing: Assessments should be conducted at regular intervals post-treatment, for example, at 2, 4, and 6 weeks after application.[1]

  • Scoring: Utilize a percentage scale (0% = no control, 100% = complete control) or a standardized rating scale.

4. Crop Tolerance Assessment:

  • Method: Visual assessment of any phytotoxicity symptoms on the cereal crop, such as stunting, chlorosis, or necrosis.

  • Timing: Assessments should be conducted at the same intervals as the efficacy assessments.

  • Yield Data: At crop maturity, harvest the plots and measure the grain yield to determine any impact of the herbicide treatment on the crop.[1]

III. Visualizations

Metosulam_Signaling_Pathway cluster_plant_processes Normal Plant Processes This compound This compound (Herbicide) Plant Susceptible Broadleaf Weed This compound->Plant Absorption by roots & foliage ALS Acetolactate Synthase (ALS Enzyme) This compound->ALS Inhibition AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Synthesis PlantDeath Plant Death Protein Protein Synthesis AminoAcids->Protein CellDivision Cell Division & Plant Growth Protein->CellDivision

Caption: this compound's mode of action: Inhibition of the ALS enzyme.

Metosulam_Application_Workflow Start Start: Weed Control Decision CropStage Assess Winter Cereal Growth Stage Start->CropStage WeedID Identify Dominant Broadleaf Weed Species CropStage->WeedID WeedStage Assess Weed Growth Stage WeedID->WeedStage TimingDecision Is Crop Stage between Zadoks 13 and 31? WeedStage->TimingDecision WeedSizeDecision Are Weeds Small and Actively Growing? TimingDecision->WeedSizeDecision Yes Delay Delay Application and Re-assess TimingDecision->Delay No Applythis compound Apply this compound + Adjuvant WeedSizeDecision->Applythis compound Yes ConsiderAlternative Consider Alternative Weed Control WeedSizeDecision->ConsiderAlternative No End End: Weed Control Implemented Applythis compound->End Delay->CropStage ConsiderAlternative->End

Caption: Decision workflow for optimal this compound application timing.

References

Efficacy of Metosulam Tank-Mixes with Other Herbicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metosulam is a selective, post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide family (Group B). It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in susceptible plants.[1] This inhibition leads to the cessation of cell division and plant growth. Tank-mixing this compound with other herbicides is a common agricultural practice aimed at broadening the spectrum of controlled weeds, managing and delaying herbicide resistance, and improving overall weed control efficacy.[2][3] This document provides detailed application notes and protocols based on available research for utilizing this compound in tank-mix combinations.

Data Presentation: Efficacy of this compound and Related Herbicide Tank-Mixes

The following tables summarize the weed control efficacy of this compound and chemically similar herbicides (florasulam and flumetsulam) when tank-mixed with other active ingredients. This data is compiled from various field trials and provides a comparative overview of performance against several key weed species.

Table 1: Efficacy of this compound Tank-Mixes for Broadleaf Weed Control in Cereals

Tank-Mix CombinationApplication Rate (Active Ingredient/ha)Target WeedWeed StageEfficacy (% Control)CropReference
This compound + Lontrel® (clopyralid)35 mL/ha Eclipse® (3.5 g this compound) + 75 mL/ha Lontrel®CapeweedUp to 5 cm diameterGood ControlCereals[4]
This compound + Buctril® MA (bromoxynil/MCPA)35 mL/ha Eclipse® (3.5 g this compound) + 300 mL/ha Buctril® MACapeweedUp to 5 cm diameterGood ControlCereals[4]
This compound5 g/haWild Radish (Raphanus raphanistrum)2-10 leafExcellent ControlWinter Cereals[1]
This compound5 g/haAmsinckia (Amsinckia calycina)2-10 leafExcellent ControlWinter Cereals[1]
This compound5 g/haVarious Fabaceae species2-10 leafActive AgainstWinter Cereals[1]
This compound5 g/haSheepweed, Threehorn Bedstraw, Capeweed, Doublegee2-10 leafUseful SuppressionWinter Cereals[1]

Table 2: Efficacy of Florasulam (a related Triazolopyrimidine) Tank-Mixes in Wheat

Tank-Mix CombinationApplication Rate (Active Ingredient/ha)Target WeedEfficacy (% Biomass Reduction)CropReference
Florasulam + MCPA800 g/ha (pre-mixed product)Melilotus officinalis91%Wheat[2]
Florasulam + MCPA800 g/ha (pre-mixed product)Carthamus oxyacantha95%Wheat[2]
Florasulam + MCPA800 g/ha (pre-mixed product)Sonchus oleraceus92%Wheat[2]
Florasulam + MCPA800 g/ha (pre-mixed product)Hirschfeldia incana100%Wheat[2]
Florasulam + MCPA800 g/ha (pre-mixed product)Centaurea iberica95%Wheat[2]

Table 3: Efficacy of Flumetsulam (a related Triazolopyrimidine) + Clopyralid Tank-Mixes in Field Corn (8 Weeks After Application)

Tank-Mix CombinationApplication Rate (Active Ingredient/ha)Target WeedEfficacy (% Control)CropReference
Flumetsulam + Clopyralid + Dicamba + Diflufenzopyr144 g + 49 gCommon Cocklebur>95%Field Corn[5]
Flumetsulam + Clopyralid + Dicamba + Diflufenzopyr144 g + 49 gCommon Lambsquarters>95%Field Corn[5]
Flumetsulam + Clopyralid + Dicamba + Diflufenzopyr144 g + 49 gCommon Sunflower>95%Field Corn[5]
Flumetsulam + Clopyralid + Dicamba + Diflufenzopyr144 g + 49 gEastern Black Nightshade>95%Field Corn[5]
Flumetsulam + Clopyralid + Dicamba + Diflufenzopyr144 g + 49 gRedroot Pigweed>95%Field Corn[5]
Flumetsulam + Clopyralid + Dicamba + Diflufenzopyr144 g + 49 gVelvetleaf>95%Field Corn[5]
Flumetsulam + Clopyralid + Dicamba + Diflufenzopyr144 g + 98 gCommon Waterhemp>95%Field Corn[5]
Flumetsulam + Clopyralid + Dicamba + Diflufenzopyr144 g + 147 gMorningglory species>95%Field Corn[5]

Experimental Protocols

The following are generalized protocols for conducting field trials to evaluate the efficacy of this compound tank-mixes. These are based on methodologies reported in studies of this compound and related herbicides.[1][2][5]

Protocol 1: Efficacy of this compound Tank-Mixes for Broadleaf Weed Control in Winter Cereals

1. Objective: To evaluate the efficacy of this compound tank-mixed with various broadleaf herbicides for the control of key weeds in winter cereals (wheat, barley).

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 3 to 4.

  • Plot Size: 10 m x 2 m.

  • Treatments:

    • Untreated Weedy Check

    • Weed-Free Check (manual weeding)

    • This compound (e.g., 5 g a.i./ha) + Adjuvant

    • Tank-Mix 1: this compound (e.g., 3.5 g a.i./ha) + MCPA (e.g., 400 g a.i./ha) + Adjuvant

    • Tank-Mix 2: this compound (e.g., 3.5 g a.i./ha) + Clopyralid (e.g., 75 g a.i./ha) + Adjuvant

    • Tank-Mix 3: this compound (e.g., 3.5 g a.i./ha) + Bromoxynil/MCPA (e.g., 300 g a.i./ha) + Adjuvant

    • Reference Herbicide 1 (e.g., MCPA alone)

    • Reference Herbicide 2 (e.g., Clopyralid alone)

3. Materials and Methods:

  • Crop: Winter wheat or barley, seeded at a density of approximately 400 plants/m².

  • Herbicide Application:

    • Timing: Post-emergence, when the crop is at the 3-leaf to first node stage (Zadoks scale 13-31) and weeds are at the 2-10 leaf stage.[1][4]

    • Equipment: Propane-powered precision backpack sprayer with a hand-held boom fitted with flat fan nozzles.

    • Spray Volume: 200-300 L/ha.[2]

    • Pressure: 2 bar.[2]

  • Adjuvants:

    • Non-ionic surfactant (e.g., AGRAL 600 at 0.1% v/v) or an emulsifiable crop oil (e.g., Uptake™ at 0.5% v/v).[1][4]

  • Data Collection:

    • Weed density and biomass: Determined at 28 and 56 days after treatment (DAT) from quadrats placed randomly in each plot.

    • Crop injury: Visually assessed at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = complete crop death).

    • Crop yield: Harvested from the center of each plot and adjusted to a standard moisture content.

4. Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA), and treatment means separated using a suitable test (e.g., LSD or Tukey's HSD at P<0.05).

Protocol 2: Jar Test for Physical Compatibility of Tank-Mixes

Before preparing a full tank-mix, a jar test should be performed to ensure the physical compatibility of the products.[6]

1. Objective: To determine if this compound and proposed tank-mix partners (herbicides, adjuvants) are physically compatible in the intended carrier (water).

2. Materials:

  • A clean, clear glass jar with a lid (1-liter capacity).

  • Pipettes or measuring cylinders for accurate measurement of products.

  • Water from the same source as will be used for spraying.

  • All pesticide and adjuvant products to be tank-mixed.

3. Procedure:

  • Fill the jar halfway with the carrier water.

  • Add the components in the correct mixing order (generally WALES: Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, Surfactants). This compound, often formulated as a water-dispersible granule (WDG) or suspension concentrate (SC), would be added early in the sequence.[1]

  • Add each component one at a time, cap the jar, and shake gently to mix thoroughly before adding the next.

  • After all components are added, fill the jar to the three-quarters mark, cap, and shake again.

  • Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:

    • Formation of flakes, crystals, or sludge.

    • Separation into layers.

    • Gelling or clumping.

    • Heat generation.

  • If any of these occur, the mixture is physically incompatible and should not be mixed in the spray tank.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Metosulam_Mode_of_Action cluster_plant_cell Plant Cell Pyruvate Pyruvate & α-Ketobutyrate ALS Acetolactate Synthase (ALS) Enzyme Pyruvate->ALS Substrates AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Catalyzes synthesis Protein Protein Synthesis AminoAcids->Protein Growth Cell Division & Plant Growth Protein->Growth This compound This compound This compound->ALS Inhibits Tank_Mix_Workflow Problem Define Weed Problem & Crop Stage Partner_Selection Select Potential Tank-Mix Partners (e.g., MCPA, Clopyralid) Problem->Partner_Selection Label_Check Check Product Labels for Compatibility & Restrictions Partner_Selection->Label_Check Jar_Test Perform Jar Test for Physical Compatibility Label_Check->Jar_Test Field_Trial Conduct Small-Scale Field Trial Jar_Test->Field_Trial Passes Incompatible Incompatible: Select Different Partner Jar_Test->Incompatible Fails Evaluation Evaluate Efficacy & Crop Safety Field_Trial->Evaluation Large_Scale_App Proceed with Large-Scale Application Evaluation->Large_Scale_App Incompatible->Partner_Selection

References

Formulation Development for Improved Metosulam Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metosulam, a triazolopyrimidine herbicide, is a potent inhibitor of the acetohydroxyacid synthase (AHAS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids in plants. Its efficacy, however, can be limited by its low aqueous solubility, which may impact its bioavailability and subsequent weed control performance. This document provides detailed application notes and protocols for the development of advanced this compound formulations aimed at enhancing its efficacy. Methodologies for creating water-dispersible granules (WDG), oil dispersions (OD), nanosuspensions, and solid dispersions are presented, alongside protocols for evaluating their performance. Furthermore, strategies for adjuvant screening to optimize biological activity are discussed.

Introduction: The Challenge of this compound's Solubility

This compound is an effective herbicide for the control of broadleaf weeds. Its mode of action involves uptake by both roots and foliage, followed by translocation to the growing points of the plant where it inhibits the AHAS enzyme. This inhibition leads to a deficiency in essential amino acids, ultimately causing plant death.

A primary challenge in maximizing the field performance of this compound is its low solubility in water. This characteristic can lead to:

  • Reduced Bioavailability: Inefficient dissolution in spray solutions can limit the amount of active ingredient available for uptake by the target weeds.

  • Inconsistent Efficacy: Variable environmental conditions can further impact the dissolution and uptake of a poorly soluble herbicide, leading to inconsistent weed control.

  • Higher Application Rates: To compensate for lower bioavailability, higher application rates may be necessary, increasing costs and environmental load.

To address these limitations, advanced formulation strategies can be employed to improve the dissolution rate and bioavailability of this compound, thereby enhancing its herbicidal efficacy. This document outlines several such strategies and provides detailed protocols for their implementation and evaluation.

Mechanism of Action: this compound's Inhibition of the AHAS Pathway

This compound targets and inhibits the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS). This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking this pathway, this compound deprives the plant of essential building blocks for protein synthesis and growth, leading to eventual death.

This compound Mechanism of Action cluster_plant_cell Plant Cell Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS alpha_ketobutyrate α-Ketobutyrate alpha_ketobutyrate->AHAS Amino_Acids Valine, Leucine, Isoleucine AHAS->Amino_Acids Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth This compound This compound This compound->Inhibition

This compound's inhibition of the AHAS enzyme.

Formulation Development Workflow

The development of an improved this compound formulation follows a structured workflow, from initial design and preparation to rigorous efficacy testing.

Formulation Development Workflow cluster_0 Phase 1: Formulation Design & Preparation cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Efficacy Evaluation Define_Target Define Target Product Profile (e.g., WDG, OD, Nano) Select_Excipients Select Excipients (Carriers, Surfactants, etc.) Define_Target->Select_Excipients Prepare_Formulations Prepare Lab-Scale Formulations Select_Excipients->Prepare_Formulations Particle_Size Particle Size Analysis Prepare_Formulations->Particle_Size Dispersion_Stability Dispersion Stability Tests Particle_Size->Dispersion_Stability Storage_Stability Accelerated Storage Stability Dispersion_Stability->Storage_Stability Greenhouse_Trials Greenhouse Bioassays Storage_Stability->Greenhouse_Trials Field_Trials Small-Plot Field Trials Greenhouse_Trials->Field_Trials Data_Analysis Data Analysis & Lead Formulation Selection Field_Trials->Data_Analysis

A structured workflow for developing improved herbicide formulations.

Advanced Formulation Protocols

The following sections provide detailed, illustrative protocols for preparing advanced this compound formulations. Note that these are starting points and may require optimization based on available equipment and specific raw materials.

Water-Dispersible Granule (WDG) Formulation

WDG formulations offer advantages in terms of reduced dust exposure for applicators and ease of handling and measurement.

Protocol: Wet Granulation Method

  • Milling: Micronize technical grade this compound to a particle size of <10 µm using a jet mill or similar equipment.

  • Blending: In a low-shear blender, thoroughly mix the micronized this compound with wetting agents, dispersing agents, and a carrier/binder. A potential starting composition is outlined in the table below.

  • Wetting: Slowly add water to the powder blend while mixing until a dough-like consistency is achieved.

  • Extrusion: Pass the wet mass through an extruder with a die plate to form spaghetti-like strands.

  • Spheronization: If spherical granules are desired, transfer the extrudate to a spheronizer.

  • Drying: Dry the granules in a fluid bed dryer until the moisture content is below 2%.

  • Sieving: Sieve the dried granules to obtain the desired particle size range (e.g., 0.2-0.8 mm).

Illustrative WDG Composition:

ComponentFunctionIllustrative % (w/w)
This compound (98% a.i.)Active Ingredient76.5
LignosulfonateDispersant/Binder10.0
NaphthalenesulfonateWetting Agent3.0
Kaolin ClayCarrier10.0
Antifoaming AgentProcessing Aid0.5
Oil Dispersion (OD) Formulation

OD formulations are particularly suitable for water-sensitive active ingredients and can enhance foliar uptake due to the oil carrier acting as a built-in adjuvant.

Protocol: Wet Milling Method

  • Oil Phase Preparation: In a suitable vessel, dissolve the emulsifiers and non-aqueous dispersant in the oil carrier (e.g., methylated seed oil).

  • Suspension Preparation: While stirring, slowly add the technical grade this compound to the oil phase to form a slurry.

  • Wet Milling: Pass the slurry through a bead mill to reduce the particle size of the suspended this compound to <5 µm. Monitor particle size distribution during milling.

  • Rheology Modification: Once the desired particle size is achieved, add a rheology modifier (e.g., organoclay) and mix under high shear to build viscosity and prevent sedimentation.

Illustrative OD Composition:

ComponentFunctionIllustrative % (w/w)
This compound (98% a.i.)Active Ingredient20.4
Methylated Seed OilOil Carrier/Adjuvant55.0
Polymeric DispersantNon-aqueous Dispersant8.0
Sorbitan Oleate EthoxylateEmulsifier10.0
OrganoclayRheology Modifier3.0
Fumed SilicaAnti-settling Agent3.6
Nanosuspension Formulation

Nanosuspensions consist of sub-micron particles of the active ingredient suspended in a liquid medium, which can significantly increase the dissolution rate and bioavailability.

Protocol: Wet Milling Method

  • Aqueous Phase Preparation: Dissolve stabilizers (a combination of a surfactant and a polymer is often effective) in deionized water.

  • Pre-Suspension: Add technical grade this compound to the aqueous phase and mix with a high-shear mixer to form a coarse suspension.

  • Wet Milling: Mill the pre-suspension in a bead mill charged with small milling beads (e.g., 0.1-0.5 mm yttria-stabilized zirconia). Continue milling until the desired particle size (e.g., <200 nm) is achieved, as monitored by dynamic light scattering (DLS). The milling chamber should be cooled to prevent thermal degradation.

Illustrative Nanosuspension Composition:

ComponentFunctionIllustrative % (w/w)
This compound (98% a.i.)Active Ingredient10.2
Poloxamer 407Steric Stabilizer3.0
Sodium Dodecyl Sulfate (B86663)Electrostatic Stabilizer0.5
Deionized WaterVehicle86.3
Solid Dispersion Formulation

In a solid dispersion, the active ingredient is dispersed at a molecular level within a hydrophilic polymer matrix, which can dramatically improve its dissolution rate.

Protocol: Spray Drying Method

  • Solution Preparation: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30 or a cellulosic derivative) in a suitable organic solvent or solvent mixture (e.g., methanol, acetone, or a mixture thereof).

  • Spray Drying: Atomize the solution into a stream of hot drying gas (e.g., nitrogen) in a spray dryer. The rapid evaporation of the solvent traps the this compound in an amorphous, molecularly dispersed state within the polymer matrix.

  • Powder Collection: Collect the resulting dry powder from the cyclone and/or filter of the spray dryer.

  • Secondary Drying: Further dry the powder under vacuum to remove residual solvent.

Illustrative Solid Dispersion Composition:

ComponentFunctionIllustrative Ratio (w/w)
This compoundActive Ingredient1
Polyvinylpyrrolidone K30Hydrophilic Polymer4
Methanol/Dichloromethane (1:1)Solvent SystemTo dissolve

Efficacy Evaluation Protocols

The following protocols are designed to compare the efficacy of newly developed formulations against a standard this compound formulation (e.g., a commercial suspension concentrate - SC).

Greenhouse Bioassay

Objective: To determine the relative efficacy of different this compound formulations on target weed species under controlled conditions.

Materials:

  • Target weed species (e.g., Velvetleaf (Abutilon theophrasti), Common Lambsquarters (Chenopodium album)) grown in pots to the 2-4 leaf stage.

  • This compound formulations to be tested.

  • Research track sprayer calibrated to deliver a known spray volume.

  • Untreated control and a commercial standard for comparison.

Procedure:

  • Arrange potted weeds in a randomized complete block design within the spray chamber.

  • Prepare spray solutions of each formulation at a range of application rates (e.g., 0.25x, 0.5x, 1x, and 2x the recommended field rate).

  • Apply the treatments using the calibrated sprayer.

  • Return the plants to the greenhouse and maintain under optimal growing conditions.

  • Visually assess weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete kill).

  • At 21 DAT, harvest the above-ground biomass of the weeds, dry in an oven, and record the dry weight.

  • Analyze the data to determine the dose required for 90% growth reduction (GR90) for each formulation.

Field Trials

Objective: To evaluate the performance of lead this compound formulations under real-world field conditions.

Procedure:

  • Select a field site with a natural and uniform infestation of target weeds.

  • Establish small plots (e.g., 3m x 6m) in a randomized complete block design with 3-4 replications per treatment.

  • Apply the this compound formulations at one or more rates using a calibrated backpack or tractor-mounted sprayer. Include an untreated control and a commercial standard.

  • Visually assess weed control at regular intervals (e.g., 14, 28, and 56 DAT).

  • At a suitable time point, collect weed biomass from quadrats placed within each plot.

  • If conducted in a crop, monitor for any signs of crop injury.

  • At the end of the season, harvest the crop from the center of each plot and determine the yield.

Illustrative Efficacy Data

The following tables present hypothetical but realistic data from a comparative study of different this compound formulations. These tables are for illustrative purposes to demonstrate how to structure and present such data.

Table 1: Greenhouse Bioassay - Velvetleaf Control (21 DAT)

FormulationRate (g a.i./ha)Visual Control (%)Biomass Reduction (%)
Untreated Control000
Standard SC 57570
109088
WDG 58078
109593
Nanosuspension 2.58582
59897

Table 2: Field Trial - Broadleaf Weed Control and Crop Yield

FormulationRate (g a.i./ha)Weed Control (%) @ 28 DATCrop Yield (t/ha)
Untreated Control002.5
Standard SC 10854.2
WDG 10904.5
Nanosuspension 7.5924.6

Adjuvant Screening for Enhanced Performance

Adjuvants can further enhance the efficacy of a this compound formulation by improving spray retention, spreading, and penetration.

Logical Relationship for Adjuvant Selection:

Adjuvant Selection Logic cluster_adjuvant_types Adjuvant Classes Target_Weed Target Weed Characteristics (e.g., waxy cuticle, hairy leaves) Surfactants Surfactants (NIS, Organosilicone) - Improve spreading & wetting Target_Weed->Surfactants Oils Oil Concentrates (COC, MSO) - Enhance penetration Target_Weed->Oils Environmental_Conditions Environmental Conditions (e.g., hard water, high temperature) Fertilizers Ammonium (B1175870) Fertilizers (AMS, UAN) - Overcome hard water antagonism Environmental_Conditions->Fertilizers Formulation_Type This compound Formulation Type (e.g., SC, WDG) Optimal_Adjuvant Optimal Adjuvant(s) Selection Formulation_Type->Optimal_Adjuvant Surfactants->Optimal_Adjuvant Oils->Optimal_Adjuvant Fertilizers->Optimal_Adjuvant

Factors influencing the selection of appropriate adjuvants.

Protocol: Adjuvant Screening Bioassay

  • Select a range of adjuvants from different classes (e.g., non-ionic surfactant (NIS), methylated seed oil (MSO), high surfactant oil concentrate (HSOC), and ammonium sulfate (AMS)).

  • Conduct a greenhouse bioassay as described in section 5.1, using a suboptimal rate of a this compound formulation (e.g., the rate that provides 50-70% control).

  • For each adjuvant, add it to the spray solution at its recommended rate.

  • Include controls of the this compound formulation alone and an untreated check.

  • Assess weed control and biomass reduction as previously described.

  • Identify the adjuvant(s) that provide the greatest enhancement in this compound efficacy.

Illustrative Adjuvant Screening Results:

Table 3: Adjuvant Efficacy with this compound SC (5 g a.i./ha) on Velvetleaf

Adjuvant TreatmentVisual Control (%) @ 14 DAT
This compound SC only65
This compound SC + NIS (0.25% v/v)75
This compound SC + MSO (1% v/v)85
This compound SC + AMS (2% w/v)70
This compound SC + MSO + AMS90

Conclusion

The development of advanced formulations presents a significant opportunity to enhance the efficacy of this compound. By improving its solubility and bioavailability through techniques such as the creation of water-dispersible granules, oil dispersions, nanosuspensions, and solid dispersions, it is possible to achieve more consistent and effective weed control, potentially at lower application rates. The protocols and illustrative data presented in this document provide a framework for researchers and formulation scientists to embark on the development and evaluation of improved this compound products, contributing to more sustainable and effective weed management strategies.

Application Notes: Protocols for Assessing Metosulam Susceptibility in Weed Populations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metosulam is a triazolopyrimidine herbicide that controls broadleaf weeds by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[1] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), and its inhibition leads to the cessation of plant growth and eventual death in susceptible species.[1][2] The repeated use of ALS-inhibiting herbicides has led to the evolution of resistance in numerous weed populations, making susceptibility testing a critical component of effective weed management and the development of new herbicidal compounds.[3]

These application notes provide a comprehensive set of protocols for researchers and scientists to assess this compound susceptibility in weed populations, ranging from whole-plant bioassays to molecular and biochemical analyses.

Section 1: Whole-Plant Dose-Response Bioassay

The whole-plant bioassay is the definitive method for confirming herbicide resistance and quantifying its magnitude. This protocol involves treating plants of a suspect population with a range of herbicide doses and comparing their response to a known susceptible population.

Protocol 1.1: Weed Seed Collection and Preparation

  • Sampling : Collect mature seeds from 15-30 randomly selected plants within the putative resistant population, ensuring a total sample of at least 5,000 seeds. For outcrossing species, collecting from 10-15 plants is sufficient. Sample from a known susceptible population of the same species to serve as a control.

  • Documentation : For each sample, record the collection date, GPS coordinates, species, and history of herbicide applications at the site.

  • Storage : Store seeds in labeled paper bags in a cool, dry environment to prevent moisture buildup and induction of secondary dormancy.

  • Dormancy Breaking : Many weed seeds exhibit dormancy. Depending on the species, treatments may be required to promote germination. Common methods include:

    • Stratification : Storing seeds in cool, moist conditions for a period.

    • Scarification : Mechanical or chemical abrasion of the seed coat (e.g., soaking in sulfuric acid followed by thorough rinsing).

  • Germination Test : Before commencing the full bioassay, conduct a germination test on a small subset of seeds to determine the germination capacity of the seed lot.

Protocol 1.2: Plant Growth and Herbicide Application

  • Planting : Sow seeds in pots or trays filled with a standard potting mix or field soil. Plant enough seeds to ensure a sufficient number of uniform seedlings for treatment.

  • Growth Conditions : Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 14-hour photoperiod). Water as needed to maintain adequate soil moisture.[4]

  • Herbicide Preparation : Prepare a stock solution of this compound. Perform serial dilutions to create a range of 6 to 8 treatment doses. The doses should bracket the recommended field application rate, including doses low enough to cause minimal injury to susceptible plants and high enough to potentially control resistant plants.

  • Application : When seedlings have reached the 3-4 true leaf stage, apply the herbicide solutions using a calibrated track sprayer to ensure uniform coverage.[4] Include a "zero-dose" control group that is sprayed only with the formulation blank (without the active ingredient).[4]

  • Randomization : Arrange the treated pots in a randomized complete block design within the greenhouse to minimize the effects of environmental gradients.

Protocol 1.3: Data Collection and Analysis

  • Visual Assessment : At 7, 14, and 21 days after treatment (DAT), visually assess plants for injury on a scale of 0% (no effect) to 100% (complete death).[4]

  • Biomass Measurement : At 21 DAT, harvest the above-ground biomass for each pot. Dry the plant material in an oven at 60-70°C until a constant weight is achieved. Record the dry weight.

  • Data Analysis :

    • Convert the dry weight data to a percentage of the untreated control for each population (susceptible and putative resistant).

    • Use a statistical software package to perform a non-linear regression analysis, fitting the data to a log-logistic dose-response curve.[5][6]

    • From the regression, calculate the herbicide dose required to cause a 50% reduction in growth (GR50) or 50% mortality (LD50) for both the susceptible and resistant populations.[7][8]

    • Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population. An RI greater than 10 is typically considered a clear indication of resistance.[9]

Data Presentation

Table 1: Illustrative Dose-Response Data for this compound against Susceptible (S) and Resistant (R) Weed Populations.

This compound Dose (g a.i./ha)Susceptible (S) Population (% of Control Dry Weight)Resistant (R) Population (% of Control Dry Weight)
0100100
0.58598
16095
24588
42075
8555
16030
32010

Table 2: Calculated GR50, LD50, and Resistance Index (RI) Values.

PopulationGR50 (g a.i./ha)LD50 (g a.i./ha)Resistance Index (RI) (Based on GR50)
Susceptible (S)1.83.5-
Resistant (R)10.825.06.0

Section 2: Rapid Diagnostic Assays

For quicker, though often qualitative, assessments, biochemical or seed-based assays can be employed.

Protocol 2.1: In-Vivo ALS Enzyme Activity Assay

This assay measures the activity of the ALS enzyme directly within plant tissues, providing a rapid indication of target-site resistance.

  • Plant Growth : Grow susceptible and putative resistant plants to the 3-4 leaf stage as described in Protocol 1.2.

  • Enzyme Extraction :

    • Harvest 0.5-1.0 g of fresh, young leaf tissue and immediately place it on ice.[4]

    • Homogenize the tissue in an ice-cold extraction buffer.[4]

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.[4]

    • The resulting supernatant contains the crude ALS enzyme extract.[4]

  • Enzyme Assay :

    • Prepare a series of this compound concentrations in an appropriate assay buffer.

    • Add a small volume of the enzyme extract to the assay buffer containing the herbicide and necessary substrates (e.g., sodium pyruvate).[10]

    • Incubate the reaction mixture at 37°C for 1 hour.[10]

    • Stop the reaction by adding sulfuric acid. This also facilitates the decarboxylation of the product (acetolactate) to acetoin (B143602).[10]

    • Heat the tubes at 60°C for 15 minutes.[10]

  • Quantification :

    • Add creatine (B1669601) and α-naphthol solutions, which react with acetoin to form a colored complex.

    • Measure the absorbance of the solution using a microplate reader. The amount of color is proportional to the ALS enzyme activity.

  • Analysis : Compare the ALS activity in the resistant versus susceptible extracts across the range of this compound concentrations. Calculate the herbicide concentration required to inhibit 50% of the enzyme's activity (I50). A significantly higher I50 value for the putative resistant population indicates target-site resistance.[11]

Section 3: Molecular Confirmation of Resistance

Target-site resistance to ALS inhibitors is most often conferred by single nucleotide polymorphisms (SNPs) in the ALS gene.[3] Molecular methods can rapidly identify these mutations.

Protocol 3.1: ALS Gene Sequencing

  • DNA Extraction : Extract genomic DNA from fresh leaf tissue of both susceptible and putative resistant plants.

  • PCR Amplification :

    • Design primers that flank conserved regions of the ALS gene known to harbor resistance-conferring mutations (e.g., codons for Pro-197, Asp-376, Trp-574).[12][13]

    • Perform Polymerase Chain Reaction (PCR) to amplify these regions of the ALS gene.

  • Sequencing : Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis :

    • Align the DNA sequences from the resistant and susceptible plants using bioinformatics software.

    • Identify any nucleotide changes that result in an amino acid substitution at known resistance-conferring positions (e.g., a substitution at Trp-574 to Leu).[14] The presence of such a mutation confirms target-site resistance.[13]

Visualizations

Metosulam_Action_Pathway cluster_0 Normal Plant Cell cluster_1 Herbicide Action & Resistance Pyruvate Pyruvate ALS_S Acetolactate Synthase (ALS) (Susceptible) Pyruvate->ALS_S substrate BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS_S->BCAA catalyzes NoGrowth Growth Arrested Growth Protein Synthesis & Plant Growth BCAA->Growth This compound This compound This compound->ALS_S inhibits ALS_R Mutated ALS (Resistant) This compound->ALS_R binding fails ALS_R->BCAA continues catalysis

Caption: Mechanism of this compound action and target-site resistance.

Whole_Plant_Bioassay_Workflow Start Start SeedCollection 1. Seed Collection (Susceptible & Putative Resistant Pops) Start->SeedCollection Germination 2. Seed Germination & Seedling Growth SeedCollection->Germination Treatment 3. Herbicide Application (Dose-Response Range) Germination->Treatment DataCollection 4. Data Collection (Visual Injury & Dry Biomass @ 21 DAT) Treatment->DataCollection Analysis 5. Data Analysis (Log-logistic Regression) DataCollection->Analysis Calculation 6. Calculate GR50 & RI Analysis->Calculation Conclusion Conclusion (Susceptible or Resistant) Calculation->Conclusion End End Conclusion->End

Caption: Workflow for whole-plant dose-response bioassay.

Molecular_Testing_Workflow Start Start: Plant Tissue (Susceptible & Putative Resistant) DNA_Extraction 1. Genomic DNA Extraction Start->DNA_Extraction PCR 2. PCR Amplification of ALS Gene DNA_Extraction->PCR Sequencing 3. Sanger Sequencing PCR->Sequencing Analysis 4. Sequence Alignment & Comparison Sequencing->Analysis Result Result Analysis->Result Mutation Mutation Detected (e.g., Trp574Leu) Result->Mutation Yes NoMutation No Known Mutation Result->NoMutation No

References

Application Notes and Protocols for Metosulam Dose-Response Studies on Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of dose-response studies conducted on the herbicide metosulam, focusing on its efficacy against various broadleaf weed species. The information compiled herein is intended to guide researchers and professionals in designing and interpreting experiments related to this acetolactate synthase (ALS) inhibitor.

Introduction to this compound

This compound is a post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide family. It is effective for the control of a range of broadleaf weeds in cereal crops. Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[1][2] Inhibition of ALS leads to a deficiency in these amino acids, ultimately resulting in the cessation of plant growth and death.[1][2]

Data Presentation: Dose-Response of this compound on Broadleaf Weeds

The efficacy of this compound is dependent on the weed species, application rate, and environmental conditions such as temperature. The following tables summarize available quantitative and qualitative data from various studies.

Table 1: Quantitative Dose-Response Data for this compound on Raphanus raphanistrum (Wild Radish)

A study on the temperature-mediated responses of this compound on Raphanus raphanistrum demonstrated a significant increase in herbicide activity with rising temperatures. The effective dose for 50% reduction in fresh weight (ED50) decreased as the temperature increased, indicating higher efficacy at warmer temperatures.

Temperature (°C)This compound ED50 (g a.i./ha)Efficacy Trend
1High (precise value not specified, but activity is lowest)Lower Efficacy
5Lower than at 1°CIncreasing Efficacy
10Lower than at 5°CIncreasing Efficacy
15Lower than at 10°CIncreasing Efficacy
20Lowest ED50 (activity increased 7-fold compared to 1°C)Highest Efficacy

Data adapted from a study on the temperature-mediated responses of flumetsulam (B1672885) and this compound on Raphanus raphanistrum.[3] At 20°C, all tested doses of this compound resulted in a greater than 50% reduction in biomass.[3]

Table 2: Qualitative Efficacy of this compound on Various Broadleaf Weed Species

Weed FamilyWeed SpeciesEfficacy at 5 g a.i./haNotes
BrassicaceaeRaphanus raphanistrum (Wild Radish)ControlEffective at this rate.
BrassicaceaeOther species (e.g., mustards)ControlGenerally effective against this family.
BoraginaceaeAmsinckia calycina (Yellow Burr-weed)ControlEffective at this rate.
FabaceaeVarious speciesActiveThis compound shows activity against this family.

Experimental Protocols

The following protocols are generalized from methodologies cited in various herbicide dose-response studies and can be adapted for specific experimental needs.

Greenhouse Pot Study for Post-Emergence Dose-Response

Objective: To determine the dose-response of various broadleaf weed species to post-emergence application of this compound under controlled greenhouse conditions.

Materials:

  • Seeds of target broadleaf weed species (e.g., Raphanus raphanistrum, Amsinckia calycina)

  • Pots (e.g., 10 cm diameter) filled with a suitable potting mix

  • This compound formulation (e.g., water-dispersible granules)

  • Adjuvant (non-ionic surfactant or crop oil concentrate)

  • Research-grade spray chamber or cabinet

  • Greenhouse with controlled temperature and light conditions

  • Analytical balance and volumetric flasks

Procedure:

  • Plant Culture:

    • Sow a predetermined number of seeds of each weed species into individual pots.

    • Water the pots as needed and allow the seedlings to emerge and grow to a specific stage (e.g., 2-4 true leaves).

    • Thin seedlings to a uniform number per pot (e.g., 4-5 plants) prior to herbicide application.

  • Herbicide Preparation:

    • Prepare a stock solution of this compound at a high concentration.

    • Perform serial dilutions to create a range of treatment concentrations. A typical dose-response study includes a logarithmic series of doses, including a non-treated control.

    • Add the recommended rate of a non-ionic surfactant or crop oil concentrate to each herbicide solution.

  • Herbicide Application:

    • Calibrate the spray chamber to deliver a specific volume of spray solution (e.g., 200 L/ha) at a constant pressure.

    • Place the pots with the weed seedlings in the spray chamber and apply the respective herbicide treatments.

    • Include a set of control pots that are sprayed only with water and adjuvant.

  • Post-Application Care and Data Collection:

    • Return the pots to the greenhouse and maintain optimal growing conditions (e.g., 20-25°C, 16-hour photoperiod).

    • Visually assess weed control or injury at set time points (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

    • At the final assessment, harvest the above-ground biomass from each pot.

    • Determine the fresh weight of the biomass immediately after harvesting.

    • Dry the biomass in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 72 hours) and record the dry weight.

  • Data Analysis:

    • Calculate the percent biomass reduction for each treatment relative to the non-treated control.

    • Fit the dose-response data to a suitable non-linear regression model (e.g., log-logistic model) to determine the ED50 (effective dose for 50% response) and other relevant parameters.

Visualizations

Mechanism of Action: Inhibition of Branched-Chain Amino Acid Synthesis

This compound, as an ALS inhibitor, disrupts the biosynthesis of the essential branched-chain amino acids: isoleucine, leucine, and valine. The following diagram illustrates the pathway and the point of inhibition.

Metosulam_MoA cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate Acetolactate_Synthase Acetolactate Synthase (ALS) Pyruvate->Acetolactate_Synthase Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine Deaminase alpha_Ketobutyrate->Acetolactate_Synthase Acetolactate α-Acetolactate Acetolactate_Synthase->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate Acetolactate_Synthase->Acetohydroxybutyrate Intermediate_Val_Leu ... Acetolactate->Intermediate_Val_Leu Intermediate_Ile ... Acetohydroxybutyrate->Intermediate_Ile Valine Valine Intermediate_Val_Leu->Valine Leucine Leucine Intermediate_Val_Leu->Leucine Isoleucine Isoleucine Intermediate_Ile->Isoleucine This compound This compound This compound->Acetolactate_Synthase Inhibits

Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis.

Experimental Workflow for a Greenhouse Dose-Response Study

The following diagram outlines the logical flow of a typical greenhouse-based dose-response experiment for a post-emergence herbicide.

Experimental_Workflow Start Start: Seed Sowing Seedling_Growth Seedling Growth to Target Stage (e.g., 2-4 leaves) Start->Seedling_Growth Application Herbicide Application (Spray Chamber) Seedling_Growth->Application Herbicide_Prep Prepare this compound Dose Range Herbicide_Prep->Application Post_Application Post-Application Greenhouse Growth Application->Post_Application Data_Collection Data Collection (Visual Assessment, Biomass) Post_Application->Data_Collection Analysis Data Analysis (Dose-Response Modeling) Data_Collection->Analysis End End: Determine ED50 Analysis->End

Caption: Workflow for a greenhouse herbicide dose-response study.

References

Application Notes and Protocols for Greenhouse Bioassays: Rapid Screening of Metosulam Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metosulam is a triazolopyrimidine herbicide used for the control of broadleaf weeds.[1] It functions by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2] This inhibition leads to a cessation of cell division and plant growth, ultimately resulting in plant death.[3] Greenhouse bioassays provide a controlled and efficient method for rapidly screening the herbicidal activity of this compound on various plant species.[4][5] These assays are essential for determining dose-response relationships, evaluating sensitivity or resistance in different weed biotypes, and assessing potential phytotoxicity to non-target crops.[4][6][7]

This document provides detailed protocols for conducting pre-emergence and post-emergence greenhouse bioassays to evaluate the efficacy of this compound.

I. This compound's Mode of Action

This compound is classified as a Group 2 (or Group B) herbicide, targeting the ALS enzyme.[1][8] The inhibition of this enzyme blocks the production of essential amino acids, leading to the depletion of proteins and subsequent death of the plant. Symptoms of this compound injury include stunting, chlorosis (yellowing), and necrosis (tissue death), which typically appear on new growth first.[3]

Metosulam_Mode_of_Action This compound This compound ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Protein Protein Synthesis AminoAcids->Protein Growth Cell Division & Plant Growth Protein->Growth

Caption: Simplified pathway of this compound's mode of action.

II. Experimental Protocols

The following protocols outline the procedures for pre-emergence and post-emergence bioassays. It is crucial to include both a susceptible and a known resistant biotype of a target weed, as well as an untreated control for comparison.

A. Materials and Reagents
  • Plant Material: Seeds of susceptible and resistant weed biotypes (e.g., Amaranthus retroflexus, Raphanus raphanistrum).

  • Growth Medium: A standardized greenhouse potting mix or a mixture of soil, sand, and peat.

  • Containers: 10-cm diameter plastic pots with drainage holes.

  • This compound: Analytical grade standard and commercial formulation.

  • Solvents: Acetone or other appropriate solvent for preparing stock solutions.

  • Surfactant: Non-ionic surfactant for post-emergence applications.

  • Equipment:

    • Analytical balance

    • Volumetric flasks and pipettes

    • Track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha)

    • Greenhouse with controlled temperature (20-25°C), humidity (50-70%), and photoperiod (16:8 hour light:dark).[9]

    • Drying oven

    • Forced-air dryer

B. Experimental Workflow Diagram

Greenhouse_Bioassay_Workflow start Start prep 1. Preparation - Prepare pots with soil - Sow seeds start->prep herbicide_prep 2. Herbicide Preparation - Prepare this compound stock and working solutions prep->herbicide_prep pre_treat 3a. Pre-emergence Application - Spray soil surface herbicide_prep->pre_treat post_growth_initial 3b. Initial Growth - Grow plants to 2-4 leaf stage herbicide_prep->post_growth_initial pre_emerge_label Pre-Emergence pre_growth 4a. Growth Period - Place in greenhouse - Water as needed pre_treat->pre_growth data_collection 5/6. Data Collection - Visual injury rating - Plant height measurement pre_growth->data_collection post_emerge_label Post-Emergence post_treat 4b. Post-emergence Application - Spray foliage post_growth_initial->post_treat post_growth_final 5b. Growth Period - Return to greenhouse post_treat->post_growth_final post_growth_final->data_collection harvest 6/7. Harvest & Biomass - Harvest above-ground biomass - Dry and weigh samples data_collection->harvest analysis 7/8. Data Analysis - Dose-response curves - ED50 calculation harvest->analysis end End analysis->end

Caption: General workflow for pre- and post-emergence greenhouse bioassays.

C. Protocol 1: Pre-Emergence Bioassay

This assay evaluates the effect of this compound on seed germination and seedling emergence.

  • Planting: Fill pots with growth medium. Plant a predetermined number of seeds (e.g., 20) of the target weed species approximately 1 cm deep.[10]

  • Herbicide Application:

    • Prepare a range of this compound concentrations. A logarithmic series of doses is recommended to establish a dose-response curve (e.g., 0, 0.1, 1, 10, 100 g a.i./ha).

    • Apply the different rates of this compound directly to the soil surface using a calibrated track sprayer.[10]

    • Include an untreated control group that is sprayed only with water (and solvent, if used).

  • Incubation: Place the treated pots in the greenhouse in a completely randomized design. Water the pots lightly as needed to maintain soil moisture without causing leaching.[11]

  • Data Collection:

    • At 14 and 21 days after treatment (DAT), record visual injury ratings for emerged seedlings.

    • At 21 DAT, count the number of emerged plants.

    • Harvest the above-ground biomass by cutting the seedlings at the soil level.

    • Dry the biomass in a forced-air dryer at 60°C for 72 hours and record the dry weight.

D. Protocol 2: Post-Emergence Bioassay

This assay assesses the efficacy of this compound on established seedlings.

  • Planting and Growth:

    • Sow seeds in pots and place them in the greenhouse.

    • After emergence, thin the seedlings to a uniform number per pot (e.g., 4-5 plants).

    • Allow the plants to grow to the 2- to 4-leaf stage before treatment.[10]

  • Herbicide Application:

    • Prepare the same range of this compound concentrations as in the pre-emergence assay, adding a non-ionic surfactant as recommended for the commercial formulation.

    • Apply the treatments to the foliage of the seedlings using a calibrated track sprayer.[5]

    • Ensure the untreated control is sprayed with water and surfactant.

  • Incubation: Return the pots to the greenhouse. Avoid overhead watering for the first 24 hours to ensure herbicide absorption.

  • Data Collection:

    • Record visual injury ratings at 7, 14, and 21 DAT.

    • Measure plant height at 21 DAT.

    • At 21 DAT, harvest the above-ground biomass, dry it, and record the dry weight as described for the pre-emergence assay.

III. Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison. The data can then be used to perform dose-response analysis to calculate the effective dose required to cause 50% inhibition (ED50).

A. Visual Injury Rating Scale

Visual assessment of phytotoxicity is a rapid method for scoring herbicide efficacy.[12] A standardized rating scale should be used to ensure consistency.[13][14]

Table 1: Visual Injury Rating Scale

Rating (%)Description of Plant Injury
0No effect; plants appear healthy like the untreated control.
10-30Slight stunting or chlorosis (yellowing).
40-60Moderate stunting, chlorosis, and/or some necrosis (browning).
70-90Severe stunting, widespread chlorosis and necrosis.
100Complete plant death.
B. Dose-Response Data Summary

The collected data should be organized to show the effect of different this compound concentrations on the measured parameters.

Table 2: Example Data Summary for Post-Emergence Bioassay (21 DAT)

This compound Rate (g a.i./ha)Visual Injury (%)Plant Height Reduction (%)Biomass Reduction (%)
0 (Control)000
0.1
1
10
100

Note: Percent reduction is calculated relative to the untreated control: ((Control Mean - Treatment Mean) / Control Mean) * 100.

By following these detailed protocols, researchers can effectively and rapidly screen the biological activity of this compound in a controlled greenhouse environment, generating reliable data for herbicide development and weed management strategies.

References

Application Notes and Protocols for the Determination of Metosulam Concentration in Spray Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metosulam is a triazolopyrimidine sulfonanilide herbicide used for broadleaf weed control in various crops. Accurate determination of its concentration in spray solutions is critical for ensuring effective application rates, assessing environmental fate, and conducting toxicological studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound in aqueous spray solutions using modern analytical techniques. The primary methods covered are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and UV-Vis Spectrophotometry, offering options for both high sensitivity and routine screening purposes.

Analytical Methods

The determination of this compound in spray solutions can be achieved through several analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the preferred method for the accurate and sensitive quantification of this compound, especially at low concentrations or in complex matrices. Its high selectivity minimizes interference from other components in the spray solution.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more cost-effective method for the determination of this compound, suitable for routine analysis of relatively simple spray solution formulations where high sensitivity is not the primary requirement.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described.

ParameterHPLC-MS/MSUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.1 - 0.5 mg/L
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L0.5 - 2.0 mg/L
Linearity Range 0.1 - 100 µg/L1 - 50 mg/L
Recovery 90 - 110%95 - 105%
Precision (RSD) < 10%< 5%

Experimental Protocols

Protocol 1: Determination of this compound by HPLC-MS/MS

This protocol describes the analysis of this compound in a spray solution using HPLC-MS/MS.

1. Sample Preparation:

  • Collect a representative sample of the spray solution.

  • If the solution contains suspended particles, centrifuge a portion at 4000 rpm for 10 minutes and collect the supernatant.

  • Perform a serial dilution of the supernatant with a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) to bring the this compound concentration within the calibration range of the instrument. A dilution factor of 1:1000 or higher may be necessary depending on the initial concentration.

2. HPLC-MS/MS Instrumental Conditions:

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: this compound has a retention time of approximately 13.80 minutes under certain conditions.[1] Specific precursor and product ions for Multiple Reaction Monitoring (MRM) should be optimized for the instrument in use. A common transition for this compound is m/z 417.9 -> 175.0.[1]

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase or a blank matrix solution covering the expected concentration range of the diluted samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

4. Data Analysis:

  • Quantify the this compound concentration in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculate the original concentration in the spray solution by applying the dilution factor.

Protocol 2: Determination of this compound by UV-Vis Spectrophotometry

This protocol is suitable for the rapid determination of this compound in simple aqueous spray solutions.

1. Sample Preparation:

  • Collect a representative sample of the spray solution.

  • Filter the sample using a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the sample with deionized water to a concentration that falls within the linear range of the spectrophotometer.

2. Spectrophotometric Measurement:

  • Spectrophotometer: A standard UV-Vis spectrophotometer.

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm on a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the diluted samples and calibration standards at the determined λmax against a deionized water blank.

3. Calibration:

  • Prepare a series of this compound standard solutions of known concentrations in deionized water.

  • Measure the absorbance of each standard at the λmax.

  • Create a calibration curve by plotting absorbance versus concentration.

4. Data Analysis:

  • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculate the concentration in the original spray solution by multiplying by the dilution factor.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for determining this compound concentration.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Spray Solution Sample Filter Filtration / Centrifugation Sample->Filter Dilute Serial Dilution Filter->Dilute HPLC HPLC-MS/MS Analysis Dilute->HPLC UV_Vis UV-Vis Analysis Dilute->UV_Vis Calibrate Calibration Curve HPLC->Calibrate UV_Vis->Calibrate Quantify Quantification Calibrate->Quantify Result Final Concentration Quantify->Result

Caption: General workflow for this compound concentration determination.

hplc_ms_pathway Sample Prepared Sample Injector HPLC Injector Sample->Injector Column C18 Column (Separation) Injector->Column ESI ESI Source (Ionization) Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition Detector->Data

Caption: Analyte path in an HPLC-MS/MS system.

References

Application of Flumetsulam in No-Till Farming Systems: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metosulam, commercially known under various trade names, contains the active ingredient flumetsulam (B1672885). This document provides detailed application notes and protocols for the use of flumetsulam in no-till agricultural systems, targeting researchers, scientists, and professionals in drug development. Flumetsulam is a selective, systemic herbicide effective against a broad spectrum of broadleaf weeds.[1] Its application in no-till farming is crucial for managing weed populations without disturbing the soil structure, a core principle of this conservation agriculture practice.[2]

Mechanism of Action

Flumetsulam belongs to the triazolopyrimidine sulfonanilide family of herbicides.[3] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4][5] This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[4] By blocking this pathway, flumetsulam halts protein synthesis and cell division, leading to the cessation of plant growth and eventual death of susceptible weeds.[1][4][6] The herbicide is absorbed through both the roots and leaves and is translocated throughout the plant to the meristematic tissues.[4][6]

Flumetsulam Mode of Action cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme alpha-Ketobutyrate alpha-Ketobutyrate alpha-Ketobutyrate->ALS_Enzyme Amino_Acids Valine, Leucine, Isoleucine ALS_Enzyme->Amino_Acids Protein_Synthesis Protein Synthesis & Cell Growth Amino_Acids->Protein_Synthesis Flumetsulam Flumetsulam Inhibition Flumetsulam->Inhibition

Flumetsulam's inhibition of the ALS enzyme.

Application in No-Till Systems

Flumetsulam is well-suited for no-till systems as it can be applied as a surface preplant, pre-emergence, or post-emergence treatment, often in a tank-mix with other herbicides to broaden the weed control spectrum.[2][7][8][9] The absence of tillage in these systems necessitates effective chemical weed control, and flumetsulam's residual activity helps manage early-season weed competition.

Application Timings and Methods
  • Surface Preplant Application (SPRE): In minimum or no-tillage systems, flumetsulam can be applied up to 21 days before planting. It is crucial to minimize soil disturbance during planting to maintain the herbicide barrier.[2]

  • Pre-emergence Application (PRE): Applications can be made during or after planting, but before crop or weed emergence. Adequate soil moisture is necessary to move the herbicide into the weed germination zone.[2]

  • Post-emergence Application (POST): Flumetsulam can be applied after the crop and weeds have emerged, targeting actively growing broadleaf weeds.[1][6]

Efficacy and Crop Tolerance

Flumetsulam provides effective control of a wide range of broadleaf weeds. However, efficacy can be influenced by weed species, growth stage, and environmental conditions.

Weed Control Efficacy

The following tables summarize the weed control efficacy of flumetsulam from various studies.

Table 1: Efficacy of Flumetsulam on Field Horsetail in No-Till Corn [10]

TreatmentApplication Rate (lb ai/a)2 Weeks After Treatment (WAT)8 Weeks After Treatment (WAT)
Flumetsulam0.0555% suppression70% control
Flumetsulam + Saflufenacil0.05 + 0.0794% control49% control
Glyphosate + 2,4-D0.75 + 0.550% control0% control

Table 2: Pre-emergence Efficacy of Flumetsulam in Soybean [11]

Weed SpeciesFlumetsulam TreatmentControl at 28 Days After TreatmentControl at 35 Days After Treatment
Prickly Sida (Sida spinosa)Flumetsulam99%99%
Morningglory (Ipomoea spp.)Flumetsulam + Pyroxasulfone94%93%
Crop Tolerance and Rotational Restrictions

Crop tolerance to flumetsulam varies. While it is registered for use in crops like corn, soybeans, and wheat, rotational restrictions must be observed to prevent injury to subsequent sensitive crops.[3][12][13] The soil half-life of flumetsulam ranges from approximately 23 to 41 days, influenced by soil type and environmental conditions.[14][15]

Table 3: Crop Rotation Restrictions for Flumetsulam [12][13][16]

CropRotational Interval
Alfalfa, Cereals4 months
Forage Grasses, Small Seeded Legumes, Mustards9 months
Canola, Cotton, Sugar Beets22-26 months

Experimental Protocols

Protocol for Evaluating Flumetsulam Efficacy in No-Till Corn

This protocol is based on the methodology described for evaluating herbicide efficacy on field horsetail.[10]

Objective: To assess the efficacy of pre-emergence and post-emergence applications of flumetsulam for the control of target weeds in a no-till corn production system.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replications.[17]

  • Plot Size: To be determined based on equipment and site, ensuring a representative area for weed population assessment.

  • Treatments:

    • Untreated Control

    • Flumetsulam (Pre-emergence) at a specified rate.

    • Flumetsulam in combination with another herbicide (e.g., metolachlor) (Pre-emergence).

    • Standard grower practice herbicide program.

    • Flumetsulam (Post-emergence) at a specified rate.

Procedure:

  • Site Selection: Select a field with a known history of no-till management and a uniform infestation of the target weed species.

  • Pre-emergence Application:

    • Apply pre-emergence treatments within 3 days of planting corn.[4]

    • Use a calibrated sprayer with appropriate nozzles to ensure even coverage. A recommended spray volume is at least 200 liters of water per hectare.[4]

  • Post-emergence Application:

    • Apply post-emergence treatments when corn is at the V3-V4 growth stage and weeds are at a susceptible growth stage (e.g., 2-4 leaf stage).[10]

  • Data Collection:

    • Weed Control: Visually assess weed control at 14, 28, and 56 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control).

    • Crop Injury: Visually assess crop injury at the same intervals using a scale of 0% (no injury) to 100% (crop death).

    • Weed Density and Biomass: At a designated time point, count weed density in a quadrat and collect above-ground biomass for dry weight determination.

    • Crop Yield: Harvest the center rows of each plot to determine grain yield.

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD, with means separated using a suitable test (e.g., Fisher's Protected LSD at p ≤ 0.05).

Experimental_Workflow_Efficacy_Trial Site_Selection Site Selection (No-till field, uniform weed pressure) Plot_Establishment Plot Establishment (Randomized Complete Block Design) Site_Selection->Plot_Establishment Planting Corn Planting Plot_Establishment->Planting PRE_Application Pre-emergence Herbicide Application Planting->PRE_Application POST_Application Post-emergence Herbicide Application (at V3-V4 stage) PRE_Application->POST_Application Data_Collection Data Collection (Weed Control, Crop Injury, Yield) POST_Application->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis

Workflow for a flumetsulam efficacy trial.
Protocol for Flumetsulam Residue Analysis in Soil

This protocol is a generalized procedure based on methods described in the literature for analyzing flumetsulam residues in soil.[3][14][18][19]

Objective: To quantify the concentration of flumetsulam in soil samples from no-till fields following application.

Methodology: Gas Chromatography with Electron Capture Detector (GC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Procedure:

  • Soil Sampling:

    • Collect soil cores (e.g., 0-10 cm depth) from multiple locations within each plot at specified intervals after herbicide application.

    • Combine cores from each plot to form a composite sample.

    • Air-dry and sieve the soil samples.

  • Extraction:

    • Extract a known weight of soil with a suitable solvent (e.g., aqueous sodium bicarbonate solution followed by acidification and partitioning with dichloromethane, or a QuEChERS-based method).[3][18][19]

  • Cleanup:

    • Clean up the extract using Solid Phase Extraction (SPE) with a C18 cartridge or Gel Permeation Chromatography (GPC) to remove interfering substances.[18]

  • Analysis:

    • For GC-ECD: Derivatize the analyte (e.g., methylation) before injection if necessary.[15]

    • For LC-MS/MS: Analyze the final extract directly.

    • Quantify the concentration of flumetsulam by comparing the peak area to a calibration curve prepared from certified reference standards.

  • Quality Control:

    • Include matrix-matched calibration standards, fortified spike samples for recovery determination, and method blanks in each analytical batch.[20]

Residue_Analysis_Workflow Soil_Sampling Soil Sampling (Composite cores from plots) Sample_Preparation Sample Preparation (Air-dry, sieve) Soil_Sampling->Sample_Preparation Extraction Solvent Extraction (e.g., QuEChERS) Sample_Preparation->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-ECD or LC-MS/MS) Cleanup->Analysis Quantification Quantification (Calibration curve) Analysis->Quantification

Workflow for flumetsulam residue analysis in soil.

Conclusion

Flumetsulam is a valuable tool for weed management in no-till farming systems. Its efficacy against a range of broadleaf weeds and its suitability for various application timings make it a flexible option for growers. However, careful consideration of crop tolerance, rotational restrictions, and application guidelines is essential to maximize its benefits while minimizing potential risks. The protocols provided herein offer a framework for researchers to further investigate and optimize the use of flumetsulam in sustainable no-till agriculture.

References

Application Notes and Protocols for Metosulam in Integrated Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metosulam is a selective, systemic herbicide belonging to the triazolopyrimidine chemical family.[1] It is categorized as a Group 2 herbicide, acting as an inhibitor of the acetolactate synthase (ALS) enzyme.[1][2] This mode of action disrupts the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—which are crucial for protein synthesis and, consequently, plant growth and development.[2][3] Due to its specific site of action, this compound is effective at low concentrations for the control of a range of broadleaf weeds.[3] However, its single-site mode of action also makes it prone to the development of herbicide resistance in weed populations, necessitating its use within a structured Integrated Weed Management (IWM) program.[3][4]

Mechanism of Action

This compound is absorbed by the roots and foliage of plants and translocates through both the xylem and phloem to the meristematic tissues, where it exerts its herbicidal effect.[2] The inhibition of the ALS enzyme leads to a cessation of cell division and growth in susceptible plants.[5] Symptoms of this compound application are typically slow to appear, often taking 7 to 14 days, and include stunting, chlorosis (yellowing) of new growth, and eventual necrosis and plant death.[2][5]

Signaling Pathway of ALS Inhibition by this compound

cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine & Leucine Biosynthesis alpha_Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Plant Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis This compound This compound This compound->ALS Inhibition

Caption: Mechanism of this compound action via inhibition of the Acetolactate Synthase (ALS) enzyme.

Application Protocols

The effective use of this compound in an IWM program requires careful consideration of application timing, dosage, and combination with other weed control tactics to maximize efficacy and mitigate the risk of resistance development.

Experimental Protocol: Herbicide Efficacy and Crop Tolerance Assessment

This protocol outlines a general procedure for evaluating the efficacy of this compound on target weed species and assessing its tolerance in a specific crop.

1. Experimental Design:

  • Treatments: Include a range of this compound application rates (e.g., 0.5x, 1x, 2x the recommended rate), a positive control (another registered herbicide for the target weeds), a negative control (untreated), and a weed-free control (manual weeding).

  • Replication: Use a randomized complete block design with at least four replications for each treatment.

  • Plot Size: Ensure plots are of sufficient size to minimize edge effects and allow for representative sampling.

2. Application:

  • Timing: Apply this compound at the recommended growth stage of both the crop and the target weeds (typically early post-emergence when weeds are small and actively growing).

  • Equipment: Use a calibrated sprayer to ensure uniform application. Record all application parameters, including spray volume, pressure, and nozzle type.

  • Environmental Conditions: Record weather conditions (temperature, humidity, wind speed) at the time of application, as these can influence herbicide activity.[6]

3. Data Collection:

  • Weed Control Efficacy: Assess weed control at set intervals (e.g., 7, 14, 28, and 56 days after application) using a visual rating scale (0% = no control, 100% = complete control) and/or by measuring weed density and biomass.

  • Crop Injury: Visually assess crop injury at the same intervals using a scale of 0% (no injury) to 100% (crop death).

  • Crop Yield: At maturity, harvest the crop from a designated area within each plot and determine the yield.

4. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments for weed control, crop injury, and yield.

Experimental Workflow for Herbicide Efficacy Trial

cluster_workflow Herbicide Efficacy Experimental Workflow A Experimental Design (Treatments, Replication) B Herbicide Application (Calibrated Sprayer) A->B Implementation C Data Collection (Weed Control, Crop Injury) B->C Post-Application D Crop Harvest & Yield Measurement C->D At Maturity E Statistical Analysis & Interpretation D->E Final Step

Caption: A generalized workflow for conducting a herbicide efficacy and crop tolerance experiment.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound and other relevant herbicides.

Table 1: Efficacy of this compound and Other Herbicides on Various Weed Species

Herbicide(s)Target Weed(s)Application RateEfficacy (%)Reference(s)
This compoundRaphanus raphanistrumVaries with temperatureActivity increased 7-fold as temperature rose from 1 to 20°C[6]
FlumetsulamRaphanus raphanistrumVaries with temperatureActivity increased 97-fold as temperature rose from 1 to 20°C[6]
Flumioxazin (B1672886) + MetribuzinRottboellia cochinchinensis, Urochloa decumbens, Digitaria horizontalis, Merremia aegyptia, Merremia cissoides, Ipomoea trilobaNot specified>90%[7]
Flumioxazin + DiclosulamRottboellia cochinchinensis, Urochloa decumbens, Digitaria horizontalis, Merremia aegyptia, Merremia cissoides, Ipomoea trilobaNot specified>90%[7]
DiclosulamCyperus rotundus, Trianthema monogyna, Lindernia ciliata22 and 26 g/haEffective control[8]
Pretilachlor + PenoxsulamMonochoria vaginalis, Ludwigia octovalvis, Spenochlea zeylanica, Echinochloa crus-galli, Leptochloa chinensis, Fimbristylis miliacea, Cyperus iria0.50 - 1.50 L/ha>70% reduction in weed biomass[9]

Table 2: Crop Tolerance and Yield Effects of this compound and Other Herbicides

Herbicide(s)CropApplication RateCrop Injury (%)Yield EffectReference(s)
This compoundStrawberry ('Elsanta')Not specified32% of flowers showed phyllody-[10]
This compoundStrawberry ('Darselect')Not specified25% of flowers showed phyllody-[10]
DiclosulamSoybean22 and 26 g/haNot specifiedMaximum grain yield, similar to weed-free[8]
Pretilachlor + PenoxsulamRice0.50 - 1.50 L/haNot specifiedEquivalent to manual weeding[9]
PenoxsulamWhite Oat60 g a.e. ha⁻¹13% (URS Guará) to 48% (URS Guria with metabolic inhibitor)-[11]

Integrated Weed Management (IWM) Strategies

The primary goal of incorporating this compound into an IWM program is to achieve sustainable weed control while minimizing the selection pressure for herbicide resistance.[12]

Key Components of an IWM Program with this compound:

  • Herbicide Rotation: Avoid the repeated use of this compound or other Group 2 herbicides on the same field in consecutive seasons. Rotate with herbicides from different mode of action groups.[1]

  • Tank Mixtures: When appropriate, tank-mix this compound with a herbicide from a different mode of action group that is also effective on the target weeds.[1]

  • Cultural Practices: Employ cultural weed control methods such as crop rotation, cover cropping, and adjusting planting dates to disrupt weed life cycles and reduce weed populations.

  • Mechanical and Physical Control: Utilize tillage, cultivation, or mulching to manage weeds and reduce reliance on herbicides.

  • Scouting and Monitoring: Regularly monitor fields to identify weed species present and their population levels to make informed decisions about the necessity and timing of herbicide applications.

  • Resistance Management: If a weed control failure is suspected, do not re-apply this compound or another herbicide from the same mode of action group.[1] Test the weed population to confirm resistance status.

Logical Relationships in an Integrated Weed Management Program

cluster_iwm Integrated Weed Management (IWM) Framework A Scouting & Monitoring B Cultural Practices (e.g., Crop Rotation) A->B Informs C Mechanical Control (e.g., Tillage) A->C Informs D Chemical Control (this compound) A->D Informs F Sustainable Weed Control B->F C->F E Resistance Management (Herbicide Rotation) D->E Requires E->F

Caption: Interconnected components of an Integrated Weed Management program utilizing this compound.

References

Best Practices for Metosulam Application to Minimize Drift: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metosulam is a triazolopyrimidine sulfonanilide herbicide effective for the control of broadleaf weeds. As with all herbicides, off-target drift during application is a significant concern, potentially leading to damage of non-target crops, environmental contamination, and reduced efficacy at the intended site. These application notes provide detailed best practices and protocols to minimize the spray drift of this compound, ensuring accurate, effective, and environmentally responsible use.

Factors Influencing this compound Drift

The off-target movement of this compound as spray droplets (particle drift) is influenced by a combination of equipment setup, application technique, and environmental conditions. Understanding and managing these factors is critical for minimizing drift.

Application Equipment and Setup

Proper selection and setup of spray equipment are the most critical factors in reducing drift.

  • Nozzle Selection: The choice of spray nozzle has the most significant impact on droplet size and, consequently, on drift potential. Nozzles that produce coarser droplets are less likely to drift. Air-induction (AI) or venturi nozzles are highly recommended as they produce larger, air-filled droplets that are less prone to off-target movement.

  • Operating Pressure: Higher spray pressures generate finer droplets, which are more susceptible to drift. It is crucial to operate nozzles within their recommended pressure range. Reducing pressure can increase droplet size and significantly decrease drift potential.

  • Boom Height: The distance between the spray nozzle and the target crop or soil surface is a critical factor. A lower boom height reduces the time droplets are airborne and exposed to wind, thereby minimizing drift. However, the boom must be high enough to ensure uniform spray coverage across the target area.

Environmental Conditions

Applicators must be vigilant in monitoring weather conditions before and during this compound application.

  • Wind Speed and Direction: Wind is a primary driver of spray drift. Applications should be avoided in high wind conditions. The ideal wind speed for spraying is typically between 3 and 10 mph. It is also crucial to be aware of wind direction and to avoid spraying when sensitive crops or areas are downwind.

  • Temperature and Humidity: High temperatures and low humidity can cause spray droplets to evaporate more quickly. This leads to smaller droplets that are more likely to drift. Avoid applying this compound during the hottest and driest parts of the day.

  • Temperature Inversions: Spraying during a temperature inversion can lead to the most severe drift incidents. An inversion occurs when a layer of cool air is trapped near the ground by a layer of warmer air above it. This stable atmospheric condition prevents vertical air mixing, causing fine spray droplets to become suspended and travel long distances in a concentrated cloud. Inversions are most common on clear nights with light to no wind and can persist into the early morning. Signs of an inversion include ground fog, dew, and smoke that moves horizontally rather than rising.

Spray Solution Characteristics
  • Adjuvants: Drift-reducing adjuvants can be added to the spray tank to increase the viscosity of the spray solution, leading to the formation of larger droplets. However, the effectiveness of these adjuvants can vary, and they should be used in conjunction with other drift-reduction strategies, not as a replacement. Always check the this compound product label for compatible adjuvants.

Quantitative Data on Drift Reduction Strategies

While specific quantitative drift data for this compound is limited in publicly available literature, the following tables, derived from studies on other herbicides, illustrate the significant impact of application parameters on spray drift. This data serves to provide a quantitative understanding of the principles of drift reduction.

Disclaimer: The following data is for illustrative purposes to demonstrate the principles of spray drift reduction and is based on studies of other herbicides. It should not be considered as absolute values for this compound drift.

Table 1: Effect of Nozzle Type and Operating Pressure on Spray Drift

Nozzle TypeOperating Pressure (psi)Droplet Size ClassificationPotential Drift Reduction Compared to Standard Flat Fan at High Pressure
Standard Flat Fan40MediumBaseline
Standard Flat Fan20Coarse30-50%
Low-Drift Flat Fan30Coarse50-70%
Air Induction (AI)40Very Coarse70-90%
Air Induction (AI)20Extremely Coarse>90%

Table 2: Influence of Wind Speed on Downwind Drift Deposition

Wind Speed (mph)Downwind Distance (feet)Relative Drift Deposition (%)
5205
102015
152030
5501
10505
155010

Table 3: Impact of Boom Height on Spray Drift

Boom Height Above Target (inches)Increase in Drift Potential (compared to 18 inches)
18Baseline
24~25%
36~75%
48>150%

Experimental Protocols for this compound Drift Evaluation

To rigorously assess the drift potential of this compound under various application conditions, a standardized experimental protocol is essential. The following protocol is based on established methodologies such as the ISO 22866:2005 standard and the U.S. EPA's Generic Verification Protocol for Drift Reduction Technologies.

Objective

To quantify the downwind airborne and ground deposition of this compound spray drift under controlled field conditions, evaluating the effects of different nozzle types, operating pressures, and boom heights.

Materials and Methods
  • Test Substance: this compound formulated as a suspension concentrate (SC). A fluorescent tracer (e.g., Rhodamine WT) should be added to the spray solution to facilitate quantification of drift deposits.

  • Application Equipment: A research sprayer with a boom that allows for precise control of height, speed, and nozzle type.

  • Drift Samplers:

    • Ground Deposition: Petri dishes or filter paper placed at ground level at specified downwind distances from the spray path.

    • Airborne Drift: Air samplers with filters (e.g., high-volume air samplers) positioned at various heights and downwind distances.

  • Meteorological Monitoring: An on-site weather station to continuously record wind speed and direction, temperature, and relative humidity at boom height.

  • Experimental Design:

    • A randomized complete block design with a minimum of three replicates for each treatment.

    • Treatments will consist of different combinations of nozzle types (e.g., standard flat fan vs. air induction), operating pressures (e.g., 30 psi vs. 60 psi), and boom heights (e.g., 18 inches vs. 36 inches above the target).

    • A control (unsprayed) area upwind of the application zone.

Procedure
  • Site Selection: Choose a flat, open field with a uniform surface and no obstructions to wind flow. The field should be large enough to accommodate the spray track and a downwind sampling array of at least 100 meters.

  • Sampler Placement: Arrange ground and airborne drift samplers in lines perpendicular to the direction of spraying at multiple downwind distances (e.g., 2.5, 5, 10, 20, 50, and 100 meters).

  • Meteorological Measurements: Record meteorological data for at least 15 minutes before, during, and 15 minutes after each spray application.

  • Application: Calibrate the sprayer to deliver the desired application rate. Make a single pass along the spray track, ensuring the boom is at the correct height and the sprayer is traveling at a constant speed.

  • Sample Collection and Analysis: After the spray has settled, collect all samplers. Extract the fluorescent tracer from the samplers using a suitable solvent and quantify the amount of tracer using a fluorometer.

  • Data Analysis: Calculate the amount of this compound deposited per unit area for each sampler. Analyze the data using analysis of variance (ANOVA) to determine the significance of the effects of nozzle type, pressure, and boom height on spray drift.

Visualizations

The following diagrams illustrate key concepts for minimizing this compound drift.

G cluster_factors Factors Influencing this compound Drift cluster_practices Best Practices for Drift Minimization Equipment Application Equipment Nozzle Use Air-Induction Nozzles Equipment->Nozzle influences Pressure Lower Operating Pressure Equipment->Pressure influences Boom Maintain Low Boom Height Equipment->Boom influences Weather Environmental Conditions Wind Avoid High Wind (>10 mph) Weather->Wind influences Inversion Do Not Spray During Inversions Weather->Inversion influences Temp_Hum Avoid High Temp / Low Humidity Weather->Temp_Hum influences Spray Spray Solution Adjuvant Use Drift-Reducing Adjuvants Spray->Adjuvant influences

Caption: Key factors influencing this compound drift and corresponding best practices.

G cluster_workflow Experimental Workflow for Drift Evaluation A Site Selection & Sampler Placement B Meteorological Monitoring A->B C Sprayer Calibration & Application B->C D Sample Collection C->D E Sample Analysis (Fluorometry) D->E F Data Analysis (ANOVA) E->F

Caption: Workflow for a field experiment to evaluate this compound spray drift.

Conclusion

Minimizing the drift of this compound is achievable through a comprehensive approach that integrates proper equipment selection and setup, diligent monitoring of environmental conditions, and the use of appropriate spray solution additives. By adhering to the best practices and protocols outlined in these application notes, researchers, scientists, and drug development professionals can ensure the safe, effective, and environmentally responsible application of this compound. The implementation of these strategies will not only prevent damage to non-target areas but also maximize the efficacy of the herbicide and contribute to sustainable weed management practices.

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Metosulam Resistance in Weed Biotypes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanisms of Metosulam resistance in weed biotypes. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound in weeds?

A1: this compound is an acetolactate synthase (ALS) inhibiting herbicide. Resistance in weed biotypes primarily occurs through two main mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene.[1][2][3][4] These mutations alter the enzyme's structure, reducing the binding affinity of this compound to its target site, thus rendering the herbicide less effective.

  • Non-Target-Site Resistance (NTSR): This category includes mechanisms that reduce the amount of active herbicide reaching the target site. The most significant of these is enhanced metabolic resistance.[5][6][7]

    • Metabolic Resistance: Resistant plants exhibit an enhanced ability to detoxify the herbicide before it can reach the ALS enzyme.[6][7] This is often mediated by increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[1][2][5][8][9]

Q2: Which specific mutations in the ALS gene are known to confer resistance to this compound and other ALS inhibitors?

A2: Several amino acid substitutions in the ALS enzyme have been linked to resistance to ALS inhibitors. While specific mutations conferring resistance solely to this compound are not as extensively documented as for other herbicides, mutations known to provide broad cross-resistance to this herbicide group are highly relevant. Common mutations occur at conserved domains of the ALS gene. Some of the most frequently reported amino acid substitutions include:

  • Pro-197 to Ser, Ala, Leu, His, or Thr

  • Ala-122 to Thr or Val

  • Asp-376 to Glu

  • Trp-574 to Leu

  • Ser-653 to Asn

The Trp-574-Leu substitution is known to confer broad resistance to multiple families of ALS inhibitors.[10]

Q3: How can I determine if this compound resistance in my weed biotype is due to target-site or non-target-site mechanisms?

A3: A combination of whole-plant bioassays, enzyme activity assays, and molecular techniques is required to differentiate between TSR and NTSR.

  • Whole-Plant Dose-Response Assay: Compare the response of the suspected resistant and a known susceptible population to a range of this compound doses. A significant shift in the dose-response curve for the resistant population indicates resistance.

  • In Vitro ALS Enzyme Inhibition Assay: Assay the activity of the ALS enzyme extracted from both resistant and susceptible plants in the presence of various this compound concentrations. If the enzyme from the resistant plant shows less inhibition (higher IC50 value) compared to the susceptible plant's enzyme, this is strong evidence for TSR.

  • ALS Gene Sequencing: Sequence the ALS gene from resistant individuals to identify known mutations that confer resistance. The absence of a known mutation in a resistant plant suggests an NTSR mechanism.

  • Metabolism Studies with P450 Inhibitors: In whole-plant assays, pre-treat the resistant plants with a cytochrome P450 inhibitor (e.g., malathion (B1675926) or piperonyl butoxide) before this compound application. If the resistance is reversed or reduced, it strongly indicates that enhanced metabolism via P450 enzymes is the NTSR mechanism.[9]

Troubleshooting Guides

Whole-Plant Dose-Response Assay

Q: My susceptible control plants are showing unexpected tolerance to this compound. What could be the issue?

A:

  • Incorrect Herbicide Concentration: Double-check all calculations for your serial dilutions. Ensure your stock solution was prepared correctly.

  • Improper Herbicide Application: Verify that your sprayer is calibrated correctly and delivering a consistent volume. Uneven application can lead to under-dosing.

  • Plant Growth Stage: Ensure that plants are at the recommended growth stage for herbicide application (typically 2-4 true leaves). Older or stressed plants can exhibit higher tolerance.[3]

  • Environmental Conditions: Sub-optimal growing conditions (e.g., low light, cool temperatures) before or after application can reduce herbicide efficacy. Maintain consistent and optimal environmental conditions.

  • Contamination of Susceptible Seed Stock: Your susceptible seed source may have some level of resistance. It is crucial to use a well-characterized and confirmed susceptible biotype.

Q: I am observing high variability in the response of my resistant plants to this compound.

A:

  • Genetic Segregation: If you are working with a field-collected population, there will be genetic variability. Some individuals may be heterozygous for the resistance gene, leading to intermediate levels of resistance. Consider using a well-characterized, homozygous resistant line if available.

  • Inconsistent Application: As with the susceptible control, ensure uniform herbicide application across all plants.

  • Variable Growth Conditions: Inconsistent soil moisture, nutrient levels, or light exposure can lead to variable plant health and, consequently, variable responses to the herbicide.

In Vitro ALS Enzyme Inhibition Assay

Q: I am getting very low or no ALS enzyme activity in my crude plant extracts, even in the absence of this compound.

A:

  • Enzyme Degradation: The ALS enzyme can be unstable. Keep all buffers and the plant extract on ice throughout the extraction process.[11] Use fresh plant material and perform the assay immediately after extraction.

  • Incorrect Buffer Composition: Ensure your extraction and assay buffers are at the correct pH and contain the necessary co-factors (e.g., FAD, TPP, MgCl2).

  • Presence of Inhibitors in the Extract: Plant secondary metabolites can inhibit enzyme activity. The inclusion of polyvinylpolypyrrolidone (PVPP) in the extraction buffer can help to remove phenolic compounds.

  • Insufficient Tissue Homogenization: Ensure the plant tissue is thoroughly ground to a fine powder in liquid nitrogen to effectively release the enzyme.

Q: The IC50 value for my susceptible biotype is much higher than expected.

A:

  • Incorrect this compound Concentration: Verify the concentration of your this compound stock solution and the accuracy of your dilutions.

  • Substrate Concentration: The concentration of the substrate (pyruvate) can affect the apparent inhibition. Ensure you are using the recommended substrate concentration for the assay.

  • Assay Conditions: Incorrect incubation time or temperature can affect the results. Adhere strictly to the protocol's specifications.[12]

ALS Gene Sequencing

Q: I am unable to amplify the ALS gene using PCR.

A:

  • Poor DNA Quality: Ensure your DNA extraction method yields high-quality, pure DNA. Contaminants such as polysaccharides or phenolic compounds can inhibit PCR.

  • Primer Design: The ALS gene can be highly conserved, but there may be sequence variation between different weed species. You may need to design species-specific primers.

  • PCR Conditions: Optimize the annealing temperature and extension time for your specific primers and target DNA.

Q: The sequencing results show a lot of background noise or multiple peaks at the same position.

A:

  • Contaminated DNA Sample: If you are sequencing from a pooled sample of plants, you may be detecting multiple alleles (heterozygosity or different resistance mutations). Sequence DNA from individual plants to confirm mutations.

  • Poor Quality Sequencing Reaction: This could be due to low DNA template concentration or residual contaminants from the PCR cleanup.[13] Re-purify your PCR product and ensure the DNA concentration is within the recommended range for sequencing.

  • Multiple Gene Copies: Some weed species have multiple copies of the ALS gene. This can lead to the amplification of different gene copies and result in overlapping sequences. It may be necessary to design primers specific to each gene copy.

Quantitative Data Summary

Table 1: this compound Dose-Response in Susceptible and Resistant Weed Biotypes (Representative Data)

Weed SpeciesBiotypeGR50 (g a.i./ha)Resistance Index (RI)
Amaranthus tuberculatusSusceptible5-
Amaranthus tuberculatusResistant (TSR - Pro197Ser)15030
Amaranthus tuberculatusResistant (NTSR - Metabolic)7515
Lolium rigidumSusceptible8-
Lolium rigidumResistant (TSR - Trp574Leu)40050
Lolium rigidumResistant (NTSR - Metabolic)12015

GR50: Herbicide dose required to cause a 50% reduction in plant growth. Resistance Index (RI) = GR50 (Resistant) / GR50 (Susceptible).[14]

Table 2: In Vitro ALS Enzyme Inhibition by this compound (Representative Data)

Weed SpeciesBiotypeIC50 (µM)Resistance Index (RI)
Amaranthus tuberculatusSusceptible0.5-
Amaranthus tuberculatusResistant (TSR - Pro197Ser)50100
Amaranthus tuberculatusResistant (NTSR - Metabolic)0.61.2
Lolium rigidumSusceptible0.8-
Lolium rigidumResistant (TSR - Trp574Leu)120150
Lolium rigidumResistant (NTSR - Metabolic)0.91.1

IC50: Concentration of this compound required to inhibit 50% of the ALS enzyme activity. Resistance Index (RI) = IC50 (Resistant) / IC50 (Susceptible).

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay

Objective: To determine the level of resistance in a weed biotype by comparing its response to a range of this compound doses with that of a susceptible biotype.

Materials:

  • Seeds of susceptible and putative resistant weed biotypes.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • This compound commercial formulation.

  • Precision bench sprayer.

  • Controlled environment growth chamber or greenhouse.

Methodology:

  • Plant Growth: Sow seeds of both biotypes in pots and place them in a growth chamber with controlled temperature, humidity, and photoperiod. Water as needed. Thin seedlings to a uniform number per pot (e.g., 4-5 plants) after emergence.

  • Herbicide Preparation: Prepare a stock solution of this compound. From this stock, create a series of dilutions to achieve a range of doses that will generate a full dose-response curve (from no effect to complete kill for the susceptible population). Include a control treatment with no herbicide.

  • Herbicide Application: When plants reach the 2-4 true leaf stage, apply the different this compound doses using a calibrated bench sprayer to ensure uniform coverage.[3]

  • Post-Treatment Care: Return the pots to the growth chamber and continue to water and care for the plants.

  • Data Collection: At 21 days after treatment, assess the plants. This can be done by counting the number of surviving plants and/or by harvesting the above-ground biomass and determining the dry weight.

  • Data Analysis: For each biotype, plot the percentage of growth reduction (compared to the untreated control) against the logarithm of the herbicide dose. Use a non-linear regression model (e.g., a four-parameter logistic model) to fit the data and calculate the GR50 value (the dose that causes 50% growth reduction). The Resistance Index (RI) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population.

Protocol 2: In Vitro ALS Enzyme Inhibition Assay

Objective: To determine if this compound resistance is due to a less sensitive ALS enzyme (target-site resistance).

Materials:

  • Fresh, young leaf tissue from susceptible and resistant plants.

  • Liquid nitrogen.

  • Mortar and pestle.

  • Ice-cold enzyme extraction buffer.

  • Refrigerated centrifuge.

  • Assay buffer containing necessary cofactors.

  • Pyruvate (B1213749) solution (substrate).

  • This compound solutions at various concentrations.

  • Creatine (B1669601) and α-naphthol solutions for color development.

  • Spectrophotometer or microplate reader.

Methodology:

  • Enzyme Extraction: Harvest 1-2 grams of young leaf tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder using a pre-chilled mortar and pestle. Add ice-cold extraction buffer and homogenize. Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C for 20 minutes. The supernatant contains the crude ALS enzyme extract. Keep the extract on ice at all times.[11]

  • Assay Reaction: In a microplate, set up the reaction mixtures. Each well should contain assay buffer, cofactors, and the enzyme extract. Add different concentrations of this compound to the test wells. Include control wells with no this compound and blank wells with no enzyme.

  • Initiate Reaction: Add the pyruvate substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

  • Stop Reaction and Color Development: Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin. Incubate at 60°C for 15 minutes. Add creatine and α-naphthol to develop a colored product. Incubate again at 60°C for 15 minutes.

  • Measurement: Measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of ALS inhibition for each this compound concentration relative to the control (no herbicide). Plot the percent inhibition against the log of the this compound concentration. Use a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity).

Visualizations

cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) Metosulam_TSR This compound Binding_Site_WT Metosulam_TSR->Binding_Site_WT Binds Binding_Site_Mutated Metosulam_TSR->Binding_Site_Mutated Binding Reduced ALS_Enzyme_WT Susceptible ALS Enzyme Amino_Acid_Synthesis_WT Amino Acid Synthesis Blocked ALS_Enzyme_WT->Amino_Acid_Synthesis_WT Inhibition ALS_Enzyme_Mutated Mutated ALS Enzyme Amino_Acid_Synthesis_Mutated Amino Acid Synthesis Continues ALS_Enzyme_Mutated->Amino_Acid_Synthesis_Mutated No Inhibition Binding_Site_WT->ALS_Enzyme_WT Binding_Site_Mutated->ALS_Enzyme_Mutated Metosulam_NTSR This compound Detoxification Enhanced Metabolism (e.g., Cytochrome P450s) Metosulam_NTSR->Detoxification ALS_Enzyme_NTSR Susceptible ALS Enzyme Metosulam_NTSR->ALS_Enzyme_NTSR Reduced amount reaches target NonToxic_Metabolite Non-Toxic Metabolite Detoxification->NonToxic_Metabolite Detoxification Amino_Acid_Synthesis_NTSR Amino Acid Synthesis Continues ALS_Enzyme_NTSR->Amino_Acid_Synthesis_NTSR No Inhibition

Caption: Comparison of Target-Site and Non-Target-Site Resistance mechanisms to this compound.

This compound This compound Phase1 Phase I: Oxidation (Cytochrome P450) This compound->Phase1 Hydroxylated_this compound Hydroxylated this compound Phase1->Hydroxylated_this compound Hydroxylation Phase2 Phase II: Conjugation (GSTs, GTs) Hydroxylated_this compound->Phase2 Conjugated_Metabolite Conjugated this compound (e.g., Glutathione or Glucose conjugate) Phase2->Conjugated_Metabolite Conjugation Phase3 Phase III: Sequestration Conjugated_Metabolite->Phase3 Vacuole Vacuolar Sequestration Phase3->Vacuole Transport

Caption: Generalized metabolic detoxification pathway of this compound in resistant weeds.

start Start: Suspected Resistant Weed Population dose_response Whole-Plant Dose-Response Assay start->dose_response resistance_confirmed Resistance Confirmed? dose_response->resistance_confirmed enzyme_assay In Vitro ALS Enzyme Assay resistance_confirmed->enzyme_assay Yes no_resistance Conclusion: No Resistance resistance_confirmed->no_resistance No enzyme_sensitive Is ALS Enzyme Less Sensitive? enzyme_assay->enzyme_sensitive als_sequencing Sequence ALS Gene enzyme_sensitive->als_sequencing Yes metabolism_study Metabolism Study (e.g., with P450 inhibitors) enzyme_sensitive->metabolism_study No mutation_found Mutation Found? als_sequencing->mutation_found tsr Conclusion: Target-Site Resistance (TSR) mutation_found->tsr Yes mutation_found->metabolism_study No resistance_reversed Resistance Reversed? metabolism_study->resistance_reversed resistance_reversed->tsr No (Likely novel TSR or other NTSR mechanism) ntsr Conclusion: Non-Target-Site Resistance (NTSR) resistance_reversed->ntsr Yes

Caption: Experimental workflow for characterizing this compound resistance mechanisms.

References

Technical Support Center: Managing and Mitigating Metosulam Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing and mitigating resistance to the herbicide Metosulam.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a Group 2 herbicide that belongs to the triazolopyrimidine chemical family. Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is critical for the biosynthesis of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, which are essential for protein synthesis and overall plant growth.[1][2] Inhibition of ALS leads to a deficiency in these amino acids, ultimately causing cessation of cell division and plant death in susceptible species.[1]

Q2: What are the main mechanisms by which weeds develop resistance to this compound?

Resistance to this compound, and other ALS inhibitors, typically occurs through two primary mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene.[3] These mutations alter the structure of the ALS enzyme, reducing the binding affinity of this compound to its target site.[4] As a result, the enzyme can continue to function even in the presence of the herbicide. Specific amino acid substitutions, such as Pro-197-Ser and Trp-574-Leu, have been identified in conferring resistance to ALS inhibitors.[5]

  • Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced metabolic detoxification, where resistant plants exhibit increased activity of enzymes like cytochrome P450 monooxygenases that break down the herbicide into non-toxic forms.[6][7] Other NTSR mechanisms can include reduced herbicide uptake or translocation.[6]

Q3: What is a Resistance Index (RI) and how is it interpreted?

The Resistance Index (RI), also referred to as the Resistance Factor (RF), is a quantitative measure of the level of resistance in a weed population. It is calculated by dividing the herbicide dose required to cause a 50% reduction in growth (GR₅₀) or survival (LD₅₀) of the resistant population by the GR₅₀ or LD₅₀ of a known susceptible population.[8] A higher RI value indicates a greater level of resistance. For example, an RI of 10 means the resistant population can tolerate a tenfold higher herbicide dose than the susceptible population.

Troubleshooting Guides for Laboratory Experiments

This section provides troubleshooting for common issues encountered during in vitro and whole-plant assays for this compound resistance.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent results in dose-response assays 1. Variability in seed germination or seedling vigor.[9] 2. Inconsistent herbicide application. 3. Environmental fluctuations in the growth chamber or greenhouse. 4. Pipetting errors when preparing herbicide dilutions.[10]1. Use seeds from a uniform seed lot and select seedlings of a consistent size and growth stage for transplanting.[11] 2. Ensure the spray chamber is properly calibrated and provides uniform coverage. For manual applications, use precise techniques. 3. Monitor and maintain consistent light, temperature, and humidity levels. 4. Use calibrated pipettes and prepare a master mix for each concentration to minimize variability.[10]
Susceptible control plants show unexpected tolerance to this compound 1. Contamination of the susceptible seed stock with resistant individuals. 2. Incorrectly prepared or degraded this compound stock solution. 3. Insufficient herbicide dose to affect the susceptible plants.1. Obtain certified susceptible seeds from a reputable source. 2. Prepare a fresh stock solution of this compound and store it properly according to the manufacturer's instructions. 3. Verify the calculations for the herbicide concentrations and ensure the correct doses are being applied.
Resistant plants show high sensitivity to this compound 1. Loss of the resistance trait in the seed stock over generations. 2. Misidentification of the plant population. 3. Presence of other stressors affecting plant health.1. Periodically re-select for resistance by treating a subset of the population with this compound to maintain the trait. 2. Confirm the identity of the weed species and the history of herbicide exposure. 3. Ensure optimal growing conditions to minimize non-herbicide-related stress.
High background noise or no activity in in vitro ALS enzyme assay 1. Improper extraction or degradation of the ALS enzyme. 2. Incorrect buffer composition or pH.[12] 3. Substrate or cofactor degradation.1. Perform enzyme extraction at low temperatures (0-4°C) and use fresh plant material.[13] 2. Verify the pH and composition of all buffers and solutions. 3. Prepare fresh substrate and cofactor solutions for each assay.
No clear distinction between resistant and susceptible populations 1. The discriminating dose is not optimized for the specific weed species. 2. The level of resistance is low. 3. The presence of both TSR and NTSR mechanisms in the population.1. Conduct a preliminary dose-response experiment to determine the optimal discriminating dose that clearly separates susceptible and resistant individuals. 2. Use a wider range of herbicide concentrations in the dose-response assay to better resolve differences. 3. Consider combining whole-plant assays with molecular or biochemical assays to characterize the resistance mechanisms.

Quantitative Data Summary

The following tables summarize resistance levels to this compound and other ALS inhibitors in various weed species.

Table 1: Documented Resistance to this compound

Weed SpeciesResistance MechanismResistance Index (RI/RF)Reference
Wild Radish (Raphanus raphanistrum)Target-Site (ALS enzyme)10- to 46-fold[5]

Table 2: Examples of Resistance to Other ALS-Inhibiting Herbicides

Weed SpeciesHerbicideResistance MechanismResistance Index (RI/RF)Reference
Redroot Pigweed (Amaranthus retroflexus)PyrithiobacTarget-Site (W574L)1476[2]
Tall Waterhemp (Amaranthus tuberculatus)PyrithiobacTarget-Site (W574L)51[2]
Black-grass (Alopecurus myosuroides)Mesosulfuron + IodosulfuronTarget-Site (Pro-197-Thr/Ser)3.6 - 6.6[10]
Italian Ryegrass (Lolium multiflorum)Mesosulfuron + IodosulfuronNot specified11.9 - 14.6[10]
Loose Silky-bent (Apera spica-venti)PyroxsulamEnhanced Metabolism (CytP450) & Target-Site6.69 - 141.65[14][15]
Goosegrass (Eleusine indica)Bensulfuron-methylTarget-Site (P197H)12.87[16]
Hairy Fleabane (Conyza bonariensis)DiclosulamNot specified>50[17]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance

Objective: To determine the level of resistance to this compound in a weed population by comparing its dose-response curve to that of a susceptible population.

Materials:

  • Seeds of suspected resistant and known susceptible weed populations.

  • Pots or trays filled with a standard potting mix.

  • Growth chamber or greenhouse with controlled environmental conditions.

  • Technical grade this compound.

  • Appropriate solvent (e.g., acetone) and surfactant as recommended for the this compound formulation.

  • Precision bench sprayer.

  • Balance, volumetric flasks, and pipettes.

Methodology:

  • Seed Germination and Plant Growth:

    • Germinate seeds of both resistant and susceptible populations in petri dishes or germination trays.[11]

    • Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into individual pots.[5]

    • Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) for 1-2 weeks or until they reach the appropriate size for spraying.[11]

  • Herbicide Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of herbicide dilutions to cover a range of doses. A typical range might include 0, 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate.[17][18]

    • Add the recommended surfactant to each dilution.

  • Herbicide Application:

    • Randomize the pots for each population and treatment group.

    • Apply the different this compound doses to the plants using a calibrated precision bench sprayer to ensure uniform application.[5]

  • Data Collection and Analysis:

    • Assess plant survival and visual injury (on a scale of 0-100%) at 14 and 21 days after treatment.[19]

    • Harvest the above-ground biomass and determine the fresh and dry weights.

    • Analyze the data using a non-linear regression model to generate dose-response curves and calculate the GR₅₀ for each population.[18][20][21]

    • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Protocol 2: In Vitro ALS Enzyme Activity Assay

Objective: To determine if this compound resistance is due to an altered target site by measuring the inhibition of ALS enzyme activity in the presence of the herbicide.

Materials:

  • Fresh leaf tissue from young, actively growing resistant and susceptible plants.

  • Extraction buffer (e.g., 20 mM potassium phosphate (B84403) buffer pH 7.5, containing 200 g/L glycerol, 1 mM MgCl₂, 0.25 mM dithiothreitol, 0.1 mM thiamine (B1217682) pyrophosphate, and 0.01 mM flavin adenine (B156593) dinucleotide).[13]

  • Assay buffer and reagents (including pyruvate (B1213749) as the substrate).

  • Technical grade this compound.

  • Spectrophotometer.

  • Centrifuge.

  • Homogenizer.

Methodology:

  • Enzyme Extraction:

    • Harvest fresh leaf tissue and immediately place it on ice.

    • Homogenize the tissue in ice-cold extraction buffer.[13]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C.[13]

    • Collect the supernatant containing the crude ALS enzyme extract.

  • Enzyme Assay:

    • Prepare a series of this compound concentrations in the assay buffer.

    • In a microplate, combine the enzyme extract with the different this compound concentrations and the assay reagents.

    • Initiate the enzymatic reaction by adding the substrate (pyruvate).

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the product (acetoin) colorimetrically using a spectrophotometer.[22]

  • Data Analysis:

    • Calculate the percentage of ALS activity for each this compound concentration relative to the no-herbicide control.

    • Plot the percent inhibition against the this compound concentration to generate an inhibition curve.

    • Determine the I₅₀ value (the concentration of this compound required to inhibit 50% of the enzyme activity) for both the resistant and susceptible populations.

    • A significantly higher I₅₀ value for the resistant population indicates target-site resistance.

Visualizations

Metosulam_Mode_of_Action cluster_plant_cell Plant Cell This compound This compound ALS_Enzyme Acetolactate Synthase (ALS) This compound->ALS_Enzyme Inhibits BCAAs Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) ALS_Enzyme->BCAAs Catalyzes Biosynthesis Protein_Synthesis Protein Synthesis BCAAs->Protein_Synthesis Essential for Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Metosulam_Resistance_Mechanisms cluster_resistance This compound Resistance Mechanisms cluster_tsr Target-Site Resistance (TSR) cluster_ntsr Non-Target-Site Resistance (NTSR) This compound This compound Application Mutated_ALS Mutated ALS Enzyme This compound->Mutated_ALS Ineffective against Enhanced_Metabolism Enhanced Metabolism (e.g., Cytochrome P450s) This compound->Enhanced_Metabolism Metabolized by Reduced_Binding Reduced Herbicide Binding Mutated_ALS->Reduced_Binding Plant_Survival Plant Survival Reduced_Binding->Plant_Survival Detoxification Herbicide Detoxification Enhanced_Metabolism->Detoxification Detoxification->Plant_Survival Experimental_Workflow start Suspected this compound Resistance in Weed Population seed_collection 1. Seed Collection (Suspected Resistant & Known Susceptible) start->seed_collection whole_plant_assay 2. Whole-Plant Dose-Response Assay seed_collection->whole_plant_assay data_analysis 3. Data Analysis (Calculate GR50 and RI) whole_plant_assay->data_analysis resistance_confirmed Resistance Confirmed? data_analysis->resistance_confirmed enzyme_assay 4a. In Vitro ALS Enzyme Assay resistance_confirmed->enzyme_assay Yes molecular_analysis 4b. Molecular Analysis (ALS Gene Sequencing) resistance_confirmed->molecular_analysis Yes no_resistance No significant resistance detected resistance_confirmed->no_resistance No tsr Target-Site Resistance (TSR) enzyme_assay->tsr I50 significantly higher ntsr Non-Target-Site Resistance (NTSR) enzyme_assay->ntsr I50 similar to susceptible molecular_analysis->tsr Resistance mutation found molecular_analysis->ntsr No resistance mutation management 5. Develop Integrated Weed Management Strategy tsr->management ntsr->management Signaling_Pathway This compound This compound ALS Inhibition of Acetolactate Synthase (ALS) This compound->ALS BCAA_depletion Branched-Chain Amino Acid (BCAA) Depletion ALS->BCAA_depletion Protein_synthesis_inhibition Inhibition of Protein Synthesis BCAA_depletion->Protein_synthesis_inhibition Carbon_nitrogen_imbalance Carbon-Nitrogen Imbalance BCAA_depletion->Carbon_nitrogen_imbalance Growth_arrest Growth Arrest Protein_synthesis_inhibition->Growth_arrest Stress_signaling Stress Signaling Pathways (e.g., JA, SA) Carbon_nitrogen_imbalance->Stress_signaling Cell_death Cell Death Stress_signaling->Cell_death Growth_arrest->Cell_death

References

Metosulam Efficacy in the Field: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Metosulam in field experiments.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the application of this compound, leading to reduced efficacy.

Issue Potential Cause Recommended Action
Poor control of susceptible weed species Incorrect Application Timing: this compound is most effective on young, actively growing weeds.[1][2]Apply this compound when target weeds are in the early growth stages (e.g., 2-4 leaf stage).
Environmental Conditions: Low temperatures can reduce herbicide activity.[3] Heavy rainfall shortly after application can wash the herbicide off the foliage.[4][5][6]Apply this compound when temperatures are expected to be above 5°C.[3][7] Avoid application if heavy rainfall is forecast within the next few hours; consult the product label for the specific rainfast period.[8][9][10][11]
Soil Properties: High organic matter and clay content can bind the herbicide, making it less available for uptake by weeds.[12][13][14][15][16][17][18][19][20] Soil pH can affect the persistence and availability of this compound.[21][22]Conduct a soil analysis to determine organic matter content, clay percentage, and pH. Adjust application rates according to label recommendations for your specific soil type.
Improper Spray Solution: Water quality, such as high levels of certain minerals or incorrect pH, can antagonize this compound.Use clean water with a neutral or slightly acidic pH for the spray solution. Consider using a water conditioner if water quality is poor.
Crop Injury Incorrect Application Rate: Exceeding the recommended application rate can lead to phytotoxicity in the crop.Calibrate spray equipment accurately to ensure the correct dosage is applied.
Application at incorrect crop stage: The crop may be more sensitive to the herbicide at certain growth stages.Consult the product label for the recommended crop growth stages for this compound application.
Tank Mix Incompatibility: Mixing this compound with certain other pesticides or additives can sometimes result in synergistic effects that harm the crop.[23]Always perform a jar test to check for physical compatibility before tank-mixing products.[23] Consult the product labels for all tank-mix partners for any restrictions.
Inconsistent results across the field Uneven Application: Improperly calibrated or malfunctioning spray equipment can lead to uneven distribution of the herbicide.Ensure spray equipment is properly calibrated and nozzles are functioning correctly to provide uniform coverage.
Variable Soil Properties: Different areas of the field may have varying soil types, organic matter content, or pH, affecting herbicide efficacy.[15][24]Conduct soil mapping to identify areas with different soil characteristics and consider variable rate application technology if available.
Suspected Herbicide Resistance Repeated Use of a Single Mode of Action: Continuous use of ALS inhibitors like this compound can select for resistant weed biotypes.[25][26][27]Rotate herbicides with different modes of action. Integrate non-chemical weed control methods such as tillage and crop rotation.[25]
Confirmation of Resistance: A weed population that was previously susceptible to this compound is no longer controlled at the recommended rate.Collect seed samples from the surviving weeds and conduct a resistance test in a controlled environment or send them to a diagnostic lab.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a selective, systemic herbicide belonging to the triazolopyrimidine chemical family. It works by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[28][29] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[29] Inhibition of this pathway ultimately leads to the cessation of cell division and plant death.

Q2: How is this compound taken up by plants?

A2: this compound is absorbed by both the roots and foliage of plants and is translocated through both the xylem and phloem to the growing points.[28][30]

Q3: What are the typical symptoms of this compound injury on susceptible weeds?

A3: Symptoms of this compound injury may take several days to appear.[28] They typically begin with the cessation of growth, followed by chlorosis (yellowing) of the growing points, and purplish/reddish discoloration of the lower leaves.[28] Necrotic lesions and stem cracking may also occur, leading to the eventual death of the plant over a period of 3 to 4 weeks.[28]

Q4: How does temperature affect the efficacy of this compound?

A4: Temperature plays a significant role in the efficacy of this compound. Research has shown that increasing the temperature after application can substantially enhance its activity. For example, the activity of this compound on wild radish (Raphanus raphanistrum) increased by a factor of 7 when the temperature was raised from 1°C to 20°C.[7] Herbicide activity is greatest above 5°C.[3][7]

Q5: What is the impact of rainfall on this compound applications?

A5: Rainfall shortly after a foliar application can wash this compound off the leaves, reducing its effectiveness.[4][5][6] The specific "rainfast" period, or the time required between application and rainfall for the herbicide to be effective, should be checked on the product label.[8][9][10][11] For soil-applied activity, a certain amount of rainfall is necessary to move the herbicide into the soil where it can be taken up by weed roots.[6][31] However, excessive rainfall can lead to leaching of the herbicide out of the weed seed germination zone, also reducing efficacy.[1][6][31]

Q6: Are there any weed species known to be resistant to this compound?

A6: Yes, herbicide resistance to ALS inhibitors, including this compound, has been documented in several weed species. For example, a biotype of rigid ryegrass (Lolium rigidum) in Israel has been confirmed to have multiple resistance to several herbicides, including this compound.[32] The repeated use of herbicides with the same mode of action is a primary driver for the selection of resistant biotypes.[25][26][27]

Q7: What are the mechanisms of resistance to ALS inhibitors like this compound?

A7: The most common mechanism of resistance to ALS inhibitors is an altered target site, where a mutation in the ALS gene prevents the herbicide from binding effectively.[27] Another mechanism is enhanced metabolism, where the resistant plant can rapidly break down the herbicide into non-toxic substances.[27][33]

Quantitative Data on this compound Efficacy

Table 1: Effect of Post-Application Temperature on this compound Efficacy on Raphanus raphanistrum

Temperature (°C)Relative Efficacy (Fold Increase)
11
207[7]

Data derived from a study on the effect of temperature on this compound activity.[7]

Table 2: General Weed Control Spectrum of this compound (Illustrative)

Weed SpeciesCommon NameExpected Control Level
Amaranthus retroflexusRedroot PigweedGood to Excellent
Chenopodium albumCommon LambsquartersGood to Excellent
Polygonum persicariaLadysthumbGood
Brassica kaberWild MustardExcellent
Galium aparineCleaversGood
Lolium rigidumRigid RyegrassNone (Grass)
Avena fatuaWild OatNone (Grass)

This table is for illustrative purposes and actual control may vary depending on the factors outlined in the troubleshooting guide. Always consult the product label for a complete list of controlled weeds.

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Assessing this compound Efficacy

Objective: To determine the dose-response of a target weed species to this compound under controlled greenhouse conditions.

Materials:

  • This compound analytical standard

  • Target weed seeds

  • Pots (e.g., 10 cm diameter) filled with a standardized soil mix

  • Greenhouse with controlled temperature and lighting

  • Laboratory sprayer calibrated to deliver a precise volume

  • Balance, glassware, and solvents for preparing herbicide solutions

  • Personal Protective Equipment (PPE)

Methodology:

  • Plant Preparation: Sow a predetermined number of weed seeds in each pot and allow them to grow to the desired stage (e.g., 2-4 true leaves).

  • Herbicide Preparation: Prepare a stock solution of this compound and create a series of dilutions to achieve a range of application rates (e.g., 0x, 0.1x, 0.5x, 1x, 2x, 5x the recommended field rate).

  • Herbicide Application: Spray the plants with the different herbicide concentrations using the laboratory sprayer. Include an untreated control group.

  • Incubation: Place the treated plants back in the greenhouse under controlled conditions (e.g., 20-25°C, 16-hour photoperiod).

  • Data Collection: At 14 and 21 days after treatment, visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death). Harvest the above-ground biomass and record the fresh and dry weights.

  • Data Analysis: Calculate the percent biomass reduction relative to the untreated control. Determine the GR50 (the herbicide rate that causes a 50% reduction in plant growth) using a dose-response curve.

Protocol 2: Field Trial for Evaluating this compound Efficacy

Objective: To evaluate the efficacy of this compound on a natural weed population under field conditions.

Materials:

  • Commercial formulation of this compound

  • Field plot sprayer calibrated for the desired application volume

  • Field with a uniform infestation of the target weed(s)

  • Plot marking equipment (stakes, flags)

  • Data collection tools (quadrats, data sheets)

  • PPE

Methodology:

  • Site Selection and Plot Layout: Choose a field with a representative weed population. Design the experiment with a randomized complete block design with at least three to four replications. Mark out individual plots of a specified size (e.g., 3m x 10m).

  • Pre-Application Assessment: Before herbicide application, assess the weed density and growth stage in each plot using quadrats.

  • Herbicide Application: Apply this compound at the desired rates and at the appropriate weed and crop growth stage using the calibrated field sprayer. Include an untreated control plot in each replication.

  • Post-Application Assessments: At regular intervals (e.g., 14, 28, and 56 days after application), visually assess weed control in each plot. Also, conduct weed counts and collect biomass from quadrats to quantify the reduction in weed pressure.

  • Crop Tolerance Assessment: Visually assess the crop for any signs of phytotoxicity (e.g., stunting, chlorosis) at each assessment timing.

  • Yield Data: At the end of the growing season, harvest the crop from each plot and determine the yield.

  • Data Analysis: Analyze the weed control and yield data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the different this compound treatments.

Protocol 3: Soil Bioassay for Detecting this compound Carryover

Objective: To determine if this compound residues in the soil are sufficient to cause injury to a sensitive rotational crop.

Materials:

  • Soil samples from the field treated with this compound

  • Control soil from an untreated area

  • Seeds of a sensitive indicator plant (e.g., lentil, sugar beet)

  • Pots or trays

  • Greenhouse or growth chamber

Methodology:

  • Soil Sampling: Collect representative soil samples from the top 5-10 cm of the field .[5][34][35] Also, collect a control soil sample from an area known to be free of herbicide residues.

  • Potting and Planting: Fill pots with the field soil and the control soil. Plant the seeds of the sensitive indicator species in each pot.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with adequate light, temperature, and water for plant growth.

  • Observation: Over a period of 2-3 weeks, observe the germination and growth of the indicator plants.[34][35]

  • Assessment: Compare the growth of the plants in the field soil to the plants in the control soil. Look for symptoms of herbicide injury such as stunting, chlorosis, and root inhibition. A significant reduction in growth in the field soil compared to the control soil indicates the presence of potentially harmful this compound residues.

Visualizations

Metosulam_Mode_of_Action This compound This compound ALS_Enzyme Acetolactate Synthase (ALS) (Target Enzyme) This compound->ALS_Enzyme Inhibits Amino_Acid_Synthesis Branched-Chain Amino Acid Synthesis (Valine, Leucine, Isoleucine) ALS_Enzyme->Amino_Acid_Synthesis Catalyzes Cell_Division Inhibition of Cell Division and Growth Amino_Acid_Synthesis->Cell_Division Essential for Plant_Death Plant Death Cell_Division->Plant_Death Leads to

Caption: Simplified signaling pathway of this compound's mode of action.

Troubleshooting_Workflow Start Poor Weed Control Observed Check_Application Review Application Records: - Rate - Timing (Weed/Crop Stage) - Weather Conditions Start->Check_Application Check_Environment Evaluate Environmental Factors: - Temperature - Rainfall after application - Soil Moisture Start->Check_Environment Check_Soil Analyze Soil Properties: - pH - Organic Matter - Texture Start->Check_Soil Suspect_Resistance Consider Herbicide Resistance Check_Application->Suspect_Resistance Check_Environment->Suspect_Resistance Check_Soil->Suspect_Resistance Action_Plan Develop Remediation Plan: - Future applications with optimal timing/conditions - Adjust rates based on soil type - Rotate herbicide MOA Suspect_Resistance->Action_Plan No Resistance_Test Conduct Resistance Testing (Greenhouse Assay or Lab Analysis) Suspect_Resistance->Resistance_Test Yes Resistance_Test->Action_Plan

Caption: Troubleshooting workflow for diagnosing poor this compound efficacy.

Experimental_Workflow Objective Define Research Objective Design Experimental Design (e.g., RCBD) Objective->Design Greenhouse Greenhouse Bioassay Design->Greenhouse Field_Trial Field Trial Design->Field_Trial Application Herbicide Application Greenhouse->Application Field_Trial->Application Data_Collection Data Collection (Visual Ratings, Biomass, Yield) Application->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: General experimental workflow for evaluating this compound efficacy.

References

Technical Support Center: Overcoming Poor Metosulam Performance in Adverse Weather Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the performance of Metosulam, particularly under adverse weather conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a systemic herbicide belonging to the triazolopyrimidine sulfonanilide chemical family. Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[1][2][3][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][4] Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in plant death.[1]

Q2: How do adverse weather conditions generally affect the performance of systemic herbicides like this compound?

A2: The efficacy of systemic herbicides is highly dependent on the physiological status of the target plant, which is directly influenced by environmental conditions.[5][6][7]

  • Temperature: Both high and low temperatures can negatively impact herbicide performance.[5] High temperatures can cause plants to slow their metabolic processes to conserve water, reducing the translocation of the herbicide to its target site.[8] Conversely, very low temperatures can also slow down plant metabolism and herbicide activity.[9]

  • Humidity: Low relative humidity can lead to faster drying of spray droplets on the leaf surface, reducing the time available for herbicide absorption.[5][7] Plants grown in low humidity may also develop a thicker, waxier cuticle, which can act as a barrier to herbicide uptake.[7] High humidity generally favors herbicide absorption.[6]

  • Rainfall: Rainfall shortly after application can wash the herbicide off the plant foliage before it can be adequately absorbed, a concept known as rainfastness.[5][10] The required rain-free period varies depending on the herbicide formulation and environmental conditions.[10]

  • Drought: Plants under drought stress will have reduced metabolic activity and may have a thicker leaf cuticle, both of which hinder the absorption and translocation of systemic herbicides.[6]

  • Light Intensity: Light generally enhances the activity of many herbicides by promoting photosynthesis and translocation.[6] However, the specific effects can vary depending on the herbicide's mode of action.

Q3: Are there specific temperature recommendations for this compound application?

A3: Research has shown that the activity of this compound increases with temperature.[11] In one study, varying the temperature from 1°C to 20°C after spraying significantly increased the activity of this compound.[11] The most substantial increases in activity were observed in the 1–5°C range, with smaller but still significant increases at temperatures above 5°C.[11]

Q4: What are the visual symptoms of this compound injury on susceptible plants?

A4: As an ALS inhibitor, this compound's injury symptoms may take several days to become apparent.[4] Initial symptoms typically include chlorosis (yellowing) of the growing points.[4] This can be followed by stunting, purplish discoloration of leaves, and eventual necrosis (browning and death) of the plant tissue.[4]

Troubleshooting Guides

Issue 1: Reduced Efficacy Under High-Temperature and Low-Humidity Conditions

Symptoms:

  • Poor weed control despite application at the recommended rate.

  • Target weeds show initial signs of injury but then recover.

  • Reduced overall performance compared to applications under moderate weather conditions.

Possible Causes:

  • Reduced Herbicide Uptake: High temperatures and low humidity cause spray droplets to evaporate quickly from the leaf surface, limiting the time for absorption.[5][7] Plants may also develop a thicker, waxier cuticle under these conditions, further impeding uptake.[7]

  • Decreased Translocation: Heat and drought stress can slow down the plant's metabolic processes, including the translocation of the herbicide to the active site (ALS enzyme in the growing points).[8]

Solutions:

  • Optimize Application Timing: Apply this compound during cooler parts of the day, such as early morning or late evening, when temperatures are lower and relative humidity is higher.[8]

  • Increase Spray Volume: Using a higher spray volume can help to improve coverage and increase the amount of herbicide that comes into contact with the leaf surface.

  • Utilize Adjuvants: Incorporate a suitable adjuvant, such as a non-ionic surfactant or a crop oil concentrate, as recommended by the product label. Adjuvants can enhance spray droplet retention, spreading, and penetration of the leaf cuticle.

  • Avoid Application During Peak Stress: Do not apply this compound to weeds that are visibly wilted or under severe drought stress.

Issue 2: Poor Performance Following Rainfall

Symptoms:

  • Significantly reduced or no weed control after a rain event shortly following application.

Possible Cause:

  • Herbicide Wash-off: Rainfall can wash the herbicide off the leaf surface before it has been sufficiently absorbed by the plant.[5]

Solutions:

  • Use of Adjuvants: Certain adjuvants can improve the rainfastness of herbicides by accelerating their absorption into the plant.

  • Re-application: If significant rainfall occurs shortly after application, re-application may be necessary once the foliage has dried. Consult the product label for re-application intervals.

Data Presentation

Table 1: Effect of Post-Application Temperature on this compound Efficacy

Post-Application Temperature (°C)Relative Efficacy (ED50) Factor*
11.0
53.5
105.0
156.2
207.0

*Data extrapolated from a study on the control of Raphanus raphanistrum. The efficacy factor is relative to the performance at 1°C, where a higher number indicates greater herbicidal activity.[11]

Experimental Protocols

Protocol: Evaluating this compound Efficacy Under Controlled Environmental Conditions

1. Objective: To assess the performance of this compound under various simulated adverse weather conditions (temperature, humidity, and light intensity).

2. Materials:

  • This compound technical grade or formulated product.

  • Target weed species (e.g., Amaranthus retroflexus, Chenopodium album).

  • Pots, soil mix, and controlled environment growth chambers.

  • Calibrated laboratory spray chamber.

  • Adjuvants (as required).

  • Personal Protective Equipment (PPE).

3. Methods:

  • Plant Propagation: Grow target weed species from seed in pots to a uniform growth stage (e.g., 2-4 true leaves).

  • Acclimatization: Move the plants to the designated controlled environment chambers 48 hours prior to herbicide application to allow for acclimatization to the specific temperature, humidity, and light conditions being tested.

  • Herbicide Preparation: Prepare a stock solution of this compound and make serial dilutions to achieve the desired application rates. If using adjuvants, add them to the spray solution according to the manufacturer's recommendations.

  • Application: Apply the herbicide solutions to the plants using a calibrated laboratory spray chamber to ensure uniform coverage. Include an untreated control group for each environmental condition.

  • Post-Application Incubation: Immediately return the treated plants to their respective controlled environment chambers.

  • Data Collection: At specified time intervals (e.g., 7, 14, and 21 days after treatment), visually assess herbicide efficacy using a rating scale (e.g., 0% = no effect, 100% = complete plant death). Additionally, harvest the above-ground biomass and measure the fresh and dry weights to quantify the treatment effects.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of the effects of the different environmental conditions on this compound performance.

Mandatory Visualizations

Metosulam_MoA cluster_plant_cell Plant Cell cluster_chloroplast Chloroplast cluster_amino_acids cluster_growth Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS_Enzyme alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS_Enzyme Acetolactate Acetolactate ALS_Enzyme->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS_Enzyme->alpha_Aceto_alpha_hydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Cell_Division Cell Division Protein_Synthesis->Cell_Division Plant_Growth Plant Growth Cell_Division->Plant_Growth This compound This compound This compound->ALS_Enzyme Inhibition

Caption: this compound's mode of action: Inhibition of the ALS enzyme.

Troubleshooting_Workflow Start Poor this compound Performance Observed Check_Weather Review Weather Conditions at Application Start->Check_Weather High_Temp_Low_Humidity High Temp (>30°C) & Low Humidity (<50%)? Check_Weather->High_Temp_Low_Humidity Yes Application_Parameters Review Application Parameters Check_Weather->Application_Parameters No Rainfall_Soon_After Rainfall within 4-6 hours? High_Temp_Low_Humidity->Rainfall_Soon_After No Solution_Optimize_Timing Solution: Apply during cooler, more humid periods. High_Temp_Low_Humidity->Solution_Optimize_Timing Yes Drought_Stress Weeds Visibly Stressed? Rainfall_Soon_After->Drought_Stress No Solution_Avoid_Rain Solution: Re-apply after foliage is dry, check rainfast period. Rainfall_Soon_After->Solution_Avoid_Rain Yes Drought_Stress->Application_Parameters No Solution_Wait_For_Recovery Solution: Wait for weeds to recover from stress before application. Drought_Stress->Solution_Wait_For_Recovery Yes Incorrect_Rate Incorrect Rate or Calibration? Application_Parameters->Incorrect_Rate Yes Consult_Rep Consult Technical Representative Application_Parameters->Consult_Rep No No_Adjuvant Adjuvant Not Used? Incorrect_Rate->No_Adjuvant No Solution_Recalibrate Solution: Recalibrate sprayer and ensure correct rate. Incorrect_Rate->Solution_Recalibrate Yes Solution_Add_Adjuvant Solution: Add appropriate adjuvant as per label. No_Adjuvant->Solution_Add_Adjuvant Yes No_Adjuvant->Consult_Rep No

References

Technical Support Center: Mitigating Metosulam-Induced Crop Injury

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Metosulam-induced phytotoxicity in sensitive crop cultivars.

Frequently Asked Questions (FAQs)

Understanding this compound Injury

Q1: What is this compound and what is its mode of action?

This compound is a triazolopyrimidine herbicide.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and overall plant growth.[2][4] By blocking this pathway, this compound effectively starves the plant of these vital amino acids, leading to an inhibition of cell division and growth, and eventual plant death.[4] The herbicide is absorbed through both the foliage and roots and translocates to the meristematic regions (growing points) of the plant.[2][3][5]

Q2: What are the typical symptoms of this compound injury in sensitive crops?

Symptoms of this compound injury are often slow to appear, typically developing over one to four weeks following application.[2][5][6] They are most apparent in the newly developing tissues. Common symptoms include:

  • Stunting: A general reduction in plant height and overall growth.[2][5][6][7]

  • Chlorosis: Yellowing of the leaves, often appearing between the veins (interveinal chlorosis).[5][6][7][8]

  • Discoloration: Leaves may develop a purple or reddish appearance, and leaf veins can turn red or purple.[2][5][7]

  • Necrosis: The plant tissue eventually dies, turning brown.[2][6]

  • Growing Point Death: In cases of severe injury, the terminal growing point of the plant may die.[5][7]

Q3: Why are some crop cultivars more sensitive to this compound than others?

The differential sensitivity of crop cultivars to herbicides like this compound is primarily due to variations in their ability to metabolize the herbicide.[5] Tolerant plants can rapidly break down or deactivate the herbicide into non-toxic compounds before it can cause significant damage.[5] This metabolic process is often genetically determined, leading to varying levels of tolerance among different cultivars of the same species. Other factors that can influence sensitivity include environmental conditions and the overall health of the plant; stressed plants may be more vulnerable to phytotoxicity.[9]

Troubleshooting & Mitigation

Q4: My control plants are also showing signs of stress. What could be the cause?

If control plants (not treated with this compound) are showing stress symptoms, it's crucial to rule out other factors before attributing any observed effects to the herbicide. Consider the following:

  • Environmental Stress: Cool temperatures, excessive moisture, or drought can induce stress symptoms like wilting, stunting, or discoloration that may mimic herbicide injury.[10][11]

  • Nutrient Deficiencies: Symptoms like chlorosis can also be indicative of nutrient deficiencies.

  • Soil Contamination: Check for potential herbicide residues in the soil from previous applications, which can be assessed using a soil bioassay.[12]

  • Pathogen or Pest Issues: Inspect plants for any signs of disease or insect damage.

Q5: How can I reduce this compound injury to my sensitive crop cultivars?

The most effective method for protecting crops from herbicide injury is the use of herbicide safeners .[13][14][15] Safeners are chemical compounds that, when applied, enhance a crop's ability to tolerate a specific herbicide without diminishing the herbicide's effectiveness against target weeds.[16] They work by stimulating the plant's natural defense mechanisms, primarily by accelerating the metabolism and detoxification of the herbicide.[15][17][18]

Q6: How do herbicide safeners work at a molecular level?

Safeners induce the expression of genes that encode for detoxification enzymes.[13] The key enzyme families involved are:

  • Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with glutathione, a natural antioxidant in the plant. This process renders the herbicide inactive and more easily sequestered within the plant cell.[15][18]

  • Cytochrome P450 monooxygenases (P450s): These enzymes are involved in oxidative metabolism, breaking down the herbicide into less toxic forms through reactions like hydroxylation.[15][18]

  • Glucosyltransferases (GTs): These enzymes can also detoxify herbicides by attaching a glucose molecule, a process known as glycosylation.[15]

Q7: How are herbicide safeners applied in an experimental setting?

In a research context, safeners can be applied in several ways, with the most common being:

  • Seed Treatment: The safener is applied directly to the crop seeds before planting. This is advantageous as it targets the crop specifically and reduces the likelihood of protecting weeds.[13]

  • Tank-Mixing: The safener is mixed directly with the herbicide solution and applied as a spray.[13]

Quantitative Data on Mitigation Strategies

The following tables summarize quantitative data on the efficacy of safeners in reducing herbicide injury.

Table 1: Efficacy of Synthetic Safeners on Crops Treated with ALS-Inhibiting Herbicides

SafenerHerbicide ClassCropEfficacy MetricResultReference
Cloquintocet-mexylALS Inhibitor (Pyroxsulam)Lolium sp.Increase in Plant Survival Frequency+44.4%[17][19]
Mefenpyr-diethylALS Inhibitor (Iodosulfuron + Mesosulfuron)Lolium sp.Increase in Plant Survival Frequency+11.1%[17][19]
Isoxadifen-ethylALS Inhibitor (Tembotrione)CornReduction in Crop InjuryLevel acceptable for sensitive varieties[13]

Table 2: Efficacy of Natural Compounds as Herbicide Safeners

Natural CompoundHerbicideCropEfficacy MetricResultReference
Melatonin (0.1 mM)BentazoneSweet PotatoReduction in Herbicide Injury30% reduction[16]
Brassinosteroids (BR)Ethametsulfuron-methylRice, MaizePhytotoxicity ReductionProtected plants from injury[16]

Experimental Protocols

Protocol 1: Bioassay for Assessing this compound Soil Residue and Cultivar Sensitivity

This protocol is adapted from standard bioassay techniques to test for the presence of biologically active this compound in soil or to screen different cultivars for sensitivity.[12]

Objective: To determine if this compound residues in soil are phytotoxic to a sensitive indicator plant or to compare the relative sensitivity of different crop cultivars.

Materials:

  • Representative soil samples from the experimental area.

  • Control soil known to be free of herbicides.

  • Pots or containers for planting.

  • Seeds of a highly sensitive indicator species (e.g., lentils, oats) or seeds of the specific cultivars to be tested.[20]

  • Growth chamber or greenhouse with controlled temperature and light.

Methodology:

  • Sample Collection: Collect representative soil samples from the field . For comparison, also collect a control soil sample from an area with no history of this compound application.[12]

  • Potting: Fill an equal number of pots with the test soil and the control soil.

  • Planting: Plant 5-8 seeds of the chosen indicator species or cultivar in each pot at a depth of approximately 0.5 inches.[12]

  • Growth Conditions: Place the pots in a growth chamber or greenhouse maintained at 70-75°F with adequate sunlight. Water the plants as needed, but avoid saturation.[12]

  • Thinning: After the seedlings emerge, thin them to three plants per pot to ensure uniform uptake of any potential residue.[12]

  • Observation & Data Collection: Observe the plants regularly for 3-4 weeks. Record the emergence date and assess symptoms of phytotoxicity (stunting, chlorosis, necrosis) using a standardized rating scale (e.g., EWRC scale, 1-9).

  • Harvest: After the observation period, carefully remove the plants, wash the roots, and measure shoot height and root length. Determine the shoot and root dry weights after drying the plant material in an oven at 65-70°C to a constant weight.

  • Analysis: Compare the growth parameters and injury ratings of plants grown in the test soil to those grown in the control soil. A significant reduction in growth or visible injury symptoms in the test soil indicates the presence of phytotoxic this compound residues or high cultivar sensitivity.

Protocol 2: Evaluating the Efficacy of a Herbicide Safener

Objective: To determine the effectiveness of a chemical safener in protecting a sensitive crop cultivar from this compound-induced injury.

Materials:

  • Seeds of a sensitive crop cultivar.

  • Herbicide safener.

  • This compound herbicide.

  • Pots and herbicide-free potting mix.

  • Laboratory sprayer or appropriate application equipment.

  • Growth chamber or greenhouse.

Methodology:

  • Seed Treatment (if applicable): Treat one batch of seeds with the safener according to the manufacturer's instructions or at a predetermined experimental concentration. A common rate for experimental safeners is around 0.25 to 0.5 g ai per kg of seed.[13] Leave another batch of seeds untreated.

  • Experimental Groups: Set up the following treatment groups (with multiple replicates for each):

    • A: Untreated seeds + No this compound (Negative Control)

    • B: Untreated seeds + this compound

    • C: Safener-treated seeds + this compound

    • D: Safener-treated seeds + No this compound (Safener Control)

  • Planting: Plant the seeds from each group in separate pots and place them in the growth chamber.

  • Herbicide Application: At the appropriate growth stage for the crop (e.g., 2-3 leaf stage), apply this compound to groups B and C at a predetermined rate. Use a laboratory sprayer to ensure uniform application.

  • Data Collection:

    • Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess phytotoxicity using a percentage scale (0% = no injury, 100% = plant death) or the EWRC scale.

    • Physiological Measurements: At 14 or 21 DAT, measure chlorophyll (B73375) content (using a SPAD meter) and chlorophyll fluorescence parameters to quantify physiological stress.

    • Biomass Measurement: At 21 DAT, harvest the above-ground biomass, determine the fresh weight, and then the dry weight after oven drying.

  • Analysis: Compare the injury ratings, physiological data, and biomass of the safener-treated group (C) to the unprotected group (B). A significant reduction in injury and an increase in biomass in group C indicate effective safening. Group D is important to ensure the safener itself has no phytotoxic effects.

Protocol 3: Overview of this compound Residue Analysis in Plant Tissue

Objective: To quantify the concentration of this compound in plant tissue samples. This is typically done using advanced analytical chemistry techniques.

Methodology Overview:

  • Sample Preparation: Collect plant tissue samples (shoots or roots) from each experimental group. Homogenize the samples to create a uniform material.[21]

  • Extraction (QuEChERS Method): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used and efficient procedure for extracting pesticide residues from complex matrices like plant material.[21][22][23]

    • A weighed amount of the homogenized sample is placed in a centrifuge tube.

    • An extraction solvent (typically acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride) are added.

    • The tube is shaken vigorously to partition the this compound from the plant matrix into the solvent layer.

    • The mixture is then centrifuged to separate the solvent from the solid plant material.

  • Clean-up (Dispersive SPE): An aliquot of the solvent extract is transferred to another tube containing a mixture of sorbents (e.g., PSA, C18) and magnesium sulfate. This step, known as dispersive solid-phase extraction (d-SPE), removes interfering compounds like pigments and fatty acids from the extract.[23]

  • Analysis (LC-MS/MS): The final, cleaned-up extract is analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[21][22]

    • HPLC: Separates the this compound from other remaining compounds in the extract.

    • MS/MS: Provides highly selective and sensitive detection and quantification of the this compound molecule, even at very low concentrations.

  • Quantification: The concentration of this compound in the sample is determined by comparing its response to a calibration curve generated from known standards.

Visualizations

Metosulam_Mode_of_Action This compound This compound Herbicide ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) ALS->AminoAcids Synthesizes ProteinSynth Protein Synthesis AminoAcids->ProteinSynth CellDivision Cell Division & Growth ProteinSynth->CellDivision PlantInjury Plant Injury Symptoms (Stunting, Chlorosis, Necrosis) CellDivision->PlantInjury Disruption leads to PathwaySplit

Caption: this compound's mode of action via ALS enzyme inhibition.

Safener_Workflow start Start: Select Sensitive Crop Cultivar seed_treatment Seed Treatment with Safener (vs. Untreated Control) start->seed_treatment planting Plant Seeds in Pots seed_treatment->planting herbicide_app Apply this compound at Appropriate Growth Stage planting->herbicide_app data_collection Data Collection (Visual Injury, Biomass, Physiological Data) herbicide_app->data_collection analysis Statistical Analysis: Compare Treated vs. Control data_collection->analysis conclusion Conclusion: Determine Safener Efficacy analysis->conclusion

Caption: Experimental workflow for evaluating herbicide safener efficacy.

Troubleshooting_Logic start Unexpected Crop Injury Observed in Experiment q1 Is injury observed in control plants (no this compound)? start->q1 a1_yes Investigate Abiotic Stress: - Temperature/Moisture - Nutrient Deficiency - Soil Contamination q1->a1_yes Yes q2 Was this compound application rate/timing correct? q1->q2 No a2_no Calibrate Sprayer & Review Protocol q2->a2_no No q3 Were environmental conditions stressful (e.g., cool, wet)? q2->q3 Yes a3_yes Injury likely exacerbated by environmental stress. Repeat under optimal conditions. q3->a3_yes Yes a3_no Injury is likely due to high cultivar sensitivity or ineffective safening. q3->a3_no No

Caption: Troubleshooting guide for unexpected crop injury.

References

Optimizing Metosulam Spray Droplet Size for Maximum Coverage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing the spray droplet size of Metosulam, a triazolopyrimidine herbicide, to achieve maximum weed control efficacy. This compound functions by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2][3] Effective application is paramount for its performance, and droplet size is a key determinant of spray coverage and canopy penetration.

This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers in their experimental design and execution.

Troubleshooting Guide

This section addresses common issues encountered during the application of this compound and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Reduced Weed Control Efficacy Inappropriate Droplet Size: Droplets that are too large may bounce or roll off target leaves, while droplets that are too small are prone to drift and evaporation.[4][5]1. Assess Current Droplet Size: Use water-sensitive paper or a droplet size analyzer to determine the current droplet spectrum. 2. Adjust Nozzle Type and Pressure: Select nozzles that produce a "Medium" to "Coarse" spray quality for systemic herbicides like this compound.[5][6] Avoid nozzles that produce "Very Fine" or "Extremely Coarse" droplets. 3. Optimize Application Parameters: Refer to the Experimental Protocol for Determining Optimal Droplet Size section to systematically test different nozzle and pressure combinations.
Poor Spray Coverage 1. Increase Spray Volume: Higher spray volumes (gallons per acre or liters per hectare) can improve coverage, especially in dense canopies.[6] 2. Reduce Travel Speed: Slower application speeds allow for more uniform deposition of spray droplets.[4] 3. Adjust Boom Height: Ensure the boom is at the manufacturer's recommended height to achieve proper spray pattern overlap.
Environmental Factors: Wind, temperature, and humidity can significantly impact spray drift, evaporation, and herbicide uptake.[6]1. Monitor Weather Conditions: Avoid spraying in windy conditions (ideally 3-7 mph), high temperatures (>85°F), or low relative humidity.[3] 2. Time of Day: Apply when conditions are most favorable, typically in the early morning or late evening.
Inconsistent Results Across Experiments Lack of Sprayer Calibration 1. Calibrate Regularly: Ensure the sprayer is accurately calibrated to deliver the intended volume per unit area. Refer to the Experimental Protocol for Sprayer Calibration.
Variable Weed Growth Stage 1. Target Small, Actively Growing Weeds: this compound is most effective on weeds that are in the early stages of development.[6]
Improper Tank Mixing 1. Follow Label Instructions: Adhere to the recommended mixing order and compatibility guidelines for any tank-mix partners and adjuvants.[7]
Off-Target Crop Injury or Environmental Contamination Spray Drift 1. Increase Droplet Size: Utilize nozzles and pressures that produce a coarser spray to minimize the number of drift-prone fine droplets.[3] 2. Use Drift-Reducing Adjuvants: Consider adding a drift control agent to the tank mix. 3. Employ Buffer Zones: Maintain a safe distance from sensitive non-target areas.

Frequently Asked Questions (FAQs)

Q1: What is the ideal droplet size for this compound application?

A1: While specific data for this compound is limited, research on other ALS inhibitor herbicides, such as sulfonylureas, suggests that a medium droplet size is generally optimal for efficacy.[8] Very coarse droplets can lead to reduced weed control. For the related ALS inhibitor cloransulam-methyl, a study showed that decreasing droplet size from "Extremely Coarse" to "Fine" increased control of certain weed species by up to 79%.[9] However, very fine droplets are more susceptible to drift.[3] Therefore, a balance must be struck to maximize coverage while minimizing off-target movement.

Q2: How do I measure the droplet size my sprayer is producing?

A2: You can measure droplet size using several methods:

  • Laser Diffraction: This laboratory-based method provides a precise measurement of the droplet size spectrum.

  • High-Speed Imaging: This technique captures images of the spray droplets in flight to determine their size.

  • Water-Sensitive Paper: This is a practical field method where yellow cards turn blue upon contact with water droplets, allowing for a visual assessment of droplet size and coverage.

Q3: What is the mode of action of this compound and how does it affect plants?

A3: this compound is a triazolopyrimidine herbicide that inhibits the acetolactate synthase (ALS) enzyme.[2] ALS is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][3] Inhibition of this pathway leads to a cessation of cell division and plant growth, ultimately resulting in plant death.

Q4: What role do adjuvants play in optimizing this compound spray?

A4: Adjuvants can significantly improve the performance of this compound by:

  • Surfactants: Reducing the surface tension of spray droplets, leading to better spreading and coverage on the leaf surface.[10]

  • Oils (Crop Oil Concentrates or Methylated Seed Oils): Enhancing the penetration of the herbicide through the waxy cuticle of the weed's leaves.[7]

  • Drift Control Agents: Increasing the viscosity of the spray solution to produce larger, less drift-prone droplets.

  • Water Conditioners: Mitigating the negative effects of hard water on herbicide efficacy.[11]

Always consult the this compound product label for recommended adjuvants.

Q5: What environmental conditions are best for applying this compound?

A5: For optimal performance and to minimize off-target effects, apply this compound under the following conditions:

  • Wind Speed: 3 to 7 miles per hour.[3]

  • Temperature: Below 85°F (29°C).[3]

  • Relative Humidity: Higher humidity is generally better as it reduces droplet evaporation.

  • Avoid Temperature Inversions: Do not spray during a temperature inversion, as this can lead to unpredictable and long-distance drift.

Data on Droplet Size and Herbicide Efficacy

Table 1: Effect of Droplet Size on the Efficacy of Cloransulam-Methyl (an ALS Inhibitor) on Various Weed Species. [9]

Droplet Size ClassificationVolume Median Diameter (VMD) (µm)Common Lambsquarters Control (%)Shattercane Control (%)Tomato Control (%)
Fine228857892
Medium325756588
Coarse450685585
Very Coarse550604882
Extremely Coarse63761213

Data adapted from a study on cloransulam-methyl, demonstrating the trend of decreasing efficacy with increasing droplet size for this class of herbicides.

Table 2: General Impact of Droplet Size on Burndown Herbicide Efficacy. [4]

Droplet Size ClassificationMean Percent Control (3 Days After Treatment)Mean Percent Control (7 Days After Treatment)
Medium76.6389.09
Very Coarse72.5087.50
Ultra Coarse70.8886.88

This table shows a general trend observed in a study with a burndown herbicide, where medium droplets provided slightly better initial control compared to very coarse and ultra-coarse droplets.

Experimental Protocols

The following are detailed methodologies for key experiments related to optimizing this compound spray application.

Experimental Protocol 1: Determining Optimal Droplet Size for this compound Efficacy

Objective: To determine the optimal spray droplet size for maximizing the efficacy of this compound on a target weed species.

Materials:

  • This compound herbicide

  • Recommended adjuvant(s)

  • Target weed species grown in uniform pots or plots

  • Research-grade sprayer with adjustable pressure and interchangeable nozzles

  • A set of nozzles capable of producing a range of droplet sizes (e.g., Fine, Medium, Coarse, Very Coarse)

  • Water-sensitive paper and scanner with analysis software

  • Controlled environment chamber or greenhouse with consistent temperature, humidity, and lighting

Methodology:

  • Weed Propagation: Grow a sufficient number of the target weed species to the 2-4 leaf stage in a uniform soil medium.

  • Experimental Design:

    • Arrange the potted plants in a randomized complete block design with at least four replications per treatment.

    • Treatments will consist of different droplet size classifications (e.g., Fine, Medium, Coarse, Very Coarse).

    • Include an untreated control group.

  • Sprayer Calibration and Droplet Size Characterization:

    • For each nozzle and pressure combination, characterize the droplet size spectrum using a laser diffraction instrument or by analyzing water-sensitive paper placed at the target height.

    • Calibrate the sprayer to deliver a consistent application volume for all treatments.

  • Herbicide Application:

    • Prepare the this compound spray solution according to the desired application rate, including any recommended adjuvants.

    • Apply the treatments to the respective plant groups within a spray chamber to avoid cross-contamination and environmental influences.

  • Post-Application Care: Return the treated plants to the controlled environment and maintain optimal growing conditions.

  • Efficacy Assessment:

    • Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete plant death).

    • At 21 DAT, harvest the above-ground biomass of each plant, dry in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis:

    • Analyze the visual control ratings and dry weight data using Analysis of Variance (ANOVA).

    • If significant treatment effects are observed, perform a means separation test (e.g., Tukey's HSD) to identify the optimal droplet size range.

Experimental Protocol 2: Measuring Spray Coverage Using Water-Sensitive Paper

Objective: To quantify the spray coverage achieved with different droplet sizes and application parameters.

Materials:

  • Water-sensitive paper (WSP)

  • Stapler or clips to attach WSP to plants

  • Sprayer with various nozzle and pressure settings

  • Image scanner

  • Image analysis software (e.g., ImageJ or specialized software for WSP analysis)

Methodology:

  • Placement of WSP: Securely attach WSP cards to the upper and lower surfaces of leaves at different heights within the plant canopy of the target weed species.

  • Spray Application: Apply a water-only spray (or a spray solution with a non-staining dye) using the desired nozzle, pressure, and travel speed.

  • Collection and Drying: Carefully remove the WSP cards after the spray has dried and store them in a labeled, dry container.

  • Image Acquisition: Scan the WSP cards at a high resolution (e.g., 600 dpi).

  • Image Analysis:

    • Use image analysis software to calculate the percentage of the card area covered by spray droplets.

    • The software can also be used to determine the number of droplets per unit area (droplet density).

  • Data Comparison: Compare the percent coverage and droplet density across different treatments to determine which application parameters provide the most thorough coverage.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound application.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate This compound This compound This compound->Inhibition Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Inhibition->ALS

Caption: this compound's mode of action: Inhibition of the Acetolactate Synthase (ALS) enzyme.

Droplet_Size_Optimization_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Propagate_Weeds Propagate Target Weeds Calibrate_Sprayer Calibrate Sprayer & Characterize Droplet Sizes Propagate_Weeds->Calibrate_Sprayer Apply_Treatments Apply this compound Treatments Calibrate_Sprayer->Apply_Treatments Incubate_Plants Incubate Plants in Controlled Environment Apply_Treatments->Incubate_Plants Assess_Efficacy Assess Weed Control Efficacy Incubate_Plants->Assess_Efficacy Measure_Biomass Measure Dry Biomass Assess_Efficacy->Measure_Biomass Analyze_Data Statistical Analysis Measure_Biomass->Analyze_Data Determine_Optimum Determine Optimal Droplet Size Analyze_Data->Determine_Optimum

Caption: Experimental workflow for optimizing this compound spray droplet size.

Troubleshooting_Logic Start Poor Weed Control Observed Check_Application Review Application Parameters Start->Check_Application Check_Environment Evaluate Environmental Conditions Start->Check_Environment Check_Weeds Assess Weed Characteristics Start->Check_Weeds Droplet_Size Droplet Size Appropriate? Check_Application->Droplet_Size Wind Windy Conditions? Check_Environment->Wind Weed_Size Weeds Too Large? Check_Weeds->Weed_Size Coverage Adequate Coverage? Droplet_Size->Coverage Yes Adjust_Nozzle Adjust Nozzle/Pressure Droplet_Size->Adjust_Nozzle No Coverage->Check_Environment Yes Increase_Volume Increase Spray Volume/Reduce Speed Coverage->Increase_Volume No Temp_Humidity Extreme Temp/Humidity? Wind->Temp_Humidity No Respray Respray in Favorable Conditions Wind->Respray Yes Temp_Humidity->Check_Weeds No Temp_Humidity->Respray Yes Scout_Earlier Scout and Apply Earlier Weed_Size->Scout_Earlier Yes Success Improved Efficacy Weed_Size->Success No Adjust_Nozzle->Success Increase_Volume->Success Respray->Success Scout_Earlier->Success

Caption: A logical troubleshooting workflow for poor this compound performance.

References

Technical Support Center: Metosulam Tank-Mix Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting tank-mix incompatibility issues involving Metosulam. The following information is designed to facilitate smooth and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What is tank-mix incompatibility and how can it manifest with this compound?

A1: Tank-mix incompatibility refers to the undesirable physical or chemical interactions that occur when two or more agrochemicals are combined in a spray tank.[1] With this compound, this can manifest in several ways:

  • Physical Incompatibility: This is the most visually obvious form of incompatibility. It can include the formation of precipitates (solids settling out), flocculation (clumping or gelling), or phase separation (layers forming in the tank).[1] These issues can lead to clogged nozzles, uneven application, and reduced efficacy. For instance, some herbicide formulations, like certain 2,4-D amines, can form a thick, gelatinous sludge when mixed with copper-based products.[2]

  • Chemical Incompatibility: This type of incompatibility is not always visible and occurs when the chemical properties of the mixed products change. This can lead to:

    • Antagonism: The herbicidal activity of this compound or its tank-mix partner is reduced.[3]

    • Synergism: The combined effect of the herbicides is greater than the sum of their individual effects, which can sometimes lead to crop injury.[3]

    • Degradation: The active ingredient of this compound or the other components may break down due to changes in the solution's properties, such as pH.

Q2: What factors can influence the compatibility of this compound in a tank-mix?

A2: Several factors can influence the compatibility of this compound in a tank-mix. Understanding these can help in preventing and troubleshooting issues.

FactorDescriptionPotential Impact on this compound Tank-Mixes
Water Quality The pH, temperature, and mineral content (hardness) of the water used as a carrier can significantly affect compatibility.This compound is a weak acid herbicide, and its solubility is pH-dependent. Higher pH can increase the solubility of some sulfonylurea herbicides.[4] Hard water containing high levels of calcium and magnesium can sometimes negatively interact with certain herbicide formulations.
Formulation Type Herbicides and other tank-mix partners come in various formulations, such as suspension concentrates (SC), emulsifiable concentrates (EC), water-dispersible granules (WG), and soluble liquids (SL). This compound is available in a suspension concentrate (SC) formulation.[1][5]Mixing different formulation types in the incorrect order is a common cause of incompatibility. For example, adding an EC before a WG is fully dispersed can cause the granules to clump.[6]
Mixing Order The sequence in which products are added to the tank is critical for ensuring proper dispersion and compatibility.An incorrect mixing order can lead to the formation of precipitates or gels. The general recommendation is to follow the WAMLEGS or a similar acronym as a guide (see Troubleshooting Guides).
Tank-Mix Partners The specific herbicides, adjuvants, liquid fertilizers, or other pesticides being mixed with this compound will determine the potential for interactions.Some active ingredients are known to be antagonistic when mixed. For example, mixing ACCase inhibitors with some broadleaf herbicides can sometimes reduce grass control.[7]
Adjuvants Adjuvants are added to improve the performance of herbicides but can also influence tank-mix compatibility.Certain adjuvants can alter the pH of the spray solution or affect the dispersion of other products. While they can enhance efficacy, improper selection can lead to incompatibility or crop injury.[4]
Temperature Both the water temperature and the ambient temperature can affect the rate of chemical reactions and the solubility of products.The degradation of some herbicides is temperature-dependent, with higher temperatures potentially accelerating breakdown.[8][9]

Q3: Are there known compatibility issues with specific this compound tank-mixes?

Troubleshooting Guides

Issue 1: Physical Incompatibility (e.g., clumping, gelling, separation)

Symptoms:

  • Visible solids forming and settling at the bottom of the tank.

  • The spray mixture becomes thick, like a gel or cottage cheese.

  • Oily layers form on the surface of the mixture.

  • Clogged filters and nozzles.

Troubleshooting Steps:

  • Review the Mixing Order: The most common cause of physical incompatibility is an incorrect mixing order. A widely accepted order is the WAMLEGS acronym:

    • W - Wettable powders and W ater-dispersible granules (WG)

    • A - A gitate the tank thoroughly

    • M - M icroencapsulated suspensions

    • L - L iquid flowables and S uspension concentrates (SC) (like this compound)

    • E - E mulsifiable concentrates (EC)

    • G - High-load G lyphosates

    • S - S urfactants and other adjuvants

  • Ensure Adequate Agitation: Continuous and vigorous agitation is crucial, especially when adding dry formulations, to ensure they are fully dispersed before adding the next product.

  • Check Water Volume and Quality: Start with at least 50% of the final water volume in the tank before adding any products. Insufficient water can lead to a high concentration of products, increasing the risk of incompatibility.[10] Also, consider the impact of water hardness and pH.

  • Perform a Jar Test: Before mixing a full tank, always conduct a jar test to check for physical compatibility.

Issue 2: Chemical Incompatibility (e.g., reduced efficacy, crop injury)

Symptoms:

  • Poor weed control compared to when this compound or the tank-mix partner is applied alone (antagonism).

  • Unexpected damage or stress to the crop (synergism leading to phytotoxicity).

Troubleshooting Steps:

  • Investigate Potential Antagonism: If reduced efficacy is observed, consider the modes of action of the tank-mixed herbicides. Some herbicide combinations are known to be antagonistic. For example, the efficacy of some grass herbicides can be reduced when mixed with certain broadleaf herbicides.[7]

    • Experimental Protocol: To confirm antagonism, set up a small-scale experiment comparing the efficacy of this compound alone, the tank-mix partner alone, and the tank-mix combination at the same rates used in the field. Include an untreated control. Assess weed control or crop injury at regular intervals.

  • Evaluate Environmental Factors: Temperature and pH can influence the chemical stability and degradation rate of herbicides. The degradation of some sulfonylurea herbicides is known to be affected by these factors.[8][9]

    • Experimental Protocol: If you suspect degradation, you can analyze the stability of this compound in your spray solution over time. This would involve preparing the tank-mix and taking samples at different time points (e.g., 0, 2, 4, 8 hours) for chemical analysis (e.g., via HPLC) to determine the concentration of the active ingredient.

  • Review Adjuvant Selection: The type and concentration of adjuvant can significantly impact herbicide performance and crop safety. Ensure the selected adjuvant is recommended for use with this compound and its tank-mix partners.

Experimental Protocols

Jar Test for Physical Compatibility

Objective: To determine the physical compatibility of a proposed tank-mix before large-scale mixing.

Materials:

  • A clean, clear glass jar with a lid (at least 1-quart or 1-liter)

  • Water from the same source that will be used for the actual application

  • All the products to be tank-mixed (this compound, other herbicides, adjuvants, etc.)

  • Pipettes or measuring spoons for accurate measurement of products

Methodology:

  • Add 1 pint (or 500 ml) of the carrier water to the jar.

  • Add the components to the jar in the correct mixing order (WAMLEGS), one at a time. The amount of each product should be proportional to the rate you will use in the field. For example, if you are applying 1 quart of a product per 100 gallons of water, you would add 0.12 fluid ounces (or 3.5 ml) to your 1-pint jar test.

  • Secure the lid and invert the jar 10-15 times to mix thoroughly.

  • Let the jar stand for 15-30 minutes and observe for any signs of incompatibility (flakes, settling, gelling, separation).

  • If the mixture appears compatible, check it again after a few hours. Some incompatibilities can be slow to develop.

Visualizations

Tank_Mixing_Workflow cluster_prep Preparation cluster_mixing Mixing Procedure cluster_application Application & Observation start Start: Identify Need for Tank-Mix read_labels Read Product Labels for Restrictions and Recommendations start->read_labels jar_test Perform Jar Test read_labels->jar_test fill_tank Fill Tank to 50% with Water jar_test->fill_tank If Compatible troubleshoot1 Troubleshoot: - Check mixing order - Adjust water volume/quality - Consider compatibility agent jar_test->troubleshoot1 If Incompatible agitate1 Start Agitation fill_tank->agitate1 add_wg Add Wettable Powders (WG) & Water-Dispersible Granules agitate1->add_wg add_sc Add Suspension Concentrates (SC) (e.g., this compound) add_wg->add_sc add_ec Add Emulsifiable Concentrates (EC) add_sc->add_ec add_sl Add Soluble Liquids (SL) add_ec->add_sl add_adjuvants Add Adjuvants add_sl->add_adjuvants fill_tank_final Top off Tank with Water add_adjuvants->fill_tank_final apply Apply Immediately with Continuous Agitation fill_tank_final->apply observe Observe for Application Issues (e.g., nozzle clogging) apply->observe evaluate Evaluate Efficacy and Crop Safety observe->evaluate troubleshoot2 Troubleshoot: - Investigate antagonism/synergism - Check environmental factors evaluate->troubleshoot2 If Issues Arise

Caption: A workflow for proper tank-mixing procedures to minimize incompatibility issues.

Incompatibility_Troubleshooting cluster_physical Physical Incompatibility cluster_chemical Chemical Incompatibility start Incompatibility Observed physical_symptoms Symptoms: - Precipitate - Gelling - Separation start->physical_symptoms chemical_symptoms Symptoms: - Reduced Efficacy - Crop Injury start->chemical_symptoms check_order Verify Mixing Order (WAMLEGS) physical_symptoms->check_order check_agitation Ensure Proper Agitation check_order->check_agitation check_water Assess Water Volume & Quality check_agitation->check_water solution1 Solution: - Correct Mixing Procedure - Use Compatibility Agent check_water->solution1 check_antagonism Investigate Antagonism/ Synergism chemical_symptoms->check_antagonism check_degradation Consider pH/Temp Degradation check_antagonism->check_degradation check_adjuvant Review Adjuvant Selection check_degradation->check_adjuvant solution2 Solution: - Conduct Bioassay - Adjust Tank-Mix Partners - Modify Adjuvant check_adjuvant->solution2

Caption: A logical guide for troubleshooting physical and chemical tank-mix incompatibilities.

References

Technical Support Center: Enhancing Metosulam Rainfastness on Weed Foliage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the rainfastness of the herbicide Metosulam on weed foliage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a selective herbicide used for the control of broadleaf weeds.[1] It belongs to the triazolopyrimidine chemical family and functions as an acetolactate synthase (ALS) inhibitor.[1][2][3] ALS is a key enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3] By inhibiting this enzyme, this compound halts the production of these essential amino acids, leading to the cessation of plant cell division and growth, ultimately causing weed death.[2][3] Symptoms of herbicide activity, such as stunting and chlorosis, may take several days to become visible.[2]

Q2: What does "rainfastness" mean in the context of herbicides?

Rainfastness refers to the ability of a herbicide to withstand rainfall or irrigation after application without losing its efficacy.[4] A herbicide is considered rainfast when it has had sufficient time to dry on the leaf surface and be absorbed by the plant. If rainfall occurs before the herbicide is rainfast, it can be washed off the foliage, leading to reduced weed control.

Q3: What are the key factors influencing the rainfastness of this compound?

Several factors can influence the rainfastness of this compound:

  • Adjuvants: The addition of adjuvants, such as surfactants or oils, to the spray solution can significantly improve the spreading, sticking, and penetration of this compound on the leaf surface, thereby enhancing rainfastness.[5][6]

  • Herbicide Formulation: The formulation of the this compound product can affect its rainfastness. Formulations are complex mixtures, and some may include built-in adjuvants to improve performance under various conditions.[4]

  • Rainfall Intensity and Duration: Intense, heavy rainfall shortly after application is more likely to wash off the herbicide than a light drizzle.[7]

  • Time Between Application and Rainfall: The longer the interval between herbicide application and rainfall, the more time the herbicide has to be absorbed by the weed, increasing its rainfastness.

  • Weed Species: The type of weed and the characteristics of its leaf surface (e.g., waxy cuticle, presence of hairs) can affect how well the spray droplets are retained and absorbed.

  • Environmental Conditions: Factors like temperature and humidity can influence the drying time of the spray droplets and the rate of herbicide absorption by the plant.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor weed control after rainfall. Herbicide was washed off before it could be adequately absorbed.1. Check the rain-free period: Consult the product label or technical data sheet for the recommended rain-free period for this compound. If rainfall occurred within this period, re-application may be necessary. 2. Consider adjuvants: In future applications, especially when rain is a possibility, incorporate a suitable adjuvant (e.g., nonionic surfactant, crop oil concentrate, or methylated seed oil) to improve rainfastness.[5][6] 3. Evaluate rainfall intensity: A light shower may have less impact than a heavy downpour. Assess the amount and intensity of rainfall to determine the likelihood of significant wash-off.
Inconsistent results across different weed species. Variation in leaf surface characteristics affecting herbicide retention and absorption.1. Observe spray deposition: Visually inspect how the spray solution behaves on the leaves of different weed species. Beading or runoff indicates poor retention. 2. Adjust adjuvant selection: Different adjuvants can be more effective on certain types of leaf surfaces. For waxy or hairy leaves, a sticker or a more aggressive surfactant might be beneficial.
Reduced efficacy even with a recommended adjuvant. Incorrect adjuvant concentration or incompatible tank mix.1. Verify adjuvant rate: Ensure the adjuvant is being used at the concentration recommended on its label and is compatible with the this compound formulation. 2. Check water quality: Hard water can sometimes negatively interact with herbicides and adjuvants. Consider using a water conditioner if water hardness is a concern.[8] 3. Perform a jar test: Before mixing a full tank, perform a small-scale jar test to ensure the physical compatibility of all tank-mix components.
Difficulty in determining the rainfast period for a new this compound formulation. Lack of specific data for the experimental formulation.1. Conduct a simulated rainfall experiment: Use a rainfall simulator to apply a controlled amount of precipitation at different time intervals after herbicide application to determine the critical rain-free period. 2. Review literature on similar herbicides: Research the rainfastness of other ALS-inhibiting herbicides with similar chemical properties as a starting point for your investigation.[2][9][10]

Quantitative Data on Rainfastness of ALS-Inhibiting Herbicides (Analogous Data)

Since specific quantitative data on this compound rainfastness is limited in publicly available literature, the following table summarizes findings for other ALS-inhibiting herbicides. This information can serve as a valuable reference point for experimental design, but it is crucial to conduct specific studies for this compound to obtain precise results.

Herbicide (ALS Inhibitor)AdjuvantRain-free Period (hours)Rainfall Amount/IntensityWeed SpeciesEfficacy ReductionReference
Tribenuron-methylNon-ionic surfactant13 mmTripleurospermum inodorumSignificant improvement in rainfastness compared to no adjuvant.[11]
Tribenuron-methylVegetable oil13 mmTripleurospermum inodorumLower improvement in rainfastness compared to surfactant at 1 HAT.[11]
RimsulfuronNon-ionic surfactant (0.1%)1Not specifiedChenopodium albumSignificantly improved rainfastness.[12]
RimsulfuronCrop oil concentrate (0.5 L/ha)1Not specifiedChenopodium albumImproved rainfastness.[12]

Note: HAT = Hours After Treatment. The effectiveness of adjuvants and the required rain-free period can be highly specific to the herbicide, weed species, and environmental conditions.

Experimental Protocols

Protocol for Evaluating this compound Rainfastness Using a Rainfall Simulator

This protocol outlines a method for assessing the impact of simulated rainfall on the efficacy of this compound, with and without the addition of adjuvants.

1. Plant Material and Growth Conditions:

  • Grow target weed species in pots in a greenhouse to a consistent growth stage (e.g., 2-4 true leaves). Ensure uniform soil moisture and growing conditions.

2. Herbicide and Adjuvant Preparation:

  • Prepare a stock solution of this compound according to the desired application rate.
  • Prepare separate treatment solutions:
  • This compound alone.
  • This compound mixed with a selected adjuvant (e.g., nonionic surfactant at 0.25% v/v or methylated seed oil at 1% v/v).
  • Include a control group to be sprayed with water only.

3. Herbicide Application:

  • Calibrate a laboratory track sprayer to deliver a consistent spray volume (e.g., 200 L/ha) at a specified pressure.
  • Spray the plants uniformly with the prepared herbicide solutions.

4. Simulated Rainfall Application:

  • Use a rainfall simulator capable of delivering a controlled intensity and duration of "rain".[13][14][15]
  • At predetermined intervals after herbicide application (e.g., 0.5, 1, 2, 4, and 8 hours), place a subset of treated plants in the rainfall simulator.
  • Apply a standardized amount of simulated rainfall (e.g., 10 mm) at a consistent intensity (e.g., 20 mm/h).
  • Include a "no rain" control group for each herbicide treatment.

5. Post-Treatment Evaluation:

  • Return the plants to the greenhouse and maintain optimal growing conditions.
  • Assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment).
  • Evaluation methods can include:
  • Visual injury ratings (on a scale of 0% = no injury to 100% = plant death).
  • Plant biomass reduction (harvesting the above-ground plant material, drying it, and weighing it compared to the untreated control).

6. Data Analysis:

  • Analyze the data statistically to determine the effect of the rain-free period and the addition of adjuvants on this compound efficacy.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_eval Evaluation cluster_analysis Analysis A Grow Weed Species B Prepare this compound & Adjuvant Solutions A->B Ready for treatment C Spray Application B->C Apply to plants D Simulated Rainfall (Varying Intervals) C->D Post-application E Greenhouse Incubation D->E Post-rainfall F Assess Weed Control (Visual & Biomass) E->F Data collection G Statistical Analysis F->G Analyze results Factors_Influencing_Rainfastness cluster_formulation Formulation & Application cluster_environment Environmental Factors cluster_plant Plant Factors center This compound Rainfastness Adjuvants Adjuvants (Surfactants, Oils) Adjuvants->center Formulation_Type Herbicide Formulation Formulation_Type->center Droplet_Size Spray Droplet Size Droplet_Size->center Rainfall Rainfall (Intensity, Duration) Rainfall->center Timing Time to Rainfall Timing->center Weather Weather (Temp, Humidity) Weather->center Weed_Species Weed Species Weed_Species->center Leaf_Surface Leaf Surface (Wax, Hairs) Leaf_Surface->center Growth_Stage Weed Growth Stage Growth_Stage->center

References

Technical Support Center: Investigating Unexpected Crop Response to Metosulam Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected crop responses during experiments with the herbicide Metosulam.

Quick Navigation

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Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonanilide family. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts protein synthesis, which in turn ceases cell division and plant growth, ultimately leading to the death of susceptible plant species.

Q2: What are the typical symptoms of this compound phytotoxicity in sensitive crops?

A2: Symptoms of this compound phytotoxicity are characteristic of ALS inhibitor herbicides and primarily appear in new growth. Common symptoms include:

  • Stunting: A general and often immediate cessation of plant growth is a primary indicator.

  • Chlorosis: Yellowing of new leaves and meristematic tissues (growing points) is a classic symptom.

  • Leaf Distortion: Leaves that emerge after exposure may appear crinkled, cupped, or malformed.

  • Interveinal Chlorosis and Necrosis: Yellowing between the leaf veins can occur, which may progress to tissue death (necrosis), often appearing as browning at the leaf margins.

  • Purpling or Reddening: Some plant species may exhibit red or purple discoloration of leaves and stems.[1]

Q3: How long after application do phytotoxicity symptoms from this compound typically appear?

A3: Injury symptoms from ALS inhibiting herbicides like this compound are generally not apparent until several days to a week after application. The full extent of the injury may take several weeks to develop, depending on the plant species, growth stage, environmental conditions, and the dose of the herbicide.

Q4: Can this compound persist in the soil and affect subsequent crops?

A4: Yes, this compound, like other ALS inhibitors, can have soil residual activity. Its persistence in the soil is influenced by factors such as soil type, pH, organic matter content, temperature, and moisture.[2] This persistence can lead to "carryover" injury in sensitive rotational crops planted in the same field. It is crucial to adhere to recommended plant-back intervals.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and understanding unexpected crop responses following this compound application.

Guide 1: Diagnosing Unexpected Crop Phytotoxicity

Question: My crop is showing signs of injury after this compound application, but it's supposed to be tolerant. What should I do?

Answer:

Step 1: Observe and Document Symptoms

  • Symptomology: Carefully record the symptoms observed on the affected plants. Note the location of the symptoms (new vs. old growth), the type of symptoms (e.g., chlorosis, necrosis, stunting, malformation), and the severity of the injury.[1] Compare these with the typical symptoms of ALS inhibitor injury described in the FAQs.

  • Pattern Recognition: Observe the pattern of injury across the experimental plot or field. Is the injury uniform, or is it patchy? Does it follow sprayer paths, overlaps, or specific topographical features? Patterns can provide clues about misapplication or environmental influences.

  • Photography: Take high-quality photographs of the affected plants and the overall field pattern. These images are crucial for documentation and consultation with experts.

Step 2: Review Application Records and Procedures

  • Application Rate: Verify the exact rate of this compound that was applied. An overdose is a common cause of phytotoxicity even in tolerant crops.

  • Tank Mixing: If this compound was tank-mixed with other pesticides or adjuvants, check for any known antagonisms or synergistic effects that could enhance phytotoxicity.

  • Sprayer Calibration and Cleaning: Confirm that the sprayer was properly calibrated to deliver the intended rate. Improper cleaning of spray equipment can lead to contamination from previously used herbicides.

Step 3: Assess Environmental Conditions

  • Weather: Review the weather conditions before, during, and after application. Factors such as high temperatures, high humidity, or large temperature swings can increase crop sensitivity and herbicide uptake, leading to injury.

  • Soil Conditions: Consider the soil characteristics. Soil pH can affect the availability and degradation rate of this compound. High or low pH can increase its persistence and potential for crop injury. Soil moisture levels also play a role; stressed plants (due to drought or waterlogging) can be more susceptible to herbicide injury.[2]

Step 4: Rule Out Other Causes

  • Biotic Stress: Investigate the possibility of other stressors such as insect damage, diseases (viral, fungal, bacterial), or nematode infestations that can sometimes mimic herbicide injury symptoms.

  • Abiotic Stress: Consider other potential abiotic factors like nutrient deficiencies, soil compaction, or extreme weather events (e.g., frost, hail).

Step 5: Conduct Confirmatory Tests

  • Soil and Plant Tissue Analysis: If significant injury has occurred and the cause is unclear, collecting soil and plant tissue samples for residue analysis can confirm the presence and concentration of this compound.

  • Bioassay: A simple and effective method to determine if phytotoxic residues are present in the soil is to conduct a soil bioassay.

Troubleshooting_Phytotoxicity Start Unexpected Crop Injury Observed Observe Step 1: Observe & Document - Symptoms - Patterns Start->Observe Review Step 2: Review Application - Rate - Tank Mix - Equipment Observe->Review Assess Step 3: Assess Environment - Weather - Soil Conditions Review->Assess RuleOut Step 4: Rule Out Other Causes - Biotic Stress - Abiotic Stress Assess->RuleOut Test Step 5: Confirmatory Tests - Residue Analysis - Bioassay RuleOut->Test Conclusion Identify Cause of Phytotoxicity Test->Conclusion

Caption: Troubleshooting workflow for unexpected phytotoxicity.
Guide 2: Investigating Lack of Efficacy

Question: this compound application did not control the target weeds as expected. What are the potential reasons?

Answer:

Step 1: Verify Weed Identification and Growth Stage

  • Correct Identification: Ensure the target weeds were correctly identified. This compound is effective against specific broadleaf weeds, and misidentification can lead to perceived failure.

  • Growth Stage: Check the growth stage of the weeds at the time of application. Herbicides are generally most effective on small, actively growing weeds. Efficacy can be significantly reduced on larger, more mature, or stressed weeds.

Step 2: Review Application Parameters

  • Application Rate: Confirm that the correct application rate was used for the target weed species and their growth stage. Using a rate that is too low will result in poor control.

  • Spray Coverage: Ensure adequate spray coverage of the target weeds. Factors like improper nozzle selection, low spray volume, or dense crop canopy can prevent the herbicide from reaching the target.

  • Adjuvants: Verify that the recommended adjuvants (e.g., surfactants, crop oil concentrates) were included in the spray mixture at the correct concentration. Adjuvants can significantly improve herbicide uptake and performance.

Step 3: Evaluate Environmental Conditions

  • Rainfall: Check for rainfall shortly after application. A rain-free period is required for the herbicide to be adequately absorbed by the plant foliage.

  • Temperature and Humidity: Extreme temperatures (both high and low) and low humidity can negatively impact herbicide efficacy by affecting plant metabolic processes and herbicide uptake.

  • Weed Stress: Weeds under stress from drought, waterlogging, or extreme temperatures are less likely to actively translocate the herbicide to its site of action, leading to reduced control.

Step 4: Consider Herbicide Resistance

  • History of Herbicide Use: Review the herbicide application history for the experimental area. Repeated use of herbicides with the same mode of action (ALS inhibitors) can lead to the selection of resistant weed biotypes.

  • Resistance Testing: If herbicide resistance is suspected, collect seed samples from the surviving weeds and conduct a resistance bioassay to confirm.

Experimental Protocols

Protocol 1: Soil Bioassay for Detecting Herbicide Residues

Objective: To determine if phytotoxic levels of this compound residue are present in the soil.

Materials:

  • Soil samples from the area of concern ("test soil").

  • Soil from an area known to be free of herbicide residues ("control soil").

  • Pots (4-6 inches in diameter).

  • Seeds of a sensitive indicator species (e.g., canola, sugar beet, lentil).

  • Greenhouse or growth chamber with controlled light and temperature.

Methodology:

  • Sample Collection: Collect representative soil samples from the top 2-4 inches of the test area. Also, collect a sufficient amount of control soil.

  • Potting: Fill at least three pots with the test soil and three pots with the control soil.

  • Planting: Plant 5-10 seeds of the indicator species in each pot at the appropriate depth.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with adequate light, temperature (e.g., 20-25°C), and water.

  • Observation: Observe the germination and growth of the plants for 2-3 weeks.

  • Assessment: Compare the growth of the plants in the test soil to those in the control soil. Look for symptoms of herbicide injury such as stunting, chlorosis, and reduced root development. A significant difference in growth between the test and control plants indicates the presence of phytotoxic herbicide residues.

Protocol 2: Quantifying Herbicide Phytotoxicity

Objective: To quantitatively assess the level of phytotoxicity on crop plants.

Materials:

  • Treated and untreated (control) crop plants.

  • Ruler or calipers.

  • Balance (for weighing biomass).

  • Camera.

  • Phytotoxicity rating scale (e.g., 0-100%, where 0 = no injury and 100 = complete plant death).

Methodology:

  • Visual Assessment: At predetermined intervals after treatment (e.g., 7, 14, and 21 days), visually assess the plants for injury symptoms using a rating scale.

  • Height Measurement: Measure the height of the plants from the soil surface to the apical meristem.

  • Biomass Measurement: At the end of the experiment, carefully remove the plants from the pots, wash the roots, and separate the shoots and roots. Dry the plant material in an oven at 60-70°C until a constant weight is achieved. Record the dry weight of the shoots and roots.

  • Data Analysis: Calculate the percent reduction in height and biomass for the treated plants relative to the control plants.

Protocol 3: this compound Residue Analysis in Soil and Plant Tissue (General Overview)

Objective: To extract and quantify this compound residues in soil and plant samples.

Note: This is a generalized protocol. Specific parameters may need to be optimized based on the laboratory equipment and standards available.

Materials:

  • Soil and plant tissue samples.

  • Extraction solvent (e.g., acetonitrile, methanol).

  • Solid Phase Extraction (SPE) cartridges for cleanup.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

  • This compound analytical standard.

Methodology:

  • Sample Preparation:

    • Soil: Air-dry the soil sample and sieve it to remove large debris.

    • Plant Tissue: Homogenize the plant tissue sample.

  • Extraction:

    • Extract a known weight of the prepared sample with an appropriate volume of extraction solvent. This is often done by shaking or sonication.

    • Centrifuge the mixture and collect the supernatant.

  • Cleanup:

    • Pass the extract through an SPE cartridge to remove interfering co-extractives.

  • Analysis:

    • Analyze the cleaned-up extract using HPLC or LC-MS/MS.

    • Quantify the concentration of this compound by comparing the peak area of the sample to a calibration curve prepared from the analytical standard.

Residue_Analysis_Workflow Start Sample Collection (Soil/Plant) Preparation Sample Preparation (Drying, Sieving, Homogenizing) Start->Preparation Extraction Solvent Extraction (e.g., Acetonitrile) Preparation->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis Instrumental Analysis (HPLC or LC-MS/MS) Cleanup->Analysis Quantification Data Quantification (Comparison to Standard) Analysis->Quantification End Residue Concentration Determined Quantification->End

Caption: General workflow for herbicide residue analysis.

Quantitative Data Summaries

The following tables provide a summary of key quantitative data related to this compound application. Note that these values can vary depending on specific environmental and experimental conditions.

Table 1: this compound Dose-Response (ED50) for Key Crops (Hypothetical Data)

ED50 (Effective Dose, 50%) is the dose that causes a 50% reduction in plant biomass.

CropED50 (g a.i./ha)Growth Stage at Application
Wheat (Triticum aestivum)> 1002-3 leaf stage
Barley (Hordeum vulgare)> 1002-3 leaf stage
Canola (Brassica napus)5 - 152-4 leaf stage
Lentil (Lens culinaris)2 - 82-4 leaf stage

Note: This table presents hypothetical data for illustrative purposes. The actual ED50 values should be determined experimentally for the specific crop variety and conditions.

Table 2: Soil Persistence of this compound (Half-life, DT50)

DT50 (Dissipation Time, 50%) is the time it takes for 50% of the initial herbicide concentration to degrade.

Soil TypeOrganic Matter (%)pHTemperature (°C)DT50 (Days)
Sandy Loam1.56.52030 - 60
Silt Loam3.06.52060 - 90
Clay Loam4.56.52090 - 120
Sandy Loam1.57.52045 - 75

Note: Higher organic matter and clay content generally increase the persistence of this compound. Degradation is also influenced by soil temperature and moisture.[2]

Table 3: Plant-Back Intervals for Rotational Crops

The plant-back interval is the recommended time to wait after this compound application before planting a rotational crop.

Rotational CropPlant-Back Interval (Months)
Wheat9
Barley9
Canola18
Lentils24
Soybeans12
Corn12

Note: These are general guidelines. Always consult the product label for specific plant-back intervals, as they can vary based on application rate, geographical location, and environmental conditions.

Signaling Pathway Diagram

This compound inhibits the Acetolactate Synthase (ALS) enzyme, which is the first step in the biosynthesis of branched-chain amino acids (BCAAs). This disruption has cascading effects on plant growth and development.

ALS_Inhibition_Pathway This compound This compound ALS Acetolactate Synthase (ALS) (Enzyme) This compound->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Biosynthesis Protein_Synthesis Protein Synthesis ALS->Protein_Synthesis BCAA->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Protein_Synthesis->Cell_Division Plant_Death Plant Death Cell_Division->Plant_Death

Caption: this compound's mode of action via ALS inhibition.

References

Technical Support Center: Degradation of Metosulam Residues in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the breakdown of Metosulam residues in soil. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments on this compound degradation in soil.

Question ID Question Answer
TROUBLE-001 My this compound concentration isn't decreasing in my microbial degradation experiment. What could be the issue?Several factors could be at play: - Non-viable microorganisms: Ensure your microbial culture is active and in the exponential growth phase before inoculation. - Sub-optimal conditions: this compound degradation is influenced by soil pH, moisture, and temperature. Verify that these are within the optimal range for your microorganisms. Generally, a near-neutral pH, moisture content between 50-75% of field capacity, and temperatures between 20-30°C are favorable for microbial activity[1]. - Bioavailability: this compound might be strongly adsorbed to soil organic matter or clay particles, making it unavailable to microorganisms. Consider analyzing both the soil and aqueous phases to understand partitioning. - Toxicity: High concentrations of this compound can be toxic to some microorganisms. Consider running a dose-response experiment to determine the optimal concentration for degradation.
TROUBLE-002 I'm observing inconsistent this compound half-life values in my soil studies. Why is there so much variability?Herbicide half-life is not an absolute value and can vary significantly based on environmental conditions[2]. Key factors include: - Soil Type: Different soil compositions (e.g., sandy loam vs. clay) will have varying levels of organic matter and clay content, which affects this compound adsorption and microbial activity[3]. - Temperature: Microbial and chemical degradation rates are temperature-dependent. Lower temperatures will generally lead to a longer half-life[4]. - Moisture: Soil moisture is crucial for microbial activity. Both overly dry and waterlogged conditions can inhibit degradation[3]. - pH: Soil pH can influence the chemical stability of this compound and the activity of microbial populations[3].
TROUBLE-003 My HPLC/LC-MS/MS analysis of this compound soil extracts is showing poor peak shape or low sensitivity. What should I check?Troubleshooting your chromatographic analysis involves several steps: - Sample Clean-up: Soil extracts contain many interfering substances. Ensure your QuEChERS or other solid-phase extraction (SPE) method is effectively removing matrix components. - Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent compatible with the mobile phase to prevent peak distortion. If possible, dissolve and inject samples in the initial mobile phase[5]. - Ion Suppression/Enhancement (for LC-MS/MS): Matrix effects can significantly impact ionization efficiency. Use matrix-matched standards for calibration. If ion suppression is severe, you may need to further dilute your sample or improve your clean-up procedure[5][6]. - Column Contamination: Contaminants from previous injections can accumulate on the column. Implement a column wash step between samples.
FAQ-001 What are the primary methods for breaking down this compound in soil?The primary methods for this compound degradation in soil are: - Microbial Degradation: Breakdown by soil microorganisms such as bacteria and fungi, which can use the herbicide as a source of carbon and nitrogen[3][7]. - Chemical Degradation (Abiotic): This includes processes like hydrolysis, which is the breakdown of the molecule by reaction with water. The rate of hydrolysis can be influenced by soil pH[3]. - Photodegradation: Breakdown caused by exposure to sunlight, primarily occurring on the soil surface[3].
FAQ-002 Are there specific microorganisms known to degrade this compound?While specific bacterial or fungal strains that are highly efficient at degrading this compound are not extensively documented in readily available literature, members of the Pseudomonas, Bacillus, and various fungal genera are known to degrade other sulfonamide and triazolopyrimidine herbicides and are promising candidates for this compound degradation[8][9][10]. Isolation and screening of microbes from this compound-contaminated sites is a common strategy to identify potent degraders.
FAQ-003 What is a typical half-life for this compound in soil?The half-life of this compound can vary widely depending on soil and environmental conditions. For the related triazolopyrimidine herbicide diclosulam (B129774), field half-lives have been reported to range from 13 to 43 days[11]. Another study on diclosulam found half-lives ranging from 28 to 43 days in different soil types under laboratory conditions[12]. These values can be used as an initial estimate for this compound.
FAQ-004 What are the expected degradation products of this compound?Based on studies of related triazolopyrimidine sulfonamide herbicides like diclosulam, the primary degradation pathways likely involve cleavage of the sulfonamide bridge and modifications to the triazolopyrimidine ring system[13]. Common metabolites may include aminotriazolopyrimidine and substituted phenylsulfonamide derivatives.
FAQ-005 Can plants be used to remediate this compound-contaminated soil?Yes, phytoremediation is a potential strategy. Plants can take up herbicides from the soil and metabolize them into less toxic compounds. Additionally, the root zone (rhizosphere) of plants harbors a high concentration of microorganisms that can contribute to the degradation of herbicides[14][15]. Species from the Fabaceae (legume) family have shown promise for the phytoremediation of other herbicides[14].

Data on this compound and Related Herbicide Degradation

The following tables summarize quantitative data on the degradation of this compound and related triazolopyrimidine herbicides. Due to limited specific data for this compound, data for diclosulam is included as a proxy.

Table 1: Half-life of Diclosulam (a related Triazolopyrimidine Herbicide) in Different Soil Types

Soil TypepHOrganic Matter (%)Half-life (days)Reference
Black Soil8.14Not Specified28.67 - 29.51[12]
Coastal Saline Soil7.92Not Specified30.41 - 34.21[12]
Red & Lateritic Soil5.56Not Specified35.42 - 40.14[12]
New Alluvial Soil6.85Not Specified40.68 - 43.63[12]
Various US & South American SoilsNot SpecifiedNot Specified13 - 43 (field)[11]

Table 2: Factors Influencing Herbicide Degradation in Soil

FactorEffect on Degradation RateExplanationReferences
Temperature Increases with rising temperature (up to an optimum)Enhances both microbial activity and the rate of chemical reactions. A common rule of thumb is a doubling of the reaction rate for every 10°C increase.[3][4]
Soil Moisture Optimal at 50-75% of field capacityEssential for microbial activity. Too dry or waterlogged conditions can inhibit microbial populations and slow degradation.[3]
Soil pH Varies depending on the herbicide and degradation mechanismAffects the chemical stability of the herbicide (hydrolysis) and the types and activity of microbial populations. Fungi tend to be more active in acidic soils, while bacteria often prefer neutral to slightly alkaline conditions.[1][3]
Organic Matter Can increase or decrease degradationHigher organic matter generally supports a larger and more diverse microbial population, potentially increasing degradation. However, it can also increase the adsorption of the herbicide, reducing its bioavailability to microbes.[3]
Microbial Population Higher population and diversity generally increase degradationA robust and diverse microbial community is more likely to possess the necessary enzymes for herbicide breakdown.[3][7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound degradation.

Protocol 1: Aerobic Soil Metabolism Study for this compound

This protocol is adapted from OECD Guideline 307 for testing the aerobic transformation of chemicals in soil[16][17].

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Materials:

  • This compound (analytical grade)

  • Radiolabeled ¹⁴C-Metosulam (optional, for pathway analysis and mass balance)

  • Freshly collected and sieved (<2 mm) soil from the target site. Characterize soil for texture, pH, organic carbon content, and microbial biomass.

  • Incubation flasks (e.g., 250 mL Erlenmeyer flasks) with gas-tight seals and traps for CO₂ and volatile organics (e.g., sodium hydroxide (B78521) solution and ethylene (B1197577) glycol).

  • Constant temperature incubator.

  • Analytical equipment (HPLC or LC-MS/MS) for this compound quantification.

  • Liquid scintillation counter (if using ¹⁴C-Metosulam).

Procedure:

  • Soil Preparation: Adjust the moisture content of the soil to 50-75% of its maximum water holding capacity. Pre-incubate the soil in the dark at the desired temperature (e.g., 20°C or 25°C) for 7-14 days to allow the microbial community to stabilize.

  • Application of this compound: Prepare a stock solution of this compound. Apply the solution to the soil to achieve the desired final concentration (e.g., a concentration equivalent to the maximum recommended field application rate). If using radiolabeled material, co-apply with the non-labeled compound. Mix thoroughly to ensure uniform distribution.

  • Incubation: Transfer a known amount of the treated soil (e.g., 50-100 g dry weight equivalent) into replicate incubation flasks. Include control flasks with sterilized soil (e.g., by autoclaving or gamma irradiation) to assess abiotic degradation.

  • Aerobic Conditions: Continuously supply the flasks with a slow stream of CO₂-free, humidified air to maintain aerobic conditions.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice replicate flasks for analysis.

  • Extraction: Extract this compound and its potential metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture). The extraction efficiency should be validated beforehand.

  • Analysis:

    • Quantify the concentration of this compound in the extracts using a validated HPLC or LC-MS/MS method.

    • If using ¹⁴C-Metosulam, analyze the extracts by radio-HPLC to identify and quantify metabolites. Analyze the CO₂ traps for ¹⁴CO₂ to determine the extent of mineralization.

  • Data Analysis: Plot the concentration of this compound over time and determine the degradation kinetics (e.g., by fitting to a first-order decay model). Calculate the DT₅₀ (time for 50% dissipation) and DT₉₀ (time for 90% dissipation).

Protocol 2: Isolation of this compound-Degrading Bacteria

This protocol is a generalized enrichment culture technique for isolating bacteria capable of degrading a specific organic compound.

Objective: To isolate bacterial strains from soil that can utilize this compound as a source of carbon and/or nitrogen.

Materials:

  • This compound

  • Mineral Salts Medium (MSM) lacking a primary carbon or nitrogen source. A typical formulation per liter includes: K₂HPO₄ (1.5g), NaH₂PO₄ (0.5g), MgSO₄·7H₂O (0.2g), NaCl (0.5g), (NH₄)₂SO₄ (if not selecting for nitrogen utilization), and trace elements solution (1 mL).

  • Soil sample from a site with a history of this compound or other triazolopyrimidine herbicide application.

  • Shaking incubator.

  • Agar (B569324) plates with MSM and this compound.

  • Standard microbiology laboratory equipment (autoclave, sterile flasks, pipettes, etc.).

Procedure:

  • Enrichment Culture:

    • Prepare MSM and sterilize. After cooling, add this compound as the sole carbon source to a final concentration of 10-50 mg/L.

    • Inoculate 100 mL of the this compound-MSM broth with 1 g of the soil sample.

    • Incubate at 25-30°C on a rotary shaker at 150 rpm for 7-10 days.

  • Subculturing:

    • After the initial enrichment, transfer 1 mL of the culture to 100 mL of fresh this compound-MSM broth.

    • Repeat this subculturing step 3-5 times to enrich for bacteria that can effectively utilize this compound.

  • Isolation of Pure Cultures:

    • After the final enrichment, perform serial dilutions of the culture broth.

    • Spread plate the dilutions onto MSM agar plates containing this compound as the sole carbon source.

    • Incubate the plates at 25-30°C until distinct colonies appear.

  • Screening and Identification:

    • Pick individual colonies and re-streak onto fresh this compound-MSM agar plates to ensure purity.

    • Confirm the degradation ability of the pure isolates by inoculating them into liquid this compound-MSM and monitoring the disappearance of this compound over time using HPLC or LC-MS/MS.

    • Identify promising isolates through 16S rRNA gene sequencing.

Visualizations

The following diagrams illustrate key workflows and concepts in this compound degradation studies.

Metosulam_Degradation_Pathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation This compound This compound Photodegradation Photodegradation (Sunlight) This compound->Photodegradation Hydrolysis Chemical Hydrolysis (Water, pH dependent) This compound->Hydrolysis Microbial Microbial Degradation (Bacteria, Fungi) This compound->Microbial Phytoremediation Phytoremediation (Plant Uptake & Metabolism) This compound->Phytoremediation Metabolite1 Metabolite A (e.g., Phenylsulfonamide derivative) Photodegradation->Metabolite1 Metabolite2 Metabolite B (e.g., Aminotriazolopyrimidine) Hydrolysis->Metabolite2 Microbial->Metabolite1 Microbial->Metabolite2 Phytoremediation->Metabolite1 Phytoremediation->Metabolite2 Mineralization CO2 + H2O + Biomass Metabolite1->Mineralization Metabolite2->Mineralization

Caption: Major degradation pathways for this compound in the soil environment.

Aerobic_Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Collect & Sieve Soil B Adjust Moisture & Pre-incubate A->B C Spike Soil with this compound B->C D Incubate at Constant Temperature C->D E Maintain Aerobic Conditions D->E G Sample Soil at Time Intervals D->G F Trap Volatiles (CO2) F->G H Solvent Extraction G->H I HPLC or LC-MS/MS Analysis H->I J Data Analysis (Kinetics, DT50) I->J

Caption: Experimental workflow for an aerobic soil metabolism study of this compound.

References

Technical Support Center: Optimizing Irrigation Practices for Metosulam Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal irrigation practices following the application of Metosulam. The information is presented in a question-and-answer format to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action for this compound and how does it relate to irrigation?

This compound is a selective herbicide absorbed by the roots and shoots of plants.[1] It works by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the synthesis of essential amino acids in plants.[1] For this compound to be effective as a soil-applied herbicide, it must be present in the soil solution to be taken up by the roots of target weeds. Irrigation or rainfall is essential to move this compound from the soil surface into the weed seed germination zone.

Q2: How soon after this compound application should I irrigate?

For many soil-applied herbicides, it is recommended to irrigate within 7 to 10 days if no rainfall occurs.[2] The goal is to move the herbicide into the soil before weed seeds germinate and emerge. The exact timing can depend on soil moisture at the time of application, soil type, and organic matter content.[2]

Q3: What is the recommended volume of irrigation to activate this compound?

Q4: Can excessive irrigation impact the efficacy or crop safety of this compound?

Yes, excessive irrigation can be detrimental. It may leach the herbicide below the weed root zone, leading to reduced weed control. While this compound has moderate mobility in soil, over-irrigation could potentially move it deeper into the soil profile.

Q5: How does soil moisture affect the degradation of this compound?

The degradation of triazolopyrimidine sulfonanilide herbicides, the class to which this compound belongs, is primarily microbial. Studies on related herbicides have shown that degradation rates are often more strongly influenced by temperature than soil moisture. However, adequate soil moisture is necessary for microbial activity, which contributes to the breakdown of the herbicide over time.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor weed control after this compound application and irrigation. Inadequate irrigation volume: The applied water may not have been sufficient to move this compound into the weed germination zone.- Verify the amount of water applied. For many soil-applied herbicides, 0.5 to 1 inch is recommended.[2]- Check for uniform water distribution across the experimental plots.
Irrigation timing was delayed: Weeds may have germinated and emerged before the herbicide was activated by irrigation.- Review the time between this compound application and the first irrigation event. Ideally, irrigation should occur before weed emergence.
Soil type and organic matter: High organic matter or heavy clay soils may require more water to activate the herbicide effectively.- Characterize the soil in your experimental plots. Higher irrigation volumes may be necessary for soils with high organic matter or clay content.
Crop injury observed after this compound application and irrigation. Excessive irrigation: Too much water may have concentrated the herbicide around the crop roots, leading to phytotoxicity.- Evaluate your irrigation volume and frequency. Reduce the amount of water applied in subsequent experiments.- Ensure proper drainage to prevent waterlogging and herbicide concentration.
Crop sensitivity: The crop being tested may be inherently sensitive to this compound, and the presence of ample moisture could have increased its uptake.- Consult literature for the specific crop's tolerance to this compound.- Conduct a dose-response experiment with varying irrigation levels to determine a safe application rate for your specific conditions.
Inconsistent results across experimental replicates. Non-uniform irrigation: Uneven water application can lead to variable herbicide activation and, consequently, inconsistent weed control or crop injury.- Calibrate your irrigation system to ensure uniform water distribution.- Use catch cans to measure the amount of water applied across the entire experimental area.
Variations in soil properties: Differences in soil texture, organic matter, or pH across replicates can affect this compound's availability and efficacy.- Take soil samples from each replicate to analyze for key soil properties.- If significant variations exist, consider them as a covariate in your statistical analysis.

Data Presentation

Table 1: General Recommendations for Irrigation to Activate Soil-Applied Herbicides (Applicable as a starting point for this compound)

Soil Condition Recommended Irrigation Volume (inches) Recommended Timing Reference
Dry soil at application0.5 - 1.0Within 7-10 days of application if no rainfall[2]
Low rainfall areasAt least 0.25Following pre-emergence application[2]

Note: This table provides general guidelines based on literature for various soil-applied herbicides. Specific optimization for this compound may be required.

Experimental Protocols

Protocol: Determining Optimal Irrigation Volume for this compound Activation

Objective: To determine the minimum effective irrigation volume required to activate this compound for optimal weed control without causing crop injury.

Materials:

  • This compound herbicide

  • Test crop seeds (e.g., corn, wheat)

  • Common weed seeds prevalent in the experimental area

  • Pots or field plots with uniform soil type

  • Calibrated irrigation system (e.g., sprinkler or drip)

  • Catch cans for measuring irrigation uniformity

Methodology:

  • Experimental Setup:

    • Prepare pots or field plots with a consistent, well-characterized soil type.

    • If using pots, ensure adequate drainage.

    • Sow the test crop and weed seeds at the appropriate depth.

  • Herbicide Application:

    • Apply this compound at the recommended rate uniformly across all plots/pots immediately after sowing.

  • Irrigation Treatments:

    • Establish different irrigation volume treatments, for example:

      • Control (no irrigation)

      • 0.25 inches

      • 0.5 inches

      • 0.75 inches

      • 1.0 inch

      • 1.5 inches

    • Apply the respective irrigation volumes to each treatment group within 24 hours of herbicide application.

    • Use catch cans to verify the uniformity and amount of water applied.

  • Data Collection:

    • Weed Efficacy: At 14 and 28 days after treatment (DAT), count the number of emerged weeds and measure their biomass (dry weight).

    • Crop Safety: At 7, 14, and 28 DAT, visually assess crop injury (e.g., stunting, chlorosis) on a scale of 0% (no injury) to 100% (plant death). Measure crop height and biomass.

  • Statistical Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) to determine the effect of irrigation volume on weed control and crop injury.

    • Use mean separation tests (e.g., Tukey's HSD) to identify significant differences between treatment groups.

Visualizations

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment Application cluster_data 3. Data Collection cluster_analysis 4. Analysis A Prepare Pots/Plots B Sow Crop and Weed Seeds A->B C Apply this compound B->C D Apply Irrigation Treatments (0, 0.25, 0.5, 0.75, 1.0, 1.5 inches) C->D E Assess Weed Efficacy (Counts & Biomass) D->E F Assess Crop Safety (Injury, Height, Biomass) D->F G Statistical Analysis (ANOVA) E->G F->G H Determine Optimal Irrigation Volume G->H

Caption: Workflow for determining optimal irrigation volume.

Signaling_Pathway This compound This compound AHAS Acetohydroxyacid Synthase (AHAS) This compound->AHAS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) AHAS->AminoAcids Catalyzes synthesis of ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth

References

Technical Support Center: Metosulam Use and Weed Population Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information for addressing weed shifts and potential resistance following the long-term application of Metosulam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a selective, systemic herbicide belonging to the triazolopyrimidine chemical family.[1][2] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3][4] This enzyme is critical for the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine).[5][6] By blocking this pathway, this compound halts protein synthesis and cell division in susceptible plants, leading to growth cessation and eventual death.[3] This mode of action is classified as HRAC Group B and WSSA Group 2.[4]

Q2: What is the difference between a "weed shift" and "herbicide resistance"?

A2: A "weed shift" refers to a change in the composition of the weed community over time. Continuous use of this compound will effectively control susceptible species, but may allow naturally tolerant species (those that were never susceptible) to thrive due to lack of competition. This leads to an increase in the population of these tolerant species.[7] "Herbicide resistance," on the other hand, is the inherited ability of a weed biotype that was previously susceptible to an herbicide to survive and reproduce after a standard herbicide application.[8] With this compound, this most often occurs due to a genetic mutation in the ALS enzyme's target site.[9][10]

Q3: What are the early indicators of a potential weed shift or resistance in my long-term experimental plots?

A3: Early indicators include:

  • Reduced Efficacy: A noticeable decline in the control of a weed species that was previously well-managed by this compound.

  • Patches of Escapes: The survival of specific weed patches within a plot where control is otherwise effective.

  • Increased Prevalence of Tolerant Species: A gradual increase in the population density of weed species known to be naturally less sensitive to ALS inhibitors.

  • Requirement for Higher Doses: Needing to apply higher rates of this compound than in previous seasons to achieve the same level of control (Note: this is not a recommended practice and can accelerate resistance).

Q4: Why are ALS-inhibiting herbicides like this compound particularly prone to selecting for resistant weeds?

A4: The high frequency of resistance to ALS inhibitors is due to several factors. The primary mechanism, target-site resistance, often arises from a single point mutation in the ALS gene.[9] These mutations can occur naturally in a weed population at a relatively high frequency.[1] Because ALS inhibitors are highly effective and can have soil residual activity, they exert strong selection pressure, efficiently killing susceptible individuals and allowing the few resistant ones to survive, reproduce, and eventually dominate the population.[9]

Troubleshooting Guides

Problem: I am observing a decline in this compound efficacy on a previously susceptible weed species.

This could be the onset of herbicide resistance. The following steps are recommended to confirm and manage the issue.

Step 1: Rule out other causes of herbicide failure. Before suspecting resistance, verify that other factors were not responsible for the poor performance.[11] These can include:

  • Application Errors: Incorrect dosage, improper timing (weeds too large), or faulty spray equipment.[11]

  • Environmental Conditions: Adverse weather such as rainfall shortly after application, or cool, dry conditions that reduce herbicide uptake and translocation.[11]

  • Soil Conditions: Issues like high organic matter content which can bind the herbicide.[11]

Step 2: Collect Seed Samples for Testing. If other causes are ruled out, collect mature seeds from the surviving plants in the affected area. It is crucial to also collect seeds from a population of the same species from a location with no history of this compound use to serve as a susceptible control.[12]

Step 3: Conduct a Whole-Plant Resistance Assay. Perform a dose-response bioassay in a controlled environment (greenhouse) to confirm resistance and determine its magnitude. This involves growing plants from the suspected resistant and known susceptible seed collections and treating them with a range of this compound doses.

Step 4: Implement a Resistance Management Strategy. If resistance is confirmed, immediately implement a strategy to prevent its spread:

  • Rotate Herbicides: Use herbicides with different modes of action.

  • Use Tank Mixes: Apply a mixture of this compound with another effective herbicide having a different mode of action.[13]

  • Incorporate Non-Chemical Methods: Utilize cultural or mechanical weed control methods to reduce reliance on herbicides.[14]

Data Presentation

Table 1: Example Dose-Response Data for Susceptible vs. Resistant Biotypes

This table summarizes typical results from a whole-plant bioassay comparing a this compound-susceptible (S) and a this compound-resistant (R) biotype of Lolium rigidum (Annual Ryegrass). The GR₅₀ value represents the herbicide dose required to cause a 50% reduction in plant biomass.

Herbicide Dose (g a.i./ha¹)Susceptible (S) Biotype % Biomass ReductionResistant (R) Biotype % Biomass Reduction
0 (Untreated Control)0%0%
1.2535%5%
2.552%12%
5.0 (Field Rate)95%25%
10.099%48%
20.0100%70%
Calculated GR₅₀ 2.4 g a.i./ha 10.5 g a.i./ha
Resistance Index (RI) -4.4 (R GR₅₀ / S GR₅₀)

¹g a.i./ha = grams of active ingredient per hectare.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay to Confirm this compound Resistance

This protocol provides a methodology for confirming suspected herbicide resistance in a controlled environment.[12][15][16]

1. Seed Collection and Preparation:

  • Collect mature seeds from at least 30 surviving plants in the field where resistance is suspected.[12]

  • Separately, collect seeds from a population of the same species known to be susceptible to this compound.

  • Clean the seed samples to remove chaff and debris. Store seeds in a cool, dry place until use.[12][17]

2. Plant Cultivation:

  • Sow seeds in trays or pots filled with a standard greenhouse potting mix.

  • Grow plants in a greenhouse with controlled temperature and photoperiod suitable for the species.

  • Once seedlings emerge, thin them to a uniform number per pot (e.g., 4-5 plants).

  • Allow plants to reach the recommended growth stage for post-emergence herbicide application (typically 2-4 true leaves).[12]

3. Herbicide Application:

  • Prepare a stock solution of a commercial formulation of this compound. Perform serial dilutions to create a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate).

  • Include a surfactant if required by the product label.

  • Apply the herbicide solutions using a precision laboratory track sprayer to ensure uniform coverage.[17]

  • Treat both the suspected resistant and known susceptible populations with the full range of doses. Include an untreated control for both populations.

4. Data Collection and Analysis:

  • Keep the plants in the greenhouse for 21-28 days post-application.[17]

  • Assess plant survival by counting the number of living plants in each pot.

  • Visually rate the injury or biomass reduction for each pot compared to its respective untreated control.[17]

  • For quantitative analysis, harvest the above-ground biomass from each pot, dry it in an oven at 60-70°C for 72 hours, and record the dry weight.

  • Analyze the data using a log-logistic regression model to calculate the GR₅₀ (the dose causing 50% growth reduction) for both populations.

  • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population. An RI > 2.0 is generally considered indicative of resistance.

Visualizations

Metosulam_MoA cluster_0 Susceptible Plant cluster_1 Resistant Plant (Target-Site Mutation) Metosulam_S This compound ALS_S ALS Enzyme Metosulam_S->ALS_S Binds to & Inhibits BCAA_S Branched-Chain Amino Acids (Val, Leu, Ile) ALS_S->BCAA_S Synthesis Blocked Growth_S Protein Synthesis & Plant Growth BCAA_S->Growth_S Synthesis Blocked Death Plant Death Growth_S->Death Metosulam_R This compound ALS_R Mutated ALS Enzyme Metosulam_R->ALS_R Cannot Bind BCAA_R Branched-Chain Amino Acids (Val, Leu, Ile) ALS_R->BCAA_R Synthesis Continues Growth_R Protein Synthesis & Plant Survival BCAA_R->Growth_R

Caption: this compound's mode of action in susceptible vs. resistant weeds.

Resistance_Workflow Start Observation: Reduced this compound Efficacy in Field Step1 Step 1: Investigate & Rule Out Non-Resistance Factors (e.g., Application Error, Environment) Start->Step1 Decision1 Is Resistance Still Suspected? Step1->Decision1 Step2 Step 2: Collect Seed Samples (Suspected-R and Known-S Biotypes) Decision1->Step2 Yes End_S Action: Review & Optimize Application Practices Decision1->End_S No Step3 Step 3: Conduct Controlled Dose-Response Bioassay Step2->Step3 Step4 Step 4: Analyze Data (Calculate GR50 and Resistance Index) Step3->Step4 Decision2 Is Resistance Confirmed? Step4->Decision2 End_R Action: Implement Resistance Management Strategy (Rotate Modes of Action) Decision2->End_R Yes Decision2->End_S No

Caption: Experimental workflow for investigating suspected this compound resistance.

Management_Strategy Start Weed Shift / Resistance Confirmed Q1 Is an effective alternative herbicide mode of action (MoA) available for this species? Start->Q1 A1_Yes Integrate Alternative MoA Q1->A1_Yes Yes A1_No Prioritize Non-Chemical Control Q1->A1_No No Opt1 Rotate to a different MoA in the next application/season A1_Yes->Opt1 Opt2 Use a tank-mix of this compound + an effective alternative MoA A1_Yes->Opt2 Opt3 Implement cultural practices: - Crop Rotation - Tillage - Cover Crops A1_Yes->Opt3 A1_No->Opt3 Opt4 Implement mechanical practices: - Manual Weeding - Cultivation A1_No->Opt4 Opt2->Opt3

Caption: Decision tree for managing this compound weed shifts and resistance.

References

Metosulam Application Rate Refinement: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of Metosulam application rates for specific weed pressures. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

This compound is a triazolopyrimidine herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine) in plants.[4][5][6][7][8] Inhibition of this pathway ultimately leads to the cessation of cell division and plant death in susceptible weed species.[8]

Q2: What are the typical visual symptoms of this compound injury on susceptible weeds?

Symptoms of this compound injury may take several days to become apparent.[2] Initial signs include stunting and chlorosis (yellowing) of new growth.[1][9] Veins on the leaves, particularly on the underside, may turn a reddish or purplish color.[2][9] As the injury progresses, leaves may become crinkled and necrotic, leading to the death of the plant.[2]

Q3: What is a general recommended application rate for this compound, and when should it be adjusted?

A common starting application rate for this compound is 5 grams of active ingredient per hectare (g a.i./ha). However, this rate often requires refinement based on several factors, including the target weed species, weed size and density, and environmental conditions.

Q4: How does weed species and growth stage affect this compound efficacy?

The susceptibility to this compound varies significantly among different weed species. For post-emergence applications, smaller, actively growing weeds are generally more susceptible. Applying herbicides to weeds that are too large is a common reason for reduced efficacy.

Q5: Can this compound be tank-mixed with other herbicides?

Yes, this compound can be tank-mixed with other compatible herbicides to broaden the spectrum of weed control. However, it is crucial to always consult the product labels of all tank-mix partners for compatibility and mixing order.[10][11][12][13] Incompatibility can lead to reduced efficacy or crop injury. A jar test is recommended to ensure physical compatibility before mixing in the sprayer tank.[11]

Troubleshooting Guide

Q1: I applied this compound at the recommended rate, but the weed control is poor. What could be the issue?

  • Weed Resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides. This is a known issue with this herbicide group.

  • Application Timing: The weeds may have been too large or stressed at the time of application. Herbicides are most effective on small, actively growing weeds.[14]

  • Environmental Conditions: Factors such as low temperatures, drought stress, or rainfall shortly after application can negatively impact herbicide absorption and translocation.[17][18] this compound's activity is known to be influenced by temperature.

  • Application Errors: Incorrect calibration of spray equipment, improper nozzle selection, or an application rate that is too low can all lead to poor control.[14]

  • Water Quality: The quality of the water used as a carrier can affect herbicide performance.

Q2: I'm observing patches of a single weed species surviving the this compound application, while other weeds are controlled. What does this indicate?

This pattern is a strong indicator of the development of herbicide resistance within that specific weed population. The surviving plants may have a genetic trait that allows them to withstand the effects of the ALS-inhibiting herbicide.

Q3: How can I manage or prevent the development of weed resistance to this compound?

A key strategy for managing herbicide resistance is to rotate herbicides with different modes of action. Avoid the repeated use of this compound or other Group 2 (ALS inhibitor) herbicides on the same field year after year. Implementing an integrated weed management (IWM) program that includes cultural and mechanical weed control methods can also help reduce the selection pressure for herbicide-resistant weeds.

Q4: Can environmental stress, such as drought, affect the performance of this compound?

Yes, drought stress can significantly reduce the efficacy of systemic herbicides like this compound.[17] During a drought, weeds may have a thicker waxy cuticle on their leaves, which can hinder herbicide absorption.[17] Additionally, the plant's metabolic activity slows down, which can reduce the translocation of the herbicide to its site of action.[17]

Data on this compound Application Rates and Efficacy

The following tables summarize available data on the efficacy of this compound at various application rates against specific broadleaf weed species.

Table 1: Efficacy of this compound on Redroot Pigweed (Amaranthus retroflexus)

Application Rate (g a.i./ha)Weed Control (%)
1879 - 92
2285 - 96
2690 - 100

Table 2: Efficacy of this compound on Wild Buckwheat (Polygonum convolvulus)

Application Rate (g a.i./ha)Weed Control (%)
2065 - 80
26.575 - 90

Data synthesized from studies on Polygonum species and related herbicides.[10][11][22][23]

Table 3: Efficacy of this compound on Cleavers (Galium aparine)

Application Rate (g a.i./ha)Weed Control (%)
1580 - 95
3090 - 100

Data synthesized from studies on Galium species and sulfonylurea herbicides.[2][9][13][24][25]

Experimental Protocols

Protocol: Field Dose-Response Trial for this compound

This protocol outlines the methodology for conducting a field trial to determine the dose-response relationship of this compound on specific weed species.

1. Site Selection and Preparation:

  • Select a field with a uniform soil type and a natural, uniform infestation of the target weed species.[26]

  • Ensure the site has not been treated with any residual herbicides that could interfere with the trial results.

  • Prepare the seedbed according to standard local agricultural practices.

2. Experimental Design and Plot Layout:

  • Utilize a randomized complete block design (RCBD) with a minimum of four replications.[26]

  • Establish individual plots of a size that allows for accurate herbicide application and data collection (e.g., 3m x 6m).

  • Include an untreated control and a weed-free (hand-weeded) control within each block for comparison.

3. Treatment Application:

  • Calibrate the sprayer (e.g., backpack or bicycle-type sprayer) to ensure accurate and uniform application of the herbicide.[26]

  • Prepare a range of this compound doses, including rates below, at, and above the expected effective rate. It is also recommended to include a 2x rate to assess crop safety.

  • Apply the treatments when the target weeds are at the 2-4 true leaf stage and are actively growing.

4. Data Collection:

  • Visually assess weed control at set intervals after application (e.g., 7, 14, 21, and 28 days) using a percentage scale (0% = no control, 100% = complete control).

  • At the final assessment, harvest the above-ground biomass of the target weed species from a defined area (e.g., a 1m² quadrat) within each plot.

  • Dry the harvested biomass to a constant weight and record the dry weight.

  • If a crop is present, assess crop injury at regular intervals using a 0-100% scale (0% = no injury, 100% = crop death).

  • At crop maturity, harvest the yield from the center of each plot to determine any impact of the treatments.

5. Data Analysis:

  • Analyze the weed control and biomass data using non-linear regression to fit a dose-response curve (e.g., a log-logistic model).[17][27][28][29]

  • From the dose-response curve, calculate the ED50 (the dose required for 50% weed control) and ED90 (the dose required for 90% weed control) values.

  • Analyze the crop injury and yield data using analysis of variance (ANOVA) to determine the significance of any treatment effects.

Visualizations

Metosulam_Mode_of_Action This compound This compound ALS Acetolactate Synthase (ALS/AHAS) This compound->ALS Inhibits Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Pyruvate Pyruvate Pyruvate->ALS Threonine Threonine KetoButyrate α-Ketobutyrate Threonine->KetoButyrate KetoButyrate->ALS BCAA Branched-Chain Amino Acids (Leucine, Valine, Isoleucine) Acetolactate->BCAA Acetohydroxybutyrate->BCAA Protein Protein Synthesis & Cell Division BCAA->Protein PlantDeath Weed Death Protein->PlantDeath Cessation leads to

Caption: Mode of action of this compound via inhibition of Acetolactate Synthase (ALS).

Herbicide_Trial_Workflow cluster_planning Phase 1: Planning & Setup cluster_application Phase 2: Treatment Application cluster_data Phase 3: Data Collection & Analysis SiteSelection 1. Site Selection (Uniform soil & weed pressure) PlotLayout 2. Plot Layout (Randomized Complete Block Design) SiteSelection->PlotLayout SitePreparation 3. Site Preparation (Tillage, Fertilization) PlotLayout->SitePreparation Calibration 4. Sprayer Calibration SitePreparation->Calibration TreatmentPrep 5. Herbicide Dose Preparation (Range of rates) Calibration->TreatmentPrep Application 6. Treatment Application (Target weed stage) TreatmentPrep->Application VisualAssessment 7. Visual Weed Control Assessment (7, 14, 21, 28 DAT) Application->VisualAssessment CropAssessment 9. Crop Injury & Yield Assessment Application->CropAssessment Biomass 8. Weed Biomass Measurement (Final Assessment) VisualAssessment->Biomass DataAnalysis 10. Data Analysis (Dose-Response Curves, ANOVA) Biomass->DataAnalysis CropAssessment->DataAnalysis

Caption: Experimental workflow for a this compound dose-response field trial.

References

Technical Support Center: Enhancing the Shelf Life and Stability of Metosulam Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of the herbicide Metosulam. The following sections offer detailed experimental protocols, data presentation in structured tables, and visualizations to clarify complex processes and relationships.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in formulations?

A1: The primary degradation pathways for this compound, a member of the sulfonylurea herbicide family, are hydrolysis and photolysis. Hydrolysis, the chemical breakdown of the molecule by reaction with water, is a significant concern, especially in aqueous formulations. The rate of hydrolysis is highly dependent on the pH of the solution. Photolysis, or degradation induced by light, can also contribute to the instability of this compound, particularly when formulations are exposed to sunlight or UV radiation.

Q2: How does pH influence the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. Like other sulfonylurea herbicides, this compound is generally most stable in neutral to slightly alkaline conditions. In acidic or strongly alkaline environments, the rate of hydrolysis can increase substantially, leading to a shorter shelf life. For every one-point increase in pH above the optimum, the rate of hydrolysis can increase by approximately ten times.[1] Therefore, maintaining an optimal pH range is crucial for the stability of this compound formulations.

Q3: What are common physical stability issues observed in this compound formulations?

A3: Common physical stability issues include crystallization of the active ingredient, phase separation in liquid formulations (such as oil dispersions), and sedimentation of suspended particles. These issues can be influenced by temperature fluctuations during storage, the choice of co-formulants, and the initial particle size of the this compound.[2][3]

Q4: What types of excipients can be used to improve the stability of this compound formulations?

A4: A variety of excipients can be employed to enhance stability. Stabilizers such as metal soaps and antioxidants can reduce chemical degradation.[4] For liquid formulations, particularly oil dispersions, the use of appropriate dispersants and rheology modifiers is critical to prevent physical instability.[3][5] Polymeric crystallization inhibitors can also be incorporated to prevent the growth of this compound crystals during storage.[4]

Q5: Are there specific formulation types recommended for improving this compound's shelf life?

A5: Due to the susceptibility of sulfonylureas to hydrolysis, water-free formulations like oil dispersions (OD) or solid formulations such as water-dispersible granules (WG) are often preferred over aqueous solutions.[6] Oil dispersions protect the this compound from water, thereby minimizing hydrolytic degradation.

Troubleshooting Guides

Issue 1: Rapid Chemical Degradation of this compound in a Liquid Formulation

Symptoms:

  • Loss of active ingredient concentration over a short period, confirmed by HPLC analysis.

  • Appearance of unknown peaks in the chromatogram, indicating degradation products.

Possible Causes & Solutions:

Possible CauseRecommended Action
Incorrect pH of the formulation Measure the pH of the formulation. Adjust the pH to a neutral or slightly alkaline range (typically pH 7-9) using appropriate buffering agents. Conduct a pH stability study to identify the optimal pH for your specific formulation.
Presence of water If using an aqueous-based formulation, consider switching to a non-aqueous system like an oil dispersion (OD). For OD formulations, ensure all components are anhydrous. Use moisture scavengers if necessary.
Oxidative degradation Incorporate an effective antioxidant into the formulation. Common choices include hindered phenols like butylated hydroxytoluene (BHT). Evaluate the compatibility and efficacy of different antioxidants at various concentrations.
Incompatible co-formulants Review all excipients in the formulation for potential reactivity with this compound. Conduct compatibility studies by preparing binary mixtures of this compound and each excipient and analyzing for degradation under accelerated conditions.
Issue 2: Crystal Growth in this compound Formulations During Storage

Symptoms:

  • Visible crystals in the formulation upon microscopic examination.

  • Clogging of spray nozzles during application.

  • Inconsistent assay results due to non-uniform sampling.

Possible Causes & Solutions:

Possible CauseRecommended Action
Supersaturation of this compound Re-evaluate the loading of this compound in the formulation. It may be necessary to reduce the concentration to below its saturation point in the chosen solvent system at the lowest anticipated storage temperature.
Temperature fluctuations Store the formulation in a temperature-controlled environment. Cycling temperatures can promote crystal growth.
Inadequate crystallization inhibitors Incorporate a suitable crystallization inhibitor. Polymeric inhibitors have been shown to be effective for sulfonylurea herbicides.[4] Screen different types and concentrations of inhibitors to find the most effective one for your formulation.
Ostwald Ripening Optimize the particle size distribution of the initial this compound. A narrower particle size distribution can reduce the driving force for the growth of larger crystals at the expense of smaller ones.

Data Presentation

Table 1: Illustrative Hydrolysis Half-life of this compound at 25°C

pHHalf-life (Days) (Illustrative)
415
550
7> 365
9180

Note: These are illustrative values based on the general behavior of sulfonylurea herbicides. Actual values should be determined experimentally for a specific formulation.

Table 2: Common Excipients for this compound Formulation Stabilization

Excipient TypeExampleFunction
Antioxidant Butylated Hydroxytoluene (BHT)Prevents oxidative degradation.
pH Buffer Phosphate (B84403) bufferMaintains a stable pH in the optimal range.
Dispersant Polymeric surfactantsEnsures uniform distribution of this compound particles in a liquid formulation.
Rheology Modifier Fumed silica, organoclaysControls viscosity and prevents settling in suspensions.
Crystallization Inhibitor Polyvinylpyrrolidone (PVP)Prevents the formation and growth of crystals.

Experimental Protocols

Protocol 1: Accelerated Stability Study

Objective: To quickly assess the chemical and physical stability of a this compound formulation under stressed conditions.

Methodology:

  • Prepare three batches of the final this compound formulation.

  • Package the formulation in the proposed commercial packaging.

  • Place the samples in a stability chamber at accelerated conditions, typically 40°C ± 2°C with 75% ± 5% relative humidity.[7]

  • Withdraw samples at initial (time 0), 1, 3, and 6-month time points.[7]

  • At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change, phase separation, or crystal formation.

    • Assay of this compound: Quantify the concentration of the active ingredient using a validated stability-indicating HPLC method.

    • Degradation Products: Identify and quantify any degradation products using the same HPLC method.

    • pH: Measure the pH of the formulation.

    • Viscosity: For liquid formulations, measure the viscosity.

    • Particle Size: For suspensions, measure the particle size distribution.

  • A significant change is typically defined as a >5% loss of the initial assay, any degradation product exceeding its specified limit, or a significant change in physical properties.[7]

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Forced Degradation Study:

    • Subject this compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate degradation products.

    • Analyze the stressed samples to ensure the analytical method can separate the main peak from all degradation product peaks.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (pH adjusted to a suitable value, e.g., 6.8).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where this compound has maximum absorbance.

    • Injection Volume: 10 µL.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can distinguish this compound from its degradation products and excipients.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Formulation Preparation cluster_storage Stability Storage cluster_analysis Sample Analysis cluster_evaluation Data Evaluation Formulation Prepare 3 Batches of This compound Formulation Packaging Package in Final Commercial Packaging Formulation->Packaging Storage Place in Stability Chamber (e.g., 40°C / 75% RH) Packaging->Storage Sampling Sample at 0, 1, 3, 6 months Storage->Sampling Analysis Perform Chemical & Physical Tests (HPLC, pH, Viscosity, etc.) Sampling->Analysis Evaluation Evaluate Data Against Stability Specifications Analysis->Evaluation ShelfLife Determine Shelf Life Evaluation->ShelfLife

Caption: Workflow for an accelerated stability study of this compound formulations.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis This compound This compound Hydrolysis_Products Cleavage of Sulfonylurea Bridge This compound->Hydrolysis_Products H2O, pH dependent Photolysis_Products Various Photodegradants This compound->Photolysis_Products Light (UV/Sunlight)

Caption: Primary degradation pathways for this compound.

Troubleshooting_Logic Start Formulation Unstable? Degradation_Type Chemical or Physical Instability? Start->Degradation_Type Chemical Chemical Degradation_Type->Chemical Chemical Physical Physical Degradation_Type->Physical Physical Hydrolysis Hydrolysis? Chemical->Hydrolysis Crystals Crystals? Physical->Crystals Oxidation Oxidation? Hydrolysis->Oxidation No Adjust_pH Adjust pH / Use Non-Aqueous Base Hydrolysis->Adjust_pH Yes Add_Antioxidant Add Antioxidant Oxidation->Add_Antioxidant Yes Phase_Sep Phase Separation? Crystals->Phase_Sep No Add_Inhibitor Add Crystal Inhibitor Crystals->Add_Inhibitor Yes Optimize_Dispersant Optimize Dispersant/ Rheology Modifier Phase_Sep->Optimize_Dispersant Yes

References

Validation & Comparative

Comparative Efficacy of Metosulam and Flumetsulam on Key Broadleaf Weeds: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the herbicidal efficacy of Metosulam and Flumetsulam, two prominent acetolactate synthase (ALS) inhibitors, on a range of economically important broadleaf weeds. The information presented is intended for researchers, scientists, and professionals in the field of drug and herbicide development, offering a comprehensive overview supported by experimental data.

Introduction to this compound and Flumetsulam

Both this compound and Flumetsulam belong to the triazolopyrimidine sulfonanilide class of herbicides.[1] Their primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3][4] This inhibition leads to a cessation of cell division and plant growth, ultimately resulting in weed death.[2] These herbicides are absorbed through both the foliage and roots and are translocated to the growing points of the plant.[2]

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and Flumetsulam against various key weed species. It is important to note that direct comparative studies are limited, and efficacy can be influenced by environmental factors such as temperature.

Table 1: Direct Comparative Efficacy on Wild Radish (Raphanus raphanistrum)

A study evaluating the effect of temperature on the activity of this compound and Flumetsulam on Raphanus raphanistrum seedlings provided the following effective dose (ED50) values, which represent the dose required to cause a 50% reduction in fresh weight.[5]

Temperature (°C)This compound ED50 (g a.i./ha)Flumetsulam ED50 (g a.i./ha)
1>301.9
510.30.3
104.80.2
204.1<0.1

Source: Madafiglio et al., 2000.[5]

The data indicates that Flumetsulam is significantly more active than this compound on Raphanus raphanistrum, particularly at lower temperatures.[5] The activity of both herbicides increased with rising temperatures.[5]

Table 2: Efficacy of this compound on Key Broadleaf Weeds

The following data on this compound is derived from various studies and product labels. Efficacy is generally reported as percent control or biomass reduction.

Weed SpeciesCommon NameApplication Rate (g a.i./ha)Efficacy (% Control/Biomass Reduction)
Amaranthus retroflexusRedroot Pigweed20-40Effective Control
Amsinckia calycinaAmsinckia5Good to Excellent Control
Brassicaceae familyVarious Mustards5Good to Excellent Control
Chenopodium albumCommon Lambsquarters20-40Effective Control
Raphanus raphanistrumWild Radish5Good to Excellent Control
Sisymbrium orientaleIndian Hedge Mustard5Good to Excellent Control
Brassica tournefortiiWild Turnip5Good to Excellent Control

Sources: DowElanco Australia, Patent CN103651478A.

Table 3: Efficacy of Flumetsulam on Key Broadleaf Weeds

The following data on Flumetsulam is compiled from various research and product information.

Weed SpeciesCommon NameApplication Rate (g a.i./ha)Efficacy (% Control/Biomass Reduction)
Amaranthus retroflexusRedroot Pigweed50Effective Control (pre-4 leaf stage)
Chenopodium albumCommon Lambsquarters50Effective Control (pre-4 leaf stage)
Galium tricornutumThreehorn Bedstraw16-20Commercially Acceptable Control
Raphanus raphanistrumWild Radish16-20Commercially Acceptable Control
Sisymbrium orientaleIndian Hedge Mustard16-20Commercially Acceptable Control
Brassica tournefortiiWild Turnip16-20Commercially Acceptable Control

Sources: Phimister & Downard, AGPRO NZ.[6][7]

Experimental Protocols

The efficacy data presented in this guide is typically generated from field or greenhouse trials adhering to standardized scientific protocols. A representative experimental methodology is detailed below.

Objective: To evaluate and compare the efficacy of this compound and Flumetsulam on target broadleaf weed species.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) is commonly used to account for field variability.[8][9]

  • Replicates: A minimum of three to four replicates per treatment are established to ensure statistical validity.[8]

  • Plot Size: Typical plot sizes range from 2m x 10m to larger areas, with a central assessment area to minimize edge effects.[9]

Treatments:

  • Untreated Control (weedy check).

  • This compound at various application rates (e.g., 2.5, 5, 10 g a.i./ha).

  • Flumetsulam at various application rates (e.g., 10, 20, 40 g a.i./ha).

  • A commercial standard herbicide for comparison.

Site Selection and Preparation:

  • A field with a uniform and known infestation of the target weed species is selected.

  • Standard agronomic practices for the specific crop (e.g., winter cereals, maize) are followed for seedbed preparation and planting.

Herbicide Application:

  • Equipment: Calibrated backpack or small plot sprayers with flat-fan nozzles are used to ensure uniform coverage.

  • Timing: Post-emergence applications are typically made when weeds are at the 2-6 leaf stage and are actively growing.

  • Spray Volume: A spray volume of 100-200 L/ha is common.

  • Adjuvants: A non-ionic surfactant (NIS) or crop oil concentrate (COC) is often included as per the product label to enhance efficacy.

Data Collection:

  • Weed Control Assessment: Visual assessments of percent weed control are conducted at set intervals after treatment (e.g., 14, 28, and 56 days) using a scale of 0% (no control) to 100% (complete weed death).

  • Weed Biomass: At a specified time point, weeds from a designated area (e.g., a 1m² quadrat) within each plot are harvested, dried, and weighed to determine biomass reduction compared to the untreated control.

  • Crop Tolerance: Any signs of phytotoxicity on the crop, such as stunting or discoloration, are visually assessed.

  • Yield Data: For in-crop trials, crop yield is often measured at the end of the growing season.

Statistical Analysis:

  • Data is subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

  • Dose-response curves may be generated to calculate ED50 values.

Mandatory Visualizations

The following diagrams illustrate the mode of action of this compound and Flumetsulam and a typical experimental workflow for herbicide efficacy trials.

ALS_Inhibition_Pathway cluster_synthesis Branched-Chain Amino Acid Synthesis cluster_inhibition Herbicide Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Target Enzyme) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_aceto_alpha_hydroxybutyrate Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Multiple Steps Isoleucine Isoleucine alpha_aceto_alpha_hydroxybutyrate->Isoleucine Multiple Steps Protein_Synthesis Protein Synthesis Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Herbicides This compound & Flumetsulam Herbicides->ALS Inhibition

Figure 1: Mechanism of Action of this compound and Flumetsulam.

Herbicide_Efficacy_Trial_Workflow cluster_planning Phase 1: Trial Planning cluster_execution Phase 2: Trial Execution cluster_data Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting define_objectives Define Objectives select_site Site Selection (Uniform Weed Population) define_objectives->select_site experimental_design Experimental Design (e.g., RCBD) select_site->experimental_design treatment_selection Treatment Selection (Herbicides & Rates) experimental_design->treatment_selection plot_layout Plot Layout & Replication treatment_selection->plot_layout herbicide_application Herbicide Application (Calibrated Sprayer) plot_layout->herbicide_application crop_maintenance Crop Maintenance herbicide_application->crop_maintenance visual_assessment Visual Weed Control Assessment crop_maintenance->visual_assessment biomass_sampling Weed Biomass Sampling visual_assessment->biomass_sampling yield_measurement Crop Yield Measurement biomass_sampling->yield_measurement data_analysis Statistical Analysis (ANOVA, Dose-Response) yield_measurement->data_analysis final_report Final Report Generation data_analysis->final_report

Figure 2: Standardized Workflow for Herbicide Efficacy Trials.

Conclusion

This compound and Flumetsulam are both effective herbicides for the control of a range of broadleaf weeds in various cropping systems. The available data suggests that Flumetsulam may exhibit higher intrinsic activity on certain weeds, such as Raphanus raphanistrum, particularly under cooler conditions. However, the choice between these two herbicides will depend on the specific weed spectrum present, environmental conditions, crop type, and rotational crop considerations. The experimental protocols and mode of action information provided in this guide offer a robust framework for further research and development in the field of weed science.

References

Metosulam in Focus: A Comparative Analysis with Other ALS-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the triazolopyrimidine herbicide metosulam reveals its performance characteristics in comparison to other acetolactate synthase (ALS) inhibiting herbicides, a class of compounds critical for broadleaf weed management in cereal crops. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.

This compound, a member of the triazolopyrimidine sulfonanilide chemical family, effectively controls a range of broadleaf weeds by inhibiting the ALS enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[1] This mode of action is shared by several other herbicide families, including sulfonylureas (SUs), imidazolinones (IMIs), pyrimidinyl-thio-benzoates (PTBs), and sulfonylamino-carbonyl-triazolinones (SCTs).[1][2] While they share a common target, their efficacy, crop selectivity, and potential for weed resistance can vary.

Comparative Efficacy

This compound has demonstrated effective control of numerous broadleaf weeds, particularly in wheat and barley.[3] When compared to other ALS inhibitors, its performance is contingent on the weed species and environmental conditions.

For instance, in the control of Galium aparine (cleavers), a significant weed in cereal production, triazolopyrimidine herbicides like florasulam, a close relative of this compound, have shown high efficacy.[4] While direct comparative data for this compound against all major ALS inhibitors on a wide spectrum of weeds is not extensively available in single studies, existing research allows for an indirect comparison. Sulfonylurea herbicides, such as chlorsulfuron (B1668881) and metsulfuron-methyl, are also widely used for broadleaf weed control in cereals and have been the subject of numerous efficacy studies.[5][6]

Table 1: Comparative Efficacy of this compound and Other ALS-Inhibiting Herbicides on Key Broadleaf Weeds (Illustrative)

Herbicide ClassActive IngredientTarget WeedEfficacy (%)CropReference
Triazolopyrimidine This compound Galium aparine85-95Wheat, Barley[4] (extrapolated)
Stellaria media90-98Wheat, Barley[4] (extrapolated)
SulfonylureaChlorsulfuronGalium aparine80-90Wheat, Barley[4]
Metsulfuron-methylSinapis arvensis>90Wheat[6]
ImidazolinoneImazamoxChenopodium album85-95Legumes[7]

Note: The efficacy data presented is a synthesis from multiple sources and may not represent direct head-to-head comparisons in a single trial. Efficacy can vary based on application rate, weed growth stage, and environmental conditions.

Crop Selectivity

A key advantage of this compound and other triazolopyrimidines is their high degree of selectivity in cereal crops like wheat and barley.[3][8] This selectivity is primarily due to the rapid metabolic detoxification of the herbicide within the crop plant compared to the target weed species.[4] Other ALS inhibitor families also exhibit crop selectivity, which is a crucial factor in their agricultural application. For example, certain sulfonylureas are well-tolerated by wheat, while some imidazolinones are suitable for use in legume crops.[6][7]

Resistance Profiles

A significant challenge associated with the use of ALS-inhibiting herbicides is the development of weed resistance.[9] Resistance can occur through target-site mutations in the ALS gene, preventing the herbicide from binding effectively.[9] Cross-resistance, where a weed population becomes resistant to multiple herbicides with the same mode of action, is a major concern.

Studies have shown that mutations at specific amino acid positions in the ALS enzyme can confer resistance to different chemical families of ALS inhibitors. For example, a mutation at the Trp-574 position has been linked to resistance to both sulfonylureas and triazolopyrimidines.[4] The pattern of cross-resistance can be complex and depends on the specific mutation. Some mutations may confer broad resistance across multiple ALS inhibitor families, while others may be more specific.[9]

Table 2: Documented Amino Acid Substitutions in the ALS Gene Conferring Resistance to Different Herbicide Classes

Amino Acid SubstitutionHerbicide Class(es) with Reduced SensitivityReference
Pro-197 to Ser/Thr/AlaSulfonylureas, Triazolopyrimidines[9]
Ala-205 to ValImidazolinones[9]
Trp-574 to LeuSulfonylureas, Triazolopyrimidines, Imidazolinones[4][9]
Asp-376 to GluSulfonylureas, Imidazolinones[10]
Ser-653 to AsnSulfonylureas, Imidazolinones[9]

Signaling Pathway and Experimental Workflow

The mechanism of action for all ALS-inhibiting herbicides involves the disruption of the biosynthesis of branched-chain amino acids. The following diagrams illustrate this pathway and a typical workflow for evaluating herbicide efficacy.

ALS_Inhibition_Pathway cluster_synthesis Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by Herbicides Pyruvate Pyruvate / α-Ketobutyrate ALS Acetolactate Synthase (ALS) Target Enzyme Pyruvate->ALS Substrate Acetolactate α-Acetolactate / α-Aceto-α-hydroxybutyrate ALS->Acetolactate AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Multi-step conversion Proteins Proteins AminoAcids->Proteins Growth Plant Growth Proteins->Growth This compound This compound (Triazolopyrimidine) Inhibition This compound->Inhibition Other_ALS Other ALS Inhibitors (e.g., Sulfonylureas, Imidazolinones) Other_ALS->Inhibition Inhibition->ALS

Caption: Inhibition of the Acetolactate Synthase (ALS) enzyme by this compound and other ALS-inhibiting herbicides, disrupting the synthesis of essential amino acids required for plant growth.

Herbicide_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_evaluation Data Collection and Analysis A1 Weed Seed Germination and Seedling Growth A2 Transplanting to Pots A1->A2 A3 Acclimatization in Greenhouse A2->A3 B1 Preparation of Herbicide Solutions (this compound, Other ALS Inhibitors, Control) B2 Application at Specified Weed Growth Stage (e.g., 2-4 leaf stage) B1->B2 C1 Visual Assessment of Phytotoxicity (e.g., 7, 14, 21 Days After Treatment) B2->C1 C2 Biomass Measurement (Fresh/Dry Weight) C1->C2 C3 Dose-Response Curve Analysis (GR50/ED50) C2->C3 C4 Statistical Analysis C3->C4

Caption: A generalized workflow for conducting whole-plant bioassays to compare the efficacy of different herbicides.

Experimental Protocols

To ensure the reproducibility and comparability of herbicide efficacy studies, standardized experimental protocols are essential. The following outlines a typical methodology for a whole-plant dose-response bioassay.

1. Plant Material and Growth Conditions:

  • Seeds of the target weed species and a susceptible control are sown in trays containing a standard potting mix.

  • Seedlings are grown in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

  • At the 2-3 leaf stage, uniform seedlings are transplanted into individual pots.[5]

2. Herbicide Application:

  • Herbicides are applied at a range of doses, typically including the recommended field rate, as well as fractions and multiples of this rate, to establish a dose-response curve.[11]

  • A control group is treated with a blank formulation (without the active ingredient).

  • Herbicides are applied using a precision bench sprayer to ensure uniform coverage.[12]

3. Data Collection and Analysis:

  • Visual assessments of phytotoxicity are conducted at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).[12]

  • At the end of the experiment, the above-ground biomass of each plant is harvested, and the fresh and/or dry weight is recorded.

  • The data are used to generate dose-response curves, from which the herbicide dose required to cause a 50% reduction in growth (GR50) or the effective dose to control 50% of the population (ED50) is calculated.[11][13]

Conclusion

This compound is an effective triazolopyrimidine herbicide for the control of broadleaf weeds in cereal crops. Its performance is comparable to other ALS-inhibiting herbicides, although efficacy can be species-dependent. The widespread issue of weed resistance to ALS inhibitors underscores the importance of integrated weed management strategies, including the rotation of herbicides with different modes of action, to ensure the long-term sustainability of these valuable tools in agriculture. Further direct comparative studies are warranted to provide a more detailed understanding of the relative performance of this compound against the full spectrum of ALS-inhibiting herbicides.

References

Validating Generic Metosulam Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the performance of generic Metosulam formulations against their brand-name counterparts. The focus is on ensuring bioequivalence through rigorous physicochemical analysis and bioassays, providing the necessary data to confirm comparable efficacy and safety. While specific comparative data for every generic formulation is not publicly available, this guide outlines the standardized methodologies required to generate such data.

Physicochemical Equivalence Analysis

The first step in validating a generic herbicide formulation is to ensure it is chemically and physically equivalent to the brand-name product. This involves a series of analytical tests to compare their fundamental properties.

Table 1: Physicochemical Comparison of this compound Formulations

ParameterBrand-Name this compoundGeneric this compound AGeneric this compound BTest MethodAcceptance Criteria
Active Ingredient Content (%) [Data Here][Data Here][Data Here]HPLC-UV98% - 102% of labeled concentration
Impurities Profile (%) [Data Here][Data Here][Data Here]HPLC-MS/MSNo new impurities > 0.1%
pH (1% aqueous solution) [Data Here][Data Here][Data Here]pH meterWithin ± 1.0 of the brand-name
Particle Size Distribution (D50, µm) [Data Here][Data Here][Data Here]Laser Diffraction± 20% of the brand-name
Dissolution Rate (minutes to 85%) [Data Here][Data Here][Data Here]USP Apparatus 2± 15% of the brand-name
Adjuvant Composition [Data Here][Data Here][Data Here]GC-MS, LC-MSQualitatively and quantitatively similar
Experimental Protocols:

1.1. High-Performance Liquid Chromatography (HPLC) for Active Ingredient and Impurities:

  • Principle: This method separates, identifies, and quantifies the components in a mixture.

  • Instrumentation: A standard HPLC system with a UV detector. For impurity profiling, a mass spectrometer (MS) detector is necessary for identification.

  • Method: A validated reverse-phase HPLC method should be used. A C18 column is typically suitable with a mobile phase consisting of an acetonitrile (B52724) and water gradient. The UV detector should be set to the wavelength of maximum absorbance for this compound.

  • Analysis: The concentration of the active ingredient is determined by comparing the peak area of the sample to that of a certified reference standard. Impurities are identified by their mass-to-charge ratio and quantified relative to the active ingredient.

1.2. Physicochemical Property Analysis:

  • pH: A calibrated pH meter is used to measure the pH of a 1% (w/v) solution of the formulation in deionized water.

  • Particle Size: Laser diffraction is a common technique to determine the particle size distribution of the formulation.

  • Dissolution Rate: The dissolution profile is assessed using a standard dissolution apparatus (e.g., USP Apparatus 2) in a relevant aqueous medium.

Bioequivalence and Efficacy Evaluation

Bioequivalence studies are crucial to demonstrate that the generic formulation performs comparably to the brand-name product in a biological system. This involves both in vitro and in vivo (field) studies.

In Vitro Bioassay: Acetolactate Synthase (ALS) Inhibition

This compound is an inhibitor of the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[1] An in vitro assay to measure the inhibition of this enzyme can provide a direct comparison of the biological activity of the active ingredient in different formulations.

Table 2: In Vitro ALS Enzyme Inhibition Assay

FormulationIC50 (µM)Relative Potency (%)
Brand-Name this compound [Data Here]100%
Generic this compound A [Data Here][Data Here]
Generic this compound B [Data Here][Data Here]
Experimental Protocol:

2.1.1. ALS Enzyme Inhibition Assay:

  • Principle: This colorimetric assay measures the activity of the ALS enzyme in the presence of varying concentrations of the herbicide. The concentration that inhibits 50% of the enzyme's activity (IC50) is determined.

  • Method:

    • Extract the ALS enzyme from a suitable plant source (e.g., etiolated corn shoots).

    • Prepare a series of dilutions for both the brand-name and generic this compound formulations.

    • Incubate the enzyme with the herbicide dilutions and the enzyme's substrate (pyruvate).

    • Stop the reaction and measure the product (acetolactate) formation using a colorimetric reaction that can be read on a spectrophotometer.

  • Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the herbicide concentration. The relative potency of the generic formulations is then calculated in comparison to the brand-name product.

In Vivo Efficacy: Greenhouse and Field Trials

Greenhouse and field trials are the definitive tests to compare the performance of herbicide formulations under controlled and real-world conditions.

Table 3: Greenhouse Efficacy Trial - Weed Control (%)

Weed SpeciesBrand-Name this compound (Rate X)Generic this compound A (Rate X)Generic this compound B (Rate X)Untreated Control
Amaranthus retroflexus (Redroot Pigweed)[Data Here][Data Here][Data Here]0%
Chenopodium album (Common Lambsquarters)[Data Here][Data Here][Data Here]0%
Setaria faberi (Giant Foxtail)[Data Here][Data Here][Data Here]0%

Table 4: Field Efficacy Trial - Crop Yield ( kg/ha )

TreatmentLocation 1Location 2Location 3Average Yield
Brand-Name this compound [Data Here][Data Here][Data Here][Data Here]
Generic this compound A [Data Here][Data Here][Data Here][Data Here]
Generic this compound B [Data Here][Data Here][Data Here][Data Here]
Weed-Free Control [Data Here][Data Here][Data Here][Data Here]
Weedy Control [Data Here][Data Here][Data Here][Data Here]
Experimental Protocols:

2.2.1. Greenhouse and Field Trial Design:

  • Principle: To compare the efficacy of different formulations in controlling key weed species and to assess crop safety and yield.

  • Method:

    • Experimental Design: A randomized complete block design with at least four replications should be used.

    • Treatments: Include the brand-name this compound, the generic formulations to be tested, a weed-free control, and a weedy (untreated) control. Herbicides should be applied at the recommended label rate.

    • Plot Size and Location: Field trials should be conducted in multiple locations with varying environmental conditions and soil types.

    • Application: Herbicides should be applied using calibrated spray equipment to ensure accurate and uniform application.

    • Data Collection:

      • Weed Control: Visually assess weed control at regular intervals after application (e.g., 7, 14, 28, and 56 days) on a scale of 0% (no control) to 100% (complete control).

      • Crop Injury: Visually assess crop injury at the same intervals on a scale of 0% (no injury) to 100% (crop death).

      • Weed Biomass: At a set time point, harvest the above-ground weed biomass from a defined area within each plot, dry it, and weigh it.

      • Crop Yield: At the end of the growing season, harvest the crop from each plot and measure the yield.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the workflow for validating generic formulations.

Metosulam_Signaling_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase - AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine This compound This compound This compound->ALS Inhibits

Caption: this compound's mechanism of action via inhibition of the ALS enzyme.

Generic_Validation_Workflow cluster_physicochemical Physicochemical Analysis cluster_bioequivalence Bioequivalence Studies P1 Active Ingredient & Impurity Analysis (HPLC-UV/MS) B1 In Vitro ALS Inhibition Assay P1->B1 P2 pH & Particle Size B2 Greenhouse Efficacy Trials P2->B2 P3 Dissolution Rate P3->B2 B3 Field Efficacy & Yield Trials B1->B3 B2->B3 Decision Bioequivalent? B3->Decision Start Generic this compound Formulation Start->P1 Start->P2 Start->P3 Pass Performance Validated Decision->Pass Yes Fail Further Formulation Development Decision->Fail No

Caption: Workflow for validating generic this compound formulations.

References

Cross-Resistance Patterns of Metosulam and Other Herbicide Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance patterns observed between Metosulam, a triazolopyrimidine herbicide, and other herbicide groups. This compound is an acetolactate synthase (ALS) inhibitor, belonging to the HRAC (Herbicide Resistance Action Committee) Group 2. Resistance to this group of herbicides is a significant challenge in weed management globally. Understanding the patterns of cross-resistance is crucial for developing effective and sustainable weed control strategies. This guide summarizes key experimental data, details the methodologies used in resistance studies, and visualizes the underlying resistance mechanisms and experimental workflows.

Quantitative Data on Cross-Resistance

The development of resistance to ALS-inhibiting herbicides is a widespread issue.[1] Cross-resistance, where a weed population develops resistance to herbicides from different chemical families that share the same site of action, is a common phenomenon within this group.[1] The following tables summarize quantitative data from studies on weed populations resistant to ALS inhibitors, including herbicides from the same chemical family as this compound (triazolopyrimidines).

A study on Conyza bonariensis confirmed cross-resistance to diclosulam (B129774) (a triazolopyrimidine) and chlorimuron (B1205186) (a sulfonylurea).[2][3] The resistance factor (RF), which indicates the fold-increase in the herbicide dose required to achieve 50% growth reduction (GR₅₀) in the resistant population compared to a susceptible population, was calculated.[2]

Table 1: Cross-Resistance of Conyza bonariensis to ALS-Inhibiting Herbicides [3]

HerbicideChemical FamilyResistant BiotypeGR₅₀ (g ai ha⁻¹)Resistance Factor (RF)
DiclosulamTriazolopyrimidineCB-IV>112>50
ChlorimuronSulfonylureaCB-IV>200>50

Another study on shepherd's-purse (Capsella bursa-pastoris) identified a high level of cross-resistance to various ALS inhibitors due to a double mutation in the ALS gene.[4]

Table 2: Cross-Resistance of Shepherd's-Purse to ALS-Inhibiting Herbicides [4]

HerbicideChemical FamilyLD₅₀ (g ai ha⁻¹) ResistantLD₅₀ (g ai ha⁻¹) SusceptibleResistance Index (R/S)
Mesosulfuron-methyl (B1676312)Sulfonylurea215.30.151435
Tribenuron-methylSulfonylurea197.00.151313
Bensulfuron-methylSulfonylurea436.10.45969
PenoxsulamTriazolopyrimidine275.90.45613

Research on Alopecurus myosuroides (black-grass) also demonstrated cross-resistance between pyroxsulam (B39247) (a triazolopyrimidine) and mesosulfuron-methyl (a sulfonylurea).[5]

Table 3: Cross-Resistance of Alopecurus myosuroides to ALS-Inhibiting Herbicides [5]

HerbicideChemical FamilyGR₅₀ (g ai ha⁻¹) ResistantGR₅₀ (g ai ha⁻¹) SusceptibleResistance Index (RI)
PyroxsulamTriazolopyrimidine27.36.54.2
Mesosulfuron-methylSulfonylurea15.62.95.4

Experimental Protocols

The confirmation of herbicide resistance and the determination of cross-resistance patterns rely on robust experimental protocols. The following methodologies are based on those described in the cited research.[2][6][7]

Whole-Plant Dose-Response Assay

This is the most common method for confirming and quantifying herbicide resistance.[7]

  • Seed Collection and Germination: Seeds are collected from suspected resistant weed populations and from a known susceptible population. Seeds are germinated in controlled conditions to ensure uniform seedling growth.[6]

  • Plant Growth: Seedlings are transplanted into pots containing a standard potting mix and grown in a greenhouse under controlled temperature, humidity, and light conditions until they reach the appropriate growth stage for herbicide application (typically 2-4 true leaves).[6]

  • Herbicide Application: A range of herbicide doses is prepared for each herbicide being tested. These doses typically range from sublethal to lethal for both susceptible and resistant populations.[2] The herbicides are applied using a cabinet sprayer to ensure uniform coverage.[6]

  • Data Collection: Plant survival and biomass (shoot dry matter) are assessed at a set time after treatment (e.g., 21-28 days).[7][8]

  • Data Analysis: The dose-response data is subjected to non-linear regression analysis to determine the GR₅₀ (the herbicide dose that causes a 50% reduction in plant growth) or LD₅₀ (the dose that causes 50% mortality) for each population and herbicide.[9] The resistance factor (RF) or resistance index (RI) is then calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.[2][9]

Investigation of Resistance Mechanisms

To understand the basis of cross-resistance, further molecular and biochemical analyses are often conducted.

  • Target-Site Sequencing: DNA is extracted from both resistant and susceptible plants. The ALS gene is then amplified using PCR and sequenced to identify any mutations that could lead to a less sensitive target enzyme.[4][10]

  • Enzyme Activity Assays: The activity of the ALS enzyme is measured in the presence of different concentrations of the herbicides to determine if the enzyme from the resistant population is less inhibited than the enzyme from the susceptible population.[11]

  • Metabolism Studies: To investigate non-target-site resistance, the rate of herbicide metabolism in resistant and susceptible plants can be compared. This can involve the use of synergists, such as malathion (B1675926) (a cytochrome P450 inhibitor), to see if they can reverse resistance.[5][10]

Visualizations

Herbicide Resistance Mechanism and Signaling Pathway

The primary mechanism of action for this compound and other ALS-inhibiting herbicides is the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing cessation of cell division and plant death. Resistance can occur through two main mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

G cluster_0 Plant Cell cluster_1 Resistance Mechanisms This compound This compound (ALS Inhibitor) ALS_Enzyme Acetolactate Synthase (ALS Enzyme) This compound->ALS_Enzyme Inhibits NTSR Non-Target-Site Resistance (NTSR) (e.g., Enhanced Metabolism via P450s) This compound->NTSR Metabolized to inactive form Amino_Acids Branched-Chain Amino Acids (Val, Leu, Ile) ALS_Enzyme->Amino_Acids Catalyzes Biosynthesis Protein_Synthesis Protein Synthesis & Cell Growth Amino_Acids->Protein_Synthesis Plant_Death Plant Death TSR Target-Site Resistance (TSR) (e.g., Pro197, Trp574 mutations) TSR->ALS_Enzyme Alters enzyme structure, prevents herbicide binding G A Field Observation: Herbicide failure B Seed Collection: Suspected resistant & known susceptible populations A->B C Whole-Plant Dose-Response Assay B->C D Data Analysis: Calculate GR50/LD50 & Resistance Factor C->D E Resistance Confirmed D->E If RF > 1 F Investigate Resistance Mechanism E->F I Cross-Resistance Testing: Test with other herbicides E->I G Target-Site Sequencing (ALS gene) F->G H Non-Target-Site Analysis (Metabolism studies) F->H

References

Unraveling the Complex Interactions of Metosulam in Herbicide Mixtures: A Guide to Synergistic and Antagonistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, understanding the intricate interplay between different active ingredients in a herbicide mixture is paramount. Metosulam, a triazolopyrimidine sulfonanilide herbicide, is a potent inhibitor of the acetolactate synthase (ALS) enzyme, a key component in the biosynthesis of branched-chain amino acids in plants. While effective on its own, its performance in combination with other herbicides can be altered, leading to either enhanced (synergism) or reduced (antagonism) weed control. This guide delves into the synergistic and antagonistic effects of this compound in herbicide mixtures, presenting available experimental data and outlining the methodologies used to assess these interactions.

This compound is classified as a Group B herbicide, targeting the ALS enzyme, which is crucial for the synthesis of valine, leucine, and isoleucine. Inhibition of this enzyme disrupts protein synthesis, leading to the cessation of cell division and plant growth.[1] The efficacy of this compound can be influenced when tank-mixed with other herbicides, a common agricultural practice to broaden the spectrum of controlled weeds and manage herbicide resistance.

Assessing Herbicide Interactions: The Colby Method

A widely accepted method for determining the nature of the interaction between herbicides in a mixture is the Colby method. This calculation allows researchers to compare the observed weed control from a herbicide mixture to the expected control if the herbicides were acting independently.

The formula is as follows:

E = X + Y - (XY/100)

Where:

  • E is the expected percent control from the mixture.

  • X is the percent control observed with herbicide A applied alone.

  • Y is the percent control observed with herbicide B applied alone.

If the observed control from the mixture is significantly greater than E, the interaction is synergistic. If it is significantly less than E, the interaction is antagonistic. An observed control that is not significantly different from E indicates an additive effect.

Synergistic and Antagonistic Combinations: A Review of Available Data

While comprehensive, publicly available datasets on the performance of a wide range of this compound mixtures are limited, some studies and product labels provide insights into potential interactions.

Potential for Antagonism with Certain Broadleaf Herbicides

Some evidence suggests that tank-mixing this compound with certain broadleaf herbicides, such as those containing MCPA LVE or Lontrel (clopyralid), may lead to antagonistic effects or increased crop sensitivity under specific conditions, such as multiple frosts.[1] This antagonism can manifest as reduced efficacy against target weeds or increased phytotoxicity to the crop. The mechanisms behind this antagonism are not always fully elucidated but can involve reduced uptake or translocation of one or both active ingredients.

Table 1: Hypothetical Weed Control Efficacy of this compound in Combination with MCPA on a Target Broadleaf Weed
Herbicide TreatmentApplication Rate (per ha)Observed Weed Control (%)Expected Weed Control (Colby's Method) (%)Interaction
This compound5 g a.i.75--
MCPA500 g a.e.60--
This compound + MCPA5 g a.i. + 500 g a.e.8090Antagonistic

Note: This table is a hypothetical representation to illustrate the concept of antagonism based on the Colby method. Actual results may vary depending on weed species, environmental conditions, and application parameters.

Potential for Synergism

Experimental Protocols for Evaluating Herbicide Interactions

To rigorously assess the synergistic and antagonistic effects of this compound in herbicide mixtures, well-designed experiments are crucial. The following outlines a general protocol for a greenhouse bioassay.

Greenhouse Bioassay Protocol

Objective: To determine the nature of the interaction (synergistic, antagonistic, or additive) between this compound and another herbicide on a specific weed species.

Materials:

  • Seeds of the target weed species

  • Pots filled with a standardized soil mix

  • This compound and the partner herbicide(s)

  • Controlled environment greenhouse or growth chamber

  • Spray chamber for precise herbicide application

  • Analytical balance and volumetric flasks for preparing herbicide solutions

Experimental Design:

  • Plant Preparation: Sow weed seeds in pots and allow them to grow to a uniform size (e.g., 2-4 leaf stage).

  • Herbicide Preparation: Prepare stock solutions of this compound and the partner herbicide. From these, create a series of dilutions to establish dose-response curves for each herbicide individually and for the mixture at a fixed ratio.

  • Herbicide Application: Apply the herbicides to the plants using a calibrated spray chamber to ensure uniform coverage. Include an untreated control group.

  • Data Collection: After a set period (e.g., 21 days), visually assess weed control as a percentage of the untreated control. Additionally, harvest the above-ground biomass of the plants and record the fresh and dry weights.

  • Data Analysis:

    • Calculate the average percent control and biomass reduction for each treatment.

    • Use the data from the single-herbicide treatments to calculate the expected response of the mixture using the Colby method.

    • Statistically compare the observed response of the mixture to the expected response to determine if the interaction is synergistic, antagonistic, or additive.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the typical workflow for evaluating herbicide interactions in a greenhouse setting.

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation cluster_res Results Seed_Sowing Sow Weed Seeds Plant_Growth Grow Plants to Uniform Stage Seed_Sowing->Plant_Growth Herbicide_Application Apply Herbicides in Spray Chamber Plant_Growth->Herbicide_Application Herbicide_Prep Prepare Herbicide Solutions Herbicide_Prep->Herbicide_Application Data_Collection Collect Data (Visual Assessment, Biomass) Herbicide_Application->Data_Collection Data_Analysis Analyze Data using Colby's Method Data_Collection->Data_Analysis Interaction_Determination Determine Interaction (Synergism, Antagonism, Additive) Data_Analysis->Interaction_Determination

Caption: Workflow for Greenhouse Herbicide Interaction Study.

Signaling Pathways and Mechanisms of Interaction

This compound, as an ALS inhibitor, blocks the production of essential amino acids. The interaction with other herbicides at a physiological level can be complex. For instance, an antagonistic effect with a growth regulator herbicide might occur if the growth regulator alters the translocation of this compound to the sites of active growth where the ALS enzyme is most prevalent. Conversely, a synergistic effect could arise if a partner herbicide inhibits a metabolic pathway that would normally detoxify this compound, leading to a higher concentration of the active ingredient at the target site.

Further research is needed to elucidate the specific signaling pathways and molecular mechanisms that govern the synergistic and antagonistic effects observed with this compound in various herbicide mixtures.

Metosulam_MoA This compound This compound ALS_Enzyme Acetolactate Synthase (ALS) Enzyme This compound->ALS_Enzyme Inhibits Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS_Enzyme->Amino_Acids Catalyzes Production Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Essential for Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Required for Plant_Death Plant Death Cell_Division->Plant_Death Cessation leads to

Caption: this compound's Mode of Action via ALS Inhibition.

References

Efficacy of Metosulam in Rotation with Other Herbicide Modes of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metosulam, a triazolopyrimidine herbicide, is a potent inhibitor of the acetolactate synthase (ALS) enzyme, playing a crucial role in the management of broadleaf weeds. Its efficacy, however, can be significantly enhanced and sustained through strategic rotation with herbicides possessing different modes of action. This guide provides a comparative analysis of this compound's performance in such rotational programs, supported by illustrative experimental data and detailed methodologies, to aid in the development of robust weed management strategies and the discovery of novel herbicidal compounds.

Understanding this compound's Mode of Action

This compound belongs to the Group 2 herbicides (WSSA) or Group B herbicides (HRAC). Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[1][2][3] These amino acids are essential for protein synthesis and overall plant growth. By blocking ALS, this compound effectively starves the plant of these vital building blocks, leading to the cessation of cell division and eventual plant death.

The following diagram illustrates the biochemical pathway inhibited by this compound:

BCAA_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate This compound This compound (ALS Inhibitor) This compound->ALS Intermediate_Val_Leu ... Acetolactate->Intermediate_Val_Leu Intermediate_Ile ... Acetohydroxybutyrate->Intermediate_Ile Valine Valine Intermediate_Val_Leu->Valine Leucine Leucine Intermediate_Val_Leu->Leucine Isoleucine Isoleucine Intermediate_Ile->Isoleucine Protein Protein Synthesis & Plant Growth Valine->Protein Leucine->Protein Isoleucine->Protein

Figure 1. Inhibition of the branched-chain amino acid biosynthesis pathway by this compound.

The Imperative of Herbicide Rotation

The continuous use of a single herbicide mode of action exerts strong selection pressure on weed populations, leading to the evolution of herbicide-resistant biotypes.[4] Rotating herbicides with different modes of action is a cornerstone of sustainable weed management, delaying the onset of resistance and preserving the efficacy of existing herbicidal tools.[4]

The following workflow illustrates a typical herbicide rotation strategy involving this compound:

Herbicide_Rotation cluster_year1 Year 1: Corn cluster_year2 Year 2: Soybean cluster_year3 Year 3: Corn cluster_year4 Year 4: Soybean This compound This compound (Group 2) Pre-emergence Glyphosate Glyphosate (Group 9) Post-emergence This compound->Glyphosate Dicamba Dicamba (Group 4) Post-emergence Glyphosate->Dicamba Fomesafen Fomesafen (Group 14) Pre-emergence Dicamba->Fomesafen

Figure 2. Example of a 4-year herbicide rotation plan incorporating this compound.

Comparative Efficacy of this compound in Rotational Programs

To illustrate the benefits of rotating this compound with other herbicide modes of action, the following tables present hypothetical yet realistic efficacy data against common agricultural weeds. This data is based on the known spectrum of activity for each herbicide group and assumes proper application timing and environmental conditions.

Table 1: Efficacy of this compound in Rotation with a Group 9 Herbicide (Glyphosate)

Weed SpeciesThis compound (Year 1 - Corn) % ControlGlyphosate (Year 2 - Soybean) % Control
Palmer Amaranth (Amaranthus palmeri)8595
Common Waterhemp (Amaranthus tuberculatus)8897
Velvetleaf (Abutilon theophrasti)9598
Giant Ragweed (Ambrosia trifida)7592
Common Lambsquarters (Chenopodium album)9296

Table 2: Efficacy of this compound in Rotation with a Group 4 Herbicide (Dicamba)

Weed SpeciesThis compound (Year 1 - Corn) % ControlDicamba (Year 2 - Corn) % Control
Palmer Amaranth (Amaranthus palmeri)8592
Common Waterhemp (Amaranthus tuberculatus)8894
Velvetleaf (Abutilon theophrasti)9597
Giant Ragweed (Ambrosia trifida)7595
Kochia (Bassia scoparia)8098

Table 3: Efficacy of this compound in Rotation with a Group 14 Herbicide (Fomesafen)

Weed SpeciesThis compound (Year 1 - Corn) % ControlFomesafen (Year 2 - Soybean) % Control
Palmer Amaranth (Amaranthus palmeri)8590
Common Waterhemp (Amaranthus tuberculatus)8892
Velvetleaf (Abutilon theophrasti)9588
Morningglory (Ipomoea spp.)7095
Common Lambsquarters (Chenopodium album)9285

Experimental Protocols

The following section outlines a detailed methodology for conducting field trials to evaluate the efficacy of this compound in rotation with other herbicide modes of action. This protocol is based on established guidelines for herbicide efficacy assessment.[5][6][7]

1. Experimental Design

  • Trial Setup: The experiment should be established as a randomized complete block design with a minimum of three to four replications.[8]

  • Plot Size: Individual plots should be of sufficient size to allow for accurate herbicide application and minimize edge effects, typically at least 3 meters wide by 10 meters long.

  • Crop and Weed Species: Trials should be conducted in relevant crops such as corn and soybean, with a natural or seeded infestation of key target weed species.

2. Herbicide Application

  • Application Timing: Herbicides should be applied at the recommended growth stage for both the crop and the target weeds, as specified on the product labels.

  • Application Equipment: A calibrated research plot sprayer equipped with appropriate nozzles should be used to ensure uniform application.

  • Treatment Rates: Herbicides should be applied at the manufacturer's recommended rates. It is also beneficial to include a higher rate (e.g., 2x) to assess crop tolerance and a lower rate (e.g., 0.5x) to evaluate efficacy under suboptimal conditions.[5]

  • Control Plots: Untreated control plots must be included in each replication to serve as a baseline for weed pressure and crop health.

3. Data Collection and Assessment

  • Weed Control Efficacy: Visual assessments of percent weed control should be conducted at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment). This is typically done on a scale of 0% (no control) to 100% (complete weed death).

  • Weed Density and Biomass: In addition to visual ratings, quantitative measurements such as weed counts per unit area and weed biomass (dry weight) should be collected from designated quadrats within each plot.

  • Crop Injury: Visual assessment of crop injury (phytotoxicity) should be recorded at the same intervals as weed control ratings, using a scale of 0% (no injury) to 100% (crop death).

  • Crop Yield: At the end of the growing season, crop yield should be determined from the center rows of each plot to assess the overall impact of the weed management programs.

4. Statistical Analysis

All collected data should be subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects. Mean separation tests, such as Fisher's Protected LSD or Tukey's HSD, should be used to compare individual treatment means.

Conclusion

The strategic rotation of this compound with herbicides from different mode of action groups is a critical component of a sustainable and effective weed management program. By preventing the proliferation of resistant weed biotypes, this approach ensures the long-term viability of this compound and other valuable herbicidal tools. The illustrative data and detailed experimental protocols provided in this guide offer a framework for researchers and scientists to further investigate and optimize herbicide rotation strategies, contributing to the development of innovative solutions for global food security.

References

A Comparative Analysis of Metosulam and Nicosulfuron for Weed Control in Corn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two widely used herbicides for weed control in corn (Zea mays L.): Metosulam and Nicosulfuron (B1678754). Both herbicides belong to the sulfonylurea class and function as acetolactate synthase (ALS) inhibitors, playing a crucial role in managing weed competition in corn production. This analysis synthesizes available experimental data to compare their performance, modes of action, and application protocols.

General Characteristics and Mode of Action

Both this compound and Nicosulfuron are selective herbicides, primarily used for post-emergence weed control in corn. Their selectivity is attributed to the rapid metabolic detoxification of the active ingredients by corn plants. In susceptible weeds, these herbicides inhibit the ALS enzyme, which is a key enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine).[1][2] This inhibition leads to a cessation of cell division and ultimately, plant death.[1][2]

Table 1: General Characteristics of this compound and Nicosulfuron

CharacteristicThis compoundNicosulfuron
Chemical Class Triazolopyrimidine SulfonanilideSulfonylurea
Herbicide Group Group 2 (ALS Inhibitor)Group 2 (ALS Inhibitor)
Mode of Action Inhibition of Acetolactate Synthase (ALS)Inhibition of Acetolactate Synthase (ALS)[1][2]
Translocation SystemicSystemic[1][3]
Primary Application Post-emergencePost-emergence[3]

Comparative Efficacy and Weed Control Spectrum

While direct, side-by-side comparative studies are limited in the reviewed literature, the available data allows for an assessment of their individual efficacy against common corn weeds. A Chinese patent suggests that a combination of Nicosulfuron and this compound provides a broader spectrum of weed control, indicating that their individual weed control profiles are complementary.[4]

Nicosulfuron is well-documented for its efficacy against a wide range of annual and perennial grasses, as well as several broadleaf weeds.[2][5] this compound is also effective against broadleaf weeds. The combination is noted to enhance the overall control of both grassy and broadleaf weeds in cornfields.[4]

Table 2: Weed Control Spectrum and Efficacy of Nicosulfuron

Weed SpeciesCommon NameEfficacy of Nicosulfuron
Sorghum halepenseJohnsongrassGood to Excellent[2]
Setaria faberiGiant FoxtailGood to Excellent
Amaranthus spp.PigweedGood
Chenopodium albumCommon LambsquartersGood
Abutilon theophrastiVelvetleafFair to Good
Echinochloa crus-galliBarnyardgrassGood to Excellent
Panicum miliaceumWild Proso MilletGood

Note: Efficacy ratings are synthesized from multiple sources and can vary based on environmental conditions, weed size, and application rate.

Quantitative data from a three-year study on Nicosulfuron efficacy showed significant biomass reduction in several weed species.

Table 3: Quantitative Efficacy of Nicosulfuron on Weed Biomass Reduction (%)

Weed Species202020212022
Chenopodium album69.1 - 87.585.3 - 95.457.8 - 97.2
Chenopodium hybridum75.9 - 95.494.7 - 100.066.9 - 99.7
Datura stramonium73.4 - 97.995.9 - 100.090.9 - 99.3
Solanum nigrum17.5 - 55.3N/AN/A
Sorghum halepenseup to 729198

Data adapted from a study evaluating original vs. generic nicosulfuron with and without adjuvants.[6] The ranges represent the performance under different treatments (with/without adjuvants).

Application and Crop Safety

Both herbicides are applied post-emergence, typically when corn is in the V2-V6 growth stage and weeds are small and actively growing.[3] Corn's tolerance to Nicosulfuron is well-established, with any potential phytotoxicity, such as temporary yellowing, being transient and not affecting yield.[2] While specific data on this compound's crop safety in corn as a standalone product is less available in the reviewed literature, its use in a patented mixture with Nicosulfuron suggests a good margin of safety in corn.[4]

Table 4: Application Parameters for Nicosulfuron in Corn

ParameterRecommendation
Application Timing Post-emergence, when corn is in the V2-V6 stage and weeds are in the 2-4 leaf stage.[3]
Application Rate 30-70 g a.i./ha[5]
Adjuvants A non-ionic surfactant (NIS) is often recommended to improve uptake.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below is a generalized protocol for conducting herbicide efficacy trials in corn, based on common practices identified in the reviewed literature.

Objective: To evaluate the efficacy of this compound and Nicosulfuron, applied alone and in combination, for the control of major weed species in corn and to assess crop phytotoxicity.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replications.[7]

  • Plot Size: Individual plots of sufficient size to minimize edge effects (e.g., 3m x 10m).[8]

  • Treatments:

    • Untreated Weedy Check

    • Weed-Free Check (hand-weeded)

    • This compound (at a standard and 2x rate)

    • Nicosulfuron (at a standard and 2x rate)[9]

    • This compound + Nicosulfuron (tank mix at standard rates)

  • Crop: Corn (specify hybrid) planted at a standard seeding rate.

Herbicide Application:

  • Timing: Post-emergence, when the majority of weeds are at the 2-4 leaf stage and corn is at the V4 growth stage.

  • Equipment: A calibrated backpack or plot sprayer with appropriate nozzles to ensure uniform coverage.

  • Carrier Volume: Typically 150-200 L/ha.

Data Collection:

  • Weed Control: Visual ratings of percent weed control by species at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control).

  • Weed Density and Biomass: Weed counts per unit area (e.g., 0.25 m²) and dry biomass measurements from a designated quadrat within each plot at a specified time after application.[7]

  • Crop Injury: Visual assessment of crop phytotoxicity (e.g., stunting, chlorosis, necrosis) at 7, 14, and 28 DAT on a scale of 0% (no injury) to 100% (crop death).

  • Crop Yield: Harvest corn from the center rows of each plot and determine grain yield, adjusted to a standard moisture content.[10]

Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA), and treatment means should be separated using a suitable test (e.g., Tukey's HSD) at a significance level of p ≤ 0.05.[7]

Visualizations

Signaling Pathway

Both this compound and Nicosulfuron share the same mode of action, inhibiting the ALS enzyme. The following diagram illustrates this pathway.

ALS_Inhibition_Pathway cluster_herbicide Herbicide Application cluster_plant Weed Physiology This compound This compound Uptake Systemic Uptake & Translocation This compound->Uptake Nicosulfuron Nicosulfuron Nicosulfuron->Uptake ALS Acetolactate Synthase (ALS) Enzyme Uptake->ALS Inhibition AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalysis ProteinSynthesis Protein Synthesis & Cell Division AminoAcids->ProteinSynthesis PlantDeath Weed Growth Inhibition & Death ProteinSynthesis->PlantDeath

Caption: Mode of action for this compound and Nicosulfuron.

Experimental Workflow

The diagram below outlines a typical workflow for a field experiment comparing the efficacy of this compound and Nicosulfuron.

Herbicide_Trial_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection cluster_analysis Analysis SiteSelection Site Selection & Field Preparation PlotDesign Randomized Complete Block Design SiteSelection->PlotDesign Planting Corn Planting PlotDesign->Planting HerbicideApp Post-emergence Herbicide Application (V4 Stage) Planting->HerbicideApp WeedRating Weed Control Ratings (7, 14, 28 DAT) HerbicideApp->WeedRating CropInjury Crop Injury Ratings (7, 14, 28 DAT) HerbicideApp->CropInjury Biomass Weed Biomass Measurement HerbicideApp->Biomass Yield Corn Harvest & Yield Measurement HerbicideApp->Yield StatAnalysis Statistical Analysis (ANOVA) WeedRating->StatAnalysis CropInjury->StatAnalysis Biomass->StatAnalysis Yield->StatAnalysis Conclusion Conclusion & Reporting StatAnalysis->Conclusion

Caption: Workflow for a comparative herbicide efficacy trial.

Conclusion

This compound and Nicosulfuron are both effective ALS-inhibiting herbicides for post-emergence weed control in corn. Nicosulfuron has a well-documented broad spectrum of activity against many key grass and broadleaf weeds. While quantitative, direct comparative data for this compound is less prevalent in the available literature, its use in combination with Nicosulfuron suggests a complementary and potentially synergistic effect, broadening the weed control spectrum. For comprehensive weed management, a tank mixture of both herbicides, as suggested by patent literature, could be a valuable strategy. Further direct comparative research is warranted to fully elucidate the individual performance characteristics of this compound in corn weed control systems.

References

Validating Metosulam's Crop Safety on New Cereal Varieties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crop safety profile of Metosulam, a triazolopyrimidine sulfonamide herbicide, with a focus on its application to new and emerging cereal varieties. This compound is a selective, post-emergence herbicide highly effective against a wide range of broadleaf weeds.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in susceptible plants.[1] This guide compares this compound's performance with alternative herbicides and provides detailed experimental protocols for validating crop safety in cereals.

Comparative Performance and Crop Safety

This compound has demonstrated a broad application window (from the 3-leaf stage to the first node detectable) and excellent safety margins in various winter cereals, including wheat, barley, oats, triticale, and cereal rye.[1] While comprehensive data on the very latest cultivars is continually emerging, historical and ongoing studies provide a strong foundation for its favorable safety profile.

Alternative Herbicides

A variety of other herbicides are available for broadleaf weed control in cereals, each with its own spectrum of efficacy and potential for crop phytotoxicity. These alternatives belong to different chemical groups and have distinct modes of action.

Herbicide ClassActive Ingredients (Examples)Mode of ActionGeneral Crop Safety in CerealsKey Considerations
Triazolopyrimidines This compound , FlorasulamALS Inhibitor (Group 2)Generally highEffective at low use rates; resistance management is crucial.
Sulfonylureas Tribenuron-methyl, Metsulfuron-methylALS Inhibitor (Group 2)Good, but some varietal sensitivityRotational crop restrictions can be a concern.
Phenoxy-carboxylic acids 2,4-D, MCPASynthetic Auxins (Group 4)Generally good, but application timing is criticalRisk of injury if applied outside the recommended growth stages.
Benzonitriles BromoxynilPhotosystem II Inhibitor (Group 6)Good contact activityCan cause temporary leaf burn, especially under stressful conditions.
HPPD Inhibitors Pyrasulfotole, MesotrioneHPPD Inhibitor (Group 27)Good to excellentSome transient bleaching may be observed on certain varieties.

Experimental Protocols for Crop Safety Validation

Validating the safety of a herbicide on new cereal varieties is a critical step in its development and registration. The following protocols outline a robust methodology for assessing phytotoxicity.

Experimental Design
  • Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of four replicates is recommended to account for field variability.

  • Plot Size: A minimum of 10 square meters per plot is advised for accurate assessment.

  • Treatments:

    • Untreated Control: To establish a baseline for normal crop growth.

    • This compound at the proposed recommended application rate (1X).

    • This compound at twice the recommended application rate (2X) to simulate overlap and assess the margin of safety.

    • Alternative herbicide(s) at their recommended rates for comparison.

  • Cereal Varieties: Include a diverse range of new and commercially relevant varieties of wheat, barley, and oats. It is also beneficial to include a variety known to be sensitive to herbicides, if available, as a positive control for phytotoxicity symptoms.

Application
  • Timing: Apply herbicides at the recommended crop growth stage, typically between the second leaf and the flag leaf stage for post-emergence herbicides.[2]

  • Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform application.[3]

  • Conditions: Record environmental conditions at the time of application, including temperature, humidity, and wind speed, as these can influence herbicide activity and crop response.

Data Collection and Assessment
  • Visual Phytotoxicity Ratings: Assess crop injury at regular intervals after application (e.g., 7, 14, 21, and 28 days after treatment). Use a standardized rating scale, such as a percentage scale where 0% represents no injury and 100% represents complete crop death. Symptoms to record include stunting, chlorosis (yellowing), necrosis (tissue death), and malformations.[4]

  • Plant Height and Biomass: Measure plant height and collect above-ground biomass from a designated area within each plot at key growth stages and at harvest.

  • Yield and Yield Components: At maturity, harvest the plots and determine the grain yield. Additionally, analyze yield components such as the number of spikes/panicles per unit area, grains per spike/panicle, and thousand-grain weight.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between treatments.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in validating this compound's crop safety, the following diagrams are provided.

This compound's Mode of Action: ALS Inhibition

This compound functions by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is the first step in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine. Without these vital amino acids, protein synthesis and cell division cease, leading to the death of susceptible plants.

Metosulam_Mode_of_Action cluster_pathway Normal Plant Pathway This compound This compound ALS Acetolactate Synthase (ALS) (Enzyme) This compound->ALS Inhibits AminoAcids Valine, Leucine, Isoleucine (Branched-Chain Amino Acids) ALS->AminoAcids Catalyzes Synthesis PlantDeath Plant Death Pyruvate Pyruvate Pyruvate->ALS Substrate ProteinSynthesis Protein Synthesis & Cell Division AminoAcids->ProteinSynthesis PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth

Caption: Signaling pathway of this compound's herbicidal action.

Experimental Workflow for Crop Safety Assessment

The process of evaluating the safety of a new herbicide on cereal varieties follows a structured workflow from trial planning to final data analysis and reporting.

Crop_Safety_Workflow A Trial Planning - Select Varieties - Define Treatments - Experimental Design (RCBD) B Field Establishment - Site Preparation - Sowing of Cereal Varieties A->B C Herbicide Application - Calibrate Sprayer - Apply Treatments at Correct Growth Stage B->C D Data Collection - Visual Phytotoxicity Ratings (7, 14, 21, 28 DAT) - Plant Height & Biomass C->D E Harvest - Determine Grain Yield - Analyze Yield Components D->E F Data Analysis & Reporting - Statistical Analysis (ANOVA) - Summarize Results - Draw Conclusions E->F

Caption: Experimental workflow for herbicide crop safety trials.

Conclusion

This compound remains a valuable tool for broadleaf weed management in cereals due to its high efficacy and favorable crop safety profile. While continuous evaluation on newly developed cereal varieties is essential, the existing body of research and established testing protocols provide a strong framework for validating its safety. By following rigorous experimental procedures, researchers can confidently assess the suitability of this compound for integration into modern cereal production systems, ensuring effective weed control without compromising crop health and yield.

References

Assessing Metosulam's Fit: A Comparison Guide for Mixed Cropping Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective herbicides in complex agricultural systems is paramount. This guide provides a comprehensive assessment of Metosulam's selectivity in mixed cropping systems, comparing its performance with alternative herbicides and offering detailed experimental protocols for evaluation.

This compound, a triazolopyrimidine sulfonamide herbicide, functions by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1] This mode of action is effective against a range of broadleaf weeds and some grasses. While primarily registered for use in monocultures like corn and cereals, its potential application in mixed cropping systems, where multiple crop species are grown simultaneously, requires careful evaluation to ensure the safety of all intercropped species.

Performance Comparison of this compound and Alternatives

Direct comparative studies of this compound in mixed cropping systems are limited in publicly available literature. However, by examining its chemical family (ALS inhibitors) and data from studies on similar herbicides in intercropping scenarios, we can draw valuable inferences.

Table 1: Comparison of Herbicide Classes for Weed Management in Mixed Cropping Systems

Herbicide ClassActive Ingredient Example(s)Primary Target WeedsKnown Selectivity/Phytotoxicity in LegumesPotential Impact on Nitrogen Fixation
Triazolopyrimidine Sulfonamides (ALS Inhibitor) This compound , Flumetsulam, DiclosulamBroadleaf weeds, some grassesVariable: Can be injurious to some legumes like peas and medics. Promising selectivity for lupins.Herbicides can negatively impact the symbiosis between legumes and rhizobia, potentially reducing nitrogen fixation.[2][3]
Sulfonylureas (ALS Inhibitor) Nicosulfuron, ThifensulfuronBroadleaf weeds, grassesCan cause injury to some legume species.Similar to other herbicides, can interfere with the legume-rhizobia symbiosis.[4]
Imidazolinones (ALS Inhibitor) Imazethapyr, ImazamoxBroadleaf weeds, grassesSome tolerance in certain legume varieties (e.g., imidazolinone-resistant lentils).[5]Can have detrimental effects on nodulation and nitrogen fixation.
Dinitroanilines Pendimethalin, TrifluralinAnnual grasses, some broadleaf weedsGenerally considered selective for many established legumes.Can inhibit root growth and nodulation, thereby affecting nitrogen fixation.[2][3]
Chloroacetamides S-metolachlor, Acetochlor (B104951)Annual grasses, some broadleaf weedsGenerally good selectivity in many legume species.[6]Can have negative impacts on rhizobial activity and nodulation.

Key Considerations for this compound in Mixed Cropping:

  • Legume Sensitivity: Studies on this compound in crop rotation have shown it can be active on certain species of the Fabaceae family, such as volunteer field peas and medics. This suggests a high potential for phytotoxicity if used in a mixed cropping system that includes sensitive legume species.

  • Alternatives: For mixed systems involving maize and legumes, herbicides like S-metolachlor and acetochlor have demonstrated selectivity for the legume component (e.g., Crotalaria ochroleuca).[6] However, their impact on nitrogen fixation must be considered.[2][3]

  • Application Timing: The timing of herbicide application is crucial for selectivity. Pre-emergence applications may be safer for some intercrop combinations than post-emergence treatments.

Experimental Protocols for Assessing Herbicide Selectivity

To rigorously evaluate the selectivity of this compound or any herbicide in a mixed cropping system, a well-designed experimental protocol is essential.

Dose-Response Study in a Controlled Environment

This experiment determines the tolerance level of individual crop species to the herbicide.

Methodology:

  • Plant Material: Grow the desired crop species (e.g., maize and a legume like soybean or cowpea) in individual pots under controlled greenhouse conditions.

  • Herbicide Application: At a specific growth stage (e.g., 2-4 leaf stage), apply a range of this compound concentrations, from a fraction of the recommended field rate to several times the recommended rate. Include an untreated control.

  • Data Collection: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess crop injury using a 0-100% scale (0 = no injury, 100 = plant death).

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of each plant, dry it to a constant weight, and record the dry weight.

  • Data Analysis: Analyze the data to determine the herbicide rate that causes 50% injury (I50) and 50% reduction in biomass (GR50) for each crop species.

Field Trial in a Mixed Cropping System

This experiment evaluates the herbicide's performance under realistic field conditions.

Methodology:

  • Experimental Design: Use a randomized complete block design with at least three replications. Treatments should include:

    • Untreated weedy check (mixed cropping).

    • Weed-free check (manual weeding in mixed cropping).

    • This compound applied at the recommended rate (and potentially other rates) in mixed cropping.

    • Alternative herbicide(s) applied at their recommended rates in mixed cropping.

    • Monoculture plots of each crop with the same herbicide treatments can be included for comparison.

  • Plot Establishment: Plant the mixed crop species according to the desired spatial arrangement (e.g., alternating rows, within-row mixing).

  • Herbicide Application: Apply herbicides at the appropriate timing (pre- or post-emergence) using a calibrated sprayer.

  • Data Collection:

    • Crop Injury: Visually assess phytotoxicity on all crop species at regular intervals.

    • Weed Control Efficacy: At a specified time after application, identify and count the number of weeds per unit area and determine the weed biomass.

    • Nitrogen Fixation (for legume-containing systems): At peak vegetative growth, carefully excavate legume roots and assess nodule number and health. Acetylene reduction assays can provide a quantitative measure of nitrogen fixation.

    • Yield: At maturity, harvest the crops from each plot and determine the yield for each species.

  • Data Analysis: Statistically analyze the data to compare the effects of different herbicide treatments on crop injury, weed control, nitrogen fixation, and crop yield.

Visualizing Experimental Workflows

To aid in the conceptualization of these experimental protocols, the following diagrams illustrate the key steps involved.

Experimental_Workflow_Dose_Response cluster_setup Setup cluster_treatment Treatment cluster_data_collection Data Collection cluster_analysis Analysis potting Potting of Crop Species (Maize, Legume) growth Growth in Controlled Environment potting->growth herbicide_app Herbicide Application (Varying this compound Rates) growth->herbicide_app visual_assessment Visual Injury Assessment (7, 14, 21 DAT) herbicide_app->visual_assessment biomass_measurement Biomass Measurement (Dry Weight) visual_assessment->biomass_measurement data_analysis Determine I50 & GR50 biomass_measurement->data_analysis

Caption: Workflow for a dose-response study to assess crop tolerance to this compound.

Experimental_Workflow_Field_Trial cluster_setup Setup cluster_treatment Treatment Application cluster_data_collection Data Collection cluster_analysis Analysis plot_design Randomized Block Design planting Planting of Mixed Crops plot_design->planting herbicide_app Herbicide Application (this compound & Alternatives) planting->herbicide_app crop_injury Crop Injury Assessment herbicide_app->crop_injury weed_efficacy Weed Control Efficacy herbicide_app->weed_efficacy n_fixation Nitrogen Fixation Assessment herbicide_app->n_fixation crop_yield Crop Yield Measurement herbicide_app->crop_yield stat_analysis Statistical Analysis crop_injury->stat_analysis weed_efficacy->stat_analysis n_fixation->stat_analysis crop_yield->stat_analysis

References

Comparative study on the soil persistence of Metosulam and other sulfonylurea herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Soil Persistence: Metosulam and Other Sulfonylurea Herbicides

A comprehensive guide for researchers and drug development professionals on the environmental fate of sulfonylurea herbicides, with a focus on their persistence in soil.

The soil persistence of herbicides is a critical factor in modern agriculture and environmental science, influencing their efficacy, potential for carryover injury to subsequent crops, and environmental risk. This guide provides a comparative study on the soil persistence of this compound and other widely used sulfonylurea herbicides, including Chlorsulfuron, Metsulfuron-methyl, Nicosulfuron, and Thifensulfuron-methyl. Due to the limited availability of specific quantitative data for this compound's soil half-life in publicly accessible scientific literature, this guide focuses on a detailed comparison of the other aforementioned sulfonylurea herbicides, for which extensive data exists.

The persistence of sulfonylurea herbicides in soil, measured as half-life (DT50), is not an intrinsic property of the chemical but is highly dependent on a variety of soil and environmental factors.[1][2] The primary mechanisms of degradation for this class of herbicides are chemical hydrolysis and microbial degradation.[3][4] Chemical hydrolysis is particularly dominant in acidic soils, leading to a more rapid breakdown, while microbial degradation is the principal pathway in neutral to alkaline soils.[3][5]

Quantitative Data on Soil Persistence of Sulfonylurea Herbicides

The following table summarizes the soil half-life (DT50) data for several key sulfonylurea herbicides under various experimental conditions. It is important to note that direct comparisons of DT50 values across different studies should be made with caution due to variations in soil types, pH, temperature, moisture content, and experimental design.

HerbicideSoil TypepHTemperature (°C)Soil MoistureHalf-life (DT50) in DaysReference(s)
Chlorsulfuron Not Specified6.220Not Specified38.1 - 88.5[6][7][8]
Not Specified7.120Not Specified60.2 - 105.0[6][7]
Not Specified7.720Not Specified82.0 - 136.6[6][7]
Not Specified8.120Not Specified99.0 - 144.0[6][8]
Sandy Loam6.6Room Temp.Air-dry97.2Not Specified
Clay Loam7.6Room Temp.Air-dry180Not Specified
Not Specified7.71075% Field Capacity229[6]
Not Specified7.74075% Field Capacity62.5[6]
Metsulfuron-methyl Sterile Soil5.22850-90% Water Content4 - 5[9][10]
Sterile Soil8.12850-90% Water Content99 - 139[9][10]
Field SoilNot SpecifiedField ConditionsNot Specified14 - 180 (Typical: 30)[11]
Oil Palm Plantation SoilNot SpecifiedField ConditionsNot Specified6.3 - 7.9[12]
Non-sterile SystemNot SpecifiedNot SpecifiedNot Specified13[13]
Sterile SystemNot SpecifiedNot SpecifiedNot Specified31[13]
Nicosulfuron 5 Different Soils (Lab)Not SpecifiedNot SpecifiedNot Specified20 - 30[14]
Unclassified Soil6.125Not Specified26[15]
Acidic Soils<7Not SpecifiedNot Specified15 - 20[16]
Alkaline Soils>7Not SpecifiedNot Specified190 - 250[16]
Thifensulfuron-methyl Non-sterile SoilNot SpecifiedNot SpecifiedNot Specified1.6 - 37
Sterile SoilNot SpecifiedNot SpecifiedNot Specified25 - 102
Field SoilNot SpecifiedNot SpecifiedNot Specified~20

Experimental Protocols

The determination of herbicide persistence in soil involves a combination of laboratory and field studies designed to measure the rate of degradation under controlled and natural conditions, respectively.

Laboratory Incubation Studies

Laboratory studies are essential for isolating the effects of individual factors (e.g., pH, temperature, moisture) on herbicide degradation.

  • Soil Collection and Preparation: Soil is collected from relevant agricultural fields, typically from the top 0-20 cm layer. It is then air-dried, sieved to remove large debris, and characterized for its physicochemical properties, including texture (sand, silt, clay content), organic carbon content, pH, and cation exchange capacity.

  • Herbicide Application: A known concentration of the herbicide, often including a radiolabeled version (e.g., ¹⁴C-labeled) for easier tracking, is applied to the soil samples.

  • Incubation: The treated soil samples are incubated in controlled environment chambers under specific conditions of temperature and moisture. Moisture is typically maintained at a certain percentage of the soil's field capacity.

  • Sampling and Extraction: At predetermined time intervals, subsamples of the soil are taken for analysis. The herbicide residues are extracted from the soil using appropriate organic solvents. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a commonly used extraction technique.

  • Analysis: The concentration of the parent herbicide and its degradation products in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The dissipation of the herbicide over time is plotted, and the data are fitted to a kinetic model, typically a single first-order (SFO) model, to calculate the half-life (DT50).

Field Dissipation Studies

Field studies provide a more realistic assessment of herbicide persistence under actual agricultural conditions, integrating the effects of all environmental variables.

  • Plot Establishment: Experimental plots are established in a field with a known history and uniform soil type.

  • Herbicide Application: The herbicide is applied to the plots at a known rate, simulating typical agricultural practice.

  • Soil Sampling: Soil cores are collected from the plots at various time points after application and at different soil depths.

  • Residue Analysis: The collected soil samples are processed and analyzed for herbicide residues using the same extraction and analytical methods described for laboratory studies.

  • Data Analysis: The decline in herbicide concentration in the soil over time is used to calculate the field dissipation half-life (DT50).

Mandatory Visualizations

Factors Influencing Sulfonylurea Herbicide Persistence in Soil

Factors_Influencing_Persistence cluster_factors Influencing Factors cluster_soil Soil Properties cluster_climate Climatic Conditions cluster_herbicide Herbicide Properties Soil_Properties Soil Properties pH pH Soil_Properties->pH Organic_Matter Organic Matter Soil_Properties->Organic_Matter Texture Texture Soil_Properties->Texture Microbial_Activity Microbial Activity Soil_Properties->Microbial_Activity Persistence Soil Persistence (Half-life DT50) Soil_Properties->Persistence Climatic_Conditions Climatic Conditions Temperature Temperature Climatic_Conditions->Temperature Moisture Moisture Climatic_Conditions->Moisture Climatic_Conditions->Persistence Herbicide_Properties Herbicide Properties Chemical_Structure Chemical Structure Herbicide_Properties->Chemical_Structure Application_Rate Application Rate Herbicide_Properties->Application_Rate Herbicide_Properties->Persistence Experimental_Workflow cluster_lab Laboratory Study cluster_field Field Study cluster_analysis Analysis cluster_result Result Lab_Soil_Prep Soil Collection & Preparation Lab_Application Herbicide Application (Spiking) Lab_Soil_Prep->Lab_Application Lab_Incubation Controlled Incubation (Temp, Moisture) Lab_Application->Lab_Incubation Lab_Sampling Time-course Sampling Lab_Incubation->Lab_Sampling Extraction Soil Extraction (e.g., QuEChERS) Lab_Sampling->Extraction Field_Plot Plot Establishment Field_Application Herbicide Application Field_Plot->Field_Application Field_Sampling Soil Core Sampling (Time & Depth) Field_Application->Field_Sampling Field_Sampling->Extraction Quantification Analytical Quantification (HPLC, LC-MS/MS) Extraction->Quantification Data_Analysis Kinetic Modeling Quantification->Data_Analysis DT50 Half-life (DT50) Determination Data_Analysis->DT50

References

Metosulam's Efficacy Against Emerging Weed Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the herbicide Metosulam's performance against newly emerging and herbicide-resistant weed species. The guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound in comparison to other commercially available alternatives. The supporting data is derived from a variety of experimental studies.

Executive Summary

This compound, a Group 2 herbicide, functions by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2][3] This mode of action is effective against a range of broadleaf weeds. However, the emergence of weed species with resistance to ALS inhibitors necessitates a thorough evaluation of this compound's efficacy and its position relative to other herbicides with different modes of action. This guide presents comparative data on this compound and its alternatives in controlling key emerging weed species, details the experimental protocols used to generate this data, and illustrates the biochemical pathway of its mode of action.

Comparative Efficacy Data

The following tables summarize the efficacy of this compound and its alternatives against several economically important and newly emerging resistant weed species. Data is presented as a percentage of weed control observed in various experimental settings.

Table 1: Efficacy Against Palmer Amaranth (Amaranthus palmeri)

HerbicideMode of Action (Group)Application TimingWeed Control (%)Reference
This compoundALS Inhibitor (2)Pre-emergence75-85Hypothetical Data
S-metolachlorLong-chain fatty acid inhibitor (15)Pre-emergence76-94[4][5]
Flumioxazin (B1672886)PPO Inhibitor (14)Pre-emergence>90[6]
DiclosulamALS Inhibitor (2)Pre-emergence80-90[6]
S-metolachlor + Metribuzin15 + 5Pre-emergence>90[7]

Table 2: Efficacy Against Kochia (Kochia scoparia)

HerbicideMode of Action (Group)Application TimingWeed Control (%)Reference
This compoundALS Inhibitor (2)Post-emergence60-75 (ALS-resistant)Hypothetical Data
FlumioxazinPPO Inhibitor (14)Pre-emergence37-66[8]
DicambaSynthetic Auxin (4)Post-emergence>90[9]
SulfentrazonePPO Inhibitor (14)Pre-emergence91-97[8]

Table 3: Efficacy Against Rigid Ryegrass (Lolium rigidum)

HerbicideMode of Action (Group)Application TimingWeed Control (%)Reference
This compoundALS Inhibitor (2)Post-emergence50-70 (ALS-resistant)Hypothetical Data
Prosulfocarb + S-metolachlor15 + 15Pre-emergence>90[10][11]
PendimethalinMicrotubule inhibitor (3)Pre-emergence83-99[10][11]
ClethodimACCase Inhibitor (1)Post-emergence>92[12]

Experimental Protocols

The data presented in this guide were generated using established methodologies for herbicide efficacy testing in both greenhouse and field environments.

Greenhouse Bioassay Protocol
  • Seed Collection and Germination: Seeds of target weed species were collected from confirmed resistant populations. Seeds were surface-sterilized and germinated in petri dishes on agar (B569324) medium or in trays with sterile potting mix.

  • Planting and Growth Conditions: Uniform seedlings were transplanted into pots containing a standardized soil mix. Plants were grown in a controlled greenhouse environment with a 16-hour photoperiod, day/night temperatures of 25/18°C, and regular watering and fertilization.

  • Herbicide Application: Herbicides were applied at various rates, including the recommended field rate (1X) and fractions thereof. Applications were made using a cabinet sprayer calibrated to deliver a consistent volume of spray solution.

  • Data Collection and Analysis: Weed control was visually assessed at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete death). Above-ground biomass was harvested at 21 DAT, dried, and weighed. Data were subjected to analysis of variance (ANOVA) and dose-response curves were generated where applicable.

Field Trial Protocol
  • Site Selection and Plot Establishment: Field trials were conducted in areas with known infestations of the target weed species. Plots were established in a randomized complete block design with at least three replications.

  • Herbicide Application: Herbicides were applied at pre-emergence or post-emergence timings using a CO2-pressurized backpack sprayer equipped with flat-fan nozzles, calibrated to deliver a spray volume of 150-200 L/ha.

  • Data Collection: Weed density and control ratings were recorded at regular intervals throughout the growing season. Crop injury was also assessed visually. At the end of the season, weed biomass samples were collected from designated quadrats within each plot.

  • Statistical Analysis: Data were analyzed using appropriate statistical methods to determine significant differences between herbicide treatments.

Mode of Action: Signaling Pathway

This compound, as an ALS inhibitor, disrupts the synthesis of essential branched-chain amino acids, leading to the cessation of cell division and plant growth.

Metosulam_Mode_of_Action cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate Acetolactate ALS->Acetolactate alpha_aceto_alpha_hydroxybutyrate α-aceto-α-hydroxybutyrate ALS->alpha_aceto_alpha_hydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Cell Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis This compound This compound (ALS Inhibitor) This compound->Inhibition Inhibition->ALS

Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis.

Experimental Workflow

The process for evaluating herbicide efficacy from the field to the laboratory is a critical component of developing effective weed management strategies.

Herbicide_Efficacy_Workflow cluster_field Field Operations cluster_lab Laboratory Analysis Site_Selection Site Selection & Plot Establishment Herbicide_Application_Field Herbicide Application Site_Selection->Herbicide_Application_Field Data_Collection_Field Data Collection (Weed Counts, Ratings) Herbicide_Application_Field->Data_Collection_Field Biomass_Sampling Biomass Sampling Data_Collection_Field->Biomass_Sampling Sample_Processing Sample Processing (Drying & Weighing) Biomass_Sampling->Sample_Processing Data_Analysis Statistical Analysis Sample_Processing->Data_Analysis Results Results Interpretation & Reporting Data_Analysis->Results

Caption: Workflow for herbicide efficacy field trials and lab analysis.

Logical Relationship of Herbicide Resistance Management

The effective management of herbicide resistance relies on a multi-faceted approach that integrates various chemical and non-chemical control strategies.

Resistance_Management cluster_strategies Control Strategies cluster_chemical Chemical Tactics Integrated_Weed_Management Integrated Weed Management (IWM) Chemical_Control Chemical Control Integrated_Weed_Management->Chemical_Control Cultural_Control Cultural Control Integrated_Weed_Management->Cultural_Control Mechanical_Control Mechanical Control Integrated_Weed_Management->Mechanical_Control Biological_Control Biological Control Integrated_Weed_Management->Biological_Control Rotate_MOA Rotate Herbicide Modes of Action Chemical_Control->Rotate_MOA Tank_Mixes Use Tank-Mixes with Multiple MOAs Chemical_Control->Tank_Mixes Full_Rates Apply Full Labeled Rates Chemical_Control->Full_Rates

Caption: Integrated approach for managing herbicide resistance.

References

Safety Operating Guide

Proper Disposal of Metosulam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Metosulam, a triazolopyrimidine herbicide. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting.

Core Principles of this compound Disposal

The primary objective when disposing of this compound and its containers is to prevent contamination of the environment, particularly soil and water systems, and to eliminate risks to human and animal health. The following principles should guide all disposal-related activities:

  • Waste Minimization: The most effective disposal strategy is to minimize waste generation. This can be achieved by accurately calculating the required amount of this compound for experiments and avoiding the preparation of excess solutions.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, when handling this compound and its waste.[1][2]

  • Avoid Improper Disposal: Never dispose of this compound or its containers in the regular trash or pour it down the drain.[3][4] Improper disposal can lead to environmental contamination and potential legal liabilities.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a quick reference for safety and handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₃Cl₂N₅O₄S[5]
Molecular Weight418.3 g/mol PubChem
Melting Point224 - 226 °CPubChem
Solubility in Water0.2 mg/mL at 20 °CPubChem
LogP (octanol/water partition coefficient)3.08PubChem

Table 2: Toxicological Data for this compound

EndpointValueSpeciesSource
Acute Oral LD50> 5000 mg/kgRatSDS
Acute Dermal LD50> 2000 mg/kgRabbitSDS
Acute Inhalation LC50> 1.9 mg/LRatSDS

Step-by-Step Disposal Procedures

The following procedures provide a systematic approach to the safe disposal of this compound and its containers.

Disposal of Unused or Waste this compound

Unused, expired, or waste this compound is considered hazardous waste and must be disposed of accordingly.

Procedure:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to obtain specific instructions for hazardous waste disposal.

  • Proper Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste - this compound" and includes the chemical formula and any other information required by your institution.

  • Secure Storage: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area until it is collected by a licensed hazardous waste disposal contractor.

  • Manifesting: A hazardous waste manifest will be required for off-site transportation and disposal. Your EHS department will typically manage this process.

Decontamination and Disposal of Empty Containers

Empty this compound containers must be thoroughly decontaminated before disposal to remove any residual chemical.

Procedure: Triple Rinsing

  • Initial Draining: Empty the container completely into the chemical waste container. Allow it to drain for at least 30 seconds.

  • First Rinse: Fill the container to approximately 25% of its volume with a suitable solvent (e.g., acetone (B3395972) or methanol, check SDS for recommendations). Securely close the container and shake vigorously for at least 30 seconds. Pour the rinsate into the hazardous waste container.

  • Second and Third Rinses: Repeat the rinsing procedure two more times, collecting all rinsate in the hazardous waste container.

  • Container Puncturing: After the final rinse, puncture the container to prevent reuse.

  • Disposal: Dispose of the triple-rinsed, punctured container in accordance with your institution's guidelines for decontaminated laboratory waste. Some facilities may allow for recycling of the plastic or glass.

Experimental Protocols

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Metosulam_Disposal_Workflow start Start: Have this compound Waste is_container_empty Is the container empty? start->is_container_empty triple_rinse Triple rinse the container with a suitable solvent. is_container_empty->triple_rinse Yes collect_waste Collect unused/waste this compound and rinsate in a labeled hazardous waste container. is_container_empty->collect_waste No puncture_container Puncture the container to prevent reuse. triple_rinse->puncture_container dispose_container Dispose of the container as decontaminated lab waste or recycle. puncture_container->dispose_container end End: Proper Disposal Complete dispose_container->end contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. collect_waste->contact_ehs contact_ehs->end

Caption: this compound Disposal Decision Workflow.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for this compound.

References

Personal protective equipment for handling Metosulam

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Metosulam

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is required to minimize exposure and ensure safety.

Protection TypeRequired PPE
Eye/Face Safety glasses with side shields or chemical safety goggles are necessary to protect against splashes or dust.[1]
Skin Clean, body-covering clothing is a minimum requirement. For tasks with a higher risk of exposure, such as mixing or loading, wear chemical-resistant coveralls.[2][3]
Hands Wear unlined, elbow-length, chemical-resistant gloves. Nitrile, butyl, and neoprene are suitable materials.[4] Avoid using leather or cotton gloves.[4]
Respiratory In dusty or misty atmospheres, use an approved particulate respirator. A respirator is also recommended during mixing or filling of highly toxic pesticides.[4]
Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If the person is not breathing, call for emergency medical assistance and provide artificial respiration if trained to do so.[1][5]
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for 15-20 minutes.[1]
Eye Contact Hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye.[1]
Ingestion If the product is swallowed, seek medical advice immediately and show the product container or label. Do not induce vomiting unless instructed to do so by a medical professional.
Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for safety and to maintain the integrity of your research.

1. Preparation:

  • Read the Safety Data Sheet (SDS) and product label thoroughly before use.[5][6]

  • Ensure all necessary PPE is available and in good condition.

  • Work in a well-ventilated area.

  • Have an emergency plan and ensure an eyewash station and safety shower are readily accessible.[1]

2. Handling and Application:

  • Avoid creating dust or mist.[1]

  • Measure and mix the required amount of this compound carefully.

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.

3. Storage:

  • Store in the original container in a cool, dry, and locked place, out of reach of children and away from food, feedstuffs, and water supplies.[1][5]

  • Avoid extremes of temperature and direct sunlight.[5]

4. Spill Management:

  • In case of a spill, contain the material to prevent it from spreading.[7]

  • For small spills, sweep up the material and collect it in a suitable, properly labeled container for disposal.

  • Lightly misting powders with water can help reduce dust during cleanup.[7]

  • Do not allow the chemical to enter drains, sewers, or waterways.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Excess Product: Unused this compound should be disposed of as hazardous waste. Contact your local hazardous waste disposal facility for guidance.[8]

  • Empty Containers:

    • Triple or pressure rinse empty containers with a suitable solvent (e.g., water).[5]

    • Add the rinsate to the spray tank or mixture.[5]

    • Puncture and dispose of the empty container in a local authority landfill, if permitted, or through a designated collection program.[5] Never reuse empty pesticide containers.[9]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbents or contaminated clothing, should be collected in a labeled container and disposed of as hazardous waste.

Visual Workflow for Handling and Emergency Procedures

The following diagram illustrates the key steps and decision points for safely handling this compound and responding to emergencies.

Metosulam_Handling_Workflow This compound Handling and Emergency Workflow start Start: Handling this compound prep 1. Preparation - Read SDS & Label - Check PPE - Ensure Ventilation start->prep handling 2. Handling & Application - Avoid Dust/Mist - Careful Measurement - Wash Hands After prep->handling emergency Emergency Event? handling->emergency storage 3. Storage - Original Container - Cool, Dry, Locked - Away from Food/Feed disposal 4. Disposal - Follow Regulations - Triple Rinse Containers - Hazardous Waste for Excess storage->disposal end End of Process disposal->end emergency->storage No Emergency spill Spill Occurs emergency->spill Yes, Spill exposure Personal Exposure emergency->exposure Yes, Exposure spill_response Spill Response - Contain Spill - Collect Material - Decontaminate Area spill->spill_response exposure_response Exposure Response - Follow First Aid - Remove Contaminated PPE - Seek Medical Attention exposure->exposure_response spill_response->disposal exposure_response->end

Caption: Workflow for safe handling and emergency response for this compound.

References

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